molecular formula C11H7BrN2S B1273263 4-(4-Bromophenyl)-2-thiazoleacetonitrile CAS No. 94833-31-5

4-(4-Bromophenyl)-2-thiazoleacetonitrile

Numéro de catalogue: B1273263
Numéro CAS: 94833-31-5
Poids moléculaire: 279.16 g/mol
Clé InChI: VBHJUUAUIGGAPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Bromophenyl)-2-thiazoleacetonitrile is a useful research compound. Its molecular formula is C11H7BrN2S and its molecular weight is 279.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHJUUAUIGGAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383112
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94833-31-5
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)-2-thiazoleacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile (CAS No. 94833-31-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenyl)-2-thiazoleacetonitrile is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its rigid thiazole core, substituted with a bromophenyl group and a reactive acetonitrile moiety, provides a versatile scaffold for the synthesis of novel pharmaceutical compounds. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol based on established methodologies, in-depth analytical characterization, and its applications in the development of therapeutic agents, particularly as an intermediate for antihypertensive and anti-inflammatory drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
CAS Number 94833-31-5
Molecular Formula C₁₁H₇BrN₂S
Molecular Weight 279.16 g/mol
Appearance Solid
Melting Point 125-129 °C
Purity Typically ≥97%
Storage 2-8°C, sealed, dry

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Hantzsch thiazole synthesis. This classic condensation reaction involves the reaction of an α-haloketone with a thioamide. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one serves as the α-haloketone and 2-cyanoethanethioamide as the thioamide component.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_bromo_1_4_bromophenyl_ethan_1_one 2-Bromo-1-(4-bromophenyl)ethan-1-one Reaction_Vessel Ethanol (Solvent) Reflux 2_bromo_1_4_bromophenyl_ethan_1_one->Reaction_Vessel 2_cyanoethanethioamide 2-Cyanoethanethioamide 2_cyanoethanethioamide->Reaction_Vessel Cooling Cool to RT Reaction_Vessel->Cooling Precipitation Pour into water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with water Filtration->Washing Drying Dry under vacuum Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • 2-Cyanoethanethioamide

  • Ethanol (absolute)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1 equivalent) in absolute ethanol.

  • Addition of Thioamide: To the stirred solution, add 2-cyanoethanethioamide (1 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water with gentle stirring. A solid precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, washing the solid with copious amounts of deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Analytical Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic DataPredicted Interpretation
¹H NMR Aromatic protons of the bromophenyl group would appear as two doublets in the range of δ 7.5-7.9 ppm. The thiazole proton would likely be a singlet around δ 7.8-8.2 ppm. The methylene protons of the acetonitrile group would appear as a singlet at approximately δ 4.0-4.5 ppm.
¹³C NMR The carbon of the nitrile group (C≡N) is expected around δ 115-120 ppm. The methylene carbon (-CH₂-) would be in the range of δ 20-25 ppm. Aromatic carbons would appear between δ 120-135 ppm, with the carbon attached to bromine showing a lower chemical shift. The thiazole ring carbons would be observed in the region of δ 110-160 ppm.
FT-IR (cm⁻¹) A sharp, medium intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N and C=C stretching vibrations of the thiazole and phenyl rings in the 1600-1450 cm⁻¹ region. A strong C-Br stretching vibration in the fingerprint region, typically around 600-500 cm⁻¹.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound. Predicted m/z values for protonated adducts include [M+H]⁺ at 278.95860 and [M+Na]⁺ at 300.94054.[2]

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for molecular elaboration.

Potential Therapeutic Areas
  • Antihypertensive Agents: The thiazole scaffold is present in some diuretic and antihypertensive drugs.

  • Anti-inflammatory Agents: Thiazole derivatives have been explored for their anti-inflammatory properties.

  • Antimicrobial and Anticancer Agents: The broader class of thiazole derivatives has shown promise in the development of antimicrobial and anticancer therapies.

Safety and Handling

This compound is classified as acutely toxic if swallowed, causes skin irritation, and serious eye damage. It may also cause respiratory irritation. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of this compound, a key building block in medicinal chemistry. The outlined synthesis, based on the robust Hantzsch reaction, offers a reliable route to this compound. The comprehensive analytical data, though partially predictive, provides a strong basis for its characterization. Its versatile structure makes it a valuable precursor for the development of novel therapeutic agents, underscoring its importance in the field of drug discovery.

References

  • MySkinRecipes. This compound. [Link]
  • PubChemLite. This compound (C11H7BrN2S). [Link]
  • YouTube.
  • MDPI.
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • PubChemLite. This compound (C11H7BrN2S). [Link]
  • MySkinRecipes. This compound. [Link]

Sources

A Senior Application Scientist's Guide to the Molecular Weight Determination of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for understanding and verifying the molecular weight of the heterocyclic compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a relevant scaffold in medicinal chemistry. Beyond stating the theoretical value, this document delves into the critical distinction between average molecular weight and monoisotopic mass, the profound impact of bromine's isotopic distribution on mass spectrometry data, and the practical application of high-resolution mass spectrometry (HRMS) for unambiguous elemental composition confirmation. Detailed, field-proven protocols for sample preparation and analysis via Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) are provided, empowering researchers to achieve accurate and reliable characterization of this and similar small molecules.

Core Physicochemical Properties

This compound is a solid organic compound often utilized as a key intermediate in the synthesis of novel pharmaceutical agents[1]. A precise understanding of its molecular weight is the foundational step for its characterization, quantification, and incorporation into drug discovery workflows.

The primary molecular identifiers and weights are summarized below.

PropertyValueSource
Chemical Formula C₁₁H₇BrN₂S[2][3][4]
CAS Number 94833-31-5[2][3][4]
Average Molecular Weight 279.16 g/mol [1][3]
Monoisotopic Mass 277.95132 Da[5]

Theoretical vs. Experimental Mass: A Critical Distinction

In drug development, the term "molecular weight" can be ambiguous. It is crucial to differentiate between the average molecular weight, used for stoichiometry in bulk reactions, and the monoisotopic mass, which is the cornerstone of high-precision mass spectrometry analysis.

  • Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. For C₁₁H₇BrN₂S, this value is approximately 279.16 g/mol . This is the value used for preparing solutions of a specific molarity.

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S, and, critically, ⁷⁹Br). For C₁₁H₇BrN₂S, this value is 277.95132 Da [5]. High-resolution mass spectrometers are capable of measuring this value with exceptional accuracy, often to within a few parts per million (ppm)[6][7].

The Signature of Bromine: Isotopic Pattern Analysis

A key structural feature of this molecule is the single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively)[8]. This results in a highly characteristic isotopic pattern in the mass spectrum.

Instead of a single peak for the molecular ion, a compound containing one bromine atom will exhibit two distinct peaks of almost equal intensity, separated by 2 Daltons (Da)[9][10][11].

  • The M peak corresponds to the molecule containing the ⁷⁹Br isotope.

  • The M+2 peak corresponds to the molecule containing the ⁸¹Br isotope.

The presence of this 1:1 doublet is a definitive diagnostic marker for a singly brominated compound, providing a layer of structural confirmation directly from the mass spectrum[9][10].

Experimental Workflow for Molecular Weight Verification

The following sections outline the practical workflow for confirming the molecular weight and elemental composition of this compound using High-Resolution Mass Spectrometry (HRMS).

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep1 Weigh ~1 mg of This compound prep2 Dissolve in 1 mL of HPLC-grade Acetonitrile prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Perform serial dilution to ~1-10 µg/mL final concentration prep3->prep4 inst Calibrate ESI-TOF Mass Spectrometer with known standard prep4->inst Introduce Sample inj Inject sample via direct infusion or LC inlet inst->inj acq Acquire data in positive ion mode over m/z 100-500 inj->acq data1 Identify [M+H]+ adduct acq->data1 Process Raw Data data2 Confirm 1:1 isotopic pattern for M and M+2 data1->data2 data3 Measure accurate mass of monoisotopic peak data2->data3 data4 Calculate elemental composition and compare with theoretical data3->data4 G cluster_0 Theoretical Calculation cluster_1 Experimental Verification (HRMS) a Formula C₁₁H₇BrN₂S b Monoisotopic Mass 277.95132 Da c Accurate Mass Measurement m/z 278.95860 ([M+H]⁺) b->c Validation (<5 ppm error) d Isotopic Pattern 1:1 ratio at M and M+2 d->a Structural Confirmation

Sources

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-2-thiazoleacetonitrile, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical synthesis, physicochemical properties, and its significant role as a scaffold for the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction and Strategic Importance

This compound is a versatile heterocyclic compound featuring a central thiazole ring, a bromophenyl moiety at the 4-position, and a reactive acetonitrile group at the 2-position. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of a wide array of biologically active molecules. The thiazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, antimicrobial, and anticancer effects[1][2]. The bromophenyl group provides a handle for further structural modifications via cross-coupling reactions, while the acetonitrile moiety can be elaborated into various other functional groups, enhancing the chemical diversity of potential drug candidates[3]. This guide will delve into the critical aspects of this compound, providing a robust foundation for its application in drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 94833-31-5[4]
Molecular Formula C₁₁H₇BrN₂S[4]
Molecular Weight 279.16 g/mol [4]
Appearance Solid[5]
Purity Typically ≥97%[5]
SMILES Brc1ccc(cc1)-c2csc(CC#N)n2[4]
InChI 1S/C11H7BrN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2[4]
Predicted XlogP 3.0[6]
Solubility Sparingly soluble in water, soluble in alcohol and ether.[7]Based on general thiazole properties[7][8]

Synthesis of this compound

The synthesis of this compound can be strategically approached in a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by the introduction of the acetonitrile functionality.

Step 1: Synthesis of the 2-Amino-4-(4-bromophenyl)thiazole Intermediate via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of thiazole rings from α-haloketones and thioamides[9]. In this case, 2-bromo-1-(4-bromophenyl)ethan-1-one is reacted with thiourea.

Reaction Scheme:

Hantzsch Thiazole Synthesis reagents 2-bromo-1-(4-bromophenyl)ethan-1-one + Thiourea intermediate 2-Amino-4-(4-bromophenyl)thiazole reagents->intermediate Ethanol, Reflux

Caption: Hantzsch synthesis of the 2-aminothiazole intermediate.

Detailed Experimental Protocol:

  • To a round-bottom flask, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in absolute methanol[10].

  • Reflux the mixture with stirring for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[10].

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product[10].

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent such as ethanol to afford pure 2-amino-4-(4-bromophenyl)thiazole[10].

Causality of Experimental Choices:

  • Ethanol/Methanol as Solvent: These polar protic solvents are ideal for dissolving the reactants and facilitating the reaction.

  • Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more expensive α-haloketone.

  • Sodium Carbonate Workup: This basic workup is crucial for neutralizing the acidic byproduct and precipitating the free amine product, which is often insoluble in the aqueous medium.

Step 2: Introduction of the Acetonitrile Group via a Sandmeyer-type Reaction

The 2-amino group of the thiazole intermediate can be converted to a nitrile group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst[11][12][13].

Reaction Scheme:

Sandmeyer Reaction start 2-Amino-4-(4-bromophenyl)thiazole diazonium Thiazole Diazonium Salt start->diazonium 1. NaNO2, HCl (aq), 0-5 °C product This compound diazonium->product 2. CuCN, KCN

Caption: Conversion of the aminothiazole to the thiazoleacetonitrile.

Detailed Experimental Protocol:

  • Dissolve 2-amino-4-(4-bromophenyl)thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath[11].

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution[11].

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water and cool it to 0-5 °C[11].

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A reaction is evidenced by the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is critical for their formation and subsequent reaction.

  • Copper(I) Cyanide Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile[12].

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and antihypertensive agents.

Anti-inflammatory Agents

Thiazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX)[14][15]. The structural framework of this compound is amenable to the design of potent and selective inhibitors of these enzymes.

Signaling Pathway:

Anti_Inflammatory_Mechanism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole This compound Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Caption: Inhibition of COX/LOX pathways by thiazole derivatives.

The development of dual COX/LOX inhibitors is a promising strategy for creating anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs[16]. The this compound scaffold can be elaborated to design molecules that fit into the active sites of these enzymes, potentially leading to potent and selective inhibition.

Antihypertensive Agents

Certain thiazole derivatives have been shown to possess antihypertensive activity through mechanisms such as α-adrenergic receptor blockade or direct vasodilation[17][18].

Potential Mechanisms of Action:

  • α-Adrenergic Blockade: Derivatives can be designed to act as antagonists at α1-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction induced by norepinephrine and leading to a decrease in blood pressure[17][19].

  • Direct Vasodilation: Some compounds may act directly on the vascular smooth muscle to cause relaxation, independent of adrenergic receptor blockade. This could involve modulation of ion channels or other signaling pathways within the smooth muscle cells.

The this compound core provides a template for the synthesis of novel compounds to be screened for these antihypertensive activities.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, a singlet for the proton on the thiazole ring, and a singlet for the methylene protons of the acetonitrile group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbons of the bromophenyl and thiazole rings, as well as the nitrile and methylene carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (279.16 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C≡N stretch of the nitrile group, C=N and C=C stretching of the thiazole and phenyl rings, and C-H stretching vibrations.

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard ClassDescription
Acute Toxicity, Oral Category 3
Skin Irritation Category 2
Serious Eye Damage Category 1
Specific Target Organ Toxicity - Single Exposure Category 3 (Respiratory system)

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, immediately flush the affected area with plenty of water.

Toxicological Profile:

The toxicological profile of this compound has not been extensively studied. However, general toxicological considerations for related compound classes should be taken into account:

  • Thiazole Metabolism: Thiazole-containing drugs can be metabolized by cytochrome P450 enzymes to form reactive metabolites, which may lead to toxicity[17][18][19][20][21].

  • Brominated Aromatic Compounds: Some polybrominated aromatic compounds are known to be persistent in the environment and can have toxic effects, including hepatotoxicity[3][22].

Further toxicological studies are necessary to fully characterize the safety profile of this compound and its derivatives.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its utility in the development of anti-inflammatory and antihypertensive compounds is particularly noteworthy. The synthetic routes outlined in this guide provide a robust framework for its preparation, and the discussion of its potential mechanisms of action offers a starting point for further pharmacological investigation. As the demand for new and effective drugs continues to grow, the exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Deligeorgiev, T., Kaloyanova, S., Lesev, N., Alajarín, R., Vaquero, J., & Álvarez-Builla, J. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1(4), 170-175.
  • Gomha, S. M., Khalil, K., Abdel-aziz, H., & Abdalla, M. (2015). SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. HETEROCYCLES, 91(9), 1763-1773.
  • Jaladanki, S. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517.
  • Jaladanki, S. K., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
  • Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 685.
  • Gomha, S. M., et al. (2019). Synthesis and Antihypertensive α-Blocking Activity Evaluation of Thiazole Derivatives Bearing Pyrazole Moiety. ResearchGate.
  • Al-Ghorbani, M., et al. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Journal of King Saud University - Science, 34(6), 102169.
  • Kumar, A., & Kumar, R. (2017). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. International Journal of Science and Research, 6(7), 1833-1837.
  • Fadda, A. A., et al. (2008). Chemistry of 2-Cyanomethylbenzothiazole.
  • Szymańska, J. A. (1996). [Toxicology of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 47(1), 13-23.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(4), 489-519.
  • Al-Dhfyan, A., et al. (2013). Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. Journal of Oral and Maxillofacial Surgery, 71(10), 1684-1689.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Liaras, K., Fesatidou, M., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Al-Ghorbani, M., et al. (2022). New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Samir, E. M., Abouzied, A. S., & Hamed, F. I. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate.
  • Gomha, S. M., et al. (2019). Synthesis and molecular docking of some new bis-thiadiazoles as anti-hypertensive α-blocking agents. ResearchGate.
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
  • El-Sayed, M. A. A., et al. (2022). Docking studies of derivatives in COX-1/-2 and 5-LOX crystal structures. ResearchGate.
  • Sharma, D., et al. (2019). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • El-Ablack, F. Z. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Boll Chim Farm, 142(9), 406-409.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate.
  • Kaur, H., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.
  • Patel, K., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Kaur, H., et al. (2022). Precursors and products from the Sandmeyer reaction. ResearchGate.
  • Gencheva, V., et al. (2016). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PubMed Central.
  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 1-17.
  • Mohareb, R. M., Abdallah, A. E. M., & Ahmed, E. A. (2017). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. PubMed.
  • Kumar, S., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central.
  • Kumar, A., et al. (2009). Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Bioorganic & Medicinal Chemistry, 17(15), 5419-5426.
  • PubChemLite. (n.d.). This compound (C11H7BrN2S). PubChemLite.
  • Singh, A., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8617.
  • Abdel-Wahab, B. F., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. PubMed Central.
  • Asadi, M., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central.
  • Ghorab, M. M., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

Sources

4-(4-Bromophenyl)-2-thiazoleacetonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring system. This class of compounds is of significant interest to the pharmaceutical and materials science industries. Thiazole derivatives are known to exhibit a wide range of biological activities, and as such, this compound serves as a crucial building block in the synthesis of more complex molecules.[1] It is particularly noted as a key intermediate in the development of novel antihypertensive and anti-inflammatory agents.[1]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines standard protocols for its characterization, and discusses its relevance in a research and development context. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application.

Chemical Identity and Molecular Structure

A clear understanding of the compound's structure and fundamental identifiers is paramount for any scientific investigation.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile [2][3]
CAS Number 94833-31-5 [4][5][6]
Molecular Formula C₁₁H₇BrN₂S [2][4]
Molecular Weight 279.16 g/mol [4][6]
InChI Key VBHJUUAUIGGAPS-UHFFFAOYSA-N [2]

| SMILES String | Brc1ccc(cc1)-c2csc(CC#N)n2 | |

Physicochemical Properties

The bulk physical properties of a compound are critical for determining its handling, storage, and application in various experimental setups.

Table 2: Summary of Physical Properties

Property Value Source(s)
Appearance Solid [2]
Melting Point 125-129 °C (lit.) [6]
Purity 97% to >98% [2][5]
Storage Conditions 2-8°C, sealed, dry [1]

| Solubility | No data available in provided sources. Generally, thiazole derivatives exhibit solubility in organic solvents like DMSO, DMF, and chlorinated solvents. Experimental determination is recommended. | |

Spectroscopic Characterization Protocols

While specific spectral data for this compound is not detailed in the provided search results, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following protocols describe the standard procedures for obtaining these crucial datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 300 MHz or higher field spectrometer.

    • Expected Signals: Aromatic protons from the bromophenyl group would appear as multiplets or distinct doublets in the δ 7.0-8.0 ppm region. The lone proton on the thiazole ring would likely appear as a singlet further downfield. The methylene (-CH₂-) protons adjacent to the nitrile group would appear as a singlet, typically in the δ 3.5-4.5 ppm range.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Expected Signals: Expect distinct signals for each unique carbon atom. The nitrile carbon (C≡N) would be observed around δ 115-120 ppm. Aromatic and thiazole carbons would appear in the δ 110-150 ppm region. The methylene carbon (-CH₂-) signal would be found in the more upfield region of the spectrum.

Causality Behind Choices: The choice of deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Higher field spectrometers provide better signal resolution, which is essential for unambiguous structural assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • Expected Bands: Key vibrational bands would include: C≡N (nitrile) stretching around 2250 cm⁻¹, C=N and C=C (aromatic and thiazole rings) stretching in the 1600-1450 cm⁻¹ region, and C-H stretching from the aromatic ring just above 3000 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹.

Causality Behind Choices: The KBr pellet method is a common and effective technique for analyzing solid samples, providing clear spectra free from solvent interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in acetonitrile or methanol) into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Expected Results: The primary observation would be the molecular ion peak ([M+H]⁺ or [M-H]⁻). For this compound (MW = 279.16), the spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity at m/z ~280 and ~282, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

Causality Behind Choices: ESI is a "soft" ionization technique that is ideal for obtaining the molecular weight of the parent compound with minimal fragmentation, which is the primary goal for molecular weight confirmation.

Role as a Synthetic Intermediate

The primary utility of this compound in drug discovery and development is its role as a versatile intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile group can also be chemically transformed into other functional groups like amines or carboxylic acids.

start p-Bromoacetophenone + Thiourea intermediate1 4-(4-Bromophenyl)thiazol-2-amine start->intermediate1 Synthesis via Iodine Catalyst target_compound This compound (Target Intermediate) intermediate1->target_compound Further Synthetic Steps (e.g., Sandmeyer Reaction) final_products Diverse Bioactive Molecules (e.g., Antihypertensives, Anti-inflammatories) target_compound->final_products Functionalization via Cross-Coupling (Br) or Nitrile Chemistry (CN)

Caption: Synthetic utility of this compound.

Safety and Handling

Proper safety precautions are essential when handling any chemical substance. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Information

Category Information Source(s)
Pictograms Skull and crossbones, Corrosion
Signal Word Danger
Hazard Codes H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
Precautionary Codes P280, P301 + P310 + P330, P302 + P352, P305 + P351 + P338 + P310
Personal Protective Equipment (PPE) Eyeshields, Faceshields, Gloves, Type P2 (EN 143) respirator cartridges

| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | |

Researchers should always consult the full Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate PPE.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
  • This compound. MySkinRecipes. [Link]
  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. [Link]
  • Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure.
  • This compound (C11H7BrN2S). PubChemLite. [Link]
  • This compound. BioOrganics. [Link]
  • 4-(4-BROMOPHENYL)-2-THIAZOLEACETONITRIL&. Chongqing Chemdad Co.. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for 4-(4-bromophenyl)-2-thiazoleacetonitrile, a key intermediate in medicinal chemistry and drug development.[1][2] The primary focus of this document is the elucidation of the most prominent and efficient synthetic route, the Hantzsch thiazole synthesis. This guide is structured to provide not only a step-by-step experimental protocol but also a thorough understanding of the underlying chemical principles, from the synthesis of the requisite starting materials to the final purification and characterization of the target molecule. Detailed methodologies, mechanistic insights, safety protocols, and data interpretation are presented to equip researchers with the knowledge to confidently and safely execute this synthesis.

Introduction and Strategic Overview

This compound is a versatile heterocyclic compound. The bromophenyl moiety offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the thiazoleacetonitrile core is a recognized pharmacophore in various biologically active molecules.[1] The synthesis of this target molecule is most effectively achieved through the Hantzsch thiazole synthesis, a classic and reliable method for the construction of thiazole rings.

The overall synthetic strategy is a convergent two-component approach, culminating in the cyclocondensation of an α-haloketone with a thioamide. This guide will detail the synthesis of the two key precursors:

  • 2,4'-Dibromoacetophenone (the α-haloketone component)

  • 2-Cyanoethanethioamide (the thioamide component)

Following the preparation of these intermediates, a detailed protocol for the final Hantzsch cyclization to yield this compound will be presented.

Synthesis of Starting Materials

The successful synthesis of the target molecule is predicated on the availability of high-purity starting materials. This section details the laboratory-scale preparation of the two key precursors.

Synthesis of 2,4'-Dibromoacetophenone

2,4'-Dibromoacetophenone is prepared via the bromination of 4-bromoacetophenone. This electrophilic substitution reaction proceeds readily at the α-carbon of the ketone.

Reaction:

  • In a 500 mL round-bottom flask, dissolve 50 g (0.25 mol) of 4-bromoacetophenone in 100 mL of glacial acetic acid.

  • With vigorous stirring, slowly add 40 g (12.5 mL, 0.25 mol) of bromine to the solution, ensuring the temperature is maintained below 20°C. The addition should take approximately 30 minutes.

  • As the reaction progresses, 2,4'-dibromoacetophenone will begin to precipitate as crystalline needles.

  • After the complete addition of bromine, cool the flask in an ice-water bath to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the crystals with cold 50% aqueous ethanol until they are colorless.

  • The crude product can be further purified by recrystallization from 95% ethanol to yield colorless needles.[3]

Typical Yield: 69-72%

Physical Properties of 2,4'-Dibromoacetophenone:

PropertyValueSource
CAS Number99-73-0[4]
Molecular FormulaC8H6Br2O[4]
Molecular Weight277.94 g/mol [4]
Melting Point108-110 °C[5]
AppearanceOff-white crystals or powder[5]
Synthesis of 2-Cyanoethanethioamide

2-Cyanoethanethioamide is prepared from the readily available 2-cyanoacetamide via thionation. Lawesson's reagent is a mild and effective thionating agent for this transformation.[6]

Reaction:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cyanoacetamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture may be concentrated under reduced pressure, and the crude product purified by column chromatography on silica gel.

Note: The purification can be challenging due to the polarity of the product and byproducts from Lawesson's reagent.[7]

Core Synthesis: Hantzsch Thiazole Synthesis

The cornerstone of this synthetic pathway is the Hantzsch thiazole synthesis, which involves the reaction of 2,4'-dibromoacetophenone with 2-cyanoethanethioamide.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism Thioamide 2-Cyanoethanethioamide Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack AlphaHaloKetone 2,4'-Dibromoacetophenone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of this compound
  • In a round-bottom flask, dissolve 2-cyanoethanethioamide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • To this solution, add 2,4'-dibromoacetophenone (1.0 eq).

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress should be monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then subjected to a work-up procedure, which may involve partitioning between an organic solvent and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

Purification and Characterization

Purification of the final product is crucial to obtain material of high purity for subsequent applications.

Purification

Recrystallization is the preferred method for the purification of solid this compound. A variety of solvent systems can be explored to achieve optimal purification.[8]

Recrystallization Solvents:

  • Ethanol

  • Ethyl acetate/Hexane

  • Acetone/Water

General Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, the hot solution should be filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

Physical Properties:

PropertyValueSource
CAS Number94833-31-5[9]
Molecular FormulaC11H7BrN2S[9]
Molecular Weight279.16 g/mol [9]
Melting Point125-129 °C[9]
AppearanceSolid[9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring, the thiazole ring proton, and the methylene protons of the acetonitrile group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

  • FTIR: The infrared spectrum should exhibit characteristic absorption bands for the C≡N stretch of the nitrile group, C=N and C=C stretching vibrations of the thiazole and phenyl rings, and C-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns.[10]

Safety and Handling

It is imperative that all experimental procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn at all times.

  • 2,4'-Dibromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[11][12] Handle with extreme care, using gloves, safety goggles, and a lab coat.

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor and should be handled in a fume hood.

  • Solvents: The organic solvents used in this synthesis are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[13][14][15]

Conclusion

This technical guide has detailed a reliable and well-established synthetic pathway for this compound via the Hantzsch thiazole synthesis. By providing comprehensive protocols for the synthesis of the necessary starting materials, a detailed procedure for the final cyclization, and guidelines for purification and characterization, this document serves as a valuable resource for researchers in the field. The successful synthesis of this key intermediate opens avenues for the development of novel and potentially therapeutic compounds.

Experimental Workflow and Logic Diagram

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Core Synthesis cluster_purification Purification & Characterization Bromoacetophenone 4-Bromoacetophenone Bromination Bromination Bromoacetophenone->Bromination Dibromoacetophenone 2,4'-Dibromoacetophenone Bromination->Dibromoacetophenone Hantzsch Hantzsch Thiazole Synthesis Dibromoacetophenone->Hantzsch Cyanoacetamide 2-Cyanoacetamide Thionation Thionation (Lawesson's Reagent) Cyanoacetamide->Thionation Cyanoethanethioamide 2-Cyanoethanethioamide Thionation->Cyanoethanethioamide Cyanoethanethioamide->Hantzsch Crude_Product Crude this compound Hantzsch->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Melting Point Pure_Product->Characterization

Sources

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a key intermediate in the development of various pharmaceutical compounds. By leveraging the foundational principles of heterocyclic chemistry, we will explore the strategic synthesis of this molecule, focusing on the widely adopted Hantzsch thiazole synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, serves as a versatile building block. The bromo-substituent on the phenyl ring provides a reactive site for further molecular elaboration via cross-coupling reactions, while the thiazoleacetonitrile moiety is a key structural feature in various targeted therapeutic agents. The most direct and efficient method for constructing the core 4-arylthiazole structure is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule disconnects the thiazole ring into two primary synthons, consistent with the Hantzsch synthesis pathway. The C4-C5 and N3-C2 bonds are cleaved, identifying an α-haloketone and a thioamide as the key starting materials.

G TM This compound Disconnect Hantzsch Disconnection TM->Disconnect SM1 2-Bromo-1-(4-bromophenyl)ethanone Disconnect->SM1 SM2 Cyanothioacetamide Disconnect->SM2

Caption: Retrosynthetic approach for the target molecule.

This analysis identifies two commercially available or readily synthesizable starting materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone: An α-haloketone that provides the C4 and C5 atoms of the thiazole ring and the entire 4-(4-bromophenyl) substituent.

  • Cyanothioacetamide: A functionalized thioamide that supplies the sulfur atom (S1), the nitrogen atom (N3), the C2 atom, and the appended acetonitrile side chain.

Part 1: Synthesis of Key Precursor: 2-Bromo-1-(4-bromophenyl)ethanone

The synthesis of the α-haloketone precursor is typically achieved through the direct α-bromination of the corresponding acetophenone. This reaction proceeds via an enol or enolate intermediate and is a fundamental transformation in organic synthesis.

Protocol 1: α-Bromination of 4-Bromoacetophenone

This protocol describes the synthesis of 2-bromo-1-(4-bromophenyl)ethanone from 4-bromoacetophenone using copper(II) bromide as the brominating agent, a method noted for its efficiency.[3]

Materials:

  • 4-Bromoacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Chloroform (CHCl₃)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • To the flask, add 4-bromoacetophenone (1 equivalent) and ethyl acetate (as solvent).

  • Add copper(II) bromide (2.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and maintain stirring for approximately 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether, to afford the pure 2-bromo-1-(4-bromophenyl)ethanone as a solid.

Causality and Trustworthiness: The use of CuBr₂ provides a solid, easy-to-handle source of bromine and often leads to cleaner reactions with higher selectivity for mono-bromination compared to using liquid Br₂. The workup is straightforward, and the purity can be validated using standard techniques like NMR spectroscopy and melting point determination (literature mp: 108-110°C).[4]

Data Summary: Precursor Synthesis
ParameterValue/ConditionSource
Starting Material 4-Bromoacetophenone[3]
Reagent Copper(II) Bromide (CuBr₂)[3]
Solvent Ethyl Acetate[3]
Temperature 60 °C[3]
Reaction Time 12 hours[3]
Typical Yield ~44% (unoptimized)[3]
Purification Filtration, Column Chromatography[3]

Part 2: Core Synthesis of this compound

The core of this synthesis is the Hantzsch reaction, a condensation that forms the thiazole ring. The reaction is robust, high-yielding, and proceeds through a well-understood mechanism.[1][5]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation SM1 2-Bromo-1-(4-bromophenyl)ethanone Mix Combine & Stir SM1->Mix SM2 Cyanothioacetamide SM2->Mix Solvent Ethanol Solvent->Mix Heat Heat to Reflux (Monitor by TLC) Mix->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate Forms Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Product Wash->Dry Final Final Dry->Final Final Product

Caption: General experimental workflow for the Hantzsch synthesis.

Protocol 2: Hantzsch Thiazole Synthesis

This protocol is based on established Hantzsch synthesis procedures reacting α-haloketones with thioamides.[1][6]

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone (1 equivalent)

  • Cyanothioacetamide (1 equivalent)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyanothioacetamide (1 equivalent) in absolute ethanol.

  • Add 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) to the solution.

  • Heat the mixture to reflux (approx. 78°C) with continuous stirring.

  • The reaction typically proceeds over 2-4 hours. Monitor its completion by TLC.

  • Upon completion, remove the heat source and allow the solution to cool to room temperature. A precipitate of the product may form.

  • If necessary, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if required.

Self-Validating System: The Hantzsch synthesis is often driven to completion by the formation of the stable, aromatic thiazole ring.[5] The product typically precipitates from the reaction mixture upon cooling, providing a simple and efficient method of isolation. The identity and purity of the final compound can be confirmed by melting point, NMR, and mass spectrometry.

Part 3: Mechanistic Insights

The Hantzsch thiazole synthesis proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.

G node_a S-Nucleophilic Attack (SN2) node_b Intermediate Thioether node_a->node_b Forms C-S bond node_c Tautomerization & Cyclization node_b->node_c Intramolecular N attack on carbonyl node_d Cyclized Intermediate node_c->node_d Forms C-N bond node_e Dehydration node_d->node_e Elimination of H2O node_f Aromatic Thiazole Product node_e->node_f Aromatization drives reaction

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

Detailed Mechanism:

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of cyanothioacetamide acting as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone in an Sɴ2 reaction. This displaces the bromide ion and forms a C-S bond, yielding an intermediate thioether salt.

  • Cyclization: The nitrogen atom of the thioamide moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This final aromatization step is the thermodynamic driving force for the reaction.[5]

Conclusion

The synthesis of this compound is reliably achieved through a two-step process: the α-bromination of 4-bromoacetophenone followed by a Hantzsch thiazole condensation with cyanothioacetamide. This pathway is efficient, scalable, and relies on well-established, high-yielding reactions. The protocols and mechanistic insights provided herein offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Dyachenko, V. D., et al. (2020). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. Russian Journal of General Chemistry, 90(7), 1217-1225.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • Abdel-Latif, E., et al. (2007). Reaction of cyanothioacetamide with diketene: A convenient and regioselective approach to novel pyridin-4(1H)-one derivatives. Chemistry of Heterocyclic Compounds, 43, 598-605.
  • Chemical-Suppliers.com. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone.
  • TSI Journals. (2015). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Acta Crystallographica Section E. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Gilon, C., et al. (2007). Two-Steps Hantzsch Based Macrocyclization Approach For the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry.
  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles. YouTube.

Sources

4-(4-Bromophenyl)-2-thiazoleacetonitrile chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-thiazoleacetonitrile: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental physicochemical properties, offers a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, and outlines robust methods for its analytical characterization. Furthermore, it explores the molecule's significance as a versatile scaffold, highlighting its established applications in the development of novel therapeutic agents and other advanced materials. The synthesis section provides not just a procedural walkthrough but also a mechanistic rationale, empowering researchers to optimize the reaction for their specific needs.

Physicochemical Properties and Molecular Identification

This compound is a solid organic compound whose structure features a central thiazole ring functionalized with a 4-bromophenyl group at the C4 position and an acetonitrile moiety at the C2 position. This specific arrangement of functional groups imparts the molecule with the reactivity and electronic properties necessary for its role as a key synthetic intermediate.

Core Compound Data

All quantitative data are summarized in the table below for efficient reference.

PropertyValueReference(s)
Chemical Formula C₁₁H₇BrN₂S[1]
Molecular Weight 279.16 g/mol [1]
CAS Number 94833-31-5[1]
Appearance Solid[1]
Melting Point 125-129 °C[1]
SMILES Brc1ccc(cc1)-c2csc(CC#N)n2[1]
InChIKey VBHJUUAUIGGAPS-UHFFFAOYSA-N[1]
Molecular Structure

The structural formula of the compound is depicted below, illustrating the connectivity of the bromophenyl, thiazole, and acetonitrile components.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The construction of the 4,2-disubstituted thiazole core of this molecule is most reliably achieved via the Hantzsch thiazole synthesis. This classic condensation reaction remains a cornerstone of heterocyclic chemistry due to its efficiency, versatility, and tolerance of a wide range of functional groups.[2]

Retrosynthetic Analysis

A logical deconstruction of the target molecule points directly to the Hantzsch methodology. The thiazole ring can be disconnected across the S1-C2 and N3-C4 bonds, identifying an α-haloketone and a thioamide as the requisite precursors. This approach is synthetically robust and utilizes readily accessible starting materials.

retrosynthesis cluster_precursors target This compound disconnection Hantzsch Disconnection (C-S, C-N bonds) target->disconnection precursors haloketone 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone) precursors->haloketone thioamide 2-Cyanothioacetamide (Thioamide) precursors->thioamide

Caption: Retrosynthetic pathway for the target molecule.

Rationale for Hantzsch Synthesis

The Hantzsch reaction is selected for its proven reliability in forming thiazole rings from α-haloketones and thioamides.[3] Modern adaptations of this method, such as the use of microwave irradiation and environmentally benign solvents like glycerol, offer significant advantages over classical protocols, including drastically reduced reaction times, often higher yields, and a simplified work-up procedure.[2][4] This makes the method highly suitable for both discovery chemistry and scale-up operations.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2-cyanomethyl-4-phenylthiazoles.[2][4]

Precursor Synthesis:

  • 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone): This key intermediate is prepared via the α-bromination of 4-bromoacetophenone. Standard methods using reagents like cupric bromide or N-bromosuccinimide (NBS) are effective.[5] The product should be purified and its identity confirmed by NMR spectroscopy before use.[6]

  • 2-Cyanothioacetamide (Thioamide): This reagent can be synthesized from malononitrile by reaction with a sulfur source such as sodium hydrosulfide (NaHS) in a polar aprotic solvent.[7]

Main Reaction:

  • Reagent Charging: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol, 278 mg), 2-cyanothioacetamide (1.1 mmol, 110 mg), and anhydrous glycerol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture with stirring at 120°C for 5-10 minutes.

    • Experimental Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3) to determine the optimal reaction time and ensure complete consumption of the limiting reagent.

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, add distilled water (20 mL) to the mixture. The product will precipitate out of the aqueous glycerol solution.

  • Purification: Collect the crude solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water (3 x 15 mL) and then with a small amount of cold ethanol to remove residual glycerol and unreacted starting materials.

  • Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. The final product, this compound, is typically obtained as a solid.

Mechanistic Walkthrough

The Hantzsch synthesis proceeds via a well-established cascade of nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack (Sₙ2): The reaction initiates with the sulfur atom of 2-cyanothioacetamide, acting as a potent nucleophile, attacking the α-carbon of 2-bromo-1-(4-bromophenyl)ethanone. This Sₙ2 displacement expels the bromide ion, forming an isothiourea salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone moiety. This intramolecular condensation reaction forms a five-membered heterocyclic intermediate, a thiazoline alcohol.

  • Dehydration (Aromatization): The final step is the acid- or heat-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, yielding the final product.

Caption: Key stages of the Hantzsch thiazole synthesis mechanism.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Data / Observations
¹H NMR Aromatic Protons: Two sets of doublets in the ~7.5-7.9 ppm range, characteristic of a 1,4-disubstituted benzene ring. Thiazole Proton: A singlet for the C5-H of the thiazole ring, typically ~7.8-8.2 ppm. Methylene Protons: A singlet for the -CH₂- group adjacent to the nitrile, expected around ~4.0-4.5 ppm.
¹³C NMR Nitrile Carbon (-C≡N): Signal around 115-120 ppm. Methylene Carbon (-CH₂-): Signal around 20-25 ppm. Aromatic/Thiazole Carbons: Multiple signals in the 120-155 ppm range, corresponding to the carbons of the bromophenyl and thiazole rings. The carbon bearing the bromine will be distinct.
FT-IR Nitrile Stretch (C≡N): A sharp, characteristic absorption band at ~2240-2260 cm⁻¹. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic and heterocyclic rings.
Mass Spec. (ESI+) [M+H]⁺: Expected at m/z ~279/281 (due to bromine isotopes ⁷⁹Br/⁸¹Br). [M+Na]⁺: Expected at m/z ~301/303.[8]
Elemental Analysis Calculated for C₁₁H₇BrN₂S: C, 47.33%; H, 2.53%; N, 10.04%. Found values should be within ±0.4%.

Applications in Drug Discovery and Development

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable scaffold or key intermediate in the synthesis of more complex, biologically active molecules.[9] Its utility stems from the combination of the stable, electron-rich thiazole ring and the reactive handles provided by the nitrile and bromophenyl groups.

  • Scaffold for Bioactive Molecules: The thiazole core is a recognized "privileged structure" in medicinal chemistry, found in numerous approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.

  • Intermediate for Derivatization:

    • The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino substituents to explore structure-activity relationships (SAR).

    • The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration.

applications cluster_mods Potential Derivatization Sites cluster_targets Therapeutic Targets Core 4-(4-Br-Ph)-Thiazole-Acetonitrile (Core Scaffold) Br_Mod Suzuki, Sonogashira, etc. (at Bromine site) Core->Br_Mod Leads to CN_Mod Hydrolysis / Reduction (at Nitrile site) Core->CN_Mod Leads to AntiCancer Anticancer Agents Br_Mod->AntiCancer Synthesis of AntiInflam Anti-inflammatory Br_Mod->AntiInflam Synthesis of AntiMicro Antimicrobial Br_Mod->AntiMicro Synthesis of CN_Mod->AntiCancer Synthesis of CN_Mod->AntiInflam Synthesis of CN_Mod->AntiMicro Synthesis of

Caption: Role as a core scaffold for therapeutic agent development.

Safety, Handling, and Storage

Hazard Identification: As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, recognizing its potential hazards.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed
Skin IrritationH315Causes skin irritation
Serious Eye DamageH318Causes serious eye damage
STOT SE 3H335May cause respiratory irritation
Source: Sigma-Aldrich[1]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or a face shield.[1]

  • Avoid generating dust. Use appropriate engineering controls for weighing and transferring the solid.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant synthetic value. Its straightforward and efficient synthesis via the microwave-assisted Hantzsch reaction makes it readily accessible. The presence of multiple, distinct functional groups provides chemists with a versatile platform for constructing complex molecular architectures, particularly in the pursuit of novel therapeutics. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

  • Deligeorgiev, T., Kaloyanova, S., Lesev, N., Alajarín, R., Vaquero, J., & Álvarez-Builla, J. (2011). An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Green and Sustainable Chemistry, 1(4), 170-175. [Link]
  • ChemTiff. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Org. Synth. 2018, 95, 294-313. [Link]
  • Rammurthy, B., Swamy, P., Naresh, M., Srujana, K., Durgaiah, C., Krishna Sai, G., & Narender, N. (n.d.). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. [Link]
  • Deligeorgiev, T., et al. (2011). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation.
  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. (2008). Chemistry of 2-Cyanomethylbenzothiazole.
  • Qiu, X., Zhao, C., Yao, L., Ye, W., Wang, S., Zhang, J., & Zhou, Z. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Molecular Crystals and Liquid Crystals, 768(5). [Link]
  • Gising, J., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Jain, S., et al. (2015). Fig. S29 13 C NMR of 4-(4-bromophenyl)-1-(4-methylbenzyl).
  • Organic Syntheses. (n.d.). Malononitrile. Org. Syn. Coll. Vol. 2, p.379 (1943); Vol. 19, p.62 (1939). [Link]
  • Al-Jibouri, M. N. A. (2019). Synthesis and Characterization of New Complexes of 2-(Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions.
  • Khan, S. A., et al. (2010). Synthesis and Characterization of 4-Bromobenzothioamide.
  • Bou-Salah, L., et al. (2016).
  • PubChem. (n.d.). This compound.
  • Al-Mulla, A. (2017). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]
  • Wiglusz, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. [Link]
  • Royal Society of Chemistry. (n.d.). 1H NMR. [Link]
  • MySkinRecipes. (n.d.). This compound.

Sources

An In-Depth Technical Guide to 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to a comprehensive exploration of 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind its synthesis, properties, and applications. As a cornerstone building block, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in numerous biologically active compounds.[1][2] The strategic incorporation of a 4-bromophenyl group and a reactive acetonitrile moiety endows this particular molecule with a unique chemical personality, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[3][4][5] This document will provide you with the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

PART 1: Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound commonly referred to as 4-(4-Bromophenyl)-2-thiazoleacetonitrile is 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile .[3][6] This name precisely describes the molecular architecture: an acetonitrile group (-CH₂CN) is attached to the second position of a thiazole ring, which in turn is substituted at the fourth position with a 4-bromophenyl group.

Visualizing the Structure:

Caption: Chemical structure of 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile.

Physicochemical Data Summary

A thorough understanding of a compound's physical and chemical properties is paramount for its effective handling, reaction planning, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₇BrN₂S[6][7]
Molecular Weight 279.16 g/mol [6][8]
Appearance Solid[6]
Purity ≥97% (typical)[6]
Melting Point 125-129 °C
CAS Number 94833-31-5[3][6]
InChI Key VBHJUUAUIGGAPS-UHFFFAOYSA-N[3][6]

PART 2: Synthesis and Mechanistic Insights

The construction of the thiazole ring is a classic and reliable transformation in organic synthesis. The most common and efficient method for preparing 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile and its analogs is the Hantzsch Thiazole Synthesis .[9][10][11] This method involves the condensation of an α-haloketone with a thioamide.[9][10]

The Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The synthesis of the title compound can be conceptually broken down into two main stages: the formation of the core thiazole ring and the introduction of the acetonitrile functionality. A common synthetic route involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with a suitable thioamide.

Experimental Workflow:

Hantzsch_Synthesis_Workflow Start Starting Materials: - 2-bromo-1-(4-bromophenyl)ethan-1-one - Thioacetamide Reaction Reaction Setup: - Solvent (e.g., Ethanol) - Stirring - Heating (Reflux) Start->Reaction Combine Workup Aqueous Work-up: - Quenching - Extraction Reaction->Workup Cool & Process Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Isolate Crude Product Product Final Product: 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile Purification->Product Obtain Pure Compound Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Product->Characterization Verify Structure

Caption: General workflow for the Hantzsch synthesis of the target compound.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and 2-cyanoethanethioamide (1.1 eq) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into cold water, which will often cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Causality

The Hantzsch synthesis is a robust reaction due to its well-defined and favorable mechanistic pathway.

  • Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 fashion, displacing the bromide ion.[9][12]

  • Tautomerization and Cyclization: Following the initial S-alkylation, a tautomerization event occurs, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the ketone carbonyl.[12]

  • Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration to form the stable aromatic thiazole ring.

This sequence of events is thermodynamically driven by the formation of the highly stable aromatic thiazole ring system.

PART 3: Applications in Research and Development

The unique structural features of 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile make it a valuable precursor in several areas of chemical research, most notably in drug discovery and materials science.

Pharmaceutical Development

The thiazole core is a common motif in a wide range of pharmaceuticals, exhibiting diverse biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

  • Key Intermediate: This compound serves as a crucial building block in the synthesis of more complex molecules.[3][4][5] The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The bromine atom on the phenyl ring is also a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular diversity.

  • Anticancer and Anti-inflammatory Agents: Derivatives of 4-phenylthiazole have been investigated for their potential as anticancer and anti-inflammatory agents.[2][3] The specific substitution pattern of the title compound provides a scaffold for the development of novel kinase inhibitors and other targeted therapies.

Agrochemicals

The biological activity of thiazole derivatives extends to the field of agrochemicals. This compound can be used as a starting material for the synthesis of novel pesticides and herbicides, contributing to the development of effective crop protection solutions.[3][4]

Materials Science

The rigid, aromatic structure of the thiazole ring, combined with the potential for functionalization, makes this compound an interesting candidate for the development of advanced materials.[3] These can include polymers and coatings with enhanced thermal and chemical resistance.[3]

PART 4: Characterization and Analytical Data

Confirmation of the structure and purity of the synthesized 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile is essential. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the bromophenyl ring, a singlet for the thiazole proton, and a singlet for the methylene protons of the acetonitrile group.[2]

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, confirming the carbon skeleton.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile group and the C=N and C-S bonds within the thiazole ring.[2]

Conclusion

2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation via the Hantzsch thiazole synthesis, coupled with its multiple points for further functionalization, makes it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its nomenclature, synthesis, and applications, grounded in mechanistic understanding and practical protocols, to empower researchers in their scientific pursuits.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube. synthesis of thiazoles. Published January 19, 2019.
  • CUTM Courseware. Thiazole.
  • Al-Mokhtar, M. A., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2017;22(11):1933.
  • Sharma, D., et al. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. 2019;13(1):47.
  • MySkinRecipes. This compound.
  • PubChem. 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, (R)-.
  • PubChemLite. This compound (C11H7BrN2S).
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • El-Sayed, N. N. E., et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. 2023;28(14):5416.
  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}.
  • ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

Sources

Foreword: The Thiazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in a multitude of clinically significant therapeutic agents, including antibiotics, anti-inflammatory drugs, and anticancer agents.[1][2] This guide focuses on a specific, highly valuable derivative: this compound. This molecule is not an end-product but a crucial intermediate—a versatile building block for constructing more complex and biologically active compounds.[3][4] Understanding its synthesis is fundamental for researchers aiming to innovate in this chemical space. This document provides a comprehensive overview of its synthesis, mechanistic underpinnings, and characterization from the perspective of a senior application scientist.

Compound Profile: Physicochemical and Structural Data

A precise understanding of a compound begins with its fundamental properties. This compound is a solid at room temperature and serves as a key starting material in multi-step syntheses.[5] Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetonitrile[5]
CAS Number 94833-31-5[5]
Molecular Formula C₁₁H₇BrN₂S[5][6]
Molecular Weight 279.16 g/mol
Appearance Solid[5]
Purity Typically ≥97%[5]
SMILES Brc1ccc(cc1)-c2csc(CC#N)n2
InChI Key VBHJUUAUIGGAPS-UHFFFAOYSA-N[5]

The Synthetic Pathway: A Logic-Driven Approach via Hantzsch Thiazole Synthesis

The "discovery" of a versatile intermediate like this compound is intrinsically linked to its first viable synthesis. The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887.[7] This reaction involves the condensation of an α-haloketone with a thioamide.[1][8] The logic of this approach is its reliability and the commercial availability of the requisite starting materials.

The overall synthetic strategy is a two-step process involving the preparation of key precursors followed by the final condensation reaction.

G Overall Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Core Reaction A 4-Bromoacetophenone C 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Haloketone) A->C Bromination B 2-Cyanoacetamide D 2-Cyanoethanethioamide (Thioamide) B->D Thionation E This compound (Final Product) C->E D->E

A high-level overview of the synthetic workflow.
Precursor Synthesis: Crafting the Building Blocks

The success of the Hantzsch synthesis is predicated on the quality and availability of its two key reactants.

A. Synthesis of 2-Bromo-1-(4-bromophenyl)ethan-1-one (α-Haloketone)

The α-haloketone provides the C4 and C5 atoms of the thiazole ring and its C4 substituent. The synthesis involves the direct halogenation of a ketone.[9][10]

  • Principle: The reaction proceeds via an enol or enolate intermediate, which is the nucleophilic species that attacks the electrophilic bromine. The reaction is often catalyzed by acid.[11]

  • Protocol:

    • Dissolve 4-bromoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with vigorous stirring. The reaction is exothermic and releases HBr gas, so it must be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the characteristic bromine color dissipates.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water and a dilute solution of sodium bisulfite (to quench any remaining bromine), and then with water again.

    • Recrystallize the crude product from a suitable solvent like ethanol to yield pure 2-bromo-1-(4-bromophenyl)ethan-1-one.

B. Synthesis of 2-Cyanoethanethioamide (Thioamide)

The thioamide provides the sulfur atom, the nitrogen atom, and the C2 atom with its substituent. Thioamides are commonly prepared from their corresponding amides.

  • Principle: The conversion of an amide to a thioamide involves replacing the carbonyl oxygen with sulfur. This is typically achieved using a thionating agent, with Lawesson's reagent being a common and effective choice.[12]

  • Protocol:

    • Suspend 2-cyanoacetamide in a dry, inert solvent like toluene or dioxane in a round-bottom flask.

    • Add Lawesson's reagent (typically 0.5 equivalents) to the suspension.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Filter the mixture to remove insoluble byproducts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography or recrystallization to obtain pure 2-cyanoethanethioamide.

The Hantzsch Condensation: Assembling the Thiazole Core

With both precursors in hand, the final cyclization can be performed. This reaction is typically high-yielding and straightforward.[8]

  • Self-Validating System: The protocol is designed for robustness. The formation of the thiazole product often results in a precipitate, providing a clear visual indication of reaction success. The workup is designed to remove unreacted starting materials and acidic byproducts.

  • Detailed Step-by-Step Protocol:

    • In a round-bottom flask, combine equimolar amounts of 2-bromo-1-(4-bromophenyl)ethan-1-one and 2-cyanoethanethioamide.

    • Add a suitable solvent, typically ethanol or methanol, to dissolve or suspend the reactants.[8]

    • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction's progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • Pour the mixture into a beaker containing a dilute aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the hydrobromic acid (HBr) byproduct.[8]

    • Stir for 15-20 minutes, during which the product should precipitate completely.

    • Collect the solid product by vacuum filtration through a Büchner funnel.

    • Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any residual starting materials.

    • Dry the product under vacuum to yield crude this compound.

    • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism

The causality behind the Hantzsch synthesis involves a sequence of well-understood organosulfur reaction steps.

  • S-Alkylation (Sɴ2 Attack): The reaction initiates with the sulfur atom of the thioamide, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the bromide ion in a classic Sɴ2 reaction.[8][13]

  • Cyclization (Intramolecular Nucleophilic Attack): The intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon of the former ketone.[13]

  • Dehydration: The resulting five-membered ring intermediate, a thiazoline derivative, is not yet aromatic. It readily undergoes dehydration (loss of a water molecule) under the heated, slightly acidic conditions to form the stable, aromatic thiazole ring.[8]

G Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate (via SN2) Reactants->Intermediate1  Nucleophilic Attack Intermediate2 Cyclized Intermediate (Thiazoline alcohol) Intermediate1->Intermediate2  Intramolecular Cyclization Product Aromatic Thiazole (Final Product) Intermediate2->Product  Dehydration (-H₂O)

The mechanistic pathway of the Hantzsch synthesis.

Structural Verification and Quality Control

Authoritative confirmation of the final product's identity and purity is non-negotiable. A suite of spectroscopic and analytical techniques is employed for this purpose.

TechniqueExpected Observations for this compound
¹H NMR - Aromatic Region (7.5-7.8 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. - Thiazole Proton (7.0-7.5 ppm): A singlet for the proton at the C5 position of the thiazole ring. - Methylene Protons (4.0-4.5 ppm): A singlet for the -CH₂- group adjacent to the thiazole ring and the nitrile group.[2]
¹³C NMR - Signals corresponding to the carbons of the bromophenyl ring, the thiazole ring (C2, C4, C5), the methylene carbon (-CH₂-), and the nitrile carbon (-C≡N).
IR Spectroscopy - C≡N Stretch: A sharp, medium-intensity peak around 2250 cm⁻¹. - C=N and C=C Stretches: Peaks in the 1500-1600 cm⁻¹ region corresponding to the aromatic and thiazole rings. - C-Br Stretch: A peak in the lower frequency region (around 500-600 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z 278 and 280.
Melting Point - A sharp and defined melting point range, indicating high purity.

Applications in Drug Development

This compound is a valuable intermediate precisely because it contains multiple reactive handles for further chemical modification.

  • The Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to form amides, esters, and other functional groups. The related compound, 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, is a known derivative.[14]

  • The Bromo Group: Serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

  • Therapeutic Relevance: Derivatives synthesized from this scaffold have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2][15] The 4-(4-bromophenyl)thiazol-2-amine core, which is structurally very similar, has been extensively used to generate novel compounds with potential as chemotherapeutic agents.[2]

This strategic placement of functional groups makes it a powerful platform for generating libraries of diverse molecules for high-throughput screening in drug discovery campaigns.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Synthesis of thiazoles. YouTube.
  • This compound. CymitQuimica.
  • Thiazole. CUTM Courseware.
  • This compound. Chem-Impex.
  • Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Benchchem.
  • This compound 97%. Sigma-Aldrich.
  • Thioamide synthesis by thion
  • Transformation of thioamides to thiazoles.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
  • This compound. MySkinRecipes.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. Sciencemadness.org.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl - TSI Journals. TSI Journals.
  • This compound (C11H7BrN2S). PubChemLite.
  • α-Halo ketone. Wikipedia.
  • Background and synthesis of haloketones.
  • 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, (R)-. PubChem.
  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal.
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed.
  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.

Sources

The Therapeutic Potential of 4-(4-Bromophenyl)-2-thiazoleacetonitrile and its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This guide focuses on a particularly promising member of this family, 4-(4-bromophenyl)-2-thiazoleacetonitrile, and its derivatives, which have emerged as potent agents in the fields of oncology and infectious diseases. The presence of the bromophenyl group offers a handle for further synthetic modifications, while the thiazoleacetonitrile core provides a versatile platform for building a diverse library of compounds with a wide range of biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological evaluation, and mechanistic insights into this important class of molecules.

The Core Moiety: this compound

This compound is a solid organic compound with the molecular formula C₁₁H₇BrN₂S and a molecular weight of approximately 279.16 g/mol [1]. Its structure features a central thiazole ring substituted at the 4-position with a 4-bromophenyl group and at the 2-position with an acetonitrile group. This arrangement of functional groups provides a unique combination of lipophilicity, polarity, and reactivity, making it an ideal starting point for the development of new drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 94833-31-5[1]
Molecular Formula C₁₁H₇BrN₂S[1]
Molecular Weight 279.16 g/mol
Appearance Solid[1]
Purity Typically ≥97%[1]
Melting Point 125-129 °C

Synthesis of the Core and its Derivatives: A Practical Approach

The synthesis of this compound and its derivatives primarily relies on the well-established Hantzsch thiazole synthesis[2][3][4][5]. This versatile reaction involves the condensation of an α-haloketone with a thioamide.

Synthesis of the Core Compound: this compound

A plausible and efficient method for the synthesis of the core compound involves the reaction of 2-bromo-1-(4-bromophenyl)ethan-1-one with 2-cyanoethanethioamide.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask, dissolve 2-cyanoethanethioamide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis of Key Derivatives

The versatility of the 4-(4-bromophenyl)thiazole scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. A common and effective strategy involves the synthesis of 2-amino-4-(4-bromophenyl)thiazole, which serves as a key intermediate for further functionalization.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromo-1-(4-bromophenyl)ethan-1-one (5.0 mmol) and thiourea (7.5 mmol)[2].

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial[2].

  • Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes[2].

  • Cooling and Precipitation: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (20 mL) and swirl to mix[2][6].

  • Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water[2].

  • Drying: The collected solid is then air-dried to yield the 2-amino-4-(4-bromophenyl)thiazole product[2].

This 2-amino intermediate can be further derivatized, for example, through reaction with various aldehydes to form Schiff bases, or with acyl chlorides to form amides, leading to a diverse library of compounds for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with several compounds acting through various mechanisms to inhibit tumor growth[7][8][9][10][11].

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected 4-(4-Bromophenyl)thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)10.5[12]
Derivative B SaOS-2 (Osteosarcoma)0.190 (µg/mL)[10]
Derivative C A549 (Lung)5.988[13]
Derivative D HCT-116 (Colon)92.2 (nM)[14]
5b (thiazole-naphthalene) MCF-7 (Breast)0.48[12]
5b (thiazole-naphthalene) A549 (Lung)0.97[12]
7c (2,4-disubstituted thiazole) HepG2 (Liver)3.35[15]
9a (2,4-disubstituted thiazole) HeLa (Cervical)2.38[15]

3.1.1. Mechanism of Action: Targeting Key Signaling Pathways

A significant body of evidence points to the inhibition of the PI3K/Akt/mTOR signaling pathway as a key mechanism of action for the anticancer effects of many thiazole derivatives[7][8][10][16][17]. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8][16].

PI3K_Akt_mTOR_Pathway

3.1.2. Mechanism of Action: Disruption of Microtubule Dynamics

Another critical mechanism through which certain thiazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization [8][11][12][14][15][18]. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis[12].

Tubulin_Polymerization

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of novel therapeutic agents is of paramount importance. Derivatives of 4-(4-bromophenyl)thiazole have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity (MIC in µM) of Selected 4-(4-Bromophenyl)thiazole Derivatives

Compound IDMicroorganismMIC (µM)Reference
p2 S. aureus16.1[12]
p2 E. coli16.1[12]
p4 B. subtilis28.8[12]
p3 A. niger16.2[12]
p6 C. albicans15.3[12]
Compound 3 MRSA0.23-0.7 (mg/mL)[19]
Compound 9 C. albicans0.06-0.23 (mg/mL)[19]

3.2.1. Mechanism of Action: Targeting Essential Bacterial and Fungal Enzymes

The antimicrobial effects of these thiazole derivatives are believed to stem from their ability to inhibit essential microbial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes such as E. coli MurB , which is involved in peptidoglycan biosynthesis, and 14α-lanosterol demethylase , a key enzyme in fungal ergosterol biosynthesis[19].

Antimicrobial_Mechanism

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a highly promising area for drug discovery and development. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Furthermore, in-depth preclinical studies are warranted to evaluate their pharmacokinetic and toxicological profiles, paving the way for potential clinical translation. The insights provided in this guide aim to equip researchers with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this exciting class of molecules.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PubMed Central.
  • Thiazole derivatives and their use as anti-tumour agents. Google Patents.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Linköping University Electronic Press.
  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega.
  • Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. ResearchGate.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health.
  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate.
  • MIC, IC 50 , K d and cLogP values for mid-sized and extended compounds. ResearchGate.
  • The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate.
  • Evaluation of IC50 values of 4-methyl-2-(4- (alkyloxy)phenyl)thiazole derivatives. ResearchGate.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health.
  • Preparation method of 2-bromo-4(4-ethoxyphenyl) oxazole. Google Patents.
  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
  • Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.

Sources

An In-depth Technical Guide to the Spectral Data of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectral data for the compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a molecule of significant interest in pharmaceutical and materials science research.[1][2] As a key intermediate in the synthesis of various therapeutic agents, a thorough understanding of its structural and spectroscopic properties is paramount.[1][3] This document is structured to deliver not just data, but also the underlying scientific rationale for experimental design and data interpretation, ensuring a robust and self-validating approach to the characterization of this compound.

Compound Overview

  • Compound Name: this compound

  • Synonyms: [4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetonitrile[4]

  • CAS Number: 94833-31-5[5]

  • Molecular Formula: C₁₁H₇BrN₂S[4][5]

  • Molecular Weight: 279.16 g/mol

  • Physical Form: Solid[4]

  • Melting Point: 125-129 °C

Figure 1: Chemical Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on the analysis of similar structures and standard chemical shift tables.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-a (CH₂)~4.0 - 4.5Singlet (s)2H
H-b (Thiazole ring)~7.5 - 8.0Singlet (s)1H
H-c (Aromatic)~7.6 - 7.8Doublet (d)2H
H-d (Aromatic)~7.8 - 8.0Doublet (d)2H

Rationale for Predictions:

  • H-a (CH₂): The methylene protons are adjacent to both the thiazole ring and the electron-withdrawing nitrile group, which deshields them, leading to a downfield shift.

  • H-b (Thiazole ring): The single proton on the thiazole ring is in an electron-poor environment, resulting in a downfield chemical shift.

  • H-c and H-d (Aromatic): The protons on the bromophenyl ring will appear as two distinct doublets due to their coupling with adjacent protons, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the bromine atom and the thiazole ring will influence their precise chemical shifts.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Figure 2: Workflow for ¹H NMR Spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on established chemical shift ranges for similar functional groups and aromatic systems.[6][7]

CarbonPredicted Chemical Shift (ppm)
CH₂~20 - 30
CN~115 - 125
C-Br~120 - 125
Aromatic CH~128 - 135
Thiazole CH~115 - 125
Aromatic C-Thiazole~130 - 140
Thiazole C-S~140 - 150
Thiazole C-N~160 - 170

Rationale for Predictions:

  • The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

  • The nitrile carbon (CN) and the carbons of the aromatic and thiazole rings are expected to appear in the downfield region (δ > 100 ppm) due to their sp² or sp hybridization.

  • The methylene carbon (CH₂) will be found in the upfield region.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the need for proton decoupling to simplify the spectrum.

  • Sample Preparation: Use a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Instrumentation: A spectrometer with a broadband probe is required.

  • Data Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans is typically necessary due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
  • Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 278 and 280, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Predicted Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds. Key predicted fragments include the loss of the nitrile group and cleavage of the bond between the phenyl and thiazole rings.

Fragmentation_Pathway parent [C₁₁H₇BrN₂S]⁺ m/z = 278/280 frag1 [C₁₀H₇BrNS]⁺ m/z = 252/254 parent->frag1 - CN frag2 [C₆H₄Br]⁺ m/z = 155/157 parent->frag2 - C₅H₃N₂S frag3 [C₅H₃N₂S]⁺ m/z = 123 parent->frag3 - C₆H₄Br

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for LC-MS, while electron ionization (EI) is standard for GC-MS.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for elemental composition determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)
C≡N (Nitrile)~2240 - 2260
C=C (Aromatic)~1600, ~1480
C=N (Thiazole)~1650 - 1550
C-H (Aromatic)~3100 - 3000
C-H (Aliphatic)~2900 - 2800
C-Br~600 - 500

Rationale for Predictions:

  • The nitrile group (C≡N) has a very characteristic and strong absorption in the region of 2240-2260 cm⁻¹.

  • The aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

  • The C=N stretching of the thiazole ring will also be present in the double bond region.

  • The C-H stretching vibrations for aromatic and aliphatic protons appear above and below 3000 cm⁻¹, respectively.

  • The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for this compound. The provided protocols and interpretations are based on established scientific principles and data from closely related compounds. This information serves as a valuable resource for researchers in the fields of drug discovery, medicinal chemistry, and materials science, enabling the confident characterization and utilization of this important chemical intermediate.

References

  • Patel, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 50.
  • The Royal Society of Chemistry. Supporting Information for: Sonogashira reaction of arylhydrazines and terminal alkynes for the synthesis of internal alkynes. [Link]
  • PubChemLite. This compound (C11H7BrN2S). [Link]
  • TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • BioOrganics. This compound. [Link]
  • The Royal Society of Chemistry.
  • MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
  • Taylor & Francis Online.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • SpectraBase. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea - Optional[1H NMR] - Spectrum. [Link]
  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]
  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]
  • Research India Publications. Synthesis, spectral characterization, optical and crystal structure studies of (2E)-1-(4'-bromobiphenyl- 4-yl). [Link]
  • Figshare. Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)
  • NIST WebBook. Acetamide, N-(4-bromophenyl)-2-acetoxy-. [Link]
  • ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... [Link]
  • NIST WebBook. Benzeneacetonitrile, 4-bromo-. [Link]
  • University of Washington. 13-C NMR Chemical Shift Table.pdf. [Link]
  • IQ-USP. 13.18 Carbon-13 NMR. [Link]

Sources

A Technical Guide to the Melting Point Determination of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the melting point of 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a key intermediate in pharmaceutical synthesis.[1] The document details standardized methodologies for its determination, discusses the physicochemical principles governing this property, and offers expert insights into the factors that influence measurement accuracy. Protocols for both capillary melting point apparatus and Differential Scanning Calorimetry (DSC) are presented, aimed at researchers, quality control analysts, and drug development professionals. The importance of the melting point as a critical indicator of purity and identity is emphasized throughout.

Introduction: The Significance of a Sharp Melting Point

This compound is a heterocyclic building block used in the synthesis of various biologically active molecules, including potential anti-inflammatory and antihypertensive agents.[1] In the rigorous landscape of pharmaceutical development, the physical properties of such intermediates are not merely data points but critical indicators of a compound's identity, purity, and stability.

Among these properties, the melting point holds a place of primary importance. It is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[2] A depressed and broadened melting range is a classic indicator of the presence of impurities, a phenomenon known as melting point depression.[3] Therefore, the accurate determination of the melting point of this compound is a fundamental step in its quality control, ensuring the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides the foundational knowledge and practical protocols to accurately measure and interpret the melting point of this compound, ensuring data integrity and supporting robust scientific outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

PropertyValueSource
Melting Point (°C) 125 - 129 °C (lit.) [4]
Molecular Formula C₁₁H₇BrN₂S[1][4][5]
Molecular Weight 279.16 g/mol [1][4]
CAS Number 94833-31-5[4][5]
Appearance Solid[4][5]
Purity (Typical) ≥97%[4][5]

Experimental Determination of Melting Point

Two primary methods are employed for the determination of melting points in a research and quality control setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point Determination (USP <741> Class Ia)

This is the most common method, relying on visual observation of the sample as it is heated in a glass capillary tube.[6] Modern apparatuses use a heated metal block and a digital camera or magnifying lens for observation.[6]

G cluster_prep Sample Preparation cluster_measure Measurement Protocol (USP <741>) cluster_data Data Recording p1 Dry sample thoroughly in a desiccator p2 Grind to a fine, uniform powder p1->p2 p3 Load into capillary tube (2-3 mm height) p2->p3 m1 Place capillary in apparatus p3->m1 m2 Set start temperature ~10°C below expected MP m1->m2 m3 Heat rapidly to start temp m2->m3 m4 Reduce heating rate to 1-2 °C/min m3->m4 m5 Observe and record 'Onset' and 'Clear' points m4->m5 d1 T_onset: First liquid droplet appears / column collapses m5->d1 d3 Report as range: T_onset - T_clear d1->d3 d2 T_clear: All solid has liquefied d2->d3

Caption: Workflow for Capillary Melting Point Determination.

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. Grind a small amount of the solid into a fine powder using a mortar and pestle.[7][8]

  • Capillary Loading: Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Invert the tube and tap it gently on a hard surface to compact the sample into the sealed end, aiming for a packed column height of 2.5-3.5 mm.[5][7]

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Profile: Set the starting temperature to approximately 5-10°C below the expected melting point (i.e., ~115°C). Set the heating rate (ramp rate) to 1°C per minute for pharmacopeial-grade accuracy.[5][9] A faster rate can be used for a preliminary, approximate measurement.[7]

  • Observation and Recording:

    • Record the onset temperature (T-onset) : The temperature at which the first droplet of liquid is visible or when the column of solid collapses against the capillary wall.[5][7]

    • Record the clear point (T-clear) : The temperature at which the last solid particle melts, and the substance is a completely transparent liquid.[9]

  • Reporting: The melting point is reported as the range from T-onset to T-clear (e.g., 125.5 - 127.0 °C).

Method B: Differential Scanning Calorimetry (DSC) (ASTM E928)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It provides a more quantitative and objective measurement of the melting process. For high-purity substances (>98.5 mole %), DSC can be used to determine purity based on the shape of the melting endotherm, according to the Van't Hoff equation.[4][10][11]

G cluster_prep Sample & Instrument Preparation cluster_measure DSC Analysis Protocol (ASTM E928) cluster_data Data Analysis p1 Calibrate DSC with indium standard p2 Weigh 1-3 mg of sample into an aluminum pan p1->p2 p3 Hermetically seal the pan p2->p3 m1 Place sample and reference pans in DSC cell p3->m1 m2 Equilibrate at ~100°C m1->m2 m3 Heat at a controlled rate (e.g., 1-2 K/min) m2->m3 m4 Record heat flow vs. temperature m3->m4 d1 Integrate melting endotherm to get Enthalpy of Fusion (ΔH) m4->d1 d3 Apply Van't Hoff equation to determine mole % purity d1->d3 d2 Determine Onset Temperature (T_onset) d2->d3

Caption: Workflow for Melting Point & Purity by DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[12] Hermetically seal the pan to prevent any loss of material during heating.

  • Method Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 100°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1 to 2 K/min) through the melting transition to a final temperature well above the clear point (e.g., 150°C).[12]

    • Maintain an inert gas purge (e.g., nitrogen) throughout the experiment.[12]

  • Data Analysis: The resulting plot of heat flow versus temperature will show a large endothermic peak corresponding to the melting event.

    • The onset of the peak is taken as the melting point.

    • The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

    • Specialized software can analyze the shape of the melting peak using the Van't Hoff model to calculate the mole percent purity of the sample.[13]

Factors Influencing Melting Point & Data Interpretation

The observed melting point is highly sensitive to several factors. Understanding these is crucial for accurate interpretation.

Purity

Impurities disrupt the crystal lattice of a solid.[14] To melt the substance, less energy is required than for the pure compound, resulting in a melting point depression . The impurities also cause melting to occur over a wider range of temperatures. A broad melting range (e.g., >2°C) for this compound would suggest the presence of impurities.

Crystal Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms or polymorphs.[15] Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different lattice energies.[16] This can result in different melting points.[1][17] The more stable polymorph generally has the higher melting point.[17][18] It is essential to be aware that different crystallization conditions could potentially lead to different polymorphic forms of this compound, which would manifest as variations in the observed melting point.

Heating Rate

If the heating rate during measurement is too fast, the temperature of the heating block may rise faster than the sample can reach thermal equilibrium. This leads to an artificially high and broad melting range. A rate of 1-2°C/min is standard for accurate determinations.[5]

Data Interpretation Logic

G outcome outcome action action start Observed MP 125-129°C? range Melting Range < 2°C? start->range Yes outcome_impure Sample is likely impure or a different polymorph. start->outcome_impure No (Depressed) outcome_pure Sample is likely pure and identical to the reference material. range->outcome_pure Yes action_retest Impurity suspected. Re-test with slower heating rate. range->action_retest No (Broad) action_retest->outcome_impure Confirmed

Caption: Logic for Interpreting Melting Point Data.

Conclusion

The melting point of this compound, with a literature value of 125-129 °C , serves as a critical quality attribute for its use in research and drug development.[4] Accurate determination, using either the capillary method or DSC, is essential for confirming its identity and assessing its purity. A sharp melting range within the specified limits indicates a high degree of purity, whereas a broad and depressed range points to the presence of impurities or potential polymorphism. By following standardized protocols and understanding the physicochemical principles outlined in this guide, scientists can ensure the generation of reliable and reproducible data, upholding the standards of scientific integrity.

References

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • MySkinRecipes. (n.d.). This compound.
  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points.
  • TutorChase. (n.d.). What factors affect the melting point of a substance?
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • ASTM International. (2025). E928 Standard Test Method for Purity by Differential Scanning Calorimetry.
  • ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • USP. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • Reddit. (2024, September 23). How does crystal structure affect melting point?
  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
  • University of Calgary. (n.d.). Melting point determination.
  • Wikipedia. (n.d.). Crystal polymorphism.
  • Quora. (2017, June 1). Why does crystalline solid have a sharp melting point?
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?
  • ResearchGate. (n.d.). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol.
  • ResearchGate. (n.d.). Studying on the Polymorphs and the Melting Point of HMP.
  • Pformulate. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • YouTube. (2021, June 11). Melting point testing as per USP 741.

Sources

An In-depth Technical Guide to the Solubility Determination of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection, Execution, and Data Interpretation for Preformulation and Drug Discovery

Introduction: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success.[1][2][3] Among these, aqueous solubility is arguably one of the most critical parameters, profoundly influencing a compound's journey from the laboratory to clinical application.[4] Poor solubility can present significant challenges, including inadequate absorption and bioavailability, which can ultimately lead to the failure of promising drug candidates.[4][5][6]

This guide focuses on 4-(4-Bromophenyl)-2-thiazoleacetonitrile , a heterocyclic compound featuring a thiazole core. Such compounds are of significant interest in medicinal chemistry.[7] While the synthesis and potential biological activities of similar thiazole derivatives have been explored, a comprehensive understanding of their solubility is paramount for their advancement as therapeutic agents.[8] This document provides a detailed, authoritative framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound, grounded in established scientific principles and methodologies.

Compound Profile: this compound

  • Molecular Formula: C₁₁H₇BrN₂S[9][10][11]

  • Molecular Weight: 279.16 g/mol [10][12]

  • Appearance: Solid[9][10]

  • Key Structural Features: The molecule comprises a bromophenyl group, a thiazole ring, and an acetonitrile moiety. These functional groups will dictate its polarity, hydrogen bonding capacity, and ultimately, its solubility characteristics.

Part 1: Theoretical Foundations - Understanding Thermodynamic vs. Kinetic Solubility

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium between the dissolved and undissolved compound.[13][14] It is a fundamental, intrinsic property of the compound in a specific solvent at a given temperature and pressure. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[15][16][17]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[14][18] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[13][19] While useful for high-throughput screening in early discovery, thermodynamic solubility is more critical for lead optimization and preformulation.[16][18]

This guide will focus on the determination of thermodynamic solubility , as it provides the most accurate and reliable data for critical development decisions.

Part 2: Experimental Design - The Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[20] The core principle involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved. The concentration of the dissolved compound is then measured in a filtered or centrifuged sample of the supernatant.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

1. Materials and Reagents:

  • This compound (solid, purity >95%)

  • Solvents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl), pH ~1.2

    • Simulated Gastric Fluid (without pepsin)

    • Simulated Intestinal Fluid (without pancreatin)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (or other suitable mobile phase modifier)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

2. Instrumentation:

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Experimental Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., ACN) to prepare a concentrated stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation and Equilibration:

    • Add an excess of solid this compound to pre-labeled vials (a sufficient amount to ensure undissolved solid remains at equilibrium, e.g., 1-2 mg per 1 mL of solvent).

    • Add a precise volume of the desired solvent (e.g., 1.0 mL of PBS, pH 7.4) to each vial.

    • Securely cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48 hours is recommended to ensure equilibrium is reached.[15] The pH of the suspension should be verified at the end of the experiment.[20]

  • Sample Processing and Analysis:

    • After incubation, visually inspect the vials to confirm the presence of excess solid.

    • Separate the solid from the liquid phase by either centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the solid pellet or transferring any particulate matter.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A suitable starting method could be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).[21][22] The detection wavelength should be set to the λmax of the compound.

Part 3: Data Analysis and Interpretation

  • Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration curve.

  • Solubility Calculation:

    • Use the peak area of the diluted sample and the regression equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of this compound in the tested solvent.

Data Presentation

Quantitative data should be summarized in a clear, structured table for easy comparison.

Solvent SystempH (at 25°C)Temperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl1.225[Insert Value][Insert Value]
PBS7.425[Insert Value][Insert Value]
Simulated Gastric Fluid~1.637[Insert Value][Insert Value]
Simulated Intestinal Fluid~6.837[Insert Value][Insert Value]

Part 4: Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of the results, the following considerations are essential:

  • Purity of Compound: The purity of this compound should be confirmed before starting the experiment, as impurities can affect solubility.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • pH Measurement: The pH of the aqueous buffers should be measured both before and after the experiment to ensure the compound did not alter the pH of the medium.[20]

  • Method Validation: The HPLC analytical method should be validated for linearity, accuracy, and precision according to relevant guidelines, such as those from the International Council for Harmonisation (ICH).[23][24][25]

Conclusion

Determining the solubility of this compound is a foundational step in evaluating its potential as a drug candidate. By employing the robust and well-established shake-flask method, researchers can obtain accurate and reliable thermodynamic solubility data. This information is indispensable for guiding subsequent stages of drug development, including formulation design, in vivo studies, and toxicological assessments. Adherence to the detailed protocols and validation checks outlined in this guide will ensure the generation of high-quality, trustworthy data, enabling informed decision-making in the complex process of drug discovery.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
  • Karageorgis, A., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
  • U.S. Food and Drug Administration. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
  • Bergström, C. A. S., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]
  • Fiveable. (n.d.). Physicochemical properties. [Link]
  • BMG LABTECH. (2023).
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • LookChem. (2023). What are the physicochemical properties of drug?. [Link]
  • Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. [Link]
  • Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • PubChem. (n.d.). 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, (R)-. [Link]
  • Khamees, H., et al. (2020). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide.
  • PubChemLite. (n.d.). This compound (C11H7BrN2S). [Link]
  • MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]
  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]
  • ResearchGate. (2014).
  • MDPI. (2023).
  • PubChem. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. [Link]
  • PubMed. (2014).
  • PMC. (n.d.).
  • MDPI. (2020). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

This document provides a detailed technical guide for the safe handling, storage, and emergency management of 4-(4-Bromophenyl)-2-thiazoleacetonitrile (CAS No. 94833-31-5). As a key intermediate in the development of pharmaceutical agents, including anti-inflammatory and anti-cancer compounds, its use in research and development settings is becoming increasingly common.[1][2] A thorough understanding of its chemical properties and toxicological profile is paramount for ensuring the safety of all laboratory personnel. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of safety. This compound is a solid organic compound whose properties are summarized below.[3]

PropertyValueSource(s)
CAS Number 94833-31-5[1]
Molecular Formula C₁₁H₇BrN₂S[1][3][4]
Molecular Weight 279.16 g/mol [1]
Appearance Solid[3]
Synonyms [4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetonitrile, 2-(4-(4-bromophenyl)thiazol-2-yl)acetonitrile[3]
Storage Temperature 2-8°C, sealed, dry[1]
Section 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) provides a clear and standardized framework for understanding the hazards associated with chemical compounds. This compound possesses a significant hazard profile that demands stringent control measures.

Application Scientist's Note: There are discrepancies across supplier safety data sheets regarding the severity of certain hazards. For instance, oral toxicity is classified as both Acute Toxicity Category 3 (H301: Toxic if swallowed) and Category 4 (H302: Harmful if swallowed)[5], and eye damage is listed as both Category 1 (H318: Causes serious eye damage) and Category 2 (H319: Causes serious eye irritation)[5]. In the interest of maximizing personnel safety, this guide adopts the most conservative classification for all protocols and recommendations. Researchers should always treat this compound as having the highest reported toxicity.

GHS ClassificationCodeHazard StatementPictogram
Acute Toxicity, Oral H301Toxic if swallowedDanger
Skin Irritation H315Causes skin irritationWarning
Serious Eye Damage H318Causes serious eye damageDanger
STOT, Single Exposure H335May cause respiratory irritationWarning

digraph "Hazard_Profile" {
graph [fontname="Arial", rankdir=LR, splines=ortho];
node [fontname="Arial", style=filled];
center [label="4-(4-Bromophenyl)-2-\nthiazoleacetonitrile", shape=octagon, fillcolor="#F1F3F4", fontcolor="#202124"];
H301 [label="Acute Oral Toxicity\n(H301)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H318 [label="Serious Eye Damage\n(H318)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
H315 [label="Skin Irritation\n(H315)", fillcolor="#FBBC05", fontcolor="#202124"];
H335 [label="Respiratory Irritation\n(H335)", fillcolor="#FBBC05", fontcolor="#202124"];

center -> H301; center -> H318; center -> H315; center -> H335; }

Caption: Core hazard profile of this compound.

Section 3: Principles of Safe Handling

Effective safety protocols are built on a multi-layered system of controls. The causality behind these controls is critical for user adherence and risk mitigation.

3.1 Engineering Controls

The primary objective of engineering controls is to isolate personnel from the hazard.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The necessity arises from its potential to cause respiratory irritation (H335) and the risk of inhaling fine dust particles, which could lead to acute oral toxicity if inadvertently ingested.[5]

  • Ventilation: The laboratory must have sufficient general ventilation to prevent the accumulation of any vapors or dusts that might escape primary containment.[5]

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

  • Eye and Face Protection: Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required to protect against accidental splashes or contact with airborne powder. An eyewash station must be readily accessible.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin.[6]

  • Skin and Body Protection: A fully buttoned laboratory coat and closed-toe shoes are mandatory. For larger-scale operations, additional protective clothing may be necessary.[5]

  • Respiratory Protection: For routine operations within a fume hood, additional respiratory protection is typically not required. However, in the case of an emergency, such as a large spill, a self-contained breathing apparatus must be available for response personnel.[5] A respirator with a P2 particle filter is recommended for any situation where dust generation cannot be fully controlled.

3.3 Administrative Controls & Hygiene

  • Restricted Access: Designate specific areas where this compound is stored and handled. Access should be limited to trained and authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[6][7]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and personnel safety.

Handling_Workflow cluster_prep Preparation cluster_work Active Handling cluster_cleanup Post-Handling Retrieve Retrieve from Storage (2-8°C) Don_PPE Don Full PPE (Goggles, Face Shield, Gloves, Coat) Retrieve->Don_PPE Verify_Hood Verify Fume Hood Function Don_PPE->Verify_Hood Work_In_Hood Perform all work in Fume Hood Verify_Hood->Work_In_Hood Weigh Weigh Compound Work_In_Hood->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Decontaminate Surfaces & Glassware Dissolve->Clean Dispose Dispose of Waste Properly Clean->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Store Return to Secure Storage Wash->Store

Caption: Standard laboratory workflow for handling the solid compound.

4.1 Protocol for Weighing and Handling Solid Compound

  • Preparation: Verify fume hood is operational. Don all required PPE (face shield, goggles, lab coat, gloves).

  • Transfer: Retrieve the container from its 2-8°C storage location.[1] Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handling: Place the container, a weigh boat, and necessary utensils inside the fume hood.

  • Weighing: Carefully transfer the desired amount of solid. Avoid creating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.

  • Closure: Tightly seal the primary container immediately after use.

  • Cleanup: Wipe down the spatula and weigh boat with a solvent-dampened cloth (e.g., ethanol) to collect any residual powder. Dispose of the cloth as hazardous waste. Decontaminate the balance and the fume hood work surface.

  • Post-Handling: Doff PPE in the correct order (gloves first), and wash hands thoroughly.

4.2 Protocol for Spill Management

  • Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Containment: For a small spill inside a fume hood, cover the spill with an inert absorbent material. Do not use combustible materials.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report all spills to laboratory management.

Section 5: Emergency Response

Immediate and correct action during an exposure event is critical.

Emergency_Response Event Exposure Event Inhalation Inhalation Event->Inhalation Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Ingestion Ingestion Event->Ingestion Action_Inhale Move to Fresh Air. Seek immediate medical attention. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash skin with soap & water for 15 min. Skin->Action_Skin Action_Eye Rinse with water for 15+ min, holding eyelids open. Seek immediate medical attention. Eye->Action_Eye Action_Ingest Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Decision tree for first aid response to an exposure event.

5.1 First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a POISON CENTER or doctor immediately.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][8]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open to ensure thorough flushing. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention due to the high risk of serious eye damage.[7][9]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[5] Call a POISON CENTER or doctor immediately.[7][8]

5.2 Firefighting Measures

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5]

  • Specific Hazards: Combustion emits highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen bromide (HBr), and sulfur oxides (SOx).[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[5]

Section 6: Stability and Reactivity Profile

Understanding chemical compatibility is crucial for both storage and experimental design.

  • Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, dark).[1][5]

  • Conditions to Avoid: Avoid exposure to excessive heat and light, as this may promote degradation.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[5]

  • Hazardous Decomposition Products: As noted, hazardous decomposition occurs under combustion, releasing toxic gases.[5]

References
  • This compound.MySkinRecipes. [Link]
  • This compound (C11H7BrN2S).PubChemLite. [Link]
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.PubMed Central. [Link]
  • This compound | 94833-31-5.J&K Scientific. [Link]
  • Safety Data Sheet - (S)-1-(4-Bromophenyl)ethanol.Angene Chemical. [Link]

Sources

The 4-(4-Bromophenyl)thiazole Scaffold: A Privileged Motif in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs.[1] When functionalized with a 4-bromophenyl group at the 4-position, this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the 4-(4-bromophenyl)thiazole scaffold, delving into its synthesis, prominent biological activities with a focus on anticancer and antimicrobial applications, and the underlying mechanisms of action. Detailed experimental protocols for the evaluation of these activities are provided, alongside an exploration of structure-activity relationships (SAR) to guide future drug design and optimization efforts.

Introduction: The Significance of the Thiazole Ring in Medicinal Chemistry

Thiazole and its derivatives have garnered significant attention from the scientific community due to their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The presence of the thiazole ring in marketed drugs such as the anticancer agent Tiazofurin and the antiretroviral Ritonavir underscores its importance as a pharmacophore.[3] The 4-(4-bromophenyl)thiazole core, in particular, has emerged as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The bromine atom at the para-position of the phenyl ring often enhances biological activity and provides a handle for further synthetic modifications.

Synthesis of the 4-(4-Bromophenyl)thiazole Scaffold

The most common and efficient method for the synthesis of the 4-(4-bromophenyl)thiazole scaffold is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the parent 2-amino-4-(4-bromophenyl)thiazole, the readily available p-bromoacetophenone is utilized.

General Synthetic Scheme

The synthesis typically proceeds in two main steps:

  • Formation of 2-amino-4-(4-bromophenyl)thiazole: p-Bromoacetophenone is reacted with thiourea in the presence of a catalyst, such as iodine, under reflux conditions.[4]

  • Derivatization: The resulting 2-amino-4-(4-bromophenyl)thiazole serves as a versatile intermediate for the synthesis of a wide array of derivatives, often through the formation of Schiff bases by reacting the amino group with various aromatic aldehydes.[1][4]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Derivatization (Schiff Base Formation) p-Bromoacetophenone p-Bromoacetophenone Reflux Reflux p-Bromoacetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->Reflux 2-amino-4-(4-bromophenyl)thiazole 2-amino-4-(4-bromophenyl)thiazole Reflux->2-amino-4-(4-bromophenyl)thiazole Ethanol (reflux) Ethanol (reflux) 2-amino-4-(4-bromophenyl)thiazole->Ethanol (reflux) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Ethanol (reflux) Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Ethanol (reflux) 4-(4-bromophenyl)thiazole derivatives 4-(4-bromophenyl)thiazole derivatives Ethanol (reflux)->4-(4-bromophenyl)thiazole derivatives

Caption: General synthetic route for 4-(4-bromophenyl)thiazole derivatives.

Anticancer Activity: A Promising Avenue for Therapeutic Intervention

Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[1][5][6]

Evaluation of Anticancer Activity

A standard and reliable method for assessing the in vitro anticancer activity of these compounds is the Sulforhodamine B (SRB) assay.

  • Cell Plating: Seed cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 4-(4-bromophenyl)thiazole derivatives and a standard anticancer drug (e.g., 5-fluorouracil or cisplatin) for 48 hours.[1][5]

  • Cell Fixation: Discard the supernatant and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[3][7]

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA and air dry.[7][8]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[3][7]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry completely.[3][7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7][8] The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 4-(4-bromophenyl)thiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.

EGFR is a transmembrane protein that, upon activation by its ligands, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis.[2][9] Overexpression or mutation of EGFR is common in many cancers. Some 4-(4-bromophenyl)thiazole derivatives have been shown to act as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its downstream signaling.[10]

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor 4-(4-bromophenyl)thiazole Derivative Inhibitor->Dimerization

Caption: Inhibition of the EGFR signaling pathway.

VEGFR-2 is another crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 by 4-(4-bromophenyl)thiazole derivatives can block the pro-angiogenic signals, thereby starving the tumor of essential nutrients and oxygen.[5]

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K EndothelialCell Endothelial Cell PLCg->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Angiogenesis Proliferation, Migration, Survival (Angiogenesis) EndothelialCell->Angiogenesis Inhibitor 4-(4-bromophenyl)thiazole Derivative Inhibitor->Dimerization

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 4-(4-bromophenyl)thiazole derivatives against the MCF-7 human breast cancer cell line.

CompoundR GroupIC50 (µM) vs. MCF-7Reference
p2 4-hydroxy-3-methoxybenzylidene10.5[1]
5-FU (Standard)5.2[1]
11d 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]62.5 (vs. A549)[5]
Cisplatin (Standard)45.88 (vs. A549)[5]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant global health threat, necessitating the development of novel antimicrobial agents. The 4-(4-bromophenyl)thiazole scaffold has demonstrated promising activity against a range of pathogenic microbes.[1][4]

Evaluation of Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

G cluster_0 Initial Screening cluster_1 Quantitative Analysis Agar Well Diffusion Agar Well Diffusion Zone of Inhibition Zone of Inhibition Agar Well Diffusion->Zone of Inhibition Qualitative Activity Qualitative Activity Zone of Inhibition->Qualitative Activity Broth Microdilution Broth Microdilution Qualitative Activity->Broth Microdilution MIC Determination MIC Determination Broth Microdilution->MIC Determination Quantitative Potency Quantitative Potency MIC Determination->Quantitative Potency

Caption: Workflow for antimicrobial activity evaluation.

  • Media Preparation: Prepare Mueller-Hinton agar plates.[11]

  • Inoculation: Inoculate the surface of the agar plates with a standardized bacterial or fungal suspension to create a lawn of growth.[11][12]

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and control antibiotics (e.g., norfloxacin for bacteria, fluconazole for fungi) to the wells.[1][11]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.[11]

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate containing a suitable broth medium.[13][14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[13]

  • Inoculation: Inoculate each well with the microbial suspension.[13][14]

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[14]

  • Incubation: Incubate the plates under appropriate conditions.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[13][14]

Mechanism of Antimicrobial Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in bacteria and fungi.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Thiazole derivatives can bind to these enzymes, particularly the GyrB subunit of DNA gyrase, and inhibit their function, leading to bacterial cell death.[3][4][10]

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[2]

  • Inhibition of Protein Synthesis: Thiazole-containing compounds can also target bacterial ribosomes, thereby inhibiting protein synthesis.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Similar to azole antifungals, thiazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis.[1][13] This disruption of the cell membrane leads to fungal cell death.

  • Disruption of Cell Wall Integrity: Some derivatives may also interfere with the synthesis of fungal cell wall components like β-glucan.

Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-(4-bromophenyl)thiazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µM)Reference
p2 S. aureus16.1[1]
p2 E. coli16.1[1]
p4 B. subtilis28.8[1]
p6 C. albicans15.3[1]
p3 A. niger16.2[1]
Norfloxacin (Standard)-[1]
Fluconazole (Standard)-[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-(4-bromophenyl)thiazole derivatives is significantly influenced by the nature and position of substituents on the core scaffold.

  • The 4-(4-bromophenyl) group: The presence of the bromine atom at the para position of the phenyl ring is often associated with enhanced biological activity.[1]

  • Substituents on the 2-amino group: The derivatization of the 2-amino group, particularly through the formation of Schiff bases with various aromatic aldehydes, has a profound impact on the anticancer and antimicrobial potency. Electron-withdrawing and electron-donating groups on the aldehyde ring can modulate the activity.[1]

  • Hybrid Molecules: Incorporating other heterocyclic moieties, such as pyrazoline, with the 4-(4-bromophenyl)thiazole scaffold can lead to hybrid molecules with enhanced and sometimes dual biological activities.[5]

Conclusion and Future Perspectives

The 4-(4-bromophenyl)thiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through various mechanisms of action. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy and safety in a physiological setting.

  • Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

The continued exploration of the 4-(4-bromophenyl)thiazole scaffold holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Tanuja, & Singh, H. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-One Derivatives.
  • Fouad, M. A., Othman, A. A., Abdel-Samii, Z. K., & El-Sayed, W. A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
  • ClinPGx. (n.d.).
  • Biernasiuk, A., Wnorowska, U., Fiołka, M. J., & Malm, A. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Applied Microbiology and Biotechnology, 105(18), 6951-6964. [Link]
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2018). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules, 23(10), 2521. [Link]
  • Wee, P., & Wang, Z. (2017).
  • Hancock, R. E. W. (2001). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
  • Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies. RSC Publishing. (n.d.). [Link]
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Institutes of Health. (2024). [Link]
  • Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections.
  • Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. (2022). [Link]
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. (2022). [Link]
  • Broth Microdilution. MI - Microbiology. (n.d.). [Link]
  • SRB assay for measuring target cell killing. Protocols.io. (2023). [Link]
  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA)
  • Summarized synthesis of ergosterol, the fungal sterol, and detailed...
  • Design, Synthesis and Biological Evaluation of Metronidazole-Thiazole Derivatives as Antibacterial Inhibitors. PubMed. (2015). [Link]
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. (n.d.). [Link]
  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. MDPI. (2022). [Link]
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. (2021). [Link]
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. (2021). [Link]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022). [Link]
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. National Institutes of Health. (2016). [Link]
  • Benzothiazole as topoisomerase inhibitors.
  • Unleashed Carcinogenic Molecules: How the EGFR Signaling P
  • Broth Dilution Method for MIC Determin
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). [Link]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. (2019). [Link]
  • Agar well diffusion assay. YouTube. (2020). [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. (2022). [Link]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). [Link]
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. (2022). [Link]

Sources

Methodological & Application

synthesis protocol for 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The target molecule of this guide, this compound, serves as a crucial and versatile building block in the synthesis of more complex pharmaceutical agents.[4] Its structure, featuring a bromophenyl group at the 4-position and a reactive acetonitrile moiety at the 2-position, makes it an ideal intermediate for developing novel therapeutics, particularly in the realms of antihypertensive and anti-inflammatory drug discovery.[4]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the Hantzsch thiazole synthesis. This classic yet highly efficient condensation reaction remains a preferred method for constructing the thiazole core due to its reliability and high yields. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer insights into process optimization and characterization.

Reaction Principle: The Hantzsch Thiazole Synthesis

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis, a robust reaction that condenses an α-haloketone with a thioamide.[5][6] In this specific application, the key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and 2-cyanothioacetamide .

The reaction proceeds through a well-established mechanism. It begins with a nucleophilic attack (Sₙ2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the bromide ion.[6][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[7] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[7]

Hantzsch_Mechanism Fig. 1: Hantzsch Thiazole Synthesis Pathway Haloketone 2-bromo-1-(4-bromophenyl)ethanone SN2_Step Sₙ2 Attack (Nucleophilic Substitution) Haloketone->SN2_Step Thioamide 2-Cyanothioacetamide Thioamide->SN2_Step Intermediate1 Thioether Intermediate SN2_Step->Intermediate1 + HBr Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hemiaminal Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product This compound Dehydration->Product Synthesis_Workflow Fig. 2: Experimental Synthesis Workflow step1 Step 1: Reaction Setup Combine 2-bromo-1-(4-bromophenyl)ethanone, 2-cyanothioacetamide, and ethanol in a round-bottom flask. step2 Step 2: Reflux Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor reaction progress via TLC. step1->step2 step3 Step 3: Cooling & Precipitation Cool the reaction mixture to room temperature, then place in an ice bath to induce crystallization of the product. step2->step3 step4 Step 4: Isolation Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol. step3->step4 step5 Step 5: Neutralization & Work-up Transfer the filtrate to a separatory funnel. Neutralize with saturated NaHCO₃ solution and extract with ethyl acetate. step4->step5 Filtrate step6 Step 6: Purification Combine the isolated solid with the extracted organic phase. Dry over MgSO₄, filter, and concentrate via rotary evaporation. Recrystallize the crude solid from ethanol. step4->step6 Solid step5->step6 step7 Step 7: Final Product Dry the purified crystals under vacuum to obtain this compound as a solid. step6->step7

Caption: Fig. 2: Experimental Synthesis Workflow

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-bromophenyl)ethanone (5.56 g, 20.0 mmol) and 2-cyanothioacetamide (2.00 g, 20.0 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

    • Expertise & Experience: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting materials indicates the completion of the reaction.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid product may begin to precipitate. To maximize precipitation, cool the flask in an ice-water bath for 30 minutes.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Trustworthiness: This initial filtration isolates a significant portion of the product, which is often poorly soluble in the cold reaction solvent. [6]The filtrate should be retained for further product recovery.

  • Work-up and Purification: The product can be further purified by recrystallization. Transfer the collected solid to a clean flask and dissolve it in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry them under vacuum to a constant weight.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Formula C₁₁H₇BrN₂S[4][8]
Molecular Weight 279.16 g/mol [4]
CAS Number 94833-31-5[4]
Appearance Off-white to pale yellow solid[8]
Melting Point 125-129 °C (lit.)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group (typically two doublets in the range of δ 7.5-7.8 ppm), a singlet for the thiazole ring proton (around δ 7.0-7.5 ppm), and a singlet for the methylene (-CH₂-) protons of the acetonitrile group (around δ 4.0-4.5 ppm). [3][9]* ¹³C NMR: The carbon NMR will show signals corresponding to the bromophenyl carbons, the thiazole ring carbons, the methylene carbon, and the nitrile carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]+ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C≡N stretch of the nitrile group (around 2250 cm⁻¹) and C=N/C=C stretching of the thiazole and phenyl rings.

Safety and Handling

  • 2-bromo-1-(4-bromophenyl)ethanone: This compound is an α-haloketone and should be treated as a lachrymator and skin/respiratory irritant. Always handle it in a fume hood. [10]* 2-Cyanothioacetamide: Thioamides and nitriles should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The final product, this compound, is classified as acutely toxic if swallowed and causes skin and serious eye damage. Refer to the Safety Data Sheet (SDS) for complete handling information.

References

  • 2-Bromo-1-(4-bromophenyl)
  • Hantzsch Thiazole Synthesis.Chem Help Asap.
  • Hantzsch Thiazole Synthesis.SynArchive.
  • This compound.MySkinRecipes.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.BMC Chemistry via PubMed Central.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone.Acta Crystallographica Section E via PubMed Central.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo.The Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch thiazole synthesis - labor
  • This compound 97 94833-31-5.Sigma-Aldrich.
  • This compound.CymitQuimica.

Sources

Application Note: High-Purity Recovery of 4-(4-Bromophenyl)-2-thiazoleacetonitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 4-(4-Bromophenyl)-2-thiazoleacetonitrile (CAS No. 94833-31-5), a key intermediate in pharmaceutical synthesis[1]. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities[2][3]. This document outlines the theoretical principles, a systematic approach to solvent selection, a step-by-step laboratory protocol, and a troubleshooting guide to enable researchers to achieve high purity and optimal recovery of the target compound.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. The core principle is that most solids are more soluble in a hot solvent than in a cold one[4][5]. The process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated or near-saturated solution[6][7]. As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The highly ordered and selective nature of crystal lattice formation tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor")[7][8]. The purified crystals are then isolated by filtration, washed, and dried[9].

The success of a recrystallization is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics[8][10][11]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly or insoluble in the solvent at room temperature or below to maximize recovery.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Physicochemical Profile: this compound

Understanding the properties of the target compound is essential for developing a purification strategy.

PropertyValueSource(s)
CAS Number 94833-31-5[12][13][14]
Molecular Formula C₁₁H₇BrN₂S[12][14][15]
Molecular Weight ~279.16 g/mol [1][13]
Appearance Solid[12][13]
Purity (Typical Crude) ~97%[12][13]
Storage 2-8°C, sealed, dry[1]

Pre-Protocol Consideration: Solvent System Selection

The selection of an appropriate solvent is the most critical step for successful recrystallization[10]. Given the molecular structure of this compound, which contains a non-polar bromophenyl group and more polar thiazole and acetonitrile moieties, solvents of intermediate polarity are excellent starting points. A small-scale screening should always be performed.

Single-Solvent Screening Protocol
  • Place approximately 50-100 mg of the crude compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, swirling after each addition.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound readily at this stage[4].

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.

Mixed-Solvent (Solvent/Antisolvent) Approach

If no single solvent provides the desired solubility profile, a mixed-solvent system is an effective alternative[11][16]. This involves pairing a "good" solvent (in which the compound is highly soluble) with a miscible "antisolvent" (in which the compound is poorly soluble)[17].

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Add the hot "antisolvent" dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated[16][17].

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Common Miscible Solvent Pairs:

  • Ethanol / Water

  • Methanol / Water

  • Acetone / Water

  • Toluene / Hexane

  • Ethyl Acetate / Hexane

Solvent/System TestedSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingNotes
e.g., IsopropanolLowHighAbundant, fine needlesGood candidate
e.g., TolueneModerateHighPoor recoveryCompound too soluble when cold
e.g., WaterInsolubleInsolubleN/ANot a suitable solvent
e.g., Ethanol/WaterN/AN/AExcellent, well-formed crystalsPromising mixed-solvent system

Optimized Recrystallization Protocol

This protocol assumes that a suitable solvent (or solvent pair) has been identified from the screening process described above.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Glass funnel (stemless preferred for hot filtration)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (aspirator or pump)

  • Boiling chips or magnetic stir bar

  • Spatula and glass stirring rod

  • Ice-water bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an Erlenmeyer flask with a stir bar or boiling chips.

  • Add a small amount of the selected solvent, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions, bringing the solution back to a gentle boil after each addition.

  • Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which maximizes the yield of recovered crystals[6][7]. Adding excessive solvent will result in a lower or no yield.

Step 2: (Conditional) Removal of Impurities

  • For Colored Impurities: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities. However, it can also adsorb the product, so it must be used sparingly to avoid reducing the yield[18].

  • For Insoluble Impurities: If there are solid impurities (including charcoal, if used) that do not dissolve in the hot solvent, they must be removed by hot gravity filtration.

    • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

    • Keep both the solution and the receiving flask hot to prevent premature crystallization in the funnel[2].

    • Pour the hot solution through the filter paper in portions.

    • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 3: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass or inverted beaker.

  • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively[2][6]. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or a precipitate.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" from a previous batch to induce nucleation[18].

Step 4: Isolation and Washing of Crystals

  • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals to the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

  • Wash the crystals with a minimum amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product. Using too much washing solvent will decrease the final yield[7].

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

Step 5: Drying

  • Carefully remove the filter cake of crystals from the funnel and spread them on a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a low-temperature drying oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator for a more gentle drying process[19].

Workflow Visualization

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities_q Insoluble or Colored Impurities Present? dissolve->impurities_q hot_filter 2. Hot Gravity Filtration (optional, with/without charcoal) impurities_q->hot_filter Yes cool 3. Slow Cooling & Crystallization impurities_q->cool No hot_filter->cool isolate 4. Isolate Crystals via Vacuum Filtration cool->isolate wash 5. Wash with Minimal Ice-Cold Solvent isolate->wash dry 6. Dry to Constant Weight wash->dry end_product End: Purified Crystals dry->end_product

Caption: Workflow diagram for the purification of this compound.

Purity Assessment and Yield Calculation

The effectiveness of the purification is evaluated by assessing the purity of the final product and calculating the percent recovery.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. A successful recrystallization will result in a melting point that is higher and has a narrower range (<2 °C) compared to the crude starting material[18].

  • Chromatography (TLC/HPLC): Thin-layer chromatography can provide a quick qualitative assessment of purity, while HPLC can offer a quantitative measure.

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structure and identify the presence of any remaining impurities.

  • Percent Recovery: This calculation determines the efficiency of the process.

    Percent Recovery (%) = (mass of purified crystals / mass of crude material) × 100[3]

A typical recovery for a successful recrystallization is in the range of 70-90%, though this depends heavily on the initial purity of the crude material and the care taken during the procedure[18].

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, and the compound is coming out of solution above its melting point. The solvent may be too non-polar.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool even more slowly. Consider a more polar solvent system[18].
No Crystals Form Too much solvent was used. The solution is not saturated. The solution is supersaturated but requires nucleation.Try to induce crystallization by scratching the inner wall of the flask or adding a seed crystal[18]. If that fails, boil off some of the solvent to increase the concentration and allow it to cool again.
Low Recovery/Yield Too much solvent was used. Premature crystallization during hot filtration. The crystals were washed with too much solvent or the solvent was not cold enough. The compound is significantly soluble in the cold solvent.Ensure the minimum amount of hot solvent is used. Keep the apparatus hot during filtration. Use a minimal amount of ice-cold solvent for washing[7]. Re-cool the mother liquor to see if a second crop of crystals can be obtained.
Crystals Appear Impure The solution was cooled too quickly, trapping impurities. The chosen solvent is not effective at separating the specific impurities present.Ensure the solution cools slowly and is undisturbed. Re-recrystallize the material, potentially using a different solvent system identified through further screening.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound. By carefully selecting a solvent system and adhering to the principles of controlled dissolution and crystallization, researchers can effectively remove impurities and obtain a final product of high purity, suitable for subsequent applications in drug development and chemical synthesis.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization-2.doc.pdf.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Wired Chemist. (n.d.). Recrystallization.
  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
  • California State University, Stanislaus. (n.d.). Recrystallization1.
  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • PubChemLite. (n.d.). This compound (C11H7BrN2S).
  • BioOrganics. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.
  • Ibrahim, N. S., Abed, N. M., & Kandeel, Z. E. (n.d.). NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR THE SYNTHESIS OF THIAZINONES. Heterocycles.
  • Al-Zaydi, A. G. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ChemBK. (2024, April 10). 2-(4-BROMOPHENYL)ACETONITRILE.
  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Retrieved from https://www.researchgate.
  • Wikipedia. (n.d.). 4-Bromophenylacetic acid.
  • Yoo, W. J., Li, L., & Li, C. J. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters, 15(8), 1850–1853.
  • PubChem. (n.d.). 2-Azido-4-(4-bromophenyl)-1,3-thiazole.

Sources

characterization of 4-(4-Bromophenyl)-2-thiazoleacetonitrile using NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Authored by: A Senior Application Scientist

Introduction: this compound is a heterocyclic compound featuring a bromophenyl group attached to a thiazole ring, which in turn is substituted with an acetonitrile functional group. Its molecular structure makes it a valuable building block in medicinal chemistry and drug development, potentially serving as an intermediate in the synthesis of various biologically active molecules.[1][2] Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of such organic molecules in solution.

This comprehensive guide provides a detailed protocol and theoretical framework for the characterization of this compound using ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and self-validating analytical approach.

Fundamental Principles and Structural Correlation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition, or "resonance," between these levels. The precise frequency required for resonance is highly sensitive to the local electronic environment of each nucleus, which is influenced by shielding from surrounding electrons. This variation in resonance frequency, known as the chemical shift (δ) , provides direct insight into the molecular structure.[3]

For this compound, we can predict the key features of its NMR spectra by analyzing its distinct chemical environments.

Molecular Structure and Expected NMR Signals:

G cluster_mol This compound cluster_protons ¹H Environments cluster_carbons ¹³C Environments mol H_aromatic_a Hₐ (Aromatic) mol->H_aromatic_a Aromatic Protons (ortho to Br) H_aromatic_b Hₑ (Aromatic) mol->H_aromatic_b Aromatic Protons (meta to Br) H_thiazole Hₙ (Thiazole) mol->H_thiazole Thiazole Ring Proton H_methylene Hₘ (Methylene) mol->H_methylene Acetonitrile Protons C_Br C-Br mol->C_Br C attached to Br C_aromatic_CH Aromatic CH (2 signals) mol->C_aromatic_CH Protonated aromatic carbons C_thiazole_CH Thiazole CH mol->C_thiazole_CH Protonated thiazole carbon C_CH2 Methylene CH₂ mol->C_CH2 Methylene carbon C_CN Nitrile CN C_quat Quaternary Carbons (4 signals)

Caption: Correlation between molecular structure and distinct NMR environments.

  • ¹H NMR Predictions: We anticipate four distinct signals:

    • Two signals in the aromatic region (typically δ 7.0-9.0 ppm) for the bromophenyl protons.[4] Due to symmetry, the two protons ortho to the thiazole ring are equivalent, as are the two protons meta to it. They will appear as two doublets, characteristic of a para-substituted benzene ring.

    • One signal for the single proton on the thiazole ring, also in the aromatic region.

    • One signal for the two methylene (-CH₂) protons of the acetonitrile group, expected in the aliphatic region but shifted downfield by the adjacent electron-withdrawing thiazole ring and nitrile group.

  • ¹³C NMR Predictions: We expect a total of 9 signals, as carbons in different electronic environments are non-equivalent.

    • Aliphatic Region (δ 10-40 ppm): One signal for the methylene carbon (-CH₂) and one for the nitrile carbon (-C≡N, typically δ 110-120 ppm).[5][6]

    • Aromatic/Heteroaromatic Region (δ 100-170 ppm): Signals for the five distinct carbons of the thiazole and bromophenyl rings. Quaternary carbons (those without attached protons) will typically have weaker signals.[6]

Detailed Experimental Protocols

This section outlines the step-by-step methodology for preparing a high-quality NMR sample and acquiring the data. Adherence to this protocol is critical for obtaining high-resolution spectra free from artifacts.

Part A: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[7] A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[8]

Materials:

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass wool or a syringe filter

Protocol:

  • Determine Sample Amount:

    • For ¹H NMR , weigh 5-25 mg of this compound.[7][9] This concentration is sufficient for a good signal-to-noise ratio within a few minutes of acquisition.

    • For ¹³C NMR , a higher concentration of 50-100 mg is recommended due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[8][9]

    • Causality: Using too little sample results in a poor signal-to-noise ratio, requiring excessively long acquisition times. Conversely, an overly concentrated sample can increase solution viscosity, leading to broader spectral lines and difficulty in magnetic field shimming.[7][10]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules.

    • Causality: Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons, rendering the solvent invisible in the ¹H spectrum.[9] Furthermore, the spectrometer's lock system uses the deuterium signal to stabilize the magnetic field during acquisition.[7]

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[10][11] This volume corresponds to a height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for detection by the instrument's receiver coils.

  • Filtration and Transfer:

    • If any solid particles remain, the solution must be filtered.[7] Solid particulates disrupt the homogeneity of the magnetic field, causing significant line broadening.[8]

    • To filter, place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the clean NMR tube. Do not use cotton wool, as solvents can leach impurities from it.[7]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before insertion into the spectrometer.[10]

  • Internal Standard (Optional but Recommended):

    • While the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃) can be used for calibration, adding an internal standard like TMS provides a more precise reference point (δ 0.00 ppm).[9] TMS is chemically inert and its sharp, single peak does not typically overlap with signals from the compound of interest.[8]

Part B: NMR Data Acquisition

The following are typical parameters for a modern high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex spectra.[12]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 400 MHz

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

  • Relaxation Delay (d1): 1-2 seconds (allows for full magnetization recovery between pulses)

  • Pulse Angle: 30-45 degrees (a smaller flip angle can shorten the required relaxation delay)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: ≥ 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more (required due to lower sensitivity)

  • Relaxation Delay (d1): 2 seconds

  • Technique: Proton-decoupled (to simplify the spectrum to single lines for each carbon)

Caption: Experimental workflow for NMR characterization.

Data Interpretation and Expected Results

After processing, the spectra must be analyzed to confirm the structure. The following tables summarize the expected NMR data for this compound based on known chemical shift ranges and data from structurally similar compounds.[2][13][14]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85Doublet (d)2HH-2', H-6' (Aromatic)Protons on the bromophenyl ring ortho to the thiazole, deshielded.
~ 7.60Doublet (d)2HH-3', H-5' (Aromatic)Protons on the bromophenyl ring meta to the thiazole.
~ 7.40Singlet (s)1HH-5 (Thiazole)Single proton on the electron-deficient thiazole ring.
~ 4.10Singlet (s)2H-CH₂-CNMethylene protons deshielded by the adjacent thiazole and nitrile groups.

Note: The aromatic signals will form an AA'BB' system, appearing as two distinct doublets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C-2 (Thiazole)Quaternary carbon attached to S and N, highly deshielded.
~ 150.0C-4 (Thiazole)Quaternary carbon attached to the bromophenyl group.
~ 132.5C-3', C-5' (Aromatic)Protonated carbons on the bromophenyl ring.
~ 132.0C-1' (Aromatic)Quaternary carbon attached to the thiazole ring.
~ 128.0C-2', C-6' (Aromatic)Protonated carbons on the bromophenyl ring.
~ 124.0C-4' (Aromatic)Quaternary carbon attached to bromine.
~ 120.0C-5 (Thiazole)Protonated carbon of the thiazole ring.
~ 116.0-C≡NNitrile carbon.[5]
~ 25.0-CH₂-Methylene carbon.

Troubleshooting Common NMR Issues

  • Broad Peaks: Often caused by undissolved solids, paramagnetic impurities, or high sample concentration.[8][9] Re-filtering the sample or preparing a more dilute solution can resolve this.

  • Unexpected Peaks: These may arise from residual starting materials, synthetic byproducts, or solvent impurities (e.g., water, acetone).[12]

  • Chemical Shift Discrepancies: Minor differences from literature values can occur due to variations in solvent, concentration, or temperature.[12] The key is the relative position of the peaks and their splitting patterns.

Conclusion

NMR spectroscopy provides an unambiguous and data-rich method for the structural confirmation of this compound. By following a meticulous protocol for sample preparation and data acquisition, one can obtain high-quality ¹H and ¹³C NMR spectra. The resulting data on chemical shifts, signal integrations, and coupling patterns serve as a definitive fingerprint of the molecule, confirming its identity and assessing its purity with high confidence. This analytical rigor is an indispensable component of research and development in the pharmaceutical sciences.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Bristol.
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
  • PubChemLite. This compound (C11H7BrN2S). [Link]
  • MySkinRecipes. This compound. [Link]
  • Singh, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
  • Sharma, V.P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted-2-methylchromones. Asian Journal of Chemistry. [Link]
  • The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. [Link]
  • ResearchGate.
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
  • BioOrganics. This compound. [Link]
  • Oregon State University. ¹³C NMR Chemical Shifts. [Link]
  • ResearchGate.
  • National Chemical Laboratory. ¹³C NMR spectroscopy • Chemical shift. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
  • University of Regensburg. NMR Chemical Shifts. [Link]
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
  • The Royal Society of Chemistry. ¹H NMR. [Link]
  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
  • SpectraBase. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea - Optional[¹H NMR] - Spectrum. [Link]
  • ResearchG
  • Veeprho. 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9. [Link]
  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]20-3049/21/11/1472)

Sources

Application Notes and Protocols for Antimicrobial Assays of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] The thiazole ring is a key structural motif in various clinically used drugs and is known for its ability to interact with diverse biological targets.[1][3]

This document provides a comprehensive guide for the evaluation of the antimicrobial potential of a specific thiazole derivative, 4-(4-Bromophenyl)-2-thiazoleacetonitrile . While the direct antimicrobial activity of this particular compound is a subject of ongoing investigation, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antimicrobial effects.[3][4][5] These application notes are designed to provide researchers with robust, step-by-step protocols for determining the compound's in vitro efficacy against a panel of clinically relevant microorganisms.

The protocols herein are grounded in established methodologies, primarily the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and subsequent assays to determine the Minimum Bactericidal Concentration (MBC).[6][7][8][9] Additionally, a protocol for a time-kill kinetics study is included to provide deeper insights into the compound's bactericidal or bacteriostatic nature.[10][11][12] Adherence to these standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is critical for generating reproducible and comparable data.[13][14][15]

I. Core Principles of Antimicrobial Susceptibility Testing

The primary objective of in vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).[8][16][17][18] These values are fundamental in the early stages of drug discovery, providing a quantitative measure of a compound's potency and spectrum of activity.

The broth microdilution method is a widely accepted and highly accurate technique for MIC determination, offering the advantage of testing multiple compounds against various microorganisms simultaneously in a 96-well microtiter plate format.[7][9] The MBC is determined as a subsequent step to the MIC assay, differentiating between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).[16][17][19] An MBC/MIC ratio of ≤ 4 is generally considered an indicator of bactericidal activity.[19]

II. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, consistent with CLSI guidelines.

Materials:

  • This compound

  • Sterile 96-well, round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2°C)

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions of Compound in Plate A->C B Prepare Bacterial/Fungal Inoculum (0.5 McFarland) D Inoculate Microtiter Plate B->D C->D E Incubate at 35±2°C for 18-24h D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Clear Well) F->G

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to achieve a starting concentration that is twice the highest concentration to be tested.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Serial Dilutions in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).[8]

  • Inoculation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6][8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the bactericidal activity of the compound.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

Workflow for MBC Determination:

MBC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Completed MIC Assay Plate B Subculture from Clear Wells onto Agar Plates A->B C Incubate Agar Plates at 35±2°C for 18-24h B->C D Count Colonies on Each Plate C->D E Determine MBC (≥99.9% Reduction in CFU) D->E

Caption: Workflow for MBC determination.

Step-by-Step Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate or spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until growth is visible in the control culture.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17][19]

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the rate of antimicrobial activity.

Materials:

  • This compound

  • Log-phase culture of the test microorganism

  • Sterile broth (e.g., CAMHB)

  • Sterile saline or PBS

  • Sterile agar plates

  • Incubator and shaking incubator (35 ± 2°C)

  • Sterile test tubes or flasks

Step-by-Step Procedure:

  • Preparation of Inoculum:

    • Grow the test microorganism in broth to the early to mid-logarithmic phase of growth.

    • Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure to Compound:

    • Prepare flasks or tubes containing the diluted inoculum and the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask without the compound.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[12]

III. Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and concise table for easy comparison.

Table 1: Representative Antimicrobial Activity of this compound

MicroorganismATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213[Data][Data][Data]
Escherichia coli25922[Data][Data][Data]
Pseudomonas aeruginosa27853[Data][Data][Data]
Candida albicans90028[Data][Data][Data]
Positive Control (e.g., Ciprofloxacin)N/A[Data][Data][Data]

Disclaimer: The data in this table is for illustrative purposes. Actual values must be determined experimentally.

IV. Potential Mechanism of Action of Thiazole Derivatives

The antimicrobial activity of thiazole derivatives can be attributed to various mechanisms. Their amphiphilic nature may facilitate permeation through microbial cell membranes, leading to cytoplasmic leakage and cell death.[1] Some thiazole-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[2] Further studies, such as molecular docking and specific enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.

V. Conclusion

These application notes provide a framework for the systematic evaluation of the antimicrobial properties of this compound. By following these standardized and detailed protocols, researchers can generate reliable and reproducible data that will be crucial for the continued investigation of this compound as a potential novel antimicrobial agent. The combination of MIC, MBC, and time-kill kinetic data will offer a comprehensive in vitro profile of its activity, paving the way for further preclinical development.

References

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
  • Broth microdilution - Wikipedia. (n.d.).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
  • Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. (n.d.).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (n.d.).
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Sharma, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8045.
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Petrelli, R., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9461-9493.
  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. Clinical and Laboratory Standards Institute.
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.).
  • Obodai, M., et al. (2018). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PMC - NIH.
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • CLSI. (2024). M100 - Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute.
  • Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
  • Time-Kill Evaluations | Nelson Labs. (n.d.).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025, August 8).
  • (PDF) The Potential of Thiazole Derivatives as Antimicrobial Agents - ResearchGate. (2025, October 13).
  • Synthesis and antibacterial activity of 4-aryl-2-(1-substituted ethylidene)thiazoles - PubMed. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10) - ResearchGate. (n.d.).
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (2020, January 21).
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives - ResearchGate. (2018, February 7).
  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. - ResearchGate. (n.d.).
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed. (n.d.).

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 4-(4-Bromophenyl)-2-thiazoleacetonitrile in Oncology

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including notable anticancer properties.[1][2] The core structure serves as a versatile template for designing novel therapeutic agents that can interact with various biological targets. Several derivatives of 4-arylthiazole have been identified as potent anticancer agents, with mechanisms ranging from the inhibition of tubulin polymerization to the induction of apoptosis.[3][4]

This document provides a comprehensive guide for the preclinical evaluation of This compound , a specific thiazole derivative. While this compound is recognized as a key intermediate in the synthesis of pharmaceutical agents, its intrinsic anticancer potential remains an area of active investigation.[5] The presence of the 4-bromophenyl group is significant, as this moiety has been identified as essential for the anticancer activity in other heterocyclic compounds.[6]

These application notes are designed to provide researchers with a robust framework for systematically characterizing the anti-neoplastic properties of this compound, from initial in vitro screening to preliminary mechanistic studies.

Hypothesized Mechanism of Action: Avenues for Investigation

Based on structure-activity relationships of analogous thiazole compounds, a primary avenue of investigation for this compound is its potential to function as a microtubule-destabilizing agent by inhibiting tubulin polymerization.[3][4] This disruption of microtubule dynamics can lead to mitotic arrest, ultimately triggering the intrinsic apoptosis pathway. The following diagram illustrates this proposed signaling cascade, which serves as a working hypothesis for initial mechanistic studies.

Proposed_Anticancer_Mechanism cluster_0 Cellular Uptake cluster_1 Cytoskeletal Disruption cluster_2 Cell Cycle & Apoptotic Cascade Compound 4-(4-Bromophenyl)-2- thiazoleacetonitrile Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Disruption leads to Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Bax Bax/Bak Activation Bcl2->Bax Inhibition released Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apaf1 Caspase3 Caspase-3 Activation Apaf1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound.

Experimental Workflow for Preclinical Evaluation

A multi-assay approach is crucial for a thorough characterization of a novel compound. The following workflow provides a logical progression from broad cytotoxicity screening to more focused mechanistic assays.

Experimental_Workflow Start Start: Compound This compound CellPanel Step 1: In Vitro Cytotoxicity Screen (e.g., MTT/SRB Assay) Start->CellPanel IC50 Determine IC50 Values Across Cancer Cell Lines CellPanel->IC50 ApoptosisAssay Step 2: Apoptosis Analysis (Annexin V / PI Staining) IC50->ApoptosisAssay Use IC50 concentration CellCycle Step 3: Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Use IC50 concentration Mechanism Step 4: Mechanistic Studies (Western Blot, Tubulin Assay) ApoptosisAssay->Mechanism CellCycle->Mechanism InVivo Step 5: In Vivo Efficacy (Xenograft Model) Mechanism->InVivo If promising in vitro data End Conclusion: Evaluate Therapeutic Potential InVivo->End

Caption: Experimental workflow for in vitro and in vivo testing.

In Vitro Evaluation: Detailed Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the dose-dependent cytotoxic effect of the compound by measuring the metabolic activity of viable cells.[7]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, NCI-H460 lung carcinoma, SF-268 glioma).[8]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

    • This compound (stock solution in DMSO).

    • 96-well flat-bottom plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO (cell culture grade).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight at 37°C, 5% CO2.[7][8]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium with 100 µL of fresh medium containing the desired concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound dose).[8]

    • Incubation: Incubate plates for 48 or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7][8]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance at 570 nm.

    • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.[9]

Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Materials:

    • Cancer cells treated with the test compound (at IC50 concentration for 24-48 hours).

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Cold PBS.

    • Flow cytometer.

  • Procedure:

    • Cell Treatment & Harvesting: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration. Harvest both adherent and floating cells, and wash with cold PBS.[8]

    • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Protocol 3: Mechanistic Western Blot Analysis

This protocol probes the expression and phosphorylation status of key proteins in the hypothesized apoptosis pathway.

  • Materials:

    • Cell lysates from treated and untreated cells.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Protein Quantification: Determine the protein concentration of cell lysates.

    • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

Data Presentation: Summarizing In Vitro Efficacy

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cancer Cell Line Tissue of Origin IC50 (µM) after 48h Treatment
MCF-7 Breast Adenocarcinoma [Insert experimental value]
NCI-H460 Lung Carcinoma [Insert experimental value]
SF-268 Glioma [Insert experimental value]
PC-3 Prostate Carcinoma [Insert experimental value]
Doxorubicin (Control) - [Insert experimental value]

Note: Values should be presented as mean ± standard deviation from at least three independent experiments.

Guide to In Vivo Experimental Design

Promising in vitro results warrant further investigation in animal models to assess efficacy and tolerability. Human tumor xenografts in immunocompromised mice are a standard model for preclinical evaluation.[10][11][12][13]

  • Model Selection: Athymic nude or SCID mice are commonly used to prevent rejection of human tumor cells.[10]

  • Tumor Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment begins.

  • Compound Formulation and Dosing:

    • The compound must be formulated in a sterile, biocompatible vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

    • Dosing can be administered via intraperitoneal (IP) injection, oral gavage (PO), or intravenous (IV) injection.

    • A maximum tolerated dose (MTD) study should be performed first to determine the optimal dose for the efficacy study.

  • Efficacy Evaluation:

    • Tumor volume should be measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

    • Animal body weight and general health should be monitored throughout the study.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Conclusion

This document provides a foundational framework for the systematic investigation of this compound as a potential anticancer agent. The protocols herein are based on established methodologies for preclinical drug discovery and are designed to be adaptable to specific laboratory capabilities.[7][8] By following a logical progression from broad screening to detailed mechanistic and in vivo studies, researchers can effectively elucidate the therapeutic potential of this promising thiazole derivative.

References

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: )
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: )
  • Application Notes and Protocols for the In Vitro Evaluation of Anticancer Agent 100 - Benchchem. (URL: )
  • In vivo screening models of anticancer drugs - Tel Aviv University. (URL: )
  • IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. (URL: )
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (URL: )
  • In vivo screening models of anticancer drugs - ResearchG
  • Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. (URL: )
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: [Link])
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (URL: [Link])
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (URL: [Link])
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
  • This compound - MySkinRecipes. (URL: [Link])
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prost
  • Anticancer activity of synthesized compounds (4a-t) against HepG-2...
  • 4-(4-BROMOPHENYL)-2-THIAZOLEACETONITRIL& Four Chongqing Chemdad Co. (URL: [Link])
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10)
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel

Sources

Application Notes and Protocols: Investigating 4-(4-Bromophenyl)-2-thiazoleacetonitrile as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies and inflammatory diseases.[5][][7]

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] This, combined with the structural features of 4-(4-Bromophenyl)-2-thiazoleacetonitrile, suggests its potential as a starting point for the development of novel kinase inhibitors. While specific data on the kinase inhibitory activity of this particular compound is not extensively documented in publicly available literature, its chemical structure warrants investigation.

These application notes provide a comprehensive guide for the initial characterization of this compound as a potential kinase inhibitor. The protocols outlined below are designed to be robust and self-validating, providing a clear path from initial screening to cellular validation.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

Protocol 1: Stock Solution Preparation

  • Materials:

    • This compound (solid)[9][10]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out a precise amount of the compound using an analytical balance.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be necessary.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a purified kinase or a panel of kinases in a biochemical assay.

Primary Kinase Panel Screening

A broad screen against a panel of kinases is an efficient method to identify potential targets and assess the selectivity of the compound. A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Workflow for Primary Kinase Screening

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of This compound C Add compound and kinase/substrate mixture to assay plate A->C B Prepare kinase/substrate mixture B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent to deplete unused ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence F->G H Read luminescence G->H I Calculate percent inhibition H->I

Figure 1: General workflow for an in vitro kinase assay using the ADP-Glo™ format.

Protocol 2: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for a specific kinase.

  • Materials:

    • Purified recombinant kinase and its specific substrate

    • Kinase reaction buffer

    • ATP solution

    • ADP-Glo™ Kinase Assay kit

    • This compound stock solution

    • White, opaque 96-well or 384-well assay plates

    • Multichannel pipettes

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a series of dilutions of this compound in kinase reaction buffer. A common starting range is from 100 µM to 1 nM in a 10-point, 3-fold serial dilution.

    • Add 2.5 µL of each compound dilution to the wells of the assay plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without enzyme as a background control.

    • Prepare a 2X kinase/substrate mixture in kinase reaction buffer.

    • Add 2.5 µL of the 2X kinase/substrate mixture to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously measures the newly synthesized ATP through a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical In Vitro Kinase Inhibition Data

Kinase TargetAssay TypeIC50 (nM)
Kinase AADP-Glo™85
Kinase BTR-FRET1,200
Kinase CADP-Glo™>10,000

Cell-Based Assays

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide a more biologically relevant context by assessing the compound's effects within a cellular environment.[11][12]

Protocol 3: Cellular Phosphorylation Assay (Western Blot)

This protocol measures the phosphorylation of a downstream substrate of the target kinase to confirm its inhibition in intact cells.

  • Materials:

    • Cell line known to have an active signaling pathway involving the target kinase.

    • Cell culture medium and supplements.

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Protein electrophoresis and blotting equipment.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before lysis.

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the normalized signal in the compound-treated samples to the vehicle control to determine the extent of inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase for survival.

  • Materials:

    • Cancer cell line with a known dependency on the target kinase.

    • Cell culture medium.

    • 96-well cell culture plates.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Procedure:

    • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Cell-Based Assay Data

Cell LineAssay TypeGI50 (µM)
Cancer Cell Line A (Kinase A dependent)MTT Assay0.5
Normal Fibroblast Cell LineMTT Assay>50

Hypothetical Signaling Pathway and Experimental Workflow

The following diagram illustrates a generic signaling pathway that could be targeted by a kinase inhibitor and the overall workflow for its characterization.

Kinase Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Gene Gene Expression TF->Gene Regulates CellResponse Cell Proliferation, Survival, etc. Gene->CellResponse Leads to Inhibitor 4-(4-Bromophenyl)-2- thiazoleacetonitrile Inhibitor->KinaseA Inhibits

Figure 2: A representative kinase signaling cascade and the potential point of intervention for an inhibitor.

Conclusion

The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial investigation of this compound as a potential kinase inhibitor. By following these methodologies, researchers can effectively screen for activity, determine potency, and validate the cellular effects of this and other novel compounds, thereby contributing to the discovery of new therapeutic agents.

References

  • Profacgen. Cell-based Kinase Assays. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
  • Reaction Biology.
  • Krajnović, M. & Stanković, T. (2011). Protein Kinases, Their Function and Implication in Cancer and Other Diseases. In Protein Kinases. InTech.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
  • Wikipedia. Kinase. [Link]
  • St-Denis, N., et al. (2020). Kinase Interaction Network Expands Functional and Disease Roles of Human Kinases. Molecular Cell, 79(3), 505-523.e10.
  • Lin, C. M., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Immunology, 22(8), 517-535.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58.
  • TSI Journals. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • Ishola, A. A., et al. (2021). In vitro NLK Kinase Assay. bio-protocol, 11(13), e4061.
  • Li, S., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467.
  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io.
  • MySkinRecipes. This compound. [Link]
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2021). In Assay Guidance Manual.
  • Gherman, C. M., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(2), M1233.
  • Tiekink, E. R. T. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o277.
  • Serrano, C. & Bauer, S. (2022). New Tyrosine Kinase Inhibitors for the Treatment of Gastrointestinal Stromal Tumors. Current Treatment Options in Oncology, 23(2), 227-238.
  • MRC PPU. Inhibitors Approved for Clinical Use. [Link]
  • ResearchGate. (2019). Molecular mechanism of action and safety of 5-(3-chlorophenyl)

Sources

experimental setup for thiazoleacetonitrile derivative synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Thiazoleacetonitrile Derivatives

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for synthesizing thiazoleacetonitrile derivatives. Thiazole rings are privileged structures in medicinal chemistry, appearing in numerous pharmaceuticals due to their wide range of biological activities.[1] The addition of an acetonitrile moiety introduces a versatile functional group that can be further elaborated, making these derivatives valuable building blocks in drug discovery.

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We will explore two robust synthetic strategies, provide detailed, self-validating protocols, and emphasize the critical safety procedures required for handling the reagents involved.

Foundational Synthetic Strategies

The construction of the thiazoleacetonitrile scaffold can be approached from several angles. The optimal choice depends on the desired substitution pattern and the availability of starting materials. We will focus on two highly effective and well-established methods: the Hantzsch Thiazole Synthesis and a modified Gewald Reaction.

The Hantzsch Thiazole Synthesis: A Classic Approach

First described in 1887 by Arthur Hantzsch, this reaction remains a cornerstone of thiazole synthesis.[2] The classical approach involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of a thiazoleacetonitrile derivative, this strategy is adapted by using a thioamide that bears the desired acetonitrile group. The reaction is known for its reliability and generally high yields.[3]

The causality of this reaction is elegant in its simplicity. The thioamide, acting as a nucleophile, displaces the halide from the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Modified Gewald Reaction: Building from Nitriles

The Gewald reaction is traditionally used to synthesize 2-aminothiophenes. However, recent studies have shown that by carefully selecting the substrate, the reaction can be directed to form thiazoles instead.[4][5][6] This modification is particularly powerful for our purposes as it directly utilizes a nitrile precursor. It has been demonstrated that when the carbon alpha to the nitrile group is a methine (possessing only one proton), the reaction pathway favors thiazole formation over thiophene formation.[1] This provides a direct and efficient route to 2-substituted thiazoles from readily available starting materials.[1]

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the synthesis of a representative thiazoleacetonitrile derivative using the two strategies discussed.

Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole-5-acetonitrile

This protocol details the synthesis of a 2,4,5-trisubstituted thiazole, a common structural motif. The key is the reaction between an α-haloketone and thiourea, a simple and readily available thioamide.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine α-bromoacetophenone and thiourea in ethanol B Add stir bar and fit with reflux condenser A->B C Heat mixture to reflux (approx. 80°C) for 2 hours B->C D Monitor reaction progress by TLC C->D E Cool reaction to RT D->E F Pour into Na2CO3 solution to precipitate product E->F G Isolate solid by vacuum filtration F->G H Wash with cold water G->H I Air-dry the crude product H->I J Recrystallize from ethanol (if necessary) I->J K Characterize by NMR, IR, MS J->K

Caption: Workflow for Hantzsch Thiazole Synthesis.

Materials and Reagents

Reagent/MaterialM.W.AmountMolesNotes
2-Bromoacetophenone199.051.00 g5.0 mmolLachrymator, handle in fume hood.
Thiourea76.120.57 g7.5 mmolToxic.
Ethanol46.0710 mL-Reagent grade.
5% Sodium Carbonate-40 mL-Aqueous solution.

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3] Add 10 mL of ethanol and a magnetic stir bar.

    • Causality Note: Ethanol serves as a polar protic solvent that effectively dissolves the reactants while being relatively inert to the reaction conditions. An excess of the thioamide is often used to ensure complete consumption of the limiting α-haloketone.

  • Reaction: Attach a reflux condenser and heat the mixture with stirring in a heating mantle or oil bath to a gentle reflux (approx. 80 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-bromoacetophenone spot indicates the reaction is nearing completion.

  • Work-up and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution and swirl to mix.[3]

    • Causality Note: The sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which facilitates the precipitation of the free base form of the product, 2-amino-4-phenylthiazole. This product is poorly soluble in water, leading to its precipitation.[3]

  • Filtration: Collect the precipitated solid using a Buchner funnel under vacuum. Wash the filter cake thoroughly with two portions of cold water (2x 15 mL) to remove any remaining inorganic salts.

  • Drying and Purification: Spread the collected solid on a watch glass and allow it to air dry. The crude product is often of sufficient purity for characterization.[3] If further purification is required, recrystallization from ethanol can be performed.

Protocol 2: Modified Gewald Synthesis of a 2-Substituted Thiazoleacetonitrile

This protocol leverages the modified Gewald reaction to construct the thiazole ring directly from a nitrile precursor.[1] We will describe the synthesis of 2-phenylthiazole-α-phenylacetonitrile.

Mechanism of Modified Gewald Thiazole Synthesis

Gewald_Mechanism Start α-Substituted Acetonitrile + 2-Mercaptoacetaldehyde Intermediate1 Initial Adduct Start->Intermediate1 Base-catalyzed condensation Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Substituted Thiazole (Aromatized Product) Intermediate2->Product OxidativeDehydration

Sources

Evaluating the Cytotoxic Potential of 4-(4-Bromophenyl)-2-thiazoleacetonitrile: An Application Guide to the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiazole Derivatives and the Role of Cytotoxicity Screening

The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile belongs to this versatile class of heterocyclic molecules and is a subject of interest for its potential as a therapeutic agent.[3][4] Preliminary studies on structurally similar thiazole derivatives have indicated that they can exert significant cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology, providing a robust and sensitive colorimetric method for assessing cell metabolic activity.[8][9] As this activity is an indicator of cell viability, the MTT assay is extensively used to screen compounds for cytotoxic effects and to determine their half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[8][10] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, to a purple formazan product by mitochondrial dehydrogenases in living cells.[11][12] The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells.[8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT assay to evaluate the cytotoxicity of this compound. It provides a detailed, step-by-step protocol, guidance on data interpretation, and insights into the potential mechanism of action.

Core Principles of the MTT Assay

The MTT assay is predicated on the cellular metabolic function. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the MTT tetrazolium salt to formazan crystals, which are insoluble in aqueous solutions.[8][11] This conversion results in a distinct color change from yellow to purple. The subsequent solubilization of these formazan crystals with a suitable solvent allows for the quantification of the colored product by measuring its absorbance using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[9][10] A decrease in the absorbance signal in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the tested compound.[8]

Experimental Protocol: MTT Assay for this compound

This protocol provides a generalized framework for assessing the cytotoxicity of this compound. It is crucial to note that optimal conditions, including cell seeding density, compound concentrations, and incubation times, should be empirically determined for each specific cell line and experimental setup.[7][13]

Materials and Reagents
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., NIH/3T3 mouse embryonic fibroblasts).[6][14][15]

  • This compound: Purity ≥ 97%.[16]

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). The solution should be filter-sterilized and protected from light.[8][17]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[11][17]

  • Sterile 96-well plates

  • Multi-channel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[8][18]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.[1]

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the compound.

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells to measure background absorbance.[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8] A purple precipitate should be visible under a microscope in the control wells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[1]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plate Add_Compound 3. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 2. Prepare Compound Dilutions Compound_Prep->Add_Compound Incubate_Treatment 4. Incubate (24-72h) Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate (2-4h) Solubilize 7. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

The data obtained from the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control.

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from the absorbance readings of all other wells.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control Cells)] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.[8]

Example Data Presentation
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.08100.0
0.11.2350.0798.8
11.1500.0692.0
100.8750.0570.0
250.6250.0450.0
500.3500.0328.0
1000.1500.0212.0

Putative Mechanism of Action: Induction of Apoptosis

While the specific molecular targets of this compound are yet to be fully elucidated, studies on analogous thiazole derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[5][11] Apoptosis is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer.[19][20] Many anticancer agents exert their effects by triggering apoptotic pathways in cancer cells.[21]

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by thiazole-based compounds.[2][5] This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[19][22] Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[5][6] This results in the release of cytochrome c from the mitochondria into the cytosol.[2] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[5] Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to cell death.[22]

Proposed Signaling Pathway Diagram

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Thiazole 4-(4-Bromophenyl)-2- thiazoleacetonitrile Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release Apoptosome Apoptosome CytoC_mito->Apoptosome Forms Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Active_Casp3 Active Caspase-3 Apoptosome->Active_Casp3 Activates Casp3 Pro-caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis Executes

Sources

Application Notes and Protocols for Well Diffusion Method: Assessing the Antimicrobial Potency of 4-(4-Bromophenyl)-2-thiazoleacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] Specifically, derivatives of 4-(4-Bromophenyl)-2-thiazoleacetonitrile are of significant interest due to their structural novelty and potential to overcome existing resistance mechanisms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the agar well diffusion method for the preliminary screening and evaluation of the antimicrobial activity of these specific thiazole derivatives. The well diffusion assay is a widely used, robust, and cost-effective technique to qualitatively or semi-quantitatively assess the ability of a compound to inhibit microbial growth.[6][7] Our focus extends beyond a mere recitation of steps; we delve into the causality behind each procedural choice, grounding the protocol in the authoritative standards of bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reliable and reproducible data.[2][8][9][10][11]

Principle of the Agar Well Diffusion Method

The agar well diffusion method is predicated on the diffusion of an antimicrobial agent from a well, through a solidified agar medium, to establish a concentration gradient.[12] An agar plate is uniformly inoculated with a standardized suspension of a target microorganism. Wells are then created in the agar, into which a solution of the test compound—in this case, a this compound derivative—is added.[7][13]

During incubation, two processes occur simultaneously: the test compound diffuses outward from the well, and the microorganism attempts to grow on the agar surface.[12] If the compound possesses antimicrobial activity, it will inhibit microbial growth in the area surrounding the well, creating a clear zone known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound, the concentration of the compound, and its diffusion rate through the agar.[6]

I. Materials and Reagents

This section details the necessary equipment and reagents. Sourcing from reputable suppliers is crucial for reproducibility.

Category Item Specifications & Rationale
Test Compounds This compound derivativesSynthesized and purified. Purity should be confirmed via analytical methods (e.g., NMR, LC-MS) to ensure observed activity is not due to impurities.
Positive Control Antibiotic(s)e.g., Norfloxacin, Cefotaxime, Ampicillin for bacteria; Fluconazole, Miconazole for fungi.[1][14] Standardized, commercially available discs or solutions. Essential for validating the assay's ability to detect antimicrobial activity.
Negative/Solvent Controle.g., Dimethyl sulfoxide (DMSO).[4][14] Must be the same solvent used to dissolve the test compounds. This control is critical to confirm that the solvent itself does not inhibit microbial growth.
Microorganisms Bacterial Strains (ATCC or equivalent)Gram-positive: Staphylococcus aureus, Bacillus subtilis.[1][14][15] Gram-negative: Escherichia coli, Pseudomonas aeruginosa.[14][15][16] Use of standardized strains ensures inter-laboratory comparability.
Fungal Strains (ATCC or equivalent)e.g., Candida albicans, Aspergillus niger.[1][15]
Culture Media Mueller-Hinton Agar (MHA)Recommended by CLSI and EUCAST for routine susceptibility testing of non-fastidious bacteria.[9][17] Its composition is standardized to ensure reproducibility.
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)For fungal susceptibility testing.
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)For preparing standardized microbial inocula.
Reagents 0.5 McFarland Turbidity StandardCritical for standardizing the inoculum density to approximately 1.5 x 10⁸ CFU/mL, a cornerstone of reproducible susceptibility testing.[12]
Sterile Saline Solution0.85% NaCl, for preparing microbial suspensions.
Equipment & Consumables Petri Dishes (90 mm or 100 mm)Sterile, disposable.
Micropipettes and sterile tipsFor accurate liquid handling.
Sterile Cork Borer or Hollow Punch (6-8 mm diameter)For creating uniform wells in the agar.[13]
IncubatorCalibrated to maintain 35 ± 2 °C for bacteria and 25-30 °C for fungi.
Biosafety Cabinet (Class II)To maintain aseptic conditions during all manipulations.
Calipers or a rulerFor precise measurement of inhibition zones.[12]
Vortex mixer, spectrophotometerFor inoculum preparation and standardization.

II. Experimental Workflow and Protocols

The entire workflow must be conducted under strict aseptic conditions to prevent contamination.

Diagram of the Experimental Workflow

Well_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Media Prepare & Pour Culture Media Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plates Media->Inoculate Plates Compounds Prepare Test Compound & Control Solutions Inoculum->Inoculate Suspension Add_Samples Add Compounds/Controls to Wells Compounds->Add_Samples Solutions Create_Wells Create Wells in Agar Inoculate->Create_Wells Create_Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure Measure Zones of Inhibition Incubate->Measure Record Record & Analyze Data Measure->Record

Caption: High-level workflow for the agar well diffusion assay.

Protocol 1: Preparation of Microbial Inoculum

The goal is to achieve a standardized microbial population, which is paramount for reproducibility. The 0.5 McFarland standard is a critical reference point.[12]

  • Activate Culture: From a stock culture, streak the test microorganism onto an appropriate agar plate and incubate for 18-24 hours. This ensures the use of viable, actively growing cells.

  • Prepare Suspension: Using a sterile loop or swab, pick 4-5 well-isolated colonies of similar morphology.[12]

  • Emulsify: Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth. Emulsify gently by vortexing to create a smooth suspension. Avoid a clumpy suspension as it leads to uneven inoculation.

  • Standardize Turbidity: Visually compare the turbidity of the microbial suspension with that of a 0.5 McFarland standard against a white background with contrasting black lines. Adjust the suspension density by adding more colonies (if too light) or more sterile saline (if too dense) until the turbidity matches the standard. This corresponds to a cell density of approximately 1.5 x 10⁸ CFU/mL.

Protocol 2: Inoculation of Agar Plates

Uniform inoculation is key to achieving a consistent "lawn" of growth, against which inhibition zones can be clearly measured.

  • Swab Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.

  • Remove Excess: Rotate the swab firmly against the upper inside wall of the tube to remove excess liquid. This prevents over-inoculation, which can obscure inhibition zones.

  • Streak Plate: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking. Finally, run the swab around the entire circumference of the agar edge. This technique ensures confluent growth.

  • Dry: Allow the plate to sit with the lid slightly ajar for 3-5 minutes to allow the inoculum to be absorbed into the agar.

Protocol 3: Assay Performance

Precision in well creation and sample addition is crucial for accurate results.

  • Create Wells: Using a sterile cork borer (e.g., 6 mm diameter), punch uniform wells into the inoculated agar. The number and pattern of wells should be planned to ensure adequate spacing (at least 24 mm from center to center) to prevent the overlapping of diffusion zones.

  • Prepare Test Solutions: Dissolve the this compound derivatives in a minimal amount of a suitable solvent, such as DMSO, to achieve a desired stock concentration (e.g., 1 mg/mL).[4][5] Prepare serial dilutions if necessary.

  • Load Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into their respective wells.[5][13] Ensure the solution does not overflow.

  • Pre-diffusion (Optional but Recommended): Allow the plates to stand at room temperature for 1-2 hours. This pre-incubation diffusion can improve the quality of the inhibition zones.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours for bacteria.[9][17] Fungi may require longer incubation at a lower temperature (e.g., 48-72 hours at 28 °C). Incubation must be under aerobic conditions unless specific anaerobic pathogens are being tested.

III. Data Collection and Interpretation

Measurement of Inhibition Zones
  • Visual Inspection: After incubation, examine the plates for microbial growth and the presence of clear zones of inhibition around the wells.

  • Measurement: Using calipers or a ruler, measure the diameter of the zone of complete inhibition (including the well diameter) to the nearest millimeter.[12] Measurements should be taken from the underside of the plate against a dark, non-reflective background.

  • Replicates: Perform the assay in triplicate for each compound and microorganism to ensure the reliability of the results and calculate the mean and standard deviation.

Interpretation of Results

The results of a well diffusion assay are primarily qualitative or semi-quantitative. The diameter of the inhibition zone provides a measure of the compound's potency against the test organism under the specific assay conditions.

  • No Zone of Inhibition: The compound is considered inactive against the microorganism at the tested concentration.

  • Presence of a Zone: The compound exhibits antimicrobial activity. The larger the zone diameter, the more susceptible the microorganism is to the compound.

  • Solvent Control: The well containing only the solvent (e.g., DMSO) should show no zone of inhibition. If it does, the results for the test compounds are invalid as the solvent itself is contributing to the antimicrobial effect.

  • Positive Control: The positive control antibiotic should produce a zone of inhibition within the expected quality control range, confirming the validity of the experimental setup and the susceptibility of the test organism.

Data Presentation

Summarize the quantitative data in a clear, structured table for easy comparison.

Compound Concentration (µg/mL) Mean Zone of Inhibition (mm) ± SD
S. aureus
Derivative 110018 ± 1.0
Derivative 210022 ± 1.5
Norfloxacin (Positive Control)1025 ± 1.2
Fluconazole (Positive Control)25N/A
DMSO (Solvent Control)100%0
Mean of three independent replicates. SD = Standard Deviation. 0 = No inhibition.

IV. Troubleshooting and Best Practices

  • Problem: Irregular or overlapping zones.

    • Cause & Solution: Wells may be too close together; ensure at least 24 mm between well centers. Inoculum may be uneven; refine the swabbing technique.

  • Problem: No zones for the positive control.

    • Cause & Solution: The control may have degraded; use a fresh, properly stored control. The microorganism may be resistant; confirm the identity and expected susceptibility profile of the strain. Incubation conditions may be incorrect.

  • Problem: Faint or indistinct zone edges.

    • Cause & Solution: Inoculum density may be too low; ensure it matches the 0.5 McFarland standard. The organism may be a slow grower.

  • Trustworthiness: A self-validating system includes both positive and negative controls in every experiment. The positive control validates the method's sensitivity, while the negative (solvent) control ensures that the observed activity is due to the test compound alone. Adherence to standardized procedures, such as those adapted from CLSI/EUCAST, further enhances the trustworthiness of the data.[10][18]

V. Conclusion and Future Directions

The agar well diffusion method serves as an invaluable primary screening tool in the quest for novel antimicrobial agents. It provides a reliable and efficient means to identify promising this compound derivatives that warrant further investigation. Compounds demonstrating significant activity in this assay should be advanced to quantitative assays, such as broth microdilution, to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These subsequent steps are essential for a comprehensive evaluation of their therapeutic potential.

References

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. [Link]
  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016).
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). PMC - NIH. [Link]
  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). EUCAST. [Link]
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. (2019). CLSI. [Link]
  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology labor
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]
  • Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology labor
  • Agar Well Diffusion Method Protocol. (n.d.). AWS. [Link]
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC - PubMed Central. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
  • Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. (n.d.). CLSI. [Link]
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.).
  • CLSI: Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020).
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018).
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link].6.14.pdf)

Sources

Application Notes and Protocols for the Sulforhodamine B (SRB) Assay with 4-(4-bromophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Application

The evaluation of novel chemical entities for their cytotoxic potential is a cornerstone of modern drug discovery, particularly in the field of oncology. Among the vast landscape of heterocyclic compounds, thiazole derivatives, specifically those containing a 4-(4-bromophenyl)thiazole scaffold, have emerged as a promising class of molecules with demonstrated anticancer properties.[1][2][3][4] To rigorously assess the in vitro efficacy of these compounds, a reliable and robust method for quantifying cytotoxicity is paramount.

The Sulforhodamine B (SRB) assay is a highly reproducible and cost-effective colorimetric method for determining cell density and, by extension, cytotoxicity.[5][6][7] Developed in 1990, the assay's principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to the basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7][8][9][10] The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[5][6][11][12]

A key advantage of the SRB assay over metabolic-based assays, such as the MTT assay, is its independence from the metabolic state of the cells.[5][10] This minimizes the risk of interference from test compounds that may modulate cellular metabolism without directly affecting cell viability.[5] The stable endpoint of the SRB assay also allows for greater flexibility in the timing of absorbance readings.[5]

These characteristics make the SRB assay an ideal platform for the high-throughput screening and detailed cytotoxic evaluation of 4-(4-bromophenyl)thiazole compounds. This guide provides a comprehensive, field-proven protocol for the application of the SRB assay to this specific class of compounds, complete with insights into experimental design, data interpretation, and troubleshooting.

Core Principles of the SRB Assay

The SRB assay is a sequential process that involves cell fixation, staining, washing, and solubilization of the bound dye for spectrophotometric measurement.

  • Cell Fixation: Adherent cells are treated with the 4-(4-bromophenyl)thiazole compounds and then fixed to the microtiter plate using trichloroacetic acid (TCA). TCA also serves to precipitate cellular proteins, ensuring they are retained for subsequent staining.[5]

  • Staining: The fixed cells are stained with an SRB solution in a mildly acidic environment, which facilitates the binding of the negatively charged sulfonic acid groups of SRB to the positively charged basic amino acid residues of the cellular proteins.[8][9][10]

  • Washing: Unbound SRB dye is removed by washing with a dilute acetic acid solution.[5] This step is critical for reducing background noise and ensuring a high signal-to-noise ratio.

  • Solubilization: The protein-bound SRB dye is then solubilized using a basic solution, typically 10 mM Tris base.[8][12][13] This releases the dye into the solution, allowing for accurate colorimetric measurement.

  • Absorbance Measurement: The optical density (OD) of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510-565 nm.[5] The intensity of the color is directly proportional to the number of cells in the well.[14]

Experimental Workflow Diagram

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Cell Seeding in 96-well plates Incubation_24h 2. 24h Incubation (Adhesion) Cell_Seeding->Incubation_24h Add_Compounds 4. Add Compounds to cells Incubation_24h->Add_Compounds Compound_Prep 3. Prepare Serial Dilutions of 4-(4-bromophenyl)thiazole compounds Compound_Prep->Add_Compounds Incubation_48h 5. 48-72h Incubation (Drug Exposure) Add_Compounds->Incubation_48h Fixation 6. Cell Fixation (Cold TCA) Incubation_48h->Fixation Washing_1 7. Washing (Tap Water) Fixation->Washing_1 Staining 8. Staining (SRB Solution) Washing_1->Staining Washing_2 9. Washing (1% Acetic Acid) Staining->Washing_2 Drying 10. Air Dry Plates Washing_2->Drying Solubilization 11. Solubilization (10 mM Tris Base) Drying->Solubilization Read_Absorbance 12. Read Absorbance (510-565 nm) Solubilization->Read_Absorbance Data_Analysis 13. Calculate GI50, TGI, LC50 Read_Absorbance->Data_Analysis

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Detailed Experimental Protocol

This protocol is optimized for adherent cell lines in a 96-well plate format.

Materials and Reagents
Reagent/MaterialSpecifications
Cell Culture MediumAppropriate for the chosen cell line
Fetal Bovine Serum (FBS)Heat-inactivated
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
4-(4-bromophenyl)thiazole compoundsStock solutions in DMSO
Trichloroacetic acid (TCA)50% (w/v) in dH₂O, store at 4°C
Sulforhodamine B (SRB)0.4% (w/v) in 1% (v/v) acetic acid
Acetic acid1% (v/v) in dH₂O
Tris base10 mM, pH 10.5
96-well flat-bottom cell culture platesSterile
Multichannel pipettes
Microplate readerCapable of reading absorbance at 510-565 nm
Step-by-Step Methodology

Part 1: Cell Seeding and Treatment

  • Cell Culture: Maintain the chosen adherent cell line in a T-75 flask with the appropriate culture medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, wash the monolayer with PBS and detach the cells using Trypsin-EDTA.[11][13] Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Seeding: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.[11] Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well in 100 µL) and seed into a 96-well plate.

    • Expert Insight: The optimal seeding density is crucial and should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the drug incubation period.

  • Time-Zero (T₀) Plate: Prepare a separate plate with the same cell seeding density to be harvested at the time of drug addition. This plate will provide the baseline cell number for calculating the cytostatic and cytotoxic parameters.

  • Cell Adhesion: Incubate the seeded plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of the 4-(4-bromophenyl)thiazole compounds in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include appropriate controls: vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a further 48-72 hours.

Part 2: SRB Assay Procedure

  • Cell Fixation: After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) without removing the culture medium.[14] Incubate the plates at 4°C for 1 hour.[9][15]

    • Causality: Cold TCA fixes the cells to the plastic and precipitates cellular proteins, ensuring that the total biomass is preserved for staining.[5]

  • Washing: Carefully discard the supernatant and wash the plates four to five times with slow-running tap water.[11][15] Remove excess water by inverting the plate and tapping it gently on a paper towel.[11][13] Allow the plates to air dry completely.

    • Trustworthiness: This washing step is critical to remove residual medium, serum proteins, and TCA, which can interfere with SRB binding. Incomplete washing can lead to high background.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8][15]

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[8][9]

    • Expert Insight: The washes with acetic acid should be performed rapidly to avoid dissociation of the protein-bound dye.[9]

  • Drying: Remove the acetic acid and allow the plates to air dry completely. At this stage, the stained and dried plates can be stored at room temperature indefinitely.[8][13]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[8][15] Place the plates on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Read the optical density (OD) of each well at a wavelength between 510 nm and 565 nm using a microplate reader.[5]

Data Analysis and Interpretation

The analysis of SRB assay data allows for the determination of several key parameters that describe the cytotoxic and cytostatic effects of the test compounds.

Calculation of Percentage Growth Inhibition

The percentage of growth is calculated for each compound concentration using the following formulas, which incorporate the time-zero (T₀) OD values:

  • If the mean OD of the test wells (T) is greater than or equal to the mean T₀ OD: % Growth = [(T - T₀) / (C - T₀)] x 100

  • If the mean OD of the test wells (T) is less than the mean T₀ OD: % Growth = [(T - T₀) / T₀] x 100

Where:

  • T₀ = Mean OD of the time-zero plate

  • C = Mean OD of the vehicle control wells

  • T = Mean OD of the wells treated with the test compound

Quantitative Cytotoxicity Parameters

From the dose-response curves generated by plotting the percentage growth against the log of the compound concentration, the following parameters can be determined:

ParameterDefinitionInterpretation
GI₅₀ Growth Inhibition 50%: The concentration of the compound that causes a 50% reduction in the net protein increase (as measured by SRB staining) in treated cells compared to control cells.A measure of the cytostatic effect of the compound.
TGI Total Growth Inhibition: The concentration of the compound at which the net protein increase is zero. In other words, the cell number at the end of the incubation is equal to the cell number at the beginning.The concentration at which the compound completely inhibits cell proliferation.
LC₅₀ Lethal Concentration 50%: The concentration of the compound that results in a 50% reduction in the protein content of the treated cells compared to the protein content at the start of the incubation.A measure of the cytotoxic (cell-killing) effect of the compound.

These values are typically calculated using non-linear regression analysis with software such as GraphPad Prism.

Data Interpretation Flowchart

Data_Analysis_Flow cluster_raw_data Raw Data cluster_processing Data Processing cluster_analysis Analysis & Output cluster_interpretation Interpretation OD_Values Raw OD510 values from Microplate Reader Subtract_Blank Subtract Blank OD (media only) OD_Values->Subtract_Blank Calculate_Means Calculate Mean OD for T₀, Control (C), and Test Concentrations (T) Subtract_Blank->Calculate_Means Calculate_Growth Calculate % Growth for each concentration Calculate_Means->Calculate_Growth Plot_Curve Plot % Growth vs. Log[Concentration] Calculate_Growth->Plot_Curve Calculate_Params Calculate GI₅₀, TGI, LC₅₀ (Non-linear regression) Plot_Curve->Calculate_Params Interpret_Results Interpret Cytostatic (GI₅₀) and Cytotoxic (LC₅₀) Effects Calculate_Params->Interpret_Results

Caption: Logical flow for processing and interpreting SRB assay data.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven cell seeding; Inconsistent washing; Pipetting errors.Ensure a homogenous single-cell suspension before seeding.[11][13] Perform washing steps consistently and quickly across the plate. Use calibrated multichannel pipettes.
Low OD values in control wells Low cell seeding density; Poor cell viability; Cell detachment during washing.Optimize the initial cell seeding number.[8] Ensure high cell viability before seeding. Handle plates gently during washing steps to avoid detaching the cell monolayer.[11][13]
High background OD in blank wells Incomplete removal of serum proteins or unbound dye.Ensure thorough washing after TCA fixation and after SRB staining.[8][12]
OD values exceed the linear range of the reader (>2.0) Cell seeding density is too high, leading to overgrowth in control wells.Perform a cell titration experiment to determine the optimal seeding density that results in OD values within the linear range of the assay.[11][13]
Inconsistent results between experiments Variation in cell passage number or growth phase; Inconsistent incubation times; Reagent instability.Use cells within a consistent range of passage numbers. Standardize all incubation times. Prepare fresh reagents, especially the SRB solution, and store them appropriately.

References

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. National Institutes of Health (NIH). [Link]
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
  • Sulforhodamine B (SRB)
  • Sulforhodamine B (SRB) Assay Protocol.
  • SRB assay for measuring target cell killing. Protocols.io. [Link]
  • SRB Cytotoxicity Assay. Canvax Biotech. [Link]
  • Sulforhodamine B assay and chemosensitivity. PubMed. [Link]
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • Sulforhodamine B (SRB) Assay Of Curcumin Loaded Nanoemulsion By Using Glioblastoma Cell Line.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Cell quantitation: SRB Assay. Cellculture2 - Altervista. [Link]
  • GI50, TGI, LC50 Calcul
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health (NIH). [Link]
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Institutes of Health (NIH). [Link]
  • Comparison of two methods used to calculate drug sensitivity of cell...
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. National Institutes of Health (NIH). [Link]
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.

Sources

Application Note: A Researcher's Guide to Developing Novel Antimicrobial Agents from a 4-(4-Bromophenyl)thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) represents one of the most significant threats to global public health, necessitating the urgent discovery of new and potent therapeutic agents.[1] In the field of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiazole ring standing out as a "privileged scaffold." This five-membered aromatic ring, containing sulfur and nitrogen, is a key structural motif in numerous approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[2] The thiazole moiety is a versatile pharmacophore known for a wide spectrum of biological activities.[1][2]

This guide focuses on a particularly promising starting point for novel antimicrobial development: the 4-(4-bromophenyl)thiazole scaffold. Derivatives of this core structure have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3][4] The presence of the bromophenyl group at the C4 position has been linked to enhanced antifungal and antituberculosis activities in certain molecular frameworks, making this an attractive scaffold for further investigation.[5]

This document provides a comprehensive set of protocols and expert insights for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow—from rational design and synthesis to in vitro screening and preliminary mechanism of action studies—to guide the development of the next generation of antimicrobial agents based on this promising chemical scaffold.

PART 1: Rationale and Drug Discovery Workflow

The Scientific Rationale: Why 4-(4-Bromophenyl)thiazole?

Choosing a starting scaffold is a critical decision in a drug discovery campaign. The 4-(4-bromophenyl)thiazole core is selected for several scientifically grounded reasons:

  • Proven Biological Activity: The thiazole ring is a well-established pharmacophore with inherent antimicrobial properties.[1] Coupling it with a bromophenyl moiety often enhances this activity.

  • Structural Rigidity and Planarity: The fused ring system provides a rigid backbone, which can lead to more specific and high-affinity interactions with biological targets.

  • Modulatable Lipophilicity: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance its ability to cross bacterial cell membranes. Halogen bonding, a non-covalent interaction involving the bromine atom, may also contribute to target binding affinity.

  • Synthetic Tractability: The 2-amino group of the scaffold serves as a versatile chemical handle, allowing for straightforward derivatization through well-established synthetic reactions to create a diverse chemical library for screening.[3][6]

Overall Drug Discovery Workflow

The development process follows a structured, multi-stage workflow designed to identify and validate promising lead compounds efficiently. This workflow ensures that resources are focused on candidates with the highest potential for clinical success.

G cluster_0 Discovery & Design cluster_1 Synthesis & Screening cluster_2 Validation & Optimization A Scaffold Selection (4-(4-bromophenyl)thiazole) B Library Design (SAR-guided) A->B Rationale C Synthesis of Derivatives B->C Synthesize D In Vitro Screening Cascade (MIC/MBC) C->D Test Compounds E Hit-to-Lead (Potent Compounds) D->E Identify Hits F Mechanism of Action (MoA Studies) E->F Characterize G In Vivo Efficacy & Toxicology F->G Validate

Caption: High-level workflow for antimicrobial drug discovery.

PART 2: Synthesis and Characterization Protocols

A robust and reproducible synthetic route is the foundation of any chemical development program. The following protocols detail the synthesis of the core scaffold and a common method for its derivatization.

Protocol 2.1: Synthesis of the Core Scaffold: 4-(4-bromophenyl)thiazol-2-amine

This protocol is based on the classic Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.

  • Principle: The synthesis involves a cyclocondensation reaction between an α-haloketone (2-bromo-1-(4-bromophenyl)ethan-1-one) and a thioamide-containing compound (thiourea). Iodine is used as a catalyst to facilitate the reaction.[6]

  • Step-by-Step Methodology:

    • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of p-bromoacetophenone and 1.0 equivalent of thiourea in 100 mL of ethanol.

    • Catalyst Addition: Add a catalytic amount of iodine (approx. 0.1 equivalents) to the mixture.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

    • Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold ethanol to remove any unreacted starting materials.

    • Purification: Recrystallize the crude product from hot ethanol to obtain the pure 4-(4-bromophenyl)thiazol-2-amine as a crystalline solid.

    • Drying: Dry the purified product in a vacuum oven at 50-60°C overnight.

Protocol 2.2: Derivatization via Schiff Base Formation

The 2-amino group of the core scaffold is an excellent nucleophile, making it ideal for forming imines (Schiff bases) with various aldehydes. This allows for the rapid generation of a diverse library of compounds.[3]

  • Principle: This reaction involves the acid-catalyzed condensation of the primary amine on the thiazole scaffold with the carbonyl group of an aromatic aldehyde.

  • Step-by-Step Methodology:

    • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-(4-bromophenyl)thiazol-2-amine and 1.1 equivalents of the desired substituted aromatic aldehyde in 50 mL of ethanol.

    • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Isolation: Cool the reaction mixture in an ice bath. The resulting Schiff base derivative will typically precipitate out of the solution.

    • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.

Protocol 2.3: Structural Characterization

Unambiguous confirmation of the chemical structure is mandatory. The following techniques should be employed:

TechniquePurposeExpected Observations for 4-(4-bromophenyl)thiazol-2-amine[3][6]
IR Spectroscopy Identifies functional groups.Peaks around 3400-3200 cm⁻¹ (N-H stretch of NH₂), ~1620 cm⁻¹ (C=N stretch), ~670 cm⁻¹ (C-Br stretch).
¹H NMR Determines the proton environment.Aromatic protons (m, ~7.5-8.0 ppm), thiazole proton (s, ~7.0 ppm), NH₂ protons (s, broad, ~5.5-6.0 ppm).
Mass Spectrometry Confirms molecular weight.A molecular ion peak (M+) corresponding to the calculated mass of the compound (C₉H₇BrN₂S).

PART 3: In Vitro Antimicrobial Screening Cascade

A hierarchical screening cascade is employed to efficiently identify compounds with promising antimicrobial activity while managing resources effectively.

G A Synthesized Compound Library (N > 50 derivatives) B Primary Screen: MIC Assay (Broad Panel: G+, G-, Fungi) A->B C Secondary Screen: MBC/MFC Assay (For active compounds from primary screen) B->C Activity Threshold Met E Inactive Compounds (MIC > 128 µg/mL) B->E Inactive D Advanced Studies (MoA, Toxicity, Resistance) C->D Cidal Activity Confirmed

Caption: A tiered workflow for in vitro antimicrobial screening.

Protocol 3.1: Primary Screening - Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the gold-standard method for quantitative susceptibility testing.[7][8]

  • Principle: A standardized suspension of bacteria is exposed to serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Growth is assessed after a defined incubation period.

  • Materials:

    • Test compounds dissolved in DMSO (stock at 10 mg/mL).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.[7]

    • RPMI-1640 medium for fungi.

    • 96-well sterile microtiter plates.

    • Standardized microbial inoculum (0.5 McFarland standard).

    • Positive control (microbe + medium), negative control (medium only), and drug control (e.g., Norfloxacin for bacteria, Fluconazole for fungi).

  • Step-by-Step Methodology:

    • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

    • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the plate.

    • Inoculation: Add 50 µL of the final standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read by eye or with a plate reader.

Protocol 3.2: Secondary Screening - MBC/MFC Determination

This assay distinguishes between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration that kills 99.9% of the initial inoculum.

  • Step-by-Step Methodology:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the agar plate at 35-37°C for 24 hours.

    • The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU) on the agar plate.

Data Presentation

Results should be tabulated to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group (on Aldehyde)MIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
TZ-01 4-Nitro16323264
TZ-02 4-Chloro8161632
TZ-03 4-Methoxy64>128128>128
Norfloxacin (Control)120.51

PART 4: Preliminary Mechanism of Action (MoA) Studies

Identifying the molecular target is crucial for optimizing a lead compound. For thiazole-based agents, several mechanisms have been proposed. Docking studies can provide initial hypotheses, while enzymatic assays provide confirmation.[9][10]

Hypothesized Mechanisms

Based on literature for related thiazole compounds, potential bacterial and fungal targets include:

  • Bacteria:

    • MurB Enzyme: Involved in peptidoglycan synthesis, a key component of the bacterial cell wall.[9][10]

    • β-ketoacyl-acyl carrier protein synthase III (FabH): An essential enzyme in the initiation of fatty acid synthesis.[1]

    • Tryptophanyl-tRNA synthetase: Critical for protein synthesis.[11]

  • Fungi:

    • 14α-lanosterol demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity.[9][10]

G Thiazole 4-(4-bromophenyl)thiazole Derivative Enzyme Bacterial Enzyme (e.g., MurB) Thiazole->Enzyme Binds to Active Site Product Essential Product (Peptidoglycan Precursor) Enzyme->Product Inhibited Substrate Natural Substrate Substrate->Enzyme Blocked CellWall Bacterial Cell Wall Synthesis Product->CellWall Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disrupted

Caption: Hypothesized mechanism of action via enzyme inhibition.

Protocol 4.1: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (your compound) when bound to a target protein. It can provide valuable, albeit predictive, insight into potential MoAs.[6]

  • Principle: A computational algorithm docks the 3D structure of the synthesized compound into the binding site of a target protein of known structure, calculating a binding score that estimates affinity.

  • Conceptual Workflow:

    • Target Selection: Identify potential protein targets from the literature (e.g., E. coli MurB, PDB ID: 4PRV; C. albicans CYP51, PDB ID: 5V5Z).[12]

    • Protein Preparation: Download the protein crystal structure from the Protein Data Bank (PDB). Prepare the protein using software like Schrödinger's Maestro or AutoDock Tools by removing water molecules, adding hydrogens, and defining the binding site.

    • Ligand Preparation: Generate low-energy 3D conformers of your synthesized thiazole derivatives using software like LigPrep.

    • Docking: Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the ligands into the prepared receptor grid.

    • Analysis: Analyze the results. Look for low docking scores (indicating potentially higher affinity) and examine the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues. Compare the binding mode to that of known inhibitors.

PART 5: Advancing to In Vivo Models

While in vitro data is essential, it does not always predict efficacy in a complex biological system. Compounds that demonstrate potent in vitro cidal activity and a plausible MoA are candidates for in vivo testing.

  • The In Vitro-In Vivo Gap: Factors like metabolic instability, poor bioavailability, protein binding, and toxicity can cause a compound to fail in vivo despite excellent in vitro results.[13]

  • Model Selection: The choice of animal model is critical. For systemic bacterial infections, a murine intraperitoneal (sepsis) model or a lung infection model is often used.[14] These models allow for the assessment of a compound's ability to reduce bacterial load in target organs (e.g., spleen, liver, lungs) following infection.

  • Key Endpoints:

    • Efficacy: Reduction in bacterial CFU in target organs compared to a vehicle control.

    • Survival: Increased survival rate in the treatment group.

    • Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Toxicity: Preliminary assessment of adverse effects in the host animal.

The transition to in vivo studies is a significant step that requires careful planning and ethical considerations, but it is essential for validating the therapeutic potential of a novel antimicrobial agent.[15][16]

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). iGEM. [Link]
  • Antimicrobial Susceptibility Testing. (2023).
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (2022).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH. [Link]
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin-4-Ones. (2022).
  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018).
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015). Frontiers in Microbiology. [Link]
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
  • Biological characterization of antimicrobial peptides: In vitro and in vivo studies. (2023). ScienceDirect. [Link]
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022).
  • In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? (2000). Clinical Infectious Diseases. [Link]
  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. (2021).
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). Antimicrobial Agents and Chemotherapy. [Link]
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. [Link].nih.gov/pmc/articles/PMC10455589/)

Sources

Application Notes and Protocols: 4-(4-Bromophenyl)-2-thiazoleacetonitrile as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Acetonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to act as a hydrogen bond acceptor and donor, and its rigid framework make it an ideal scaffold for interacting with biological targets. When combined with a 4-aryl substituent, such as the 4-bromophenyl group, the resulting scaffold gains a valuable vector for exploring hydrophobic pockets and establishing halogen bonds, a key interaction in modern drug design.

The addition of an acetonitrile group at the 2-position of the thiazole ring transforms the scaffold into 4-(4-Bromophenyl)-2-thiazoleacetonitrile , a highly versatile and reactive intermediate. The nitrile moiety is not merely a passive functional group; it is a reactive handle that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This chemical tractability, coupled with the inherent biological potential of the thiazole core, makes this compound a compelling starting point for fragment-based and lead-optimization campaigns in drug discovery.

These application notes will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of this scaffold, with a focus on its potential in anticancer and antimicrobial research. The protocols provided are designed to be a practical guide for researchers in the field.

Chemical Synthesis and Derivatization

The synthesis of the this compound scaffold is typically achieved through a multi-step process, often beginning with the well-established Hantzsch thiazole synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound as a key intermediate for further derivatization.

Materials:

  • 4-Bromoacetophenone

  • Thiourea

  • Iodine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Ethanol

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (recrystallization and column chromatography)

Procedure:

Step 1: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

  • In a round-bottom flask, dissolve 4-bromoacetophenone (1 eq.) and thiourea (2 eq.) in ethanol.

  • Add a catalytic amount of iodine (0.1 eq.) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 4-(4-bromophenyl)thiazol-2-amine.[1]

Step 2: Diazotization and Sandmeyer Reaction

  • Suspend the 4-(4-bromophenyl)thiazol-2-amine (1 eq.) in an aqueous solution of HCl at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuCN (1.2 eq.) and KCN (1.2 eq.) in water at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the CuCN/KCN solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Causality Behind Experimental Choices:

  • Hantzsch Thiazole Synthesis: This is a classic and efficient method for constructing the thiazole ring from an α-haloketone (formed in situ from the acetophenone and iodine) and a thioamide (thiourea).

  • Sandmeyer Reaction: This is a reliable method for converting an amino group on an aromatic or heteroaromatic ring into a nitrile group via a diazonium salt intermediate. The use of a copper cyanide catalyst is crucial for the success of this transformation.

Derivatization Strategies

The true power of the this compound scaffold lies in the chemical versatility of the nitrile group.

G cluster_derivatives Potential Derivatives Scaffold This compound Amine Primary Amine (Reduction) Scaffold->Amine e.g., LiAlH₄, H₂/Ni Carboxylic_Acid Carboxylic Acid (Hydrolysis) Scaffold->Carboxylic_Acid H₂SO₄/H₂O Tetrazole Tetrazole (Cycloaddition) Scaffold->Tetrazole NaN₃, NH₄Cl Amide Amide (Partial Hydrolysis) Scaffold->Amide H₂O₂, base

Application in Anticancer Drug Discovery

While direct biological data for this compound is limited in publicly available literature, extensive research on the closely related 4-(4-bromophenyl)-thiazol-2-amine scaffold provides a strong rationale for its potential in oncology. Derivatives of this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[1]

Hypothesized Mechanism of Action and Potential Targets

The acetonitrile moiety and its derivatives can interact with numerous biological targets. For instance, related (benzothiazole-2-yl) acetonitrile derivatives have been identified as inhibitors of c-Jun N-terminal kinase-3 (JNK3), a key enzyme in neuronal apoptosis and a potential target in neurodegenerative diseases and cancer.[2] This suggests that the 2-acetonitrile thiazole chemotype may be effective at targeting ATP binding sites in kinases.

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis_Proliferation Apoptosis, Proliferation, Inflammation cJun->Apoptosis_Proliferation Inhibitor Potential Inhibition by 4-(4-Bromophenyl)-2- thiazoleacetonitrile Derivative Inhibitor->JNK

Quantitative Data: Cytotoxicity of Related Scaffolds

The following table summarizes the in vitro anticancer activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF-7 human breast cancer cell line.[1] This data provides a strong foundation for exploring the anticancer potential of derivatives from the this compound scaffold.

Compound IDDerivative Structure (Modification at 2-amino group)IC₅₀ (µM) vs. MCF-7
p2 N-(4-Chlorobenzylidene)10.5
p3 N-(4-Fluorobenzylidene)>50
p4 N-(4-Hydroxybenzylidene)26.3
p6 N-(4-Bromobenzylidene)35.2
5-Fluorouracil (Standard Drug)5.2
Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)

Objective: To determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).

Materials:

  • Synthesized compounds dissolved in DMSO.

  • MCF-7 human breast cancer cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Trichloroacetic acid (TCA).

  • Sulforhodamine B (SRB) solution.

  • Tris base solution.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (and a positive control like 5-Fluorouracil) for 48-72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value for each compound.

Application in Antimicrobial Drug Discovery

The thiazole nucleus is a common feature in many antimicrobial agents. The 4-(4-bromophenyl)-thiazole scaffold is no exception, with numerous derivatives demonstrating potent activity against a range of bacterial and fungal pathogens.[3][4]

G Start Start with Scaffold: 4-(4-Bromophenyl)-2- thiazoleacetonitrile Derivatization Synthesize Library of Analogs (e.g., via Amine, Amide, Tetrazole) Start->Derivatization Primary_Screen Primary Antimicrobial Screen (e.g., Agar Diffusion, Broth Microdilution) Derivatization->Primary_Screen MIC_Determination Determine Minimum Inhibitory Concentration (MIC) for Active Hits Primary_Screen->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis SAR_Analysis->Derivatization Iterate Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Structure-Activity Relationship (SAR) Insights

Studies on various 4-aryl-thiazole derivatives have provided some key SAR insights for antimicrobial activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can significantly modulate activity. The presence of a halogen, such as bromine, is often associated with enhanced antimicrobial effects.

  • Modification at the 2-Position: The group at the 2-position of the thiazole ring is critical for activity. Derivatization of the 2-amino group into Schiff bases or other heterocyclic systems has been shown to yield compounds with potent antibacterial and antifungal properties.[1] This highlights the potential of using the 2-acetonitrile group as a precursor to a wide range of bio-isosteres and functional groups to probe this critical region.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each compound in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be included as a control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). If using a viability dye like resazurin, the MIC is the lowest concentration where no color change (from blue to pink) is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising and under-explored starting point for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological activities of the broader 4-(4-bromophenyl)-thiazole class, makes it an attractive candidate for further investigation. Future work should focus on the systematic derivatization of the acetonitrile group to build libraries for screening against a wider range of biological targets, including kinases, as well as various bacterial and fungal pathogens. Detailed mechanistic studies will be crucial to elucidate the specific molecular interactions responsible for the observed biological effects and to guide the rational design of next-generation drug candidates based on this versatile scaffold.

References

  • Patel, H., et al. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
  • Jain, A. K., et al. (2012). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)
  • MySkinRecipes. (n.d.). This compound.
  • Al-Ghorbani, M., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(14), 5393. [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the In-Vitro Anticancer Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Systematized Approach

Thiazole, a sulfur and nitrogen-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[4][5][6] For researchers and drug development professionals, a robust and reproducible protocol for evaluating the in-vitro anticancer activity of novel thiazole derivatives is paramount. This guide provides a comprehensive framework, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale, thereby ensuring the generation of reliable and translatable data.

Our approach is designed as a self-validating system, where each stage of the assessment pipeline logically informs the next. We begin with broad cytotoxicity screening to identify promising candidates and determine effective concentration ranges. Subsequently, we delve into more detailed mechanistic studies to elucidate how these compounds exert their anticancer effects at a cellular and molecular level.

Part 1: Initial Screening for Cytotoxic Potential

The initial phase of assessment aims to determine the concentration-dependent cytotoxic effects of the thiazole derivatives on various cancer cell lines. This is crucial for calculating the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.[7][8] Two widely accepted and robust methods for this initial screening are the MTT and SRB assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

This assay is selected for its high throughput, sensitivity, and reliance on mitochondrial function, a critical aspect of cellular health. A reduction in the metabolic activity of cancer cells following treatment with a thiazole derivative is a strong primary indicator of cytotoxic or cytostatic effects.

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Thiazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

The SRB Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is another robust colorimetric method for determining cell density, based on the measurement of total cellular protein content.[12][13] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under acidic conditions.[14] The amount of bound dye is proportional to the total protein mass, and therefore, the number of cells.[13][14]

The SRB assay is chosen as an alternative or complementary method to the MTT assay because it is less susceptible to interference from compounds that may affect mitochondrial metabolism without being cytotoxic.[14] It provides a direct measure of cell biomass.

Protocol 2: SRB Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Thiazole derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[12]

  • Washing: Carefully wash the plates five times with distilled water to remove TCA and excess medium. Air dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[12] Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Cytotoxicity Screening

The results from the initial screening should be summarized in a clear and concise table.

Thiazole DerivativeCancer Cell LineIncubation Time (h)IC50 (µM)
Compound AMCF-74812.5 ± 1.2
Compound AA5494825.3 ± 2.5
Compound BMCF-7485.2 ± 0.8
Compound BA5494810.1 ± 1.5

Part 2: Elucidating the Mechanism of Action

Once promising thiazole derivatives with significant cytotoxic activity have been identified, the next critical step is to investigate their mechanism of action. Key questions to address include whether the compounds induce apoptosis (programmed cell death), cause cell cycle arrest, or both.

Assessment of Apoptosis Induction

Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.[5] Several assays can be employed to detect and quantify apoptosis.

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.[16] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

This assay is a gold standard for the early detection of apoptosis, providing a quantitative measure of the different cell populations. Its ability to distinguish between apoptosis and necrosis is crucial for understanding the specific mode of cell death induced by the thiazole derivatives.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells treated with thiazole derivatives at their IC50 concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiazole derivative for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17][18] Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Dilution: Add 400 µL of 1X binding buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[16]

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis.[19] Luminescent or colorimetric assays are available to measure the activity of these caspases.[20][21]

Measuring caspase activity provides direct biochemical evidence of apoptosis induction. An increase in Caspase-3/7 activity following treatment strongly supports an apoptotic mechanism of action.

Protocol 4: Caspase-3/7 Activity Assay

Materials:

  • Cancer cells treated with thiazole derivatives

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiazole derivatives as in the cytotoxicity assays.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[21]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control.

To further confirm apoptosis and gain insights into the specific apoptotic pathway involved, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting. The Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax), are critical regulators of the intrinsic apoptotic pathway.[22] A shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[22]

Western blotting provides a semi-quantitative analysis of specific protein levels, offering a deeper molecular understanding of the apoptotic process initiated by the thiazole derivatives.

Protocol 5: Western Blot for Bcl-2 and Bax

Materials:

  • Cancer cells treated with thiazole derivatives

  • RIPA buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Lyse the treated cells with RIPA buffer.[22]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Develop the blot using an ECL substrate and capture the signal.[22]

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Assessment of Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[24] Flow cytometry with PI staining is a standard method for analyzing cell cycle distribution.[25]

By quantifying the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), this assay can determine if a thiazole derivative induces arrest at a specific checkpoint.

Protocol 6: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with thiazole derivatives

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.[24] Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[24]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

Visualization of Experimental Workflow

A clear experimental workflow is essential for planning and executing these protocols systematically.

Anticancer Activity Assessment Workflow cluster_0 Part 1: Cytotoxicity Screening cluster_1 Part 2: Mechanism of Action Studies start Thiazole Derivatives assay_choice Select Cytotoxicity Assay(s) start->assay_choice mtt MTT Assay assay_choice->mtt Metabolic Activity srb SRB Assay assay_choice->srb Protein Content ic50 Determine IC50 Values mtt->ic50 srb->ic50 mechanistic_assays Select Mechanistic Assays ic50->mechanistic_assays apoptosis Apoptosis Assays mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis mechanistic_assays->cell_cycle annexin Annexin V/PI Staining apoptosis->annexin caspase Caspase Activity apoptosis->caspase western Western Blot (Bcl-2/Bax) apoptosis->western pi_staining PI Staining cell_cycle->pi_staining conclusion Elucidate Mechanism of Action annexin->conclusion caspase->conclusion western->conclusion pi_staining->conclusion

Caption: Workflow for assessing the in-vitro anticancer activity of thiazole derivatives.

Conclusion

This comprehensive guide provides a structured and scientifically grounded framework for the in-vitro assessment of the anticancer activity of thiazole derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate robust and reliable data. The emphasis on understanding the causality behind each experimental choice ensures that the generated knowledge is not merely descriptive but provides a solid foundation for further preclinical and clinical development of promising anticancer candidates.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
  • Hassan, M., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Molecular Diversity. [Link]
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. [Link]
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Sarangi, P., et al. (2016). THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW. Indian Drugs, 53(11), 5-13. [Link]
  • Gade, N. N., & Kalkhambkar, R. G. (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-9. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Sarangi, P., Sahoo, J., Mohanta, G., & Manna, K. (2016). THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW. OUCI. [Link]
  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7323. [Link]
  • Aslam, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
  • protocols.io. (2025). Caspase 3/7 Activity.
  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Medicinal Chemistry Research, 27(4), 1196-1207. [Link]
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5652. [Link]
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • Bio-protocol. (n.d.). Caspase 3/7 activity assay.
  • ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(11), 5342-5349. [Link]
  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method.
  • ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?
  • National Toxicology Program. (2006). Appendix C6: In Vitro Cytotoxicity Test Methods BRD.
  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • Journal of Applied Pharmaceutical Science. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Journal of Applied Pharmaceutical Science, 11(04), 001-008. [Link]

Sources

Application Note: Molecular Docking of 4-(4-Bromophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Protocol for Virtual Screening and Hit Identification

Abstract

This guide provides a comprehensive protocol for conducting molecular docking studies on 4-(4-bromophenyl)thiazole derivatives, a chemical scaffold of significant interest in drug discovery due to its broad spectrum of biological activities.[1][2] As a Senior Application Scientist, this document offers not just a step-by-step methodology but also the scientific rationale behind critical decisions in the workflow, from target selection to the interpretation of results. The protocol is designed to be a self-validating system, incorporating best practices for ensuring the reliability of in silico predictions. We will detail the use of widely adopted open-source software, including AutoDock Vina for the docking simulation and AutoDock Tools (ADT) for molecule preparation, to predict the binding affinity and orientation of these derivatives within a selected protein target's active site.[3] The ultimate goal is to empower researchers to efficiently screen compound libraries, gain insights into structure-activity relationships (SAR), and prioritize candidates for experimental validation.

Introduction

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. Its derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][4][5] The 4-(4-bromophenyl)thiazole scaffold, in particular, has emerged as a promising pharmacophore in the development of novel therapeutic agents.[2] The bromine atom can serve as a key interaction point (e.g., through halogen bonding) and offers a site for further chemical modification.

Molecular docking is a powerful computational technique that has revolutionized the early stages of drug discovery.[3] It predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), estimating the strength of the interaction, commonly expressed as binding affinity.[6] This in silico approach allows for the rapid screening of virtual libraries of compounds against a biological target, significantly reducing the time and cost associated with identifying promising lead candidates.[4]

This application note will guide researchers through a complete molecular docking workflow, using a 4-(4-bromophenyl)thiazole derivative as an exemplary ligand.

PART I: Theoretical Framework & Strategic Planning

Principle of Molecular Docking

Molecular docking simulates the binding process between a ligand and a receptor at the atomic level. The process is governed by two key components:

  • Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site, generating a multitude of possible binding poses.

  • Scoring Function: Evaluates each generated pose and assigns a score, which is an estimate of the binding free energy. A lower (more negative) score typically indicates a more favorable and stable interaction.[6]

Objective-Driven Target Selection

The success of a docking study is fundamentally dependent on the selection of a biologically relevant protein target. The choice should be driven by a clear hypothesis related to the desired therapeutic outcome. For 4-(4-bromophenyl)thiazole derivatives, their known biological activities suggest several potential targets.

Potential Protein Target PDB ID Associated Disease/Function Rationale for Selection Reference
Lanosterol 14α-demethylase (CYP51)4WMZ, 5EQBFungal InfectionsEssential enzyme in ergosterol biosynthesis in fungi; a well-established antifungal drug target.[4][7][8]
DNA Gyrase Subunit B (GyrB)7C7N, 6F86Bacterial InfectionsType II topoisomerase crucial for bacterial DNA replication; a validated antibacterial target.[9][10]
B-cell lymphoma 2 (Bcl-2)1G5M, 6QGKCancer (Apoptosis Evasion)Key anti-apoptotic protein often overexpressed in cancer cells, making it a prime target for pro-apoptotic drugs.[11][12][13]

Causality Behind Target Choice: For this protocol, we will select Fungal Lanosterol 14α-demethylase (CYP51) as our target. The rationale is twofold: first, thiazole derivatives (azoles) are a well-known class of CYP51 inhibitors, and second, a prior study has successfully docked 4-(4-bromophenyl)thiazole derivatives against this specific target (PDB ID: 4WMZ), providing a solid foundation for our protocol.[4]

Workflow Overview

The entire docking process can be visualized as a sequential workflow, from initial setup to final analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT) docking Docking Simulation (Define Grid, Run Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB Download, Cleanup, Add Hydrogens, PDBQT) validation Protocol Validation (Redocking Native Ligand) receptor_prep->validation validation->docking Validated Protocol analysis Results Analysis (Binding Affinity, RMSD) docking->analysis visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) analysis->visualization sar SAR Insights visualization->sar

Overall workflow for molecular docking studies.

PART II: Detailed Protocol - Docking Against Fungal CYP51 (PDB: 4WMZ)

This section provides a granular, step-by-step protocol.

Section 1: Software and Hardware Requirements
  • Hardware: A standard modern computer (Windows, macOS, or Linux) is sufficient.

  • Software:

    • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.[3]

    • AutoDock Vina: The docking engine.[14][15]

    • Open Babel: (Optional, but recommended) For ligand file format conversion and 3D structure generation.[16][17]

    • Molecular Visualizer: PyMOL or BIOVIA Discovery Studio Visualizer for analyzing results.

Section 2: Ligand Preparation

The goal is to convert the 2D chemical structure of your ligand into a 3D, energy-minimized PDBQT file, which contains atomic coordinates, partial charges (q), and atom types (t).[18]

  • Obtain 2D Structure: Draw a 4-(4-bromophenyl)thiazole derivative (e.g., N-(4-chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine) using software like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem. Save it as an SDF or MOL2 file.

  • Convert to 3D and Energy Minimize:

    • Rationale: A ligand's 3D conformation is critical for docking. Energy minimization finds a low-energy, stable conformation, which is more representative of its state in a biological system.[19]

    • Method (Open Babel): Use the following command-line instruction to convert your 2D SDF file to a 3D, energy-minimized MOL2 file.

  • Generate PDBQT File using ADT:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select your your_ligand.mol2 file.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Section 3: Receptor Preparation

The goal is to clean the crystal structure of the protein and convert it into a PDBQT file ready for docking.

  • Download Receptor Structure: Go to the RCSB PDB database and download the structure of Saccharomyces cerevisiae lanosterol 14α-demethylase, PDB ID: 4WMZ , in PDB format.

  • Prepare the Receptor in ADT:

    • Open ADT. Go to File -> Read Molecule and open 4WMZ.pdb.

    • Clean the Protein: The crystal structure contains non-protein atoms (water, co-factors, existing ligands). For this protocol, we will remove them.

      • Rationale: Water molecules are typically removed because their positions are often not well-resolved and they can complicate the docking calculation. They should only be kept if there is strong evidence they play a critical role in ligand binding.[20][21] The original ligand must be removed to make the binding site available.

      • Use the Select menu in ADT to select and delete all water molecules (HOH) and the co-crystallized ligand (fluconazole, residue name FLC).

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.

      • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly calculating interactions like hydrogen bonds.[22]

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select 4WMZ and save it as receptor.pdbqt. ADT will also merge non-polar hydrogens and assign atom types.

Section 4: The Docking Simulation (AutoDock Vina)
  • Protocol Validation (Self-Validating System):

    • Rationale: Before docking your new compounds, you must validate that your docking protocol can accurately reproduce the known binding pose of a reference ligand. This is a critical quality control step.[23][24]

    • Redocking Procedure:

      • Prepare the receptor 4WMZ.pdb but do not delete the original fluconazole (FLC) ligand.

      • Extract the FLC ligand and save it as a separate molecule. Prepare it as a PDBQT file (flc_native.pdbqt) following the ligand preparation steps.

      • Now, prepare the receptor PDBQT without the FLC ligand as described in Section 3.

      • Perform a docking simulation of flc_native.pdbqt back into the receptor.pdbqt active site.

      • Compare the docked pose of FLC with its original crystallographic pose by superimposing them in a visualizer and calculating the Root Mean Square Deviation (RMSD).

      • Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can proceed.[25][26]

  • Define the Search Space (Grid Box):

    • In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust its center and dimensions to encompass the entire active site where the native ligand (FLC) was bound. Note the center (x, y, z) and size (x, y, z) coordinates.

      • Rationale: This box defines the search space for the ligand. A well-defined, site-specific box increases computational efficiency and accuracy compared to a "blind docking" where the entire protein surface is searched.[27]

  • Create the Configuration File:

    • Create a text file named conf.txt and add the following information, replacing the coordinates with those from your grid box setup:

    • Causality: The exhaustiveness parameter controls how thoroughly the search algorithm explores the conformational space. Higher values increase the chance of finding the best pose but take longer. A value of 8 is a good balance for standard docking.[15]

  • Run AutoDock Vina:

    • Open a command line or terminal. Navigate to the folder containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable).

    • Run the command:

PART III: Data Analysis and Interpretation

Analyzing the Output

Vina will generate two output files:

  • ligand_out.pdbqt: Contains the coordinates of the top-ranked binding poses (usually 9) for your ligand.

  • ligand_log.txt: A text file containing the binding affinity scores for each pose.

The top of the log file will display a table. The pose with the lowest binding affinity is the most favorable one predicted by the software.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.50.0000.000
2-9.21.8542.431
3-8.92.1103.567

Note on RMSD in Vina Output: The RMSD values here are calculated between the poses themselves, with the best pose (Mode 1) having an RMSD of 0 against itself.[28] This is different from the validation RMSD calculated against a crystal structure.

Visualizing Interactions
  • Load Molecules: Open PyMOL (or another visualizer) and load receptor.pdbqt and ligand_out.pdbqt. The output file contains multiple poses; you can focus on the first (best-scoring) one.

  • Identify Key Interactions: Center the view on the ligand in the binding pocket. Use the visualizer's tools to find and display interactions.

    • Hydrogen Bonds: These are critical for specificity and affinity. Look for dashed lines between donor and acceptor atoms (e.g., between the thiazole nitrogen and a backbone NH of a residue).

    • Hydrophobic Interactions: Observe where non-polar parts of the ligand (like the bromophenyl ring) are buried in pockets lined with hydrophobic residues (e.g., LEU, ILE, PHE, TRP).

    • Halogen Bonds: The bromine atom on the phenyl ring can form favorable interactions with electron-rich atoms like oxygen.

Structure-Activity Relationship (SAR) Insights

Dock a small series of related 4-(4-bromophenyl)thiazole derivatives and compare their results.

Compound ID Modification Binding Affinity (kcal/mol) Key Interactions Observed
P1 Base Scaffold-9.5H-bond with TYR132; Hydrophobic contact with PHE233
P2 Add -OH to phenyl ring-10.2All P1 interactions + new H-bond with SER379
P3 Replace -Br with -Cl-9.3Lost halogen bond potential; weaker overall score

Interpretation: The data suggests that adding a hydroxyl group (Compound P2 ) is beneficial, likely due to a new hydrogen bond, guiding future synthesis efforts. Conversely, replacing bromine with chlorine (P3 ) was slightly detrimental, indicating the bromine might be involved in a key interaction.

G cluster_analysis Post-Docking Analysis Workflow raw_output Vina Output Files (ligand_out.pdbqt, ligand_log.txt) parse_scores Parse Binding Scores (Identify Top Pose) raw_output->parse_scores visualize Visualize Pose in Receptor (PyMOL / Discovery Studio) parse_scores->visualize id_interactions Identify Key Interactions (H-Bonds, Hydrophobic, etc.) visualize->id_interactions compare Compare Multiple Ligands (Generate SAR Table) id_interactions->compare hypothesis Formulate SAR Hypothesis compare->hypothesis

Workflow for post-docking data analysis and interpretation.

PART IV: Bridging In Silico and In Vitro

Limitations of Molecular Docking

It is crucial to recognize that molecular docking is a predictive tool with inherent limitations:

  • Protein Flexibility: Receptors are typically treated as rigid, which is a simplification. The binding of a ligand can induce conformational changes.

  • Scoring Functions: Scoring functions are approximations and may not always accurately rank the true binders.

  • Solvation Effects: The role of water in mediating interactions is often simplified or ignored.

The Path to Experimental Validation

Docking results are hypotheses that must be validated by experimental data. Promising candidates from this in silico protocol should be synthesized or acquired and tested in relevant biological assays. For our example targeting fungal CYP51, an appropriate validation would be an in vitro enzyme inhibition assay to determine the IC₅₀ value of the compound against the purified enzyme. For anticancer targets like Bcl-2, one might use an SRB or MTT assay on a relevant cancer cell line.[2][4]

Conclusion

This application note provides a robust and validated protocol for conducting molecular docking studies on 4-(4-bromophenyl)thiazole derivatives. By integrating careful preparation, protocol validation, and systematic analysis, researchers can leverage this computational tool to effectively screen candidates, understand structure-activity relationships, and make informed decisions to guide the design and prioritization of molecules for synthesis and biological evaluation.

References

  • Sanket Bapat. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
  • YouTube. (2025).
  • Petros, A.M., et al. (2001). 1G5M: HUMAN BCL-2, ISOFORM 1. RCSB PDB. [Link]
  • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
  • Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking).
  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand.... [Link]
  • YouTube. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking!. [Link]
  • Wikipedia. (n.d.). Bcl-2. [Link]
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
  • Monk, B.C., et al. (2014). 4LXJ: Saccharomyces cerevisiae lanosterol 14-alpha demethylase with lanosterol bound. RCSB PDB. [Link]
  • Mima, M., & Ushiyama, F. (2020). 7C7N: Crystal structure of E. coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)
  • RCSB PDB. (2019). 6QGK: Structure of human Bcl-2 in complex with THIQ-phenyl pyrazole compound. [Link]
  • ResearchGate. (n.d.). The binding interactions of compound 8 against DNA gyrase B (PDB ID: 6F86). [Link]
  • Singh, H., & Tanuja. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
  • Monk, B.C., et al. (2016). 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. [Link]
  • Xu, Z.H., & Zhou, Z. (2020). 6M1S: The DNA Gyrase B ATP binding domain of PSEUDOMONAS AERUGINOSA in complex with compound 12o. RCSB PDB. [Link]
  • RCSB PDB. (2008). 2YV6: Crystal structure of human Bcl-2 family protein Bak. [Link]
  • RCSB PDB. (2016). 5L3J: ESCHERICHIA COLI DNA GYRASE B IN COMPLEX WITH BENZOTHIAZOLE-BASED INHIBITOR. [Link]
  • Sagatova, A., et al. (2019). Roles for Structural Biology in the Discovery of Drugs and Agrochemicals Targeting Sterol 14α-Demethylases. MDPI. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ligand-binding site of lanosterol-14α-demethylase with co-crystallized.... [Link]
  • RCSB PDB. (2017). 5MMN: E. coli DNA Gyrase B 24 kDa ATPase domain in complex with 1-ethyl-3-[8-methyl-5-(2-methyl-pyridin-4-yl)-isoquinolin-3-yl]-urea. [Link]
  • Wikipedia. (n.d.). Bcl-2-like protein 1. [Link]
  • Sagatova, A., et al. (2016). 5ESH: Saccharomyces cerevisiae CYP51 (Lanosterol 14-alpha demethylase) G73W mutant in complex with itraconazole. RCSB PDB. [Link]
  • ResearchGate. (2019).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. [Link]
  • YouTube. (2023). *How to prepare 400 ligands in .pdbqt for multiple docking in Autodock Vina. [Link]
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • YouTube. (2021). How to prepare 1000 ligands in pdbqt for autodock. [Link]
  • Kuhn Lab. (n.d.). Lessons from Docking Validation.
  • Mahmood, A.A.R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Mateev, E., et al. (2023). validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors.
  • Hafez, H.N., et al. (2016). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]
  • Sargis. (2009). Preparing Ligands for Docking. PyRx. [Link]
  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • ResearchGate. (2015). What are the RMSD values in Autodock Vina?. [Link]
  • ResearchGate. (2021).
  • ResearchGate. (2013). Exact procedure for autodock result analysis. [Link]for_autodock_result_analysis)

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 4-(4-bromophenyl)-2-thiazoleacetonitrile serves as a promising starting point for drug discovery campaigns due to its synthetic tractability and the presence of key chemical features amenable to systematic modification. The bromophenyl group, in particular, is a common moiety in molecules with demonstrated anticancer activity and provides a handle for further chemical elaboration.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting detailed structure-activity relationship (SAR) studies on the this compound core. The objective is to systematically explore the chemical space around this scaffold to identify analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. We will delve into the rationale behind analog design, provide detailed synthetic protocols, and outline robust biological evaluation assays.

Core Scaffold and Rationale for SAR Exploration

The foundational structure of this compound presents three primary regions for chemical modification to probe the SAR. A systematic approach to modifying these regions will allow for a comprehensive understanding of how each component contributes to the compound's biological activity.

Diagram 1: Key Regions for SAR Modification

SAR_Regions CORE This compound R1 Region 1: 4-Bromophenyl Moiety CORE->R1  Electronic Effects Steric Hindrance R2 Region 2: Thiazole Core CORE->R2  Scaffold Hopping Isosteric Replacement R3 Region 3: Acetonitrile Group CORE->R3  Hydrogen Bonding Polarity & Metabolism

Caption: Strategic regions for analog development on the core scaffold.

Part 1: Analog Synthesis Strategy & Protocols

The cornerstone of a successful SAR study is the efficient and versatile synthesis of a focused library of analogs. The following protocols are designed to be robust and adaptable for the creation of derivatives targeting the three key regions of the lead compound.

Modification of the 4-Bromophenyl Moiety (Region 1)

The 4-bromophenyl group can be modified to explore the impact of electronic and steric effects on biological activity. The bromine atom serves as a convenient synthetic handle for cross-coupling reactions.

Protocol 1.1: Suzuki Cross-Coupling for Phenyl Ring Diversification

This protocol describes the replacement of the bromine atom with various aryl and heteroaryl groups.

Materials:

  • This compound

  • Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Purge the flask with nitrogen for 10-15 minutes.

  • Add degassed toluene and water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Modification of the Acetonitrile Group (Region 3)

The nitrile group can be transformed into various other functional groups to probe for potential hydrogen bond donors/acceptors or to alter the polarity and metabolic stability of the molecule.

Protocol 1.2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol outlines the conversion of the acetonitrile to a more polar carboxylic acid derivative.[3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of concentrated HCl and glacial acetic acid.

  • Heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-(4-bromophenyl)-2-thiazoleacetic acid.

Protocol 1.3: Amide Formation from the Carboxylic Acid

This protocol describes the coupling of the synthesized carboxylic acid with various amines to generate a library of amides.

Materials:

  • 4-(4-Bromophenyl)-2-thiazoleacetic acid (from Protocol 1.2)

  • Primary or secondary amines (e.g., benzylamine, morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 4-(4-bromophenyl)-2-thiazoleacetic acid (1.0 eq) in DMF.

  • Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Biological Evaluation & Data Interpretation

A well-defined biological testing cascade is crucial for efficiently evaluating the synthesized analogs and establishing a clear SAR. Based on the known activities of related thiazole derivatives, an initial focus on anticancer and antimicrobial screening is recommended.[1][5]

In Vitro Anticancer Activity Screening

Protocol 2.1: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer)[5][6]

  • Synthesized analogs dissolved in DMSO

  • Culture medium, fetal bovine serum, antibiotics

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates, plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • After the incubation period, fix the cells by gently adding cold TCA and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at 510 nm using a plate reader.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.

Data Presentation and SAR Analysis

The IC₅₀ values obtained from the cytotoxicity assays should be tabulated to facilitate a clear comparison of the analogs' potencies.

Table 1: Example SAR Data for this compound Analogs against MCF-7 Cells

Compound IDRegion 1 Modification (R¹)Region 3 Modification (R²)IC₅₀ (µM)
Lead 4-Br-CH₂CN15.2
1a 4-Ph-CH₂CN12.5
1b 4-OMe-Ph-CH₂CN8.9
1c 3-pyridyl-CH₂CN25.1
2a 4-Br-CH₂COOH> 50
3a 4-Br-CH₂CONH(Bn)5.6
3b 4-Br-CH₂CON(morpholine)7.8

Interpretation of Example Data:

  • Region 1: Replacing the bromine with a 4-methoxyphenyl group (Compound 1b ) improved potency, suggesting that electron-donating groups in this position are favorable. The introduction of a pyridyl group (Compound 1c ) was detrimental, possibly due to unfavorable steric or electronic interactions with the target.

  • Region 3: Conversion of the nitrile to a carboxylic acid (Compound 2a ) resulted in a significant loss of activity, indicating that a polar, acidic group is not tolerated. However, converting the nitrile to amides (Compounds 3a and 3b ) led to a notable increase in potency, with the benzylamide being the most active. This suggests that a hydrogen bond donor and/or increased lipophilicity in this region enhances activity.

Diagram 2: Workflow for SAR Study

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead Lead Compound This compound ModR1 Modify Region 1 (Suzuki Coupling) Lead->ModR1 ModR3 Modify Region 3 (Nitrile Hydrolysis, Amidation) Lead->ModR3 Assay In Vitro Cytotoxicity Assay (SRB Assay) ModR1->Assay ModR3->Assay IC50 Determine IC50 Values Assay->IC50 SAR Establish Structure-Activity Relationships IC50->SAR Optimize Identify New Leads for Further Optimization SAR->Optimize

Caption: A systematic workflow for SAR investigation.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach to conducting SAR studies on this compound. By methodically synthesizing and evaluating analogs with modifications in key regions, researchers can elucidate the structural requirements for potent biological activity. The insights gained from these initial studies will pave the way for the design of second-generation compounds with improved potency, selectivity, and drug-like properties, ultimately advancing the therapeutic potential of this promising chemical scaffold. Further investigations could include exploring modifications to the thiazole ring itself (Region 2), conducting in vivo efficacy studies with the most promising leads, and performing mechanistic studies to identify the molecular target(s).

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(15), 5824.
  • Jadhav, V. D., & Patil, S. B. (Year N/A). Synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. TSI Journals.
  • Jadhav, V. D., & Patil, S. B. (Year N/A). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 4-(4-BROMOPHENYL)-2-[4-(ARYLHYDRAZONO-3- METHYL-5-(5-BROMOPYRIDIN-2-YL) IMINO-4,5-DIHYDRO PYRAZOL-1-YL]-1,3-THIAZOLE DERIVATIVES. TSI Journals.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Seth, S., Biswas, A., Banerjee, A., Chattopadhyay, S. K., & Ghosh, S. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta Crystallographica Section C: Crystal Structure Communications, 52(9), 2377–2379.
  • PubChem. (n.d.). This compound.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate.
  • PubChem. (n.d.). 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, (R)-.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Advances, 10(52), 31235–31256.
  • Bîcu, E., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2020(2), M1131.
  • Rawat, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339–1371.
  • MySkinRecipes. (n.d.). 4-(4-Bromophenyl)thiazole-2-carboxylic Acid.
  • Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(49), 36240–36262.
  • Esteves, C. I. C., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7808.
  • Vippagunta, S. R., et al. (2005). SAR studies of 2-arylthiazolidine-4-carboxylic acid amides: a novel class of cytotoxic agents for prostate cancer. Bioorganic & Medicinal Chemistry Letters, 15(18), 4010–4013.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate and optimize this synthesis, which is a cornerstone for creating various biologically active molecules.[1] We will address common challenges and provide in-depth, field-proven solutions to enhance your experimental outcomes.

The primary synthetic route to this and similar thiazole derivatives is the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[2][3][4] For this specific target molecule, the reaction involves the condensation of 2-bromo-1-(4-bromophenyl)ethan-1-one with 2-cyanoethanethioamide. While generally high-yielding, optimizing this reaction requires careful control over several parameters.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or failing completely?

Low or no yield is the most common issue, often stemming from one or more of the following factors. A systematic approach is key to diagnosis.

  • Probable Cause 1: Suboptimal Reaction Conditions

    • Explanation: The Hantzsch synthesis typically requires an initial energy input to overcome the activation energy for the initial SN2 attack of the thioamide sulfur on the α-haloketone.[6] Insufficient heat or reaction time can lead to incomplete conversion.

    • Recommended Action:

      • Temperature Control: Ensure your reaction is adequately heated. For reactions in solvents like methanol or ethanol, heating to reflux (around 65-80°C) is a standard starting point.[5][7] Monitor the reaction progress via Thin Layer Chromatography (TLC).

      • Reaction Time: If TLC shows significant starting material after the standard reaction time (e.g., 1-2 hours), consider extending it.

      • Modern Approaches: Consider alternative heating methods. Microwave irradiation has been shown to dramatically shorten reaction times and improve yields, often using green solvents like glycerol.[8]

  • Probable Cause 2: Purity of Starting Materials

    • Explanation: Impurities in either the 2-bromo-1-(4-bromophenyl)ethan-1-one or the 2-cyanoethanethioamide are a major cause of low yields and side product formation.[9] The α-haloketone is particularly susceptible to degradation.

    • Recommended Action:

      • Verify Purity: Always check the purity of your starting materials by NMR or melting point determination before starting the reaction.

      • Purification: If purity is questionable, recrystallize the 2-bromo-1-(4-bromophenyl)ethan-1-one. 2-cyanoethanethioamide can also be purified if necessary.

  • Probable Cause 3: Inappropriate Solvent

    • Explanation: The solvent's polarity plays a critical role. While alcohols like ethanol and methanol are common, their effectiveness can vary.[9]

    • Recommended Action:

      • Solvent Screening: If yields are poor in a standard solvent, perform small-scale parallel screens with other polar solvents such as isopropanol, or even solvent-free conditions, which have been reported to be highly effective.[9][10]

      • Ensure Anhydrous Conditions: While not always strictly necessary, moisture can sometimes interfere. Using a dry solvent can be a beneficial troubleshooting step.

SymptomProbable CauseRecommended ActionAnalytical Check
Low Conversion Insufficient heat or timeIncrease temperature to reflux; extend reaction time.TLC analysis for starting materials.
Multiple Spots on TLC Impure starting materialsVerify purity (NMR, MP); recrystallize if necessary.Compare starting material TLC to a pure standard.
Reaction Stalls Improper solvent choiceScreen alternative polar solvents (e.g., isopropanol, DMC).[9]Run small-scale parallel reactions.

Question 2: My TLC plate shows multiple products. What are the likely side reactions and how can I minimize them?

The formation of multiple products points to competing reaction pathways or impure reagents.

  • Probable Cause 1: Formation of Regioisomers

    • Explanation: While not an issue with the symmetric 2-cyanoethanethioamide, if you were using an N-substituted thioamide, the reaction can produce two different regioisomers. This is highly dependent on the acidity of the reaction medium.[9][11] For the synthesis of 2-amino thiazoles, neutral conditions are favored.[11]

    • Recommended Action: Ensure your reaction is run in a neutral solvent. If the reaction generates acid (e.g., HBr), a non-nucleophilic base might be needed to maintain neutrality, though often the reaction proceeds well without it.[6]

  • Probable Cause 2: Dimerization or Polymerization

    • Explanation: α-haloketones can be unstable and may self-condense or react with other nucleophiles present. Highly concentrated reactions at elevated temperatures are more prone to these side reactions.

    • Recommended Action:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the α-haloketone is consumed efficiently.

      • Control Temperature: Avoid excessive heating. Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

Experimental Workflow & Diagrams

General Hantzsch Synthesis Protocol

This protocol provides a baseline for the synthesis. Optimization may be required.

  • Reagent Preparation: In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL per mmol of ketone).

  • Addition: Add 2-cyanoethanethioamide (1.1 eq) to the solution.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 50:50 ethyl acetate/hexane mobile phase).[2] The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a weak base solution (e.g., 5% NaHCO₃ or Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction.[2]

    • The product, being poorly soluble in water, should precipitate.[2]

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Air dry the solid. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) is recommended.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step pathway involving nucleophilic attack, cyclization, and dehydration.[2]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism SMs α-Haloketone + Thioamide Int1 S-Alkylated Intermediate SMs->Int1 S_N2 Attack Int2 Hemiaminal Intermediate (Thiazoline) Int1->Int2 Intramolecular Cyclization Product 4-(4-Bromophenyl)-2- thiazoleacetonitrile Int2->Product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Workflow

When encountering low yield, follow this logical progression to identify the root cause.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Are Starting Materials Pure? Start->Check_Purity Purify Purify Reagents (Recrystallize) Check_Purity->Purify No Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify->Check_Purity Optimize_Temp Optimize Temperature & Reaction Time Check_Conditions->Optimize_Temp No Check_Solvent Is Solvent Appropriate? Check_Conditions->Check_Solvent Yes Success Yield Improved Optimize_Temp->Success Screen_Solvents Screen Alternative Solvents Check_Solvent->Screen_Solvents No Check_Solvent->Success Yes Screen_Solvents->Success

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of α-haloketone to thioamide?

A slight excess of the thioamide (1.1 to 1.5 equivalents) is often beneficial.[2] This helps to ensure the complete consumption of the more expensive or less stable α-haloketone, which can minimize side reactions like self-condensation.

Q2: Can I use a catalyst to improve the reaction rate and yield?

Yes, while the classic Hantzsch synthesis often proceeds without a catalyst, modern variations have shown that catalysts can significantly improve efficiency.[9] Heterogeneous catalysts like silica-supported tungstosilisic acid have been used to achieve high yields under green conditions.[5] For a standard lab procedure, however, optimizing thermal conditions is typically the first and most effective step.

Q3: How should I properly isolate and purify the final product?

The product is typically a solid that is poorly soluble in water.[2] The most common and effective isolation method is precipitation followed by filtration.

  • Neutralization & Precipitation: After the reaction is complete, cool the mixture and pour it into a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This neutralizes the HBr salt of the thiazole, causing the free base to precipitate.[6]

  • Filtration: Collect the solid using a Büchner funnel.

  • Washing: Wash the crude product with cold water to remove inorganic salts, and then with a small amount of a cold organic solvent (like ethanol or diethyl ether) to remove soluble organic impurities.

  • Recrystallization: For high purity, recrystallize the dried solid from a suitable solvent, such as ethanol.

Q4: What analytical methods are best for characterizing the final product?

A combination of techniques should be used to confirm the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the thiazole ring proton, and the methylene (-CH₂-) protons of the acetonitrile group.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight (279.16 g/mol for C₁₁H₇BrN₂S) and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for a sharp peak around 2250 cm⁻¹ for the nitrile (C≡N) stretch and bands corresponding to the C=N and C=C bonds within the thiazole and phenyl rings.[5]

  • Melting Point (MP): A sharp melting point range indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.[2]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Chem Help ASAP (YouTube). Hantzsch thiazole synthesis - laboratory experiment.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal.
  • MySkinRecipes. This compound.
  • Deligeorgiev, T., et al. (2012). An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. International Journal of Organic Chemistry.
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Organic Chemistry Portal. Thiazole synthesis.
  • Adam, W., et al. (1981). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2.
  • de Souza, M. V. N., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis.
  • Khamees, H., et al. (2020). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • CUTM Courseware. Thiazole.
  • Google Patents. Purification method of 2-chloropropionic acid.

Sources

Technical Support Center: Thiazoleacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazoleacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for thiazoleacetonitrile is significantly lower than expected. What are the likely causes?

Low yields can stem from several factors ranging from reagent quality to reaction conditions. A common issue is the incomplete conversion of starting materials. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Another potential cause is the formation of unexpected side products that consume your reactants. Careful analysis of your crude product mixture via NMR or LC-MS can help identify these byproducts.

Q2: I observe an unexpected peak in my NMR spectrum that I suspect is an impurity. What are the most common side products in thiazoleacetonitrile synthesis?

Several side products can form depending on your specific synthetic route. Some of the most common include:

  • Hydrolysis Products: The nitrile group in thiazoleacetonitrile can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-(thiazol-5-yl)acetamide or 2-(thiazol-5-yl)acetic acid.[1][2][3][4][5]

  • Isomeric Thiazoles: In syntheses involving substituted thioureas, the formation of regioisomers like 3-substituted 2-imino-2,3-dihydrothiazoles can occur, particularly under acidic conditions.[6]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials such as the α-haloketone or thioamide in your product mixture.

  • Dimerization Products: Under certain conditions, the desired thiazoleacetonitrile product may undergo dimerization.[7][8]

Q3: How can I minimize the formation of the acetamide or acetic acid hydrolysis byproducts?

To prevent hydrolysis of the nitrile group, it is essential to maintain neutral or near-neutral pH conditions during the reaction and workup.[1][2] If your synthesis requires acidic or basic conditions, it is crucial to minimize the reaction time and temperature. During the workup, use mild neutralizing agents and avoid prolonged exposure to aqueous acidic or basic solutions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during thiazoleacetonitrile synthesis.

Problem 1: Presence of an Unexpected Polar Impurity

Symptoms:

  • A new spot with lower Rf value on TLC compared to the product.

  • Unexpected peaks in the 1H NMR spectrum, possibly in the carboxylic acid or amide proton region.

  • A molecular ion in the mass spectrum corresponding to the addition of a water molecule to the product.

Potential Cause: Hydrolysis of the nitrile functional group to either an amide or a carboxylic acid is a likely cause.[3][4][5] This can be catalyzed by acidic or basic residues from the reaction or during aqueous workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polar impurities.

Experimental Protocol for Minimizing Hydrolysis:

  • Reaction Monitoring: Closely monitor the reaction's progress by TLC to avoid unnecessarily long reaction times.

  • Neutralization: After the reaction is complete, carefully neutralize the mixture to a pH of ~7 using a mild base like sodium bicarbonate solution.

  • Extraction: Promptly extract the product into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure at a low temperature.

Problem 2: Formation of a Regioisomeric Impurity

Symptoms:

  • Multiple product spots on TLC with similar Rf values.

  • Complex NMR spectrum with overlapping signals, suggesting the presence of isomers.

Potential Cause: When using N-substituted thioureas in a Hantzsch-type synthesis, there is a possibility of forming 2-(substituted amino)thiazoles and their 3-substituted 2-imino-2,3-dihydrothiazole isomers.[6] The reaction conditions, particularly the acidity, can influence the ratio of these isomers.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric impurities.

Experimental Protocol for Controlling Regioselectivity:

  • pH Control: Buffer the reaction mixture to maintain a neutral pH.

  • Solvent Screening: Test a range of solvents with varying polarities to identify the optimal medium that favors the formation of the desired isomer.

  • Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance selectivity.

Problem 3: Unreacted Starting Materials in the Final Product

Symptoms:

  • Spots corresponding to the starting materials are visible on the TLC of the crude product.

  • Characteristic signals of the starting materials are present in the NMR spectrum of the product.

Potential Cause: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or improper stoichiometry of the reagents.

Troubleshooting and Optimization:

ParameterTroubleshooting StepExpected Outcome
Reaction Time Extend the reaction time and monitor by TLC until the starting material spot disappears.Drive the reaction to completion and maximize product yield.
Temperature Gradually increase the reaction temperature while monitoring for side product formation.Increase the reaction rate and conversion of starting materials.
Stoichiometry Use a slight excess of one of the reactants (typically the less expensive or more easily removed one) to ensure complete conversion of the limiting reagent.Maximize the consumption of the limiting starting material.

Purification Strategy:

If unreacted starting materials are present, they can often be removed by standard purification techniques:

  • Recrystallization: If the product is a solid and has different solubility characteristics than the starting materials.

  • Column Chromatography: A versatile method for separating compounds with different polarities.

  • Acid-Base Extraction: If the starting materials or product have acidic or basic functional groups that allow for selective extraction into aqueous layers.

By systematically addressing these common issues, you can significantly improve the outcome of your thiazoleacetonitrile synthesis. For further assistance, please consult the references provided below.

References

  • Devgun, M. et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Life Sciences, 56(3), 113.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Fulle, F. et al. (1996). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 35-39.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
  • Singh, S. et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International, 2014, 1-7.
  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.
  • Lee, J. et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science, 21(5), 380-388.
  • ResearchGate. (2011). ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. ChemInform, 42(32).
  • Li, J. et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(7), 1466-1471.
  • Zheng, Q. et al. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers. Organic Letters, 24(29), 5329-5334.
  • Google Patents. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. CN101560195A.
  • Semantic Scholar. (2022). Synthesis of Tunable Fluorescent Imidazole-Fused Heterocycle Dimers.
  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid. CN101475541A.
  • ResearchGate. (2008). Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.
  • ResearchGate. (2012). Study on the Synthesis of 4-Methyl-5-formylthiazole.

Sources

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges and optimize your synthetic outcomes.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide to form a thiazole ring.[1] Thiazoles are a critical structural motif in numerous pharmaceuticals, making mastery of this synthesis essential for drug discovery and development.[2] The reaction is renowned for its reliability and generally high yields, proceeding through S-alkylation, intramolecular cyclization, and dehydration.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is very low or has failed completely. What are the common culprits?

Low or no yield is a frequent challenge that can often be attributed to several key factors:

  • Reagent Quality and Stability:

    • α-Haloketone Instability: These reagents can be lachrymatory, toxic, and unstable.[4] It is crucial to use freshly prepared or properly stored α-haloketones. Their purity should be verified by NMR or TLC before use.[4]

    • Thioamide/Thiourea Decomposition: Thioamides can be unstable, particularly in acidic environments that can develop during the reaction.[4] Using high-purity thioamide or thiourea is recommended. If the reagent has been stored for an extended period, consider fresh preparation.[4]

  • Suboptimal Reaction Conditions:

    • Insufficient Heat: The Hantzsch synthesis often requires heating to overcome the activation energy for the cyclization and dehydration steps.[4] If the reaction is sluggish, a gradual increase in temperature or switching to a higher-boiling solvent may be beneficial.[5] Microwave-assisted synthesis can also significantly decrease reaction times and improve yields.[6]

    • Incorrect Solvent: The choice of solvent is critical. While ethanol and methanol are commonly used, other solvents like 1-butanol or aqueous mixtures can be more effective depending on the specific substrates.[4] The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction rate.[4]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are they and how can I minimize them?

The formation of byproducts is a common issue that can diminish the yield of the desired thiazole.

  • Self-Condensation of α-Haloketone: In the presence of a base, α-haloketones can undergo self-condensation. This can be minimized by the slow addition of the α-haloketone to the thioamide solution.[4]

  • Hydrolysis of α-Haloketone: The presence of water can lead to the hydrolysis of the α-haloketone back to the corresponding ketone. Employing anhydrous solvents can prevent this side reaction.[4]

  • Formation of Isomeric Impurities: When using N-monosubstituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a known side reaction, particularly under acidic conditions.[7][8] To favor the desired 2-(N-substituted amino)thiazole, conduct the reaction in a neutral or slightly basic medium.[7]

Q3: My product seems to be soluble in the reaction mixture and I'm having trouble with isolation. What's happening?

  • Formation of a Soluble Salt: The initial product of the Hantzsch synthesis is often the hydrohalide (e.g., HBr) salt of the thiazole, which can be soluble in polar solvents like methanol.[9][10]

  • Solution: To precipitate the neutral thiazole product, the reaction mixture needs to be neutralized with a weak base, such as a 5% aqueous sodium carbonate or sodium bicarbonate solution, after cooling.[3][9] This deprotonates the thiazole, reducing its solubility and causing it to precipitate.[10]

Optimizing Reaction Conditions: A Tabular Guide

The success of the Hantzsch synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for consideration.

ParameterRecommended Conditions & ConsiderationsRationale & Key Insights
α-Haloketone Use high-purity, freshly prepared or properly stored reagent. Chloro- and bromo-ketones are most common.Instability can lead to low yields and side reactions. Purity is paramount.
Thioamide High-purity thiourea or substituted thioamides are recommended. Consider using a slight excess (e.g., 1.5 equivalents).[3]An excess of the often more stable and easily removable thioamide can drive the reaction to completion.[10]
Solvent Ethanol, methanol, 1-butanol, DMF, or aqueous mixtures.[4] Solvent-free conditions have also been reported.[11]Solvent polarity affects reactant solubility and reaction rate. Higher boiling point solvents can facilitate sluggish reactions.
Temperature Room temperature to reflux (e.g., 100°C in methanol).[3][5] Microwave irradiation can be highly effective.[6]Heating is often necessary for cyclization and dehydration. Monitor for potential decomposition at elevated temperatures.[7]
Reaction Time 30 minutes to several hours. Monitor progress by TLC.[3][9]Prolonged reaction times can lead to byproduct formation.[7]
Catalyst Often not required for the classic synthesis. Modern variations may use catalysts like silica-supported tungstosilicic acid for improved efficiency.[12][13]Catalysts can enhance reaction rates and yields, particularly in multi-component variations.
Work-up Neutralization with a weak base (e.g., 5% Na₂CO₃) to precipitate the product.[3]The initial thiazole salt is often soluble; neutralization is key for isolation.[9]

Visualizing the Hantzsch Synthesis Workflow

To aid in understanding the experimental process and potential troubleshooting points, a workflow diagram is provided below.

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reagents Reactants α-Haloketone Thioamide mixing Mixing Combine thioamide and solvent Add α-haloketone reagents->mixing low_yield Low Yield? reagents:f1->low_yield Check Purity reagents:f2->low_yield Check Purity solvent Solvent Anhydrous Ethanol/Methanol solvent->mixing heating Heating Reflux (e.g., 100°C) Monitor by TLC mixing->heating side_products Side Products? mixing->side_products Addition Rate? cooling Cooling Cool to room temperature heating->cooling heating->low_yield Check Temp/Time heating->side_products neutralization Neutralization Add 5% Na₂CO₃ solution cooling->neutralization filtration Isolation Collect precipitate by filtration Wash with water neutralization->filtration drying Drying Air dry or in vacuo filtration->drying characterization Characterization NMR, MS, Melting Point drying->characterization low_yield->reagents Purify/Replace low_yield->heating Optimize side_products->mixing Slow Addition side_products->heating

Caption: A workflow diagram for the Hantzsch thiazole synthesis, including key troubleshooting checkpoints.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for a standard Hantzsch synthesis and a general troubleshooting experiment.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[4]

This protocol details a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

  • 20 mL Scintillation Vial

  • Magnetic Stir Bar and Hot Plate

  • 100 mL Beaker

  • Büchner Funnel and Filter Flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring.

  • Reaction Time: Continue stirring for 30 minutes. Monitor the reaction progress by TLC if necessary.

  • Cooling: Remove the reaction vial from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Stir to mix.

  • Isolation: Filter the resulting precipitate through a Büchner funnel.

  • Washing: Rinse the collected solid with water.

  • Drying: Spread the solid on a tared watch glass and allow it to air dry.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product by melting point, NMR, and other appropriate analytical techniques.

Protocol 2: Troubleshooting Low Yield by Optimizing Temperature

This protocol outlines a general approach to optimizing the reaction temperature when faced with low yields.

Materials:

  • As per Protocol 1, with additional reaction vials.

Procedure:

  • Parallel Reaction Setup: Set up three identical reactions as described in Protocol 1, steps 1 and 2.

  • Temperature Variation:

    • Run the first reaction at room temperature.

    • Run the second reaction at a moderately elevated temperature (e.g., 50°C).

    • Run the third reaction at reflux (e.g., 100°C in methanol).

  • Monitoring: Monitor the progress of all three reactions simultaneously by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: After a set reaction time (e.g., 2 hours), or once one of the reactions appears complete by TLC, work up all three reactions as described in Protocol 1, steps 5-10.

  • Comparison: Compare the yields and purity of the product from each reaction to determine the optimal temperature for your specific substrates.

Mechanistic Insights

A clear understanding of the reaction mechanism is crucial for effective troubleshooting.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) reagents->sn2 intermediate1 Thioimino Ester Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Thiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole dehydration->product

Caption: The stepwise mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 fashion.[14] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.[3] The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring.[4]

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC - NIH.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware.
  • Synthesis of thiazoles. (2019). YouTube.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2011). NIH.

Sources

troubleshooting low purity of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this key pharmaceutical intermediate.[1] We will explore the underlying chemical principles for these issues and provide validated, step-by-step protocols to enhance product quality.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound, which is commonly prepared via the Hantzsch thiazole synthesis.[2][3]

Q1: My final product shows a significant amount of unreacted 2-bromo-1-(4-bromophenyl)ethanone. What went wrong?

A1: This is a common issue indicating an incomplete reaction. Several factors, from reagent quality to reaction conditions, can be the root cause.[4]

Underlying Causes & Solutions:

  • Reagent Quality: The α-haloketone, 2-bromo-1-(4-bromophenyl)ethanone, can be unstable and degrade upon storage, especially if exposed to light or moisture.[5] Similarly, the thioamide partner (e.g., 2-cyanoethanethioamide) can decompose.

    • Corrective Action: Always verify the purity of your starting materials via NMR or TLC before starting the reaction.[2] Use freshly prepared or properly stored reagents whenever possible.

  • Insufficient Heat: The Hantzsch synthesis, which involves S-alkylation, cyclization, and dehydration, often requires sufficient thermal energy to overcome the activation barriers, particularly for the final dehydration step to form the aromatic thiazole ring.[2][6]

    • Corrective Action: If the reaction is sluggish at a lower temperature, gradually increase it to the reflux temperature of your chosen solvent (e.g., ethanol). Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5] If starting material is still present after the expected time, consider extending the reaction duration.

  • Suboptimal Solvent: The choice of solvent is critical as it affects the solubility of reactants and intermediates, thereby influencing the reaction rate.[2]

    • Corrective Action: Ethanol is a standard and effective solvent. However, if solubility issues are suspected, other polar protic solvents like methanol or isopropanol can be tested.

Q2: I've isolated a major byproduct with a similar mass to my product, but it has a different retention time in HPLC. What could it be?

A2: The presence of an isomeric impurity is a strong possibility. In the context of thiazole synthesis, side reactions can lead to products other than the desired 4-substituted thiazole.

Underlying Causes & Solutions:

  • Self-Condensation of α-Haloketone: In the presence of base or even upon prolonged heating, α-haloketones can undergo self-condensation, leading to complex dimeric impurities.[2]

    • Preventative Measure: Add the α-haloketone solution slowly to the stirred solution of the thioamide. This maintains a low instantaneous concentration of the haloketone, favoring the desired bimolecular reaction over self-condensation.

  • Hydrolysis of α-Haloketone: If there is water in your reaction solvent, the α-haloketone can hydrolyze back to 1-(4-bromophenyl)ethanone. This ketone will not participate in the thiazole synthesis, reducing your yield and complicating purification.

    • Preventative Measure: Use anhydrous solvents for the reaction. If this is not possible, minimize the amount of water present.

The workflow below outlines a systematic approach to diagnosing and resolving issues related to unexpected byproducts.

Caption: Troubleshooting workflow for low purity issues.

Q3: My crude product is an oil or a sticky solid that is difficult to handle. How can I improve its physical form and purity?

A3: This often happens when the product is impure or when the hydrobromide salt of the thiazole product is formed and is soluble in the reaction mixture.[5] A proper workup followed by purification is essential.

Detailed Purification Protocol:

  • Neutralization (Work-up): The initial product of the Hantzsch synthesis is often the HBr salt of the thiazole, which can be more soluble or appear as a gum.[6][7]

    • Step 1: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Step 2: Pour the reaction mixture into a beaker containing a 5% aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[7]

    • Step 3: Stir vigorously. The free base of this compound should precipitate as a solid.

    • Step 4: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol or hexanes to remove soluble organic impurities. Air dry the solid.

  • Recrystallization: This is the most effective method for purifying the solid crude product. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.

    Solvent SystemSuitability for RecrystallizationRationale
    Ethanol ExcellentThe product has moderate solubility; heating significantly increases it. Cooling allows for good crystal formation.
    Isopropanol Very GoodSimilar properties to ethanol, can sometimes provide different crystal morphology or better impurity rejection.
    Acetonitrile GoodThe product is often soluble; may require a co-solvent like water or hexanes to induce precipitation.
    Ethyl Acetate/Hexane GoodA versatile non-polar/polar aprotic system. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.

    Experimental Protocol: Recrystallization from Ethanol

    • Step 1: Place the crude solid in an Erlenmeyer flask.

    • Step 2: Add a minimal amount of ethanol and heat the mixture to reflux with stirring until all the solid dissolves.

    • Step 3: If the solution is colored, you can perform a hot filtration with a small amount of activated carbon to remove colored impurities.

    • Step 4: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.

    • Step 5: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Q4: How do I definitively assess the purity of my final product?

A4: A multi-technique approach is always best for a comprehensive purity assessment. No single method can detect all possible impurities.[8]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity determination of active pharmaceutical ingredients and intermediates.[9][10]

    • Principle: Separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.

    • Use Case: Excellent for quantifying non-volatile organic impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water.[9] Purity is often reported as area percent.

  • Quantitative NMR (qNMR): A powerful primary method that can determine purity without needing a reference standard of the analyte itself.[8]

    • Principle: The integral of an NMR signal is directly proportional to the number of nuclei. By comparing the integral of a known analyte proton signal to that of a certified internal standard of known mass, an absolute purity can be calculated.[8]

    • Use Case: Provides a highly accurate, absolute purity value. It is non-destructive and can also confirm the structure of the main component.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Separates volatile compounds in the gas phase, followed by detection with a mass spectrometer.

    • Use Case: Ideal for detecting residual solvents or volatile byproducts. This compound itself may not be volatile enough for GC, but this technique is crucial for assessing the overall purity profile.

The diagram below illustrates the relationship between synthesis, purification, and analysis for achieving a high-purity product.

Sources

stability of 4-(4-Bromophenyl)-2-thiazoleacetonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Welcome to the technical support guide for this compound (CAS 94833-31-5). This document provides in-depth guidance on the stability of this compound in various solvents, addressing common issues encountered during research and development. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary chemical moieties of this compound, and how do they influence its stability?

A1: this compound is a multifaceted molecule with three key functional regions that dictate its reactivity and stability profile:

  • Thiazole Ring : This five-membered aromatic heterocycle is generally stable but can be susceptible to certain reactions.[1][2][3] The ring's aromaticity provides a degree of stability, but it can undergo cycloaddition reactions at high temperatures or react with strong bases.[1]

  • Acetonitrile Group (-CH₂CN) : The nitrile group is prone to hydrolysis under either acidic or basic conditions, which can convert it first to an acetamide and then to a carboxylic acid.[4][5] The methylene protons adjacent to the nitrile are also weakly acidic and could participate in base-catalyzed reactions.

  • Bromophenyl Group : The carbon-bromine (C-Br) bond on the phenyl ring can be susceptible to photolytic cleavage upon exposure to UV or high-intensity visible light.[6][7] This makes the compound potentially light-sensitive.

Understanding these functional groups is crucial for predicting potential degradation pathways and selecting appropriate experimental conditions.

Q2: Which solvents are recommended for preparing stock solutions and for long-term storage?

A2: Solvent selection is critical for maintaining the integrity of the compound.[8][9]

  • Recommended for Short-Term & Stock Solutions : Aprotic, non-nucleophilic solvents are generally preferred.

    • Acetonitrile (ACN) : An excellent choice due to its polar aprotic nature and volatility, making it easy to remove. It is widely used as a solvent in pharmaceutical manufacturing and for creating mobile phases in chromatography.[5][10]

    • Dimethyl Sulfoxide (DMSO) : Suitable for creating highly concentrated stock solutions. However, long-term storage in DMSO at room temperature is discouraged. DMSO can absorb atmospheric moisture, which may facilitate slow hydrolysis of the nitrile group over time. For long-term storage, DMSO solutions should be stored in tightly sealed containers at -20°C or -80°C.[11]

  • Use with Caution :

    • Protic Solvents (Methanol, Ethanol, Water) : These solvents can act as nucleophiles, especially under basic or acidic conditions, and may promote the hydrolysis of the acetonitrile group.[4] If their use is unavoidable, solutions should be prepared fresh and used immediately.

    • Chlorinated Solvents (Dichloromethane, Chloroform) : While generally compatible, ensure they are free of acidic impurities (like HCl) which can catalyze degradation.

Q3: I observed a yellowing or color change in my solid compound/solution over time. What is the likely cause?

A3: A color change is a common indicator of chemical degradation.[12] For this specific molecule, potential causes include:

  • Photodegradation : Exposure to light, particularly UV light, can cleave the C-Br bond or induce reactions involving the thiazole ring, leading to colored impurities.[6] It is recommended to store the compound, both as a solid and in solution, protected from light in amber vials or by wrapping containers in aluminum foil.

  • Oxidation : While less common for these functional groups under ambient conditions, slow oxidation can occur over long periods, especially if exposed to air and light. Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[12]

  • Hydrolysis : If the solution was prepared in a protic solvent or contaminated with water, hydrolysis of the nitrile group could lead to degradation products that may be colored.[4]

Q4: What are the most probable degradation products I should monitor for in my stability studies?

A4: Based on the compound's structure, the primary degradation pathways are hydrolysis and photolysis. Key potential degradation products include:

  • [4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide : The initial product of nitrile hydrolysis.

  • [4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetic acid : The final product of complete nitrile hydrolysis.[4][5]

  • 4-Phenyl-2-thiazoleacetonitrile : Resulting from photolytic debromination.

  • Thiazole Ring Cleavage Products : Under harsh acidic or photolytic conditions, the thiazole ring itself could degrade, leading to more complex mixtures.[6]

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection, should be developed to separate the parent compound from these potential impurities.[13][14][15]

Troubleshooting Guide

This guide provides a problem-and-solution framework for common experimental issues.

Problem Observed Potential Cause(s) Recommended Solutions & Explanations
Rapid loss of parent compound peak area in HPLC analysis. 1. Solvent-Induced Degradation: The mobile phase or sample diluent is causing hydrolysis.1. Analyze Solvent Compatibility: Ensure your sample diluent is aprotic (e.g., acetonitrile). If using aqueous mobile phases, keep the pH near neutral (6-8) and analyze samples promptly after preparation. Protic solvents or extreme pH can accelerate nitrile hydrolysis.[4][16]
2. Photodegradation: The sample was exposed to light during preparation or in the autosampler.2. Protect from Light: Work under yellow light, use amber vials for sample preparation and storage, and cover the autosampler tray to minimize light exposure.[7][17]
Appearance of multiple, unexpected peaks in the chromatogram. 1. Forced Degradation: The compound is unstable under the experimental conditions (e.g., heating, extreme pH).1. Review Experimental Conditions: Cross-reference your conditions with the compound's known liabilities. If heating, reduce the temperature. If using pH modifiers, ensure they are necessary and use the mildest effective concentration.
2. Contaminated Solvent: Impurities in the solvent are reacting with the compound or appearing in the analysis.2. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher solvents. Run a solvent blank to ensure no interfering peaks are present.[12]
Low or inconsistent recovery during sample work-up. 1. Adsorption to Surfaces: The compound may be adsorbing to plasticware or glassware.1. Use Appropriate Labware: Use polypropylene or silanized glass vials to minimize adsorption. Pre-rinsing containers with the solvent can also help.
2. Precipitation: The compound is precipitating out of solution upon addition of an anti-solvent.2. Verify Solubility: Ensure the final solvent composition maintains the compound's solubility. If precipitation is unavoidable, ensure the entire sample (including precipitate) is analyzed or redissolved before injection.[9]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing unexpected sample degradation.

G start Unexpected Peak / Loss of Purity Detected check_light Was sample protected from light? start->check_light check_solvent Is the solvent aprotic & high-purity? check_light->check_solvent Yes re_run_dark ACTION: Rerun experiment in dark / using amber vials. check_light->re_run_dark No check_temp_ph Were temperature and pH neutral/mild? check_solvent->check_temp_ph Yes re_run_solvent ACTION: Use fresh, HPLC-grade aprotic solvent. Run solvent blank. check_solvent->re_run_solvent No re_run_conditions ACTION: Reduce temperature. Adjust pH towards neutral. check_temp_ph->re_run_conditions No problem_solved Problem Resolved re_run_dark->problem_solved re_run_solvent->problem_solved re_run_conditions->problem_solved

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and pathways, which is a key step in developing a stability-indicating analytical method as per ICH guidelines.[18][19]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Thermostatic oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. An unstressed control sample should be prepared by diluting 1 mL of stock with 1 mL of acetonitrile/water (1:1).

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.[12]

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[12]

    • Thermal Degradation: Place a solid sample in an oven at 80°C for 48 hours. Dissolve the stressed solid to the target concentration before analysis.[12]

    • Photolytic Degradation: Expose a solution (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter.[12][17] A dark control sample (wrapped in foil) should be stored under the same conditions.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with the unstressed control, by a validated stability-indicating HPLC method.[13][20]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify degradation products. Aim for 5-20% degradation of the parent compound for optimal identification of degradation products.

Forced Degradation Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation prep_stock Prepare 1 mg/mL Stock in Acetonitrile prep_control Prepare Unstressed Control prep_stock->prep_control acid Acidic (0.1M HCl, 60°C) prep_stock->acid base Basic (0.1M NaOH, RT) prep_stock->base oxid Oxidative (3% H₂O₂, RT) prep_stock->oxid thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize / Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc eval Evaluate Degradation Profile (Compare to Control) hplc->eval

Caption: Standard workflow for a forced degradation study.

References

  • Title: Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective Source: Quirky Science URL:[Link]
  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL:[Link]
  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: Chrom
  • Title: Analytical Techniques In Stability Testing Source: Separ
  • Title: Acetonitrile | CH3CN Source: PubChem - NIH URL:[Link]
  • Title: Stability Studies and Testing of Pharmaceuticals: An Overview Source: American Pharmaceutical Review URL:[Link]
  • Title: Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchG
  • Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR Source: PubMed URL:[Link]
  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchG
  • Title: Acetonitrile Source: Conduct Science URL:[Link]
  • Title: Thiazole Source: Wikipedia URL:[Link]
  • Title: The general mechanism for acetonitrile hydrolysis Source: ResearchG
  • Title: Base hydrolysis of coordinated acetonitrile Source: Journal of the American Chemical Society URL:[Link]
  • Title: Thiazole Ring—A Biologically Active Scaffold Source: MDPI URL:[Link]
  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central - NIH URL:[Link]
  • Title: Optimizing Compound Storage for Long-Term Stability and Safety Source: GMP Plastics URL:[Link]
  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Research in Chemistry URL:[Link]
  • Title: Testing Drug Stability for Long-Term Storage Source: Drug Discovery and Development URL:[Link]
  • Title: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity Source: Chemical Review and Letters URL:[Link]
  • Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection Source: PubMed Central - NIH URL:[Link]
  • Title: Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide Source: PubMed URL:[Link]
  • Title: Compatibility and Stability of Drug Products and Preparations Source: ResearchG
  • Title: this compound (C11H7BrN2S) Source: PubChemLite URL:[Link]
  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: ICH URL:[Link]
  • Title: Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process Source: ResearchG
  • Title: Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins Source: PubMed Central - NIH URL:[Link]
  • Title: Photophysical and Photochemical Aspects of Drug Stability Source: ResearchG
  • Title: How to Design and Perform in-use Stability and Compatibility Studies? Source: CASSS URL:[Link]
  • Title: Photostability testing theory and practice Source: Q1 Scientific URL:[Link]
  • Title: Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers Source: MDPI URL:[Link]
  • Title: Different pathways for 2,4-D degradation proposed in the literature Source: ResearchG
  • Title: Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C

Sources

preventing degradation of 4-(4-Bromophenyl)-2-thiazoleacetonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation.

Introduction to the Stability of this compound

This compound is a multifaceted compound with significant potential in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a brominated phenyl group, a thiazole ring, and a nitrile functional group, contributes to its utility but also presents specific stability challenges. Understanding the potential degradation pathways is paramount to preserving its purity and ensuring experimental reproducibility.

This guide will delve into the primary degradation mechanisms and provide actionable troubleshooting advice in a user-friendly question-and-answer format.

Troubleshooting Guide & FAQs

Our troubleshooting section is structured to directly address the practical issues you may encounter.

Question 1: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?

Answer: A decline in purity is most likely due to chemical degradation. The primary culprits are hydrolysis, photodegradation, and exposure to incompatible substances. Each of these pathways can be mitigated with proper storage and handling.

  • Hydrolysis of the Nitrile Group: The acetonitrile moiety is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic contaminants.[4][5][6] This reaction typically proceeds in two steps: first to an amide intermediate, and then to the corresponding carboxylic acid.[7][8]

    • Root Cause: Exposure to atmospheric moisture, or storage in non-hermetically sealed containers. The presence of acidic or basic residues on lab equipment can catalyze this process.

    • Prevention: Always store the compound in a tightly sealed container, preferably with a desiccant. Use dry solvents and glassware during your experiments.

  • Photodegradation: The brominated aromatic ring can be sensitive to light, particularly UV radiation.[9] This can lead to the formation of radical species and subsequent unwanted side reactions. A safety data sheet for a similar compound notes light sensitivity as a condition to avoid.[10]

    • Root Cause: Storage in transparent or translucent containers exposed to ambient or direct light.

    • Prevention: Store the compound in an amber or opaque vial to protect it from light. Work in a fume hood with the sash down to minimize exposure to overhead lighting when possible.

  • Incompatible Substances: Contact with strong oxidizing agents, strong acids, or strong bases can accelerate degradation.[10][11]

    • Root Cause: Cross-contamination in storage areas or during weighing and dissolution.

    • Prevention: Store this compound away from these incompatible chemical classes. Ensure spatulas and other handling equipment are scrupulously clean.

Question 2: What are the ideal storage conditions for this compound?

Answer: Based on the chemical properties of the molecule and general best practices for laboratory chemical storage, the following conditions are recommended:[12][13][14]

ParameterRecommendationRationale
Temperature Cool and well-ventilated area.[10]Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Tightly closed, amber glass vial.Prevents moisture ingress and protects from light-induced degradation.[15]
Location A designated, dry, and dark chemical storage cabinet.[15]Ensures protection from environmental fluctuations and accidental spills.
Question 3: How can I visually identify potential degradation of my sample?

Answer: While visual inspection is not a substitute for analytical purity assessment, some signs may indicate degradation:

  • Change in Color: A noticeable change from its original color may suggest the formation of impurities.

  • Clumping or Caking: The solid, which should be a free-flowing powder, may become sticky or clump together due to moisture absorption.[16]

  • Incomplete Dissolution: If you observe that the compound no longer fully dissolves in a solvent in which it was previously soluble, this could indicate the presence of less soluble degradation products.

If you observe any of these changes, it is crucial to re-analyze the purity of your sample before use.

Question 4: What analytical techniques are best suited to monitor the stability of this compound?

Answer: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for quantifying the purity of the parent compound and detecting the formation of degradation products.[17][18][19][20] A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile and water) and UV detection is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique can not only separate the parent compound from its impurities but also provide mass information to help identify the structure of the degradation products.[17]

  • Thin-Layer Chromatography (TLC): A quick and cost-effective method for qualitatively monitoring the progress of a reaction or checking for the presence of gross impurities.[17]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: Ensure the this compound is in a clean, dry amber glass vial.

  • Inerting: If possible, gently flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Sealing: Tightly cap the vial. For long-term storage, consider sealing the cap with parafilm as an extra precaution against moisture ingress.

  • Labeling: Clearly label the vial with the compound name, date received/prepared, and any special handling precautions.

  • Storage: Place the vial in a designated cool, dark, and dry storage location away from incompatible chemicals.[21]

Protocol 2: Purity Assessment by HPLC

This is a general guideline; specific parameters may need optimization.

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan).

    • Injection Volume: 10 µL

  • Analysis: Inject both the standard and the sample solutions. Compare the chromatograms for the appearance of new peaks (impurities) and a decrease in the area of the main peak in the sample.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation A This compound B Amide Intermediate A->B + H2O (acid/base catalysis) C Carboxylic Acid Degradant B->C + H2O (further hydrolysis) D This compound E Radical Intermediates D->E UV Light F Various Photoproducts E->F

Caption: Potential degradation pathways of this compound.

Logical Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing and ensuring the stability of your compound.

G A Receive/Synthesize Compound B Initial Purity Analysis (HPLC, LC-MS) A->B C Implement Recommended Storage Protocol B->C D Periodic Stability Check (e.g., every 6 months) C->D E Analyze Purity (HPLC) D->E F Compare with Initial Data E->F G Purity Unchanged? F->G H Continue Storage G->H Yes I Purity Decreased? G->I No J Troubleshoot Storage Conditions (Container, Atmosphere, Temp.) I->J K Consider Re-purification or Disposal J->K

Caption: Workflow for ensuring the long-term stability of the compound.

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • Apollo Scientific. (n.d.). Safety Data Sheet.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wikipedia. (n.d.). Thiazole.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Petrou, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166.
  • ResearchGate. (2021). (PDF) Thiazole Ring—A Biologically Active Scaffold.
  • ResearchGate. (2021). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • CymitQuimica. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C11H7BrN2S).
  • BioOrganics. (n.d.). This compound.
  • ResearchGate. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • International Journal of Research in Engineering and Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile | CAS 16532-79-9.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals.
  • ResearchGate. (2021). Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process.
  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • YouTube. (2020). Handling and Storing Chemicals.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Liechtenstein National Administration. (n.d.). Storage and handling of chemicals.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Wikipedia. (n.d.). Bromine.
  • Balaji Amines Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • Journal of Materials Chemistry C. (n.d.). Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector.
  • ResearchGate. (2023). Different pathways for 2,4-D degradation proposed in the literature.
  • ResearchGate. (2007). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts.
  • ResearchGate. (n.d.). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).
  • ResearchGate. (n.d.). Proposed pathways of 2C4NP degradation by 2C4NP utilizers.
  • ResearchGate. (n.d.). Detection Methods for DBPs.
  • ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

Sources

Technical Support Center: Synthesis of 4-Aryl-2-Thiazoleacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-2-thiazoleacetonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. We will delve into the causality behind experimental choices, provide field-proven insights, and offer robust troubleshooting strategies to enhance your synthetic success.

Introduction to the Synthetic Landscape

4-Aryl-2-thiazoleacetonitriles are valuable intermediates in medicinal chemistry, often serving as precursors for compounds with diverse biological activities. The synthesis of these molecules, however, is not without its hurdles. The two primary synthetic strategies involve either a direct construction of the substituted thiazole ring or a functional group interconversion on a pre-formed 4-arylthiazole core. Each approach presents a unique set of challenges, from regioselectivity and side reactions to product isolation and purification. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Yield in the Hantzsch-Type Synthesis of 4-Aryl-2-Thiazoleacetonitriles

Question: I am attempting to synthesize a 4-aryl-2-thiazoleacetonitrile via the Hantzsch reaction of an α-bromoacetophenone with cyanothioacetamide, but I am getting very low yields or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and their solutions.

  • Causality and Experimental Choices: The Hantzsch thiazole synthesis is a condensation reaction that is sensitive to reaction conditions and the quality of starting materials. The initial S-alkylation of the cyanothioacetamide by the α-bromoacetophenone is followed by an intramolecular cyclization and dehydration. Any disruption in this sequence can lead to low yields.

  • Troubleshooting Steps:

    • Starting Material Quality:

      • α-Bromoacetophenone: This reagent can degrade over time, releasing HBr, which can catalyze side reactions like self-condensation. Ensure your α-bromoacetophenone is fresh or purified by recrystallization before use.

      • Cyanothioacetamide: This reagent can be hygroscopic. Ensure it is dry, as water can interfere with the reaction.

    • Reaction Conditions:

      • Solvent: The choice of solvent is critical. While alcohols like ethanol are common, they can sometimes participate in side reactions. An improved and environmentally benign procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazole derivatives has been carried out under focused microwave irradiation using glycerol as a solvent, resulting in excellent yields in a short reaction time.[1]

      • Temperature: While refluxing in ethanol is a standard procedure, overheating can lead to decomposition. If using conventional heating, a moderate temperature (e.g., 60-70 °C) might be more effective. Microwave-assisted synthesis can offer better control and often leads to higher yields in shorter reaction times.[1]

      • Base: The Hantzsch synthesis is typically run without a strong base, as it can promote the self-condensation of the α-bromoacetophenone. If a base is used to scavenge HBr, a weak, non-nucleophilic base like pyridine or sodium bicarbonate should be used sparingly.

    • Side Reactions:

      • Self-Condensation of α-Bromoacetophenone: This is a major side reaction, especially under basic conditions, leading to the formation of a furan derivative. Maintaining a neutral to slightly acidic reaction medium is crucial.

      • Hydrolysis of Cyanothioacetamide: If water is present, the thioamide can hydrolyze, preventing the desired reaction.

  • Self-Validating Protocol: To validate your system, run a small-scale reaction with purified starting materials under optimized conditions (e.g., microwave irradiation in glycerol). The formation of the desired product, confirmed by TLC and LC-MS, will validate your reagents and chosen conditions.

Issue 2: Unsuccessful Cyanation of 2-Amino-4-arylthiazole via the Sandmeyer Reaction

Question: I have successfully synthesized 2-amino-4-arylthiazole, but my attempts to convert the amino group to a nitrile using the Sandmeyer reaction are failing. I either get a complex mixture of products or recover the starting material. What's going wrong?

Answer: The Sandmeyer reaction on heteroaromatic amines can be more challenging than on simple anilines. The success of this reaction hinges on the efficient formation and stability of the diazonium salt, followed by a clean substitution with cyanide.

  • Causality and Experimental Choices: The Sandmeyer reaction is a chemical reaction used to synthesize aryl halides and other compounds from aryl diazonium salts using copper salts as reagents or catalysts.[2][3] It is an example of a radical-nucleophilic aromatic substitution.[2][3] The key challenges with 2-amino-4-arylthiazoles are the potential for the thiazole ring to interfere with the diazotization and the stability of the resulting diazonium salt.

  • Troubleshooting Steps:

    • Diazotization Step:

      • Temperature Control: This is the most critical parameter. The diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Use an ice-salt bath for better temperature control.

      • Acid Concentration: A sufficient excess of a non-nucleophilic strong acid (e.g., H2SO4 or HBF4) is necessary to ensure complete diazotization and to prevent the diazonium salt from coupling with the unreacted amine.

      • Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise and slowly to the solution of the amine in acid. A rapid addition can lead to localized heating and decomposition.

    • Cyanation Step:

      • Copper(I) Cyanide: Use freshly prepared or high-quality copper(I) cyanide. The quality of the CuCN is crucial for the success of the reaction.

      • Neutralization: After the addition to the cyanide solution, the reaction mixture needs to be neutralized carefully to facilitate the substitution. A slow, controlled neutralization with a base like sodium carbonate is recommended.

      • Side Products: Be aware of potential side products. The diazonium salt can be reduced back to the amine or react with water to form a hydroxyl group. Biaryl formation is also a common byproduct in Sandmeyer reactions, indicating a radical mechanism.[2]

  • Self-Validating Protocol: Before attempting the cyanation, you can test the formation of the diazonium salt by adding a small aliquot of the diazotized solution to a solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.

Issue 3: Difficulty in Product Purification

Question: I have managed to synthesize my target 4-aryl-2-thiazoleacetonitrile, but it is impure, and I am struggling to purify it. What are the common impurities and the best purification strategies?

Answer: Purification can indeed be a significant challenge, often due to the presence of closely related side products or unreacted starting materials.

  • Causality and Experimental Choices: The nature of the impurities will depend on the synthetic route. In a Hantzsch-type synthesis, unreacted α-bromoacetophenone and its self-condensation product are common impurities. In a Sandmeyer route, byproducts from the decomposition of the diazonium salt can be present.

  • Troubleshooting Steps:

    • Initial Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic extract with a dilute solution of sodium bicarbonate can remove acidic impurities, while a brine wash helps to remove water.

    • Crystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).

    • Column Chromatography: If crystallization fails, silica gel column chromatography is the next logical step.

      • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.

      • TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC to determine the appropriate solvent system that provides good separation between your product and the impurities.

    • Characterization of Impurities: If you are still facing difficulties, try to isolate and characterize the major impurities using techniques like NMR and Mass Spectrometry. Knowing the structure of the impurities will provide valuable clues about the side reactions occurring and help you to refine your reaction and purification conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a microwave-assisted Hantzsch synthesis for 4-aryl-2-thiazoleacetonitriles?

A1: Microwave-assisted organic synthesis offers several advantages for this reaction. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] The rapid and uniform heating provided by microwaves can minimize the formation of side products that are common with prolonged heating.

Q2: Are there any alternative methods to the Sandmeyer reaction for introducing a cyano group onto the thiazole ring?

A2: Yes, palladium-catalyzed cyanation of a 2-halo-4-arylthiazole is a powerful alternative.[4] This method often provides higher yields and better functional group tolerance. However, a key challenge is the potential for the palladium catalyst to be deactivated by the cyanide source.[4] Using a less toxic and more stable cyanide source like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) can mitigate this issue.[5]

Q3: Can I use a one-pot procedure to synthesize 4-aryl-2-thiazoleacetonitriles?

A3: Yes, a one-pot synthesis is feasible, particularly using the Hantzsch-type reaction. An environmentally benign one-pot procedure for the synthesis of 2-cyanomethyl-4-phenylthiazoles has been reported using microwave irradiation in glycerol.[1] This approach combines the starting materials in a single vessel, simplifying the experimental setup and work-up.

Q4: How does the electronic nature of the substituent on the aryl ring affect the synthesis?

A4: The electronic nature of the substituent on the aryl ring of the α-bromoacetophenone can influence the reaction rate. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially accelerating the initial S-alkylation step of the Hantzsch synthesis. Conversely, electron-donating groups can slow down this step. In the Sandmeyer reaction, the stability of the diazonium salt can also be affected by the electronic properties of the aryl substituent.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Aryl-2-Thiazoleacetonitriles

This protocol is adapted from an environmentally benign procedure for the synthesis of 2-cyanomethyl-4-phenylthiazoles.[1]

Materials:

  • Substituted α-bromoacetophenone (1 mmol)

  • Cyanothioacetamide (1 mmol)

  • Glycerol (2 mL)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine the substituted α-bromoacetophenone (1 mmol) and cyanothioacetamide (1 mmol).

  • Add glycerol (2 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120 °C) for a short period (e.g., 5-10 minutes). The optimal time and temperature should be determined by TLC monitoring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water (20 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-thiazoleacetonitrile.

Protocol 2: Sandmeyer Cyanation of 2-Amino-4-arylthiazole

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 2-Amino-4-arylthiazole (10 mmol)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Sodium cyanide

  • Sodium carbonate

  • Ice

Procedure:

Part A: Diazotization

  • In a flask, dissolve the 2-amino-4-arylthiazole (10 mmol) in a mixture of concentrated sulfuric acid and water, cooled in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (11 mmol) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) and sodium cyanide (24 mmol) in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.

Visualizations

Workflow for Hantzsch-Type Synthesis

Hantzsch_Workflow Start Starting Materials (α-bromoacetophenone, cyanothioacetamide) Reaction Microwave-Assisted Reaction in Glycerol Start->Reaction Mix Workup Aqueous Work-up (Precipitation) Reaction->Workup Cool & Pour Purification Purification (Recrystallization) Workup->Purification Filter & Wash Product Pure 4-Aryl-2- Thiazoleacetonitrile Purification->Product

Caption: Workflow for the microwave-assisted Hantzsch synthesis.

Troubleshooting Decision Tree for Low Yield in Sandmeyer Reaction

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Cyanation Check_Diazotization Was Diazotization Successful? (Test with 2-naphthol) Start->Check_Diazotization Check_Temp Was Temperature < 5°C? Check_Diazotization->Check_Temp No Check_Cyanide Quality of CuCN? Check_Diazotization->Check_Cyanide Yes Solution_Temp Improve Cooling (Ice-Salt Bath) Check_Temp->Solution_Temp No Solution_Nitrite Slow, Dropwise Addition of NaNO2 Solution Check_Temp->Solution_Nitrite Yes Solution_Cyanide Use Fresh or High-Quality CuCN Check_Cyanide->Solution_Cyanide Poor Solution_Diazotization Optimize Acid Concentration & Nitrite Stoichiometry Check_Cyanide->Solution_Diazotization Good

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical ConditionsReported YieldsKey Challenges
Hantzsch-Type Synthesis α-bromoacetophenone, cyanothioacetamideMicrowave, Glycerol, 120°C, 5-10 min[1]Excellent[1]Starting material purity, side reactions
Sandmeyer Reaction 2-Amino-4-arylthiazole, NaNO2, CuCN0-5°C for diazotization, then warmingVariableDiazonium salt instability, side products
Palladium-Catalyzed Cyanation 2-Halo-4-arylthiazole, Cyanide Source, Pd CatalystVaries with catalyst and ligandGood to ExcellentCatalyst deactivation by cyanide[4]

References

  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025). ResearchGate.
  • An environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under FocusedMicrowave Irradiation. (2025). ResearchGate.
  • Sandmeyer reaction. (n.d.). In Wikipedia.
  • Chemistry of 2-Cyanomethylbenzothiazole. (2007). Taylor & Francis Online.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). ResearchGate.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • Reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate. Synthesis of (Z) - Africa Research Connect. (n.d.).
  • Challenges for reductive cyanation strategy a Reductive dehalogenation... (2025). ResearchGate.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2025). ResearchGate.
  • Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. (n.d.). SciSpace.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2015). PubMed.
  • Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. (2015). PMC - NIH.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC - NIH.
  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PMC.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.).

Sources

Technical Support Center: Purification Strategies for Polar Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of polar thiazole compounds. As a class of heterocyclic compounds integral to numerous pharmaceuticals, the ability to achieve high purity is paramount for accurate biological evaluation and therapeutic efficacy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format.

The Challenge of Purifying Polar Thiazoles

Polar thiazole derivatives often present a significant purification challenge due to their inherent properties. Their polarity makes them highly soluble in polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[3] Furthermore, the basic nitrogen atom in the thiazole ring can interact strongly with residual acidic silanols on silica-based stationary phases, causing issues like peak tailing and irreversible adsorption.[4] This guide will walk you through common problems and provide robust strategies to overcome them.

Troubleshooting Guides: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar thiazole compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic problem when dealing with highly polar molecules in reversed-phase (RP) chromatography.[3][5][6] The compound has a much higher affinity for the polar mobile phase than the non-polar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the water content. Modern RP columns are designed to be stable in up to 100% aqueous conditions.[7]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.

  • Utilize Ion-Pairing Chromatography: For ionizable thiazole compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic thiazoles) to the mobile phase can form a neutral ion pair, which will have better retention on a C18 column.[8]

  • Adjust Mobile Phase pH: Since many thiazoles are basic, adjusting the pH of the mobile phase can significantly impact retention. By using a pH where the thiazole is in its neutral, less polar form, you can increase its interaction with the stationary phase.[5]

StrategyPrinciple of OperationRecommended Action
Increase Aqueous Content Increases the polarity of the mobile phase, making it less favorable for the polar analyte to stay in, thus promoting interaction with the stationary phase.Gradually increase the percentage of water in your mobile phase.
Alternative RP Column Phenyl-hexyl or EPG columns have different stationary phase chemistries that can provide alternative retention mechanisms for polar compounds.Screen different RP columns to find the one with the best selectivity for your compound.
Ion-Pairing An ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the RP column.[8]Add a suitable ion-pairing reagent to your mobile phase.
pH Adjustment Neutralizing the charge on a basic thiazole will make it less polar and increase its affinity for the non-polar stationary phase.[5]Adjust the mobile phase pH to suppress the ionization of your thiazole.
Issue 2: Severe Peak Tailing in Normal-Phase Chromatography

Q: I'm using normal-phase chromatography on silica gel, but my polar thiazole compound is showing significant peak tailing. What's causing this and how can I fix it?

A: Peak tailing of basic compounds like thiazoles on silica gel is often caused by strong interactions between the basic nitrogen of the thiazole and acidic silanol groups on the silica surface.[4] This leads to a non-ideal chromatographic process. Here’s how to address it:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used to compete with your thiazole for the active silanol sites, leading to more symmetrical peaks.[4]

  • Deactivated Silica: Use a deactivated silica gel. You can deactivate it yourself by flushing the column with a solvent mixture containing a small percentage of a base like triethylamine before running your separation.[9]

  • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina or a bonded phase like amino or cyano columns.[4][10]

Experimental Protocol: Deactivating a Silica Gel Column
  • Dry pack the column with silica gel.

  • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flush the column with 2-3 column volumes of this deactivating solvent.

  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Load your sample and proceed with the elution.

Issue 3: My Compound is Too Polar for Both Normal and Reversed-Phase Chromatography

Q: My thiazole derivative is highly water-soluble. It streaks badly or remains at the baseline in normal-phase and elutes in the void volume in reversed-phase. What are my other options?

A: When your compound falls into this difficult polarity range, it's time to consider alternative chromatographic techniques or non-chromatographic methods.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds.[3] It uses a polar stationary phase (like silica, diol, or triazole-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[6][11] Water acts as the strong solvent in HILIC.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of polar compounds.[13][14][15] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[14] SFC offers fast, efficient separations and is considered a green chromatography technique.

  • Acid-Base Extraction: This classic technique can be very effective for purifying ionizable thiazoles. By adjusting the pH of the aqueous phase, you can selectively move your thiazole compound between an organic layer and an aqueous layer, leaving impurities behind.[16]

  • Crystallization: If your compound is a solid, crystallization can be a highly effective purification method.[17][18] The key is to find a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Anti-solvent crystallization is another viable approach.[17]

Workflow for Selecting a Purification Method

Purification_Strategy_Workflow start Start with Crude Polar Thiazole is_solid Is the compound a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_ionizable Is the compound ionizable? is_solid->is_ionizable No try_crystallization->is_ionizable acid_base_extraction Perform Acid-Base Extraction is_ionizable->acid_base_extraction Yes chromatography Proceed to Chromatography is_ionizable->chromatography No acid_base_extraction->chromatography rp_hplc Try Reversed-Phase HPLC chromatography->rp_hplc np_hplc Try Normal-Phase HPLC chromatography->np_hplc If RP fails good_retention Good retention and peak shape? rp_hplc->good_retention hilic_sfc Consider HILIC or SFC rp_hplc->hilic_sfc No Retention optimize_rp Optimize RP Method (pH, ion-pairing, column) good_retention->optimize_rp No end Pure Compound good_retention->end Yes optimize_rp->end hilic_sfc->end good_peak_shape Good peak shape? np_hplc->good_peak_shape optimize_np Optimize NP Method (add modifier, change stationary phase) good_peak_shape->optimize_np No good_peak_shape->end Yes optimize_np->end

Caption: A decision-making workflow for selecting a suitable purification method for polar thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and how does it work for polar thiazoles?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It's a mode of chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. For polar thiazoles that are poorly retained in reversed-phase, HILIC provides an effective alternative. The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[6]

HILIC vs. Reversed-Phase Chromatography

HILIC_vs_RP cluster_0 Reversed-Phase Chromatography cluster_1 HILIC rp_station Non-polar Stationary Phase (e.g., C18) rp_mobile Polar Mobile Phase (High % Water) rp_elution Elution Order: Polar -> Non-polar hilic_station Polar Stationary Phase (e.g., Silica, Diol) hilic_mobile Non-polar Mobile Phase (High % Acetonitrile) hilic_elution Elution Order: Non-polar -> Polar

Caption: A comparison of the fundamental principles of Reversed-Phase Chromatography and HILIC.

Q2: Can I use Supercritical Fluid Chromatography (SFC) for my polar thiazole compound?

A2: Yes, SFC is increasingly being used for the purification of polar compounds.[13] Modern SFC systems can handle polar modifiers like methanol, which increases the elution strength of the supercritical CO2 mobile phase and allows for the separation of a wide range of polar analytes.[14][19] SFC offers advantages in speed and reduced solvent consumption.

Q3: How do I choose the right solvents for crystallization of a polar thiazole?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at higher temperatures.[18] For polar thiazoles, you might start with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[18] If a single solvent doesn't work, a two-solvent system (a "good" solvent where the compound is soluble and a "poor" solvent where it is not) can be effective. The two solvents must be miscible. For highly polar compounds, exploring solvents like DMSO, DMF, or even water might be necessary, potentially in combination with an anti-solvent.[20]

Q4: My polar thiazole seems to be unstable on silica gel. What should I do?

A4: If you suspect your compound is degrading on silica, it's crucial to confirm this, for example, by spotting a solution of your compound on a TLC plate, letting it sit for a while, and then eluting to see if new spots appear. If instability is confirmed, you should avoid silica gel.[9] Alternative stationary phases like alumina (basic or neutral) or florisil can be good options.[9] Alternatively, reversed-phase chromatography, HILIC, or SFC, which use different stationary phases, would be suitable.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/a-novasep/how-good-is-sfc-for-polar-analytes/31355]([Link] SFC/a-novasep/how-good-is-sfc-for-polar-analytes/31355)
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
  • Reversed-phase chrom
  • Polar Compounds | SIELC Technologies. [Link]
  • Video: Supercritical Fluid Chrom
  • What is Supercritical Fluid Chromatography (SFC)
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. [Link]
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
  • 7.
  • Acid-Base Extraction. [Link]
  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations - ResearchG
  • Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
  • Acid–base extraction - Wikipedia. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]
  • COSMOSIL HILIC - NACALAI TESQUE, INC. [Link]
  • The Novel Triazole Bonded HILIC Column - Chrom
  • HPLC Troubleshooting Guide. [Link]
  • HILIC Purification Strategies for Flash Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • What can I use to purify polar reaction mixtures? - Biotage. [Link]
  • How do I make a crystal of highly polar compounds?
  • Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles.
  • Acid-Base Extraction - Safrole. [Link]
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • How To Separate Two Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
  • Organic Acid-Base Extractions - Chemistry Steps. [Link]
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties - ResearchG
  • Thiazole synthesis - Organic Chemistry Portal. [Link]
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchG
  • Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS - Waters Corpor
  • How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water | ResearchG
  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. [Link]
  • Synthesis New and Novel Aryl Thiazole Deriv
  • How can I isolate a highly polar compound from an aqueous solution?

Sources

Technical Support Center: Overcoming Poor Solubility of 4-(4-Bromophenyl)-2-thiazoleacetonitrile in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in various experimental assays. Poor solubility is a common hurdle in drug discovery and can lead to unreliable and misleading results.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and a scientific rationale to help you navigate these challenges effectively.

Understanding the Challenge: The "Grease-Ball" Molecule

This compound, with its chemical formula C₁₁H₇BrN₂S, is a solid compound with a molecular weight of approximately 279.16 g/mol .[3][4] Its structure, characterized by a bromophenyl and a thiazoleacetonitrile group, contributes to its lipophilic nature, often described as a "grease-ball" molecule.[5] This inherent hydrophobicity is a primary reason for its poor solubility in aqueous solutions, a critical issue for most biological assays.

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C₁₁H₇BrN₂S[3][4]
Molecular Weight ~279.16 g/mol [4]
Appearance Solid[3][4]
Melting Point 125-129 °C[4]
CAS Number 94833-31-5[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My compound is precipitating out of solution when I add it to my aqueous assay buffer. What is happening?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. You are likely observing the difference between kinetic and thermodynamic solubility.[6][7]

  • Kinetic Solubility: This is what you are likely measuring in your assay. It's the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1][8] This is a rapid, non-equilibrium state highly relevant to high-throughput screening (HTS).[1][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is determined over a longer incubation period (e.g., 24 hours) and is crucial for formulation development.[1][6][8]

Precipitation occurs because the aqueous environment cannot accommodate the high concentration of the hydrophobic compound that was stable in the organic stock solution.

Q2: What is the best initial solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the most widely used and effective initial solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.[9][10] It is miscible with water and can dissolve a broad range of organic molecules.[10] However, if you continue to face issues, Dimethylformamide (DMF) can be considered as an alternative, though it may have similar toxicity concerns.[9][11]

Q3: How much DMSO is acceptable in my cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[9] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[9] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.

Q4: I'm seeing inconsistent results in my assay. Could this be related to solubility?

A4: Absolutely. Poor solubility is a major cause of inconsistent results and can manifest in several ways:[12]

  • Compound Precipitation: If the compound precipitates, the actual concentration in solution is lower and more variable than intended.

  • Compound Aggregation: Even if not visibly precipitated, the compound may form small aggregates that can lead to non-specific activity or interfere with assay detection methods.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the effective concentration.

Troubleshooting and Optimization Strategies

When encountering solubility issues, a systematic approach is key. The following sections provide detailed strategies to improve the solubility and reliability of your experiments with this compound.

Strategy 1: Optimizing Stock and Working Solution Preparation

The way you prepare and dilute your compound is a critical first step in preventing precipitation.

Protocol 1: Preparation of Compound Working Solutions for Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock solution for an assay.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create an Intermediate Dilution Plate: Instead of diluting directly into your final assay buffer, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your assay buffer to create a 100 µM intermediate solution with 1% DMSO.[9]

  • Mix Thoroughly: Ensure vigorous mixing by pipetting up and down immediately after adding the DMSO stock to the aqueous buffer.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the assay buffer. This keeps the DMSO concentration constant and low across all final concentrations.

  • Add to Assay: Add the final serially diluted compound solutions to your assay wells. The final DMSO concentration will be well below 1%.

  • Vehicle Control: Remember to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[9]

Strategy 2: Employing Solubilizing Excipients

If optimizing the dilution process is insufficient, the use of solubilizing agents can significantly enhance the aqueous solubility of your compound.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[13][14][15]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[16]

  • Mechanism: They work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound to dissolve.[16]

  • Considerations: The concentration of the co-solvent must be carefully optimized to avoid negative impacts on the assay system (e.g., enzyme activity, cell viability).

Surfactants

Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[17][18]

  • Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are generally well-tolerated in cell-based assays at low concentrations.[19]

  • Mechanism: Above the critical micelle concentration (CMC), surfactant molecules assemble into micelles with a hydrophobic core and a hydrophilic shell. The poorly soluble compound partitions into the hydrophobic core.[17]

  • Procedure: Prepare the aqueous buffer containing the surfactant at a concentration above its CMC. Then, add the compound stock solution to this buffer.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[13][20]

  • Mechanism: They have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic compound can be encapsulated within this cavity, increasing its solubility in water.[21]

  • Types: Beta-cyclodextrin is commonly used for small aromatic molecules.[21]

  • Application: Add the cyclodextrin to the aqueous buffer before introducing the compound stock solution.

Strategy 3: Physical Modification Techniques

Physical modifications can also improve solubility by altering the solid-state properties of the compound or increasing its surface area.

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area, which can enhance the dissolution rate.[13][15] Methods like micronization and nanosuspension can be employed.[13][15]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[22] Amorphous forms are generally more soluble than their crystalline counterparts.[23]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.

Troubleshooting_Workflow start Start: Compound Precipitation or Inconsistent Results check_stock 1. Check Stock Solution Is it clear? Any precipitation? start->check_stock optimize_dilution 2. Optimize Dilution Protocol - Use intermediate dilution step - Vigorous mixing check_stock->optimize_dilution If stock is clear assess_dmso 3. Assess Final DMSO Concentration Is it <0.5%? optimize_dilution->assess_dmso solubilizing_agents 4. Introduce Solubilizing Agents - Co-solvents (e.g., Ethanol, PEG) - Surfactants (e.g., Tween-80) - Cyclodextrins assess_dmso->solubilizing_agents If precipitation persists end Resolution: Soluble Compound & Reliable Assay Data assess_dmso->end If issue is resolved physical_modification 5. Consider Physical Modification (For formulation development) - Particle size reduction - Amorphous solid dispersions solubilizing_agents->physical_modification If still problematic solubilizing_agents->end If issue is resolved physical_modification->end

Caption: A stepwise workflow for addressing solubility challenges.

Summary of Solubilization Strategies

StrategyApproachKey Considerations
Solvent Optimization Use of DMSO or DMF for stock solutions.Keep final assay concentration low (<0.5%) to avoid toxicity.[9]
Co-solvency Addition of water-miscible organic solvents (e.g., ethanol, PEG).Potential for assay interference and toxicity.[14]
Micellar Solubilization Use of surfactants (e.g., Tween® 80, Pluronic® F-68).Must be used above the critical micelle concentration.
Complexation Formation of inclusion complexes with cyclodextrins.Stoichiometry of the complex can be important.
Particle Size Reduction Micronization or nanosuspension.Increases dissolution rate but not equilibrium solubility.[24]
Solid Dispersions Formulation of the drug in an amorphous state with a polymer.Requires specialized formulation expertise.

By systematically applying these troubleshooting strategies and understanding the underlying principles of solubility, researchers can overcome the challenges posed by this compound and obtain reliable, reproducible data in their assays.

References

  • Ovid.
  • World Pharma Today.
  • MDPI.
  • Purdue e-Pubs.
  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
  • Creative Biolabs. Solubility Assessment Service. [Link]
  • BioOrganics. This compound. [Link]
  • The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. [Link]
  • JOCPR.
  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. [Link]
  • ResearchGate. Solubility studies of drug in different surfactants and co-surfactants. [Link]
  • MySkinRecipes. This compound. [Link]
  • Development of a high-throughput solubility screening assay for use in antibody discovery. [Link]
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]
  • Pharmaguideline. Solubility Enhancement Techniques. [Link]
  • PubMed. High-throughput screening of amorphous solid dispersions: a systematic approach to enhance bioaccessibility of a poorly soluble drug. [Link]
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? [Link]
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
  • PubChemLite. This compound (C11H7BrN2S). [Link]
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formul
  • PubChem. 2-Thiazoleacetic acid, 4-(4-bromophenyl)-alpha-methyl-, (R)-. [Link]
  • PubChem. 4-(4-Bromophenyl)-1,2,3-thiadiazole. [Link]
  • Wikipedia. Dimethyl sulfoxide. [Link]
  • YouTube.
  • An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
  • Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
  • Solvent Miscibility Table. [Link]
  • PubChem. 4-(4-Bromophenyl)pyridine. [Link]
  • PubChem. Methyl 2-(4-bromophenyl)

Sources

minimizing impurities in the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our focus is on minimizing impurities and overcoming common challenges, particularly in the widely utilized Hantzsch thiazole synthesis, to ensure the integrity and reproducibility of your research.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of thiazole derivatives, offering explanations grounded in chemical principles and providing actionable solutions.

Q1: My Hantzsch thiazole synthesis is resulting in a low yield or failing completely. What are the common culprits?

A1: Low or no yield in a Hantzsch synthesis is a frequent challenge that can often be attributed to several key factors:

  • Reagent Quality and Stability:

    • α-Haloketone Instability: These reagents can be unstable, lachrymatory, and toxic. It is crucial to use a freshly prepared or properly stored α-haloketone. Purity should be verified by NMR or TLC prior to use.[1]

    • Thioamide/Thiourea Decomposition: Thioamides can be unstable, particularly in acidic conditions that may develop during the reaction.[1][2] Using high-purity thioamide or thiourea is recommended, and fresh preparation should be considered if the reagent has been stored for an extended period.[1]

  • Reaction Conditions:

    • Insufficient Heat: The Hantzsch synthesis often requires heating to overcome the activation energy for the cyclization and subsequent dehydration steps.[1] A gradual increase in temperature or switching to a higher-boiling solvent may improve a sluggish reaction.[1] Microwave-assisted synthesis can also significantly decrease reaction times and enhance yields.[1]

    • Incorrect Solvent: The choice of solvent is critical. While ethanol is commonly used, other solvents such as methanol, 1-butanol, or even aqueous mixtures can be effective depending on the specific substrates.[1][3] The solvent's polarity influences the solubility of reactants and intermediates, thereby affecting the reaction rate.[3]

Q2: I am observing the formation of unexpected side products. How can I minimize their formation?

A2: The formation of side products can significantly reduce the yield and complicate the purification of the desired thiazole derivative. Here are some common side reactions and strategies to mitigate them:

  • Self-Condensation of α-Haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base. This can be minimized by the slow addition of the α-haloketone to the reaction mixture containing the thioamide.[1]

  • Hydrolysis of α-Haloketone: The presence of water can lead to the hydrolysis of the α-haloketone back to the corresponding ketone. Using anhydrous solvents is an effective preventative measure.[1]

  • Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[3] Running the reaction under neutral or basic conditions can favor the formation of the intended product.[3]

Q3: How can I effectively monitor the progress of my thiazole synthesis?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactant spots and the emergence of a new spot corresponding to your product.[4] A suitable eluent system, such as a mixture of ethyl acetate and hexane, is commonly used for development.[4][5]

Q4: My thiazole derivative is proving difficult to purify. What purification methods are recommended?

A4: The purification of thiazole derivatives can be challenging due to the presence of polar byproducts.[4]

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[4] Methanol is often a suitable solvent for the recrystallization of thiazole derivatives.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[4] A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.[4]

Q5: Are there alternative synthesis methods to the Hantzsch synthesis for preparing thiazoles?

A5: Yes, several other methods exist for synthesizing the thiazole ring. These include:

  • Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide.[4][7]

  • Cook-Heilbron Synthesis: This approach utilizes α-aminonitriles as starting materials and reacts them with reagents like carbon disulfide.[4][8][9]

  • Modern Methods: A variety of modern techniques have been developed, including those that use visible light, are catalyst-free, or employ "green" solvents like ionic liquids to achieve high yields of thiazole derivatives.[4]

In-Depth Technical Protocols

Protocol 1: Standard Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details a standard laboratory procedure for the synthesis of a common thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate Solution

  • 20 mL Scintillation Vial

  • Stir Bar

  • Hot Plate

  • 100 mL Beaker

  • Büchner Funnel and Side-Arm Flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3][5]

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.[3][5]

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with stirring.[1][5]

  • Reaction Time: Continue stirring for 30 minutes.[1][5]

  • Cooling: Remove the reaction vial from the heat and allow the solution to cool to room temperature.[1][5]

  • Precipitation: Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly, which should result in the formation of a precipitate.[1][5][10]

  • Isolation: Filter the mixture through a Büchner funnel.[5]

  • Washing: Wash the collected solid with water.[5]

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry.[5]

Protocol 2: Impurity Profiling using High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds due to its high resolving power and sensitivity.[11]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[11]

Methodology:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of moderately polar thiazole derivatives.[11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or a phosphate buffer) is typical.[11]

  • Analysis: The purity is determined based on the peak area percentage. For accurate quantification of impurities, reference standards are required.[11]

Visualized Workflows and Mechanisms

To further clarify key processes, the following diagrams illustrate the Hantzsch thiazole synthesis mechanism and a general troubleshooting workflow.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure CheckReagents Verify Reagent Purity (NMR, TLC) Start->CheckReagents CheckReagents->Start Impure Reagents CheckConditions Optimize Reaction Conditions (Temp, Solvent, Time) CheckReagents->CheckConditions Reagents OK AnalyzeByproducts Identify Side Products (LC-MS, NMR) CheckConditions->AnalyzeByproducts Still Low Yield Success Improved Yield and Purity CheckConditions->Success Optimization Successful Purification Refine Purification Strategy (Chromatography, Recrystallization) AnalyzeByproducts->Purification Impurities Identified Purification->Success

Sources

Technical Support Center: Optimizing Temperature for 4-(4-Bromophenyl)-2-thiazoleacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will delve into the critical role of temperature in the synthesis of this important thiazole derivative, offering practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of this compound?

The synthesis of this compound, commonly achieved through a Hantzsch-type thiazole synthesis, is highly dependent on temperature. While an exact optimal temperature can vary based on specific reagents, solvents, and catalysts, a general starting point is in the range of 70-100°C .[1][2] Many reported procedures for similar thiazole syntheses utilize conventional heating under reflux or microwave irradiation to achieve these temperatures. For instance, a maximum yield of 95% was obtained for a related compound by heating at 90°C for 30 minutes in methanol.[3] It is crucial to monitor the reaction progress, as both insufficient and excessive heat can be detrimental to the yield and purity of the final product.

Q2: How does temperature affect the rate and yield of the reaction?

Temperature is a critical parameter that directly influences both the reaction rate and the overall yield. According to the principles of chemical kinetics, increasing the temperature generally increases the reaction rate by providing the molecules with sufficient energy to overcome the activation energy barrier. However, in the synthesis of this compound, an excessively high temperature can lead to the formation of unwanted byproducts and potentially the decomposition of starting materials or the product itself, thereby reducing the overall yield. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Q3: What are the potential side reactions or byproducts I should be aware of when running the reaction at non-optimal temperatures?

At elevated temperatures, there is an increased risk of side reactions. In the context of the Hantzsch thiazole synthesis, common byproducts can arise from the decomposition of the thioamide starting material or from alternative reaction pathways of the α-haloketone. While specific byproducts for this exact synthesis are not extensively documented, general side reactions in similar syntheses include the formation of isomeric thiazole products or polymeric materials. Careful control of the reaction temperature is a key strategy to minimize the formation of these impurities.[4]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause: The reaction temperature is too low, resulting in a slow or stalled reaction.

Solution:

  • Verify Temperature: Ensure your heating apparatus is calibrated and the reaction mixture is reaching the target temperature.

  • Incremental Temperature Increase: Cautiously increase the reaction temperature in 10°C increments, monitoring the reaction progress at each stage using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Consider Solvent Choice: The boiling point of your solvent will limit the maximum achievable temperature. If a higher temperature is required, consider switching to a higher-boiling point solvent that is compatible with your reaction chemistry.

Problem 2: Presence of Significant Impurities or Byproducts

Possible Cause: The reaction temperature is too high, leading to the formation of undesired side products.

Solution:

  • Lower the Reaction Temperature: If you observe the formation of significant impurities, reduce the reaction temperature. A good starting point is to lower the temperature by 10-20°C from your current setting.

  • Controlled Addition of Reagents: For highly exothermic reactions, consider the slow, controlled addition of one of the reactants to maintain a more stable internal temperature.

  • Purification: If byproduct formation is unavoidable, you may need to optimize your purification protocol. Techniques such as column chromatography or recrystallization can be effective in isolating the desired product.

Problem 3: Reaction Appears to Stall After Initial Progress

Possible Cause: Thermal instability of a reactant, catalyst, or the product at the reaction temperature.

Solution:

  • Stability Studies: If possible, conduct preliminary studies on the thermal stability of your starting materials and the final product under the proposed reaction conditions.

  • Lower Temperature and Longer Reaction Time: A lower reaction temperature for a longer duration may favor the formation of the desired product while minimizing degradation.

  • Catalyst Selection: If a catalyst is being used, ensure it is stable and active at the chosen reaction temperature. Some catalysts may decompose or become inactive at elevated temperatures.

Experimental Protocols

Protocol 1: Temperature Screening for Reaction Optimization

This protocol outlines a systematic approach to identify the optimal reaction temperature for the synthesis of this compound.

Materials:

  • α-halo ketone precursor (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

  • Thioamide precursor (e.g., 2-cyanoethanethioamide)

  • Anhydrous solvent (e.g., ethanol, methanol, or DMF)

  • Reaction vessels (e.g., round-bottom flasks or microwave vials)

  • Heating and stirring apparatus (e.g., heating mantle, oil bath, or microwave reactor)

  • TLC plates and developing chamber

  • Analytical standards of starting materials and, if available, the product

Procedure:

  • Set up a parallel array of reactions. In each reaction vessel, combine the α-halo ketone and thioamide precursors in the appropriate stoichiometric ratio in the chosen solvent.

  • Set each reaction to a different temperature. A suggested range for initial screening is 60°C, 70°C, 80°C, 90°C, and 100°C.

  • Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC.

  • After a set reaction time (e.g., 4 hours), quench all reactions.

  • Analyze the crude reaction mixtures by a quantitative method such as HPLC or ¹H NMR with an internal standard to determine the yield of this compound and the relative amounts of any byproducts.

  • Plot the yield as a function of temperature to identify the optimal temperature range.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield (%)Observations (e.g., byproduct spots on TLC)
604
704
804
904
1004

This table should be filled in with your experimental data.

Visualizing Temperature Effects

The following diagram illustrates the general relationship between reaction temperature, yield, and byproduct formation.

Temperature_Optimization cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes Low Temp Low Temp Slow/Incomplete Reaction Slow/Incomplete Reaction Low Temp->Slow/Incomplete Reaction Leads to Optimal Temp Optimal Temp High Yield & Purity High Yield & Purity Optimal Temp->High Yield & Purity Results in High Temp High Temp Byproduct Formation/Decomposition Byproduct Formation/Decomposition High Temp->Byproduct Formation/Decomposition Causes

Caption: Relationship between reaction temperature and outcomes.

This workflow diagram can assist in troubleshooting temperature-related issues during your synthesis.

Troubleshooting_Workflow Start Low Yield or Impurities Observed Check_Temp Is reaction temperature within the optimal range (e.g., 70-100°C)? Start->Check_Temp Adjust_Up Increase temperature in 10°C increments Check_Temp->Adjust_Up No (Too Low) Adjust_Down Decrease temperature by 10-20°C Check_Temp->Adjust_Down No (Too High) Re_evaluate Consider other parameters (solvent, catalyst) Check_Temp->Re_evaluate Yes Monitor Monitor reaction progress (TLC/HPLC) Adjust_Up->Monitor Adjust_Down->Monitor End Optimized Condition Found Monitor->End Improvement Seen Monitor->Re_evaluate No Improvement

Caption: Troubleshooting workflow for temperature optimization.

References

  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.).
  • Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 57.
  • TSI Journals. (2015). synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl.
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • ResearchGate. (n.d.). Optimization of temperature for the synthesis of 4a a.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • ResearchGate. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubChem. (n.d.). This compound.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach.
  • The Royal Society of Chemistry. (2015). Experimental Section Chemicals Tetrakis(4-bromophenyl)methane (TBPM) was synthesized through the method reported by Zhu group1.
  • Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. (n.d.).

Sources

effect of catalyst on 4-(4-Bromophenyl)-2-thiazoleacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of thiazole-based heterocyclic compounds. Here, we provide in-depth, experience-driven guidance in a direct question-and-answer format to address common challenges and optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the catalytic synthesis of this compound, focusing on the principles behind common experimental choices.

Q1: What is the primary synthetic route for this compound, and what is the role of a catalyst?

The most prevalent and robust method for synthesizing the 4-(4-bromophenyl)-thiazole core is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a compound containing a thioamide functional group.[2] For the target molecule, the specific reactants are:

  • α-haloketone: 2-Bromo-1-(4-bromophenyl)ethanone[4]

  • Thioamide: 2-Cyanoethanethioamide[5]

The reaction, while often high-yielding, can be slow and prone to side reactions. A catalyst is typically employed to increase the reaction rate and improve selectivity. The catalyst's primary role is to facilitate the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, which is the rate-determining step.[6] This is usually achieved by using a base to deprotonate the thioamide, making it a more potent nucleophile.

Q2: What are the common types of catalysts used, and how do their mechanisms differ?

Several catalytic systems can be employed, each with distinct advantages:

  • Base Catalysts (e.g., Pyridine, Triethylamine, Na₂CO₃): These are the most straightforward catalysts. They function by deprotonating the thioamide, increasing its nucleophilicity. The choice of base is critical; a weak, non-nucleophilic base is often preferred to prevent side reactions with the highly reactive α-bromoketone. Sodium carbonate is frequently used during the workup phase to neutralize the HBr salt of the product, causing the neutral, less soluble thiazole to precipitate.[2][6]

  • Heterogeneous Acid Catalysts (e.g., Silica-Supported Tungstosilisic Acid): These solid-phase catalysts offer significant advantages in terms of environmental impact ("green chemistry") and ease of use.[7][8] They provide an acidic surface that can activate the ketone carbonyl, making it more electrophilic. A key benefit is their simple removal from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling.[8]

  • Phase-Transfer Catalysts (PTC) (e.g., Tetrabutylammonium Bromide - TBAB): PTCs are invaluable when the reactants have poor mutual solubility, such as in a biphasic (organic/aqueous) system.[9][10] The PTC, typically a quaternary ammonium salt, transports the deprotonated thioamide anion from the aqueous phase into the organic phase where the α-bromoketone resides, thereby accelerating the reaction.[10] This avoids the need for expensive, anhydrous polar solvents.

Q3: How does the choice of solvent impact a catalytically driven synthesis?

The solvent is a critical parameter that directly influences catalyst efficacy and reaction outcome.[11]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used as they can dissolve both the thioamide and, to some extent, the α-haloketone.[11] They are particularly effective for simple base-catalyzed reactions. A mixture of ethanol and water can be a cheap, safe, and environmentally friendly option.[8]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are excellent for dissolving a wide range of reactants and are often used to achieve homogeneous reaction conditions. Acetonitrile, in the presence of certain catalysts like iron(III) bromide, has been shown to influence the reaction pathway, sometimes leading to different products.[1]

  • Biphasic Systems (e.g., Toluene/Water): Used in conjunction with phase-transfer catalysts, these systems are cost-effective and simplify workup, as the catalyst and product are contained within the organic layer.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Impure or Degraded Starting Materials

  • The "Why": The Hantzsch synthesis is sensitive to the purity of its precursors.[11] The α-bromoketone, 2-bromo-1-(4-bromophenyl)ethanone, can degrade upon exposure to moisture or bases. The thioamide, 2-cyanoethanethioamide, can also be unstable. Impurities can engage in side reactions, consuming reactants and generating byproducts that complicate purification.[11]

  • Troubleshooting & Validation:

    • Verify Purity: Before starting, confirm the purity of your starting materials using techniques like NMR or melting point analysis. 2-Bromo-1-(4-bromophenyl)ethanone should have a melting point of 108-110°C.[4]

    • Use Fresh Reagents: If possible, use freshly opened or recently purified starting materials.

    • Ensure Anhydrous Conditions: Use anhydrous solvents, especially if water-sensitive catalysts or intermediates are involved.[11]

Possible Cause 1.2: Sub-optimal Reaction Conditions or Inactive Catalyst

  • The "Why": Every catalytic system has an optimal operational window. For base-catalyzed reactions, insufficient base will result in a slow reaction, while excessive base can degrade the α-haloketone. For PTCs, factors like stirring speed and temperature dramatically affect the mass transfer between phases and, consequently, the reaction rate.[9] Elevated temperatures can also cause catalyst decomposition or promote side reactions.[9]

  • Troubleshooting & Validation:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. This provides real-time feedback on whether the reaction is proceeding.

    • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. However, if byproduct formation increases, the temperature may be too high. Many Hantzsch syntheses proceed well with gentle heating (e.g., refluxing in ethanol).[11]

    • Catalyst Loading: For heterogeneous catalysts, ensure the correct loading is used. For instance, with silica-supported tungstosilisic acid, yields were shown to increase up to a 15% catalyst loading, with no benefit beyond that point.[8]

    • PTC Optimization: If using a PTC, ensure vigorous stirring to maximize the interfacial area between the two phases.

Problem 2: Formation of Significant Byproducts/Impurities

Possible Cause 2.1: Incorrect Reaction Conditions Favoring Side Reactions

  • The "Why": The reaction mechanism involves several intermediates. Under certain conditions, these can be diverted into unproductive pathways. For example, under strongly acidic conditions, the reaction can sometimes yield an isomeric 2-imino-2,3-dihydrothiazole byproduct instead of the desired aromatic thiazole.[11]

  • Troubleshooting & Validation:

    • Control pH: If byproduct formation is an issue, consider adjusting the pH. Running the reaction under neutral or slightly basic conditions often favors the formation of the desired 2-aminothiazole derivative.[11]

    • Stoichiometry: Ensure the reactant stoichiometry is correct. An excess of one reactant can sometimes lead to self-condensation or other side reactions. A slight excess of the thioamide is common in published procedures.[2]

    • Temperature & Time: Avoid unnecessarily long reaction times or excessive heat, as this can lead to the decomposition of the product or the formation of tars. Monitor the reaction by TLC and stop it once the limiting reagent is consumed.

Section 3: Experimental Protocols & Data

Protocol 1: Catalyst-Free Synthesis of this compound

This protocol, adapted from standard Hantzsch synthesis procedures, serves as a baseline for comparison when evaluating catalysts.[2][6]

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethanone (2.78 g, 10.0 mmol)

  • 2-Cyanoethanethioamide (1.10 g, 11.0 mmol, 1.1 eq)

  • Ethanol (50 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (100 mL)

  • Deionized Water

Procedure:

  • Combine 2-bromo-1-(4-bromophenyl)ethanone and 2-cyanoethanethioamide in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 50 mL of ethanol to the flask.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The solids should dissolve to form a clear solution.

  • Maintain reflux for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete (indicated by the disappearance of the α-bromoketone spot), remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of 5% aqueous Na₂CO₃ solution while stirring.[2][6]

  • A precipitate should form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of deionized water to remove any inorganic salts.

  • Allow the product to air-dry on the filter paper or in a desiccator. The product, this compound, can be further purified by recrystallization if necessary.

Data Summary: Comparison of Catalytic Systems (Illustrative)

The following table summarizes expected outcomes from different catalytic approaches based on literature principles. Actual results will vary based on specific experimental execution.

Catalyst SystemTypical SolventTemperatureReaction TimeExpected YieldKey Advantages & Considerations
None (Thermal) EthanolReflux (~78°C)2 - 4 hoursGood (~80-90%)Simple setup; reaction rate is purely thermal.
Triethylamine (Base) AcetonitrileRoom Temp1 - 3 hoursVery Good (~85-95%)Faster reaction at lower temperatures; base must be added carefully.
SiW/SiO₂ (Heterogeneous) Ethanol/WaterReflux (~85°C)1 - 2 hoursExcellent (>90%)Green solvent system, easy catalyst removal and recycling.[8]
TBAB (PTC) Toluene/Water60 - 80°C3 - 5 hoursGood (~80-90%)Avoids organic solvents for thioamide salt; requires vigorous stirring.

Section 4: Visualizing the Process

Workflow for Troubleshooting Synthesis

G start Start Synthesis reaction_outcome Evaluate Reaction (TLC, Yield, Purity) start->reaction_outcome success Successful Synthesis Proceed to Purification reaction_outcome->success Criteria Met low_yield Problem: Low / No Yield reaction_outcome->low_yield Low Yield byproducts Problem: High Impurity reaction_outcome->byproducts High Impurity check_reagents Verify Reagent Purity (NMR, MP) low_yield->check_reagents check_conditions Review Conditions (Temp, Time, Catalyst) low_yield->check_conditions byproducts->check_conditions optimize_conditions Optimize Conditions (Adjust Temp/Time) check_reagents->optimize_conditions check_conditions->optimize_conditions change_catalyst Select Alternative Catalyst/Solvent check_conditions->change_catalyst optimize_conditions->reaction_outcome Re-run change_catalyst->reaction_outcome Re-run

Caption: A logical workflow for troubleshooting common synthesis problems.

Simplified Catalytic Hantzsch Mechanism

G cluster_reactants Reactants Thioamide 2-Cyanoethanethioamide Nucleophile Thiolate Anion (Potent Nucleophile) Thioamide->Nucleophile Deprotonation Haloketone 2-Bromo-1-(4-bromophenyl)ethanone Intermediate1 Thioether Intermediate Haloketone->Intermediate1 SN2 Attack Catalyst Base Catalyst (e.g., Et3N) Nucleophile->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (Aromatization)

Caption: Key steps in the base-catalyzed Hantzsch thiazole synthesis.

References

  • Al-Soud, Y. A., et al. (2008). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 13(5), 1045-1053. [Link]
  • Gharat, S. A., et al. (2020).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Qiu, X., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Molecular Crystals and Liquid Crystals, 768(1). [Link]
  • Reddy, T. S., et al. (2015). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. RSC Advances, 5, 87835-87839. [Link]
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Jangir, N., et al. (2018). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone).
  • Chem Help ASAP. (2020, November 5).
  • Boudrâa, S., et al. (2016).
  • Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Li, Y., et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 67(Pt 5), o1153. [Link]
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
  • Boudrâa, S., et al. (2016).
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • PubChemLite. (n.d.). This compound (C11H7BrN2S).
  • Liebscher, J., & Muehlstaedt, M. (1977). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal für praktische Chemie, 319(5), 871-874. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Cyanoethanethioamide. PubChem Compound Database.
  • Sharma, P., & Pathak, D. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 76-90. [Link]
  • ResearchGate. (n.d.). 2-Cyanoacetamide.
  • Gao, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1107-1115. [Link]
  • University of Sheffield. (n.d.). Hantzsch Thiazole Synthesis.
  • Corson, B. B., et al. (1930). CYANOACETAMIDE. Organic Syntheses, 10, 22. [Link]

Sources

troubleshooting unexpected NMR peaks in 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of this important heterocyclic intermediate. Unexpected peaks in an NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, question-and-answer-based approach to systematically identify and resolve common spectral anomalies, moving from routine issues to more complex chemical challenges.

Our methodology is grounded in first principles of NMR spectroscopy and organic chemistry, emphasizing not just the "what" but the "why" behind each troubleshooting step. By understanding the root cause of an unexpected signal, you can develop more robust analytical and synthetic protocols.

Expected NMR Profile of this compound

Before troubleshooting, it is essential to have a clear expectation for the NMR spectrum of the pure compound. The structure consists of three key regions: the 4-bromophenyl group, the thiazole ring, and the acetonitrile moiety. Based on analyses of structurally similar compounds, the expected chemical shifts are summarized below[1][2].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
H-5 (Thiazole)~7.8 - 8.2 (s, 1H)~115 - 120Singlet, downfield due to aromaticity and proximity to sulfur.
H-2', H-6' (Aryl)~7.7 - 7.9 (d, 2H)~130 - 132Doublet, ortho to the thiazole ring.
H-3', H-5' (Aryl)~7.5 - 7.7 (d, 2H)~132 - 134Doublet, ortho to the bromine atom.
-CH₂CN (Methylene)~4.2 - 4.4 (s, 2H)~15 - 20Singlet, deshielded by the thiazole ring and nitrile group.
C-4 (Thiazole)N/A~150 - 155Quaternary carbon attached to the aryl group.
C-2 (Thiazole)N/A~165 - 170Quaternary carbon attached to the acetonitrile group.
C-1' (Aryl)N/A~130 - 133Quaternary carbon attached to the thiazole ring.
C-4' (Aryl)N/A~122 - 126Quaternary carbon attached to the bromine atom.
-CN (Nitrile)N/A~115 - 118Quaternary carbon of the nitrile group.
Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and concentration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows small, sharp singlets and multiplets that don't correspond to my product. What are the most likely culprits?

A1: The most common source of unexpected, sharp peaks in an NMR spectrum is the presence of residual solvents from the reaction workup or purification, or water in the deuterated solvent.[3][4] Their signals are often well-characterized and can be readily identified by comparing their chemical shifts to established reference tables.

Causality and Identification:

  • Residual Solvents: Solvents like ethyl acetate, hexanes, dichloromethane (DCM), or acetone are frequently used in synthesis and chromatography. Due to their volatility, they can be challenging to remove completely, even under high vacuum.[3]

  • Water (H₂O): Most deuterated solvents are hygroscopic and will absorb atmospheric moisture over time. The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration, but it typically appears as a broad or sharp singlet.[5]

  • Silicone Grease: If using greased glass joints, you may see a broad singlet near 0 ppm.[4]

Troubleshooting Protocol:

  • Consult a Reference Table: Compare the chemical shifts of your unknown peaks to the data in Table 2 below. The definitive guide by Gottlieb, Kotlyar, and Nudelman is an essential resource for this task.[5][6]

  • Ensure Proper Drying: Before preparing your next sample, ensure all glassware is oven-dried or flame-dried to remove residual moisture and solvents like acetone.

  • Use High-Quality Solvents: Employ freshly opened or properly stored deuterated solvents. For highly sensitive experiments, consider using solvents from sealed ampoules.

Table 2: ¹H Chemical Shifts of Common Laboratory Solvents and Impurities

Compound CDCl₃ DMSO-d₆ Acetone-d₆ D₂O
Acetone2.172.092.052.22
Acetonitrile2.002.072.062.06
Dichloromethane5.305.765.845.46
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)3.59 (q), 1.19 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.17 (t)4.14 (q), 2.08 (s), 1.24 (t)
Hexane1.26, 0.881.24, 0.861.26, 0.871.29, 0.88
Toluene7.27-7.17, 2.367.24-7.11, 2.307.25-7.15, 2.317.28-7.18, 2.35
Water (H₂O)1.563.332.844.79
(Source: Adapted from Gottlieb, H. E., et al. (1997)).[5]
Q2: I observe extra aromatic doublets and an aliphatic singlet that are not from solvents. Could they be unreacted starting materials?

A2: Yes, this is a very common scenario. The presence of unreacted starting materials is a primary cause of significant impurities. The most prevalent method for synthesizing this class of compounds is the Hantzsch Thiazole Synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thioamide. For your target molecule, the likely starting materials are 2-bromo-1-(4-bromophenyl)ethan-1-one and 2-cyanoethanethioamide .

Causality and Identification:

  • Incomplete Reaction: The Hantzsch synthesis can sometimes be sluggish or fail to reach completion if the reaction time is insufficient, the temperature is too low, or the reagents are impure.[9]

  • Distinct Signals: The starting materials have unique NMR signals that can be easily distinguished from the product. 2-bromo-1-(4-bromophenyl)ethan-1-one will show two aromatic doublets and a characteristic downfield singlet for the -CH₂Br protons. 2-cyanoethanethioamide will have its own set of signals, though its instability can sometimes make it difficult to characterize.

Troubleshooting Protocol:

  • Acquire Reference Spectra: If possible, take NMR spectra of your starting materials under the same conditions as your product sample.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials before stopping the reaction and beginning the workup.

  • Optimize Purification: If starting materials are present in the final product, the chromatographic purification step may need to be optimized (e.g., by changing the solvent gradient) to improve separation.

Table 3: Expected ¹H NMR Signals for Hantzsch Synthesis Starting Materials

Compound Structure Expected ¹H Signals (in CDCl₃)
2-bromo-1-(4-bromophenyl)ethan-1-oneBr-C₆H₄-C(O)-CH₂Br~7.8-7.9 (d, 2H), ~7.6-7.7 (d, 2H), ~4.4-4.5 (s, 2H)
2-cyanoethanethioamideNC-CH₂-C(S)-NH₂Signals for the CH₂ and NH₂ protons. The NH₂ protons may be broad and are exchangeable.

The diagram below illustrates the synthesis and highlights the key reactants that may appear in the NMR spectrum if the reaction is incomplete.

Hantzsch_Synthesis SM1 2-bromo-1-(4-bromophenyl)ethan-1-one Product This compound SM1->Product + Heat (Hantzsch Condensation) Impurity_Node Potential Impurities in NMR: SM2 2-cyanoethanethioamide SM2->Product + Heat (Hantzsch Condensation) SM1_Impurity Unreacted SM1 SM2_Impurity Unreacted SM2

Caption: Hantzsch synthesis route and potential starting material impurities.

Q3: My peaks are broad, distorted, or have "wavy" baselines. Is this a chemical issue?

A3: These symptoms are typically not caused by chemical impurities but rather by issues with sample preparation or NMR instrument parameters.[10] Problems like poor magnetic field homogeneity (shimming), incorrect signal phasing, or sample concentration effects can severely degrade spectral quality.

Causality and Identification:

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is the most common cause of broad and asymmetric peak shapes.[10][11]

  • Incorrect Phasing: Phasing is a data processing step that corrects the phase of the signal across the spectrum. Incorrect phasing leads to distorted peak shapes (e.g., "up-and-down" or broad bases) and an uneven baseline, which makes accurate integration impossible.[4][12]

  • Sample Concentration/Solubility: A sample that is too concentrated can be viscous, leading to broader peaks due to slower molecular tumbling. Conversely, if the compound has poor solubility and forms a suspension, the resulting lack of homogeneity will also cause severe line broadening.[3][11]

  • Truncation Artifacts: If the data acquisition time is too short, the Free Induction Decay (FID) signal is cut off prematurely. This results in "sinc wiggles" or small oscillations on either side of large, sharp peaks (like the residual solvent peak).[10][12]

The following workflow provides a systematic approach to diagnosing these issues.

NMR_Troubleshooting_Workflow Start Unexpected Peak or Distorted Spectrum Check_Solvent Compare to Solvent Reference Tables Start->Check_Solvent Check_SM Compare to Starting Material Spectra Check_Solvent->Check_SM No Solvent_Impurity Identify as Solvent/ Water Impurity Check_Solvent->Solvent_Impurity Yes Check_Shimming Are Peaks Broad or Asymmetric? Check_SM->Check_Shimming No SM_Impurity Identify as Starting Material Check_SM->SM_Impurity Yes Check_Degradation Consult LC-MS or 2D NMR Check_Shimming->Check_Degradation No Shim_Issue Perform Re-shimming and Re-phasing Check_Shimming->Shim_Issue Yes Complex_Issue Potential Side Product or Degradant Check_Degradation->Complex_Issue

Caption: Logical workflow for troubleshooting unexpected NMR signals.

Experimental Protocol: Improving Spectral Quality

  • Re-shim the Spectrometer: Eject the sample and re-insert it to ensure it is positioned correctly. Re-acquire the lock signal and perform an automatic or manual shimming routine according to your instrument's protocol. Focus on adjusting the Z1 and Z2 shims, which have the largest effect on lineshape.[12]

  • Adjust the Phase: In your NMR processing software, manually adjust the zero-order (PHC0) and first-order (PHC1) phase correction parameters until the baseline on both sides of your largest peaks is flat and all peaks are in pure absorption mode.

  • Check Concentration: If peaks remain broad after shimming, your sample may be too concentrated. Prepare a more dilute sample and re-acquire the spectrum. If solubility is the issue, try a different deuterated solvent in which your compound is more soluble (e.g., DMSO-d₆ instead of CDCl₃).[3]

Q4: I have ruled out common impurities and instrumental issues, but I still have well-defined, unidentifiable peaks. What else could they be?

A4: If simpler explanations are exhausted, the unexpected peaks may originate from more complex chemical sources, such as reaction side products, isomers, or degradation of your target compound. Thiazole-containing molecules can be susceptible to certain degradation pathways.

Causality and Identification:

  • Side Products: The Hantzsch synthesis, while generally robust, can sometimes yield side products. For instance, if impurities are present in the starting thioamide, alternative thiazole structures may form.[9]

  • Degradation: Thiazoles can be sensitive to light, strong acids/bases, or oxidizing conditions.

    • Photo-degradation: Exposure to UV or visible light can sometimes lead to complex rearrangements or cycloadditions, particularly in the solid state.[13]

    • Hydrolysis: The acetonitrile group (-CH₂CN) could potentially hydrolyze to a primary amide (-CH₂CONH₂) or a carboxylic acid (-CH₂COOH) if exposed to acidic or basic conditions during workup or storage. This would result in the disappearance of the CH₂ singlet around 4.3 ppm and the appearance of new signals.

    • Oxidation: The thiazole ring itself can be oxidized at the sulfur or nitrogen atoms, though this typically requires specific oxidizing agents.[14]

Troubleshooting Protocol:

  • Perform a D₂O Shake: If you suspect an exchangeable proton (e.g., from a hydrolyzed amide -NH₂ or carboxylic acid -OH), add a drop of D₂O to your NMR tube, shake vigorously for a minute, and re-acquire the ¹H NMR spectrum. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[3][15]

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry is an invaluable tool for identifying unexpected species. It will separate the components of your sample and provide the mass of each, allowing you to determine if the unknown has a mass corresponding to a potential side product or degradant.

  • Acquire 2D NMR Spectra: If the unknown is a significant component, 2D NMR experiments like COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) can provide detailed structural information to help elucidate its identity.

By following this structured troubleshooting guide, researchers can efficiently diagnose and resolve the majority of issues encountered when analyzing this compound by NMR spectroscopy, leading to more accurate characterization and faster project progression.

References

  • Dykstra, R., & Arns, S. (2022). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 60(1), 5-21. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Fong, B., & Siu, T. (2018). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 21(3), 221-232. [Link]
  • Wemmer, D. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1363–1369. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Khan, I., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
  • Jian, W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 675-684. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
  • Westbrook, C. (2016). Magnetic Resonance Imaging Artifacts. Radiology Key. [Link]
  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. [Link]
  • University of Wisconsin-Madison, Chemistry Department. (n.d.).
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
  • Helgstrand, C., & Allard, P. (2004). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Magnetic Resonance in Chemistry, 42(9), 785-791. [Link]
  • Wikipedia. (n.d.). Thiazole. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Zidar, N., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Omega, 7(45), 41539-41551. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. [Link]
  • SpectraBase. (n.d.). N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea. [Link]
  • Centurion University of Technology and Management. (n.d.). Thiazole. [Link]

Sources

Technical Support Center: Navigating Inconsistencies in Biological Assays with Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide expert-driven, actionable advice for troubleshooting the common inconsistencies that can arise during biological assays with this important class of molecules. By understanding the underlying chemical and biological principles, you can design more robust experiments and have greater confidence in your results.

Introduction: The Thiazole Scaffold - A Double-Edged Sword

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hit compound is a 2-aminothiazole, and I'm seeing high hit rates in my screen. Could this be a false positive?

A: Yes, this is a strong possibility. 2-aminothiazoles are a well-known class of "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[1][5] These compounds can appear active in a wide variety of assays through non-specific mechanisms.

Underlying Cause:

  • Reactivity: The 2-aminothiazole moiety can be susceptible to oxidation and can react with nucleophiles, including cysteine residues on proteins.[6] This covalent modification can lead to non-specific enzyme inhibition.

  • Redox Cycling: Some aminothiazoles can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.[1]

  • Aggregation: Like many heterocyclic compounds, 2-aminothiazoles can form aggregates at higher concentrations, which can non-specifically inhibit enzymes.[7]

Troubleshooting Workflow:

start High Hit Rate with 2-Aminothiazole pains_check In Silico PAINS Filter start->pains_check result1 Flagged as PAINS? pains_check->result1 aggregation_assay Aggregation Assay (e.g., DLS, Triton X-100) result2 Aggregation Observed? aggregation_assay->result2 dtt_assay Assay with/without DTT result3 Activity Abolished by DTT? dtt_assay->result3 result1->aggregation_assay Yes result1->aggregation_assay No result2->dtt_assay Yes result2->dtt_assay No conclusion1 High Probability of Non-Specific Activity result3->conclusion1 Yes conclusion2 Likely a True Hit, Proceed with Caution result3->conclusion2 No start Unexpected Signal in Fluorescence Assay spectral_scan Scan Compound's Excitation/Emission Spectra start->spectral_scan result1 Spectral Overlap with Assay Fluorophore? spectral_scan->result1 control_assay Run Assay with Compound but without Enzyme/Target result2 Signal Change in Control Assay? control_assay->result2 result1->control_assay Yes result1->control_assay No conclusion1 High Likelihood of Direct Interference result2->conclusion1 Yes conclusion2 Interference Unlikely, Investigate Other Causes result2->conclusion2 No

Caption: Workflow for troubleshooting fluorescence interference.

Corrective Actions:

  • Run Control Experiments: Always run controls with your compound in the assay buffer without the biological target to check for background fluorescence or quenching.

  • Use an Orthogonal Assay: If possible, confirm your findings using an assay with a different detection method (e.g., luminescence, absorbance at a different wavelength, or a label-free technology).

Q5: My thiazole compound inhibits a metalloenzyme. Could this be due to metal chelation?

A: Yes, metal chelation is a known mechanism of action and a potential source of assay artifacts for thiazole-containing compounds.

Underlying Cause:

  • Chelation Properties: The nitrogen and sulfur atoms within the thiazole ring can act as ligands, chelating essential metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the active site of metalloenzymes. [8][9][10][11][12]This can lead to enzyme inhibition that is unrelated to the intended binding mode.

Experimental Protocol: Metal Rescue Experiment

  • Objective: To determine if the observed inhibition can be reversed by the addition of excess metal ions.

  • Procedure:

    • Perform your standard enzyme inhibition assay to confirm the IC₅₀ of your compound.

    • Run a parallel set of experiments where you pre-incubate the enzyme and your compound, and then add a high concentration of the relevant metal cofactor (e.g., 10-100 fold molar excess of ZnCl₂) before initiating the reaction.

  • Interpretation:

    • Activity Restored: If the addition of excess metal ions rescues the enzyme activity, it is strong evidence that your compound is acting as a metal chelator.

    • Activity Not Restored: If the inhibition persists, the compound is likely acting through a different mechanism.

References

  • Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]
  • Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021).
  • Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity.
  • Jaladanki, C. K., Khatun, S., & Bharatam, P. V. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Semantic Scholar. [Link]
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]
  • Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules, 27(21), 7564. [Link]
  • de Oliveira, R. B., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Molecules, 22(1), 123. [Link]
  • Asghar, M. N., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32549–32562. [Link]
  • Asghar, M. N., et al. (2021).
  • Kavitha, S., et al. (2022). Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells. Molecules, 27(15), 4983. [Link]
  • de Witte, A. M., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 22(45), 16289–16294. [Link]
  • Asghar, M. N., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC Advances, 11(50), 31449–31466. [Link]
  • Alves, C. N., & da Silva, A. B. F. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2). [Link]
  • ResearchGate. (n.d.). Metal complexes possessing different substituted thiazole ligands.
  • Lee, H., et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. Scientific Reports, 13(1), 6543. [Link]
  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 205–212. [Link]
  • Lavy, T., & Shabat, D. (2019). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 24(15), 2772. [Link]
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2968–2977. [Link]
  • Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 205-212. [Link]
  • Li, B., et al. (2025). Thiazole-fused thiazoliniums with ketone warheads as covalent inhibitors targeting Cys44 of SARS-CoV-2 3CLpro. Chemico-Biological Interactions, 395, 111620. [Link]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(10), 1230. [Link]
  • Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14339–14350. [Link]
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
  • Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Inno Pharmachem. [Link]
  • Kumar, A., & Kumar, R. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 189-193. [Link]
  • Coan, K. E. H., & Shoichet, B. K. (2017).
  • Wang, Y., et al. (2010). Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging. Molecules, 15(10), 7101–7111. [Link]
  • Chen, P. H., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6570–6583. [Link]
  • Chen, P. H., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
  • ResearchGate. (n.d.). Aggregation experiments for compounds 7 (a), 8 (b), 9 (c), 10 (d,f) and...
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 221-248. [Link]
  • Singh, M. K., et al. (2011). Surfactant-induced aggregation patterns of thiazole orange: a photophysical study. Langmuir, 27(21), 12898–12906. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromophenyl)-2-thiazoleacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully scale your synthesis from the lab bench to pilot production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly noted for its application in the development of antihypertensive and anti-inflammatory agents.[1] Its molecular structure is a valuable building block in heterocyclic and medicinal chemistry for creating novel therapeutic agents.[1] The synthesis of this compound, while conceptually straightforward, presents several challenges, especially when transitioning to a larger scale. This guide will focus on the prevalent Hantzsch thiazole synthesis route for preparing the precursor, 4-(4-bromophenyl)-1,3-thiazol-2-amine, and its subsequent conversion to the target nitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common route involves a two-step process. First, the synthesis of the key intermediate, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is typically achieved via the Hantzsch thiazole synthesis.[2][3] This classic method involves the condensation of an α-haloketone (2-bromo-1-(4-bromophenyl)ethan-1-one) with a thioamide (thiourea).[4][5] The second step involves the conversion of the 2-amino group to a nitrile, which can be accomplished through various methods, such as a Sandmeyer reaction.

Q2: What are the primary starting materials for the Hantzsch synthesis of the 4-(4-bromophenyl)-1,3-thiazol-2-amine intermediate?

A2: The key starting materials are:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one: This α-haloketone is a crucial reactant.

  • Thiourea: This serves as the source of the amino group and the sulfur atom for the thiazole ring.[6]

Q3: What are the major safety concerns when scaling up this synthesis?

A3: The starting material, 2-bromo-1-(4-bromophenyl)ethan-1-one, is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat, in a well-ventilated fume hood.[7] During scale-up, the exothermic nature of the Hantzsch reaction needs to be carefully managed to prevent runaway reactions.[8]

Q4: What are the typical reaction conditions for the Hantzsch synthesis of the intermediate?

A4: The reaction is generally carried out by reacting equimolar or a slight excess of thiourea with 2-bromo-1-(4-bromophenyl)ethan-1-one in a suitable solvent like ethanol or methanol.[6][9] The mixture is typically heated to reflux for several hours to ensure the reaction goes to completion.[9]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.[10][11] The choice of method will depend on the purity of the crude product and the scale of the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Problem 1: Low or No Yield of 4-(4-bromophenyl)-1,3-thiazol-2-amine Intermediate
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Quality of Starting Materials Ensure the purity of 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea. The α-haloketone can be unstable and should be used when fresh or properly stored.[7]Impurities in the starting materials can lead to side reactions or inhibit the desired reaction, thus lowering the yield.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.[12]The Hantzsch synthesis may require sufficient time and thermal energy to proceed to completion.
Suboptimal Reaction Temperature Ensure the reaction mixture reaches and maintains the appropriate reflux temperature. In larger vessels, ensure uniform heating.[9]The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps.[7]
Product Precipitation Issues The initial product is often the hydrobromide salt, which can be soluble in the reaction solvent. Neutralize the cooled reaction mixture with a weak base like sodium carbonate or bicarbonate to precipitate the free amine.[12][13]The free amine form of the product is typically less soluble in the reaction mixture than its salt form, allowing for isolation by filtration.
Problem 2: Formation of Multiple Side Products (Observed on TLC)
Potential Cause Troubleshooting Steps Scientific Rationale
Decomposition of Starting Material Avoid prolonged heating and ensure the α-haloketone is not exposed to incompatible substances.2-Bromo-1-(4-bromophenyl)ethan-1-one can decompose under harsh conditions, leading to the formation of impurities.
Isomeric Products While less common with unsubstituted thiourea, using N-substituted thioureas can lead to isomeric products. Maintain neutral or slightly basic conditions to favor the desired isomer.The regioselectivity of the Hantzsch synthesis can be influenced by the pH of the reaction mixture.
Problem 3: Difficulties in the Conversion of the 2-Amino Group to the Acetonitrile
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Diazotization (in Sandmeyer-type reactions) Ensure the reaction is carried out at a low temperature (typically 0-5 °C) and that the sodium nitrite is added slowly.The diazonium salt intermediate is unstable at higher temperatures and can decompose before reacting with the cyanide source.
Poor Nucleophilic Substitution Use a suitable copper(I) cyanide source and ensure it is fully dissolved or suspended in the reaction mixture.The efficiency of the Sandmeyer reaction is highly dependent on the reactivity of the copper cyanide complex.

Experimental Protocols

Synthesis of 4-(4-bromophenyl)-1,3-thiazol-2-amine (Intermediate)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-bromo-1-(4-bromophenyl)ethan-1-one

  • Thiourea[5]

  • Ethanol or Methanol[6]

  • 5% Sodium Carbonate Solution[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq.) in ethanol.

  • Add thiourea (1.0-1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Slowly pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring.[12]

  • A precipitate of the product should form. Collect the solid by vacuum filtration and wash the filter cake with water.[6]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum to obtain 4-(4-bromophenyl)-1,3-thiazol-2-amine as a solid.

Visualizing the Workflow

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification alpha_haloketone 2-Bromo-1-(4-bromophenyl)ethan-1-one dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux (2-4h) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate with Na2CO3 cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize filtrate->recrystallize dry Dry recrystallize->dry product 4-(4-bromophenyl)-1,3-thiazol-2-amine dry->product

Caption: Workflow for the Hantzsch synthesis of the thiazole intermediate.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low Yield of Intermediate check_purity Check Starting Material Purity start->check_purity check_reaction Monitor Reaction by TLC start->check_reaction check_temp Verify Reflux Temperature start->check_temp check_workup Ensure Proper Neutralization start->check_workup impure Use Purified/New Reagents check_purity->impure Impure incomplete Extend Reaction Time/Increase Temp check_reaction->incomplete Incomplete temp_low Ensure Uniform & Correct Heating check_temp->temp_low Too Low neutralization_issue Adjust Base Addition & Stirring check_workup->neutralization_issue Incomplete Precipitation

Caption: Decision tree for troubleshooting low yield in the Hantzsch synthesis.

References

  • Benchchem. Troubleshooting Hantzsch thiazole synthesis with 2-Bromo-1-(thiazol-2-yl)ethanone.
  • Benchchem.
  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube.
  • YouTube. synthesis of thiazoles.
  • MDPI.
  • Asian Journal of Chemistry.
  • J&K Scientific. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8.
  • MySkinRecipes. This compound.
  • CymitQuimica. 4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine | CymitQuimica.
  • Sigma-Aldrich. This compound 97 94833-31-5.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-4,5-dihydrooxazole.
  • PMC.
  • Benchchem. A Technical Overview of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Properties and Synthetic Approaches.
  • US Biological Life Sciences. This compound suppliers USA.
  • Quick Company.
  • Benchchem. Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole.
  • Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • Benchchem. Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production. M9gUGvNzNr5DrmMFED)

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-Bromophenyl)-2-thiazoleacetonitrile and Other Antimicrobial Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is of paramount importance. Among the heterocyclic compounds, thiazole derivatives have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the antimicrobial potential of the 4-(4-bromophenyl)-thiazole scaffold, represented by the exemplar molecule 4-(4-Bromophenyl)-2-thiazoleacetonitrile, against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.

Introduction to Thiazole-Based Antimicrobials

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core structural motif in numerous biologically active compounds, including several approved drugs. The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. In the realm of infectious diseases, thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents. The presence of the 4-(4-bromophenyl) moiety in the target compound class is of particular interest, as halogen substitutions can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific antimicrobial data for this compound is not extensively available in the public domain, this guide will draw upon published data for structurally related 4-(4-bromophenyl)-thiazole derivatives to provide a robust comparative analysis.

Comparative Antimicrobial Performance

To contextualize the potential efficacy of the 4-(4-bromophenyl)-thiazole scaffold, a comparison with widely used antimicrobial agents is essential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiazole derivatives against various bacterial and fungal pathogens, alongside the performance of standard antibiotics and antifungals.

Antibacterial Activity

Table 1: Comparative Antibacterial MIC Values (µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coli
4-(4-bromophenyl)-thiazol-2-amine derivativesPromising activity comparable to NorfloxacinPromising activity comparable to Norfloxacin
Ciprofloxacin[1][2]0.25 - 1.00.015 - 1.0
Ampicillin[3][4][5]0.29 - 2.02.0 - 8.0
NorfloxacinComparable to derivativesComparable to derivatives

Note: Data for 4-(4-bromophenyl)-thiazol-2-amine derivatives is qualitative based on available literature suggesting comparable activity to the standard.

Antifungal Activity

Table 2: Comparative Antifungal MIC Values (µg/mL)

Compound/DrugCandida albicansAspergillus niger
4-(4-bromophenyl)-thiazol-2-amine derivativesPromising activity comparable to Fluconazole-
Fluconazole[6][7][8][9][10]0.25 - 8.016 - 64
Ketoconazole--

Mechanistic Insights: The Rationale Behind the Antimicrobial Action

Understanding the mechanism of action is crucial for rational drug design and development. Thiazole derivatives have been shown to exert their antimicrobial effects through multiple pathways, targeting essential cellular processes in both bacteria and fungi.

Antibacterial Mechanism: Targeting DNA Gyrase

A primary target for many antibacterial thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[11][12][13][14][15] By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, these compounds prevent the negative supercoiling of bacterial DNA, leading to catastrophic DNA damage and cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a potential for activity against fluoroquinolone-resistant strains.

cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA->DNA_Replication Thiazole 4-(4-Bromophenyl)-Thiazole Derivative Thiazole->DNA_Gyrase inhibits GyrB subunit

Caption: Bacterial DNA Gyrase Inhibition by Thiazole Derivatives.

Antifungal Mechanism: Inhibition of Sterol Biosynthesis

In fungi, azole-containing compounds, including thiazoles, are well-established inhibitors of ergosterol biosynthesis.[16][17][18][19][20] They target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[16][18][19] The disruption of ergosterol production leads to a dysfunctional cell membrane, increased permeability, and ultimately, fungal cell death.

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate for Ergosterol Ergosterol CYP51->Ergosterol synthesizes Cell_Death Cell Death CYP51->Cell_Death inhibition leads to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane essential component of Thiazole 4-(4-Bromophenyl)-Thiazole Derivative Thiazole->CYP51 inhibits

Caption: Fungal Ergosterol Biosynthesis Inhibition by Thiazole Derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[21][22][23][24][25][26][27][28]

Broth Microdilution Method (CLSI/EUCAST)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Sources

A Comparative Guide to the Anticancer Activity of 4-(4-bromophenyl)thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the thiazole ring has emerged as a "privileged" structure, forming the core of several clinically approved drugs and numerous promising therapeutic candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide range of biological targets.[1] This guide provides a comprehensive comparison of the anticancer activity of a specific subclass: 4-(4-bromophenyl)thiazole analogs. We will delve into their synthesis, comparative cytotoxicity, mechanisms of action, and structure-activity relationships, supported by experimental data and protocols for researchers in the field.

Rationale and Synthetic Strategy

The 4-phenylthiazole scaffold has been a focal point of research due to the significant in vitro cytotoxicity of its derivatives.[2] The inclusion of a bromine atom at the para-position of the phenyl ring is a common medicinal chemistry strategy. Halogens can modulate the lipophilicity, metabolic stability, and electronic properties of a molecule, often leading to enhanced binding affinity for target proteins. The 4-(4-bromophenyl)thiazole core serves as a versatile template for creating libraries of compounds with diverse biological activities.[3]

A prevalent and efficient method for synthesizing the core 2-amino-4-(4-bromophenyl)thiazole structure is the Hantzsch thiazole synthesis. This method is favored for its reliability and the ready availability of starting materials.

Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: A mixture of p-bromo acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is combined in a round-bottom flask.[4] The iodine acts as a catalyst.

  • Reflux: The mixture is heated under reflux for 10-12 hours. The elevated temperature drives the condensation and cyclization reaction.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • Purification: The cooled mixture is washed with diethyl ether to remove any unreacted p-bromo acetophenone and iodine, yielding the 4-(4-bromophenyl)-thiazol-2-amine intermediate.[4][5] This intermediate is the foundational building block for synthesizing a diverse array of analogs, typically through modification of the 2-amino group.[3]

The causality behind this protocol lies in the electrophilic nature of the α-carbon of the ketone (p-bromo acetophenone) after enolization, which is attacked by the nucleophilic sulfur of thiourea, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.

Hantzsch_Synthesis_Workflow start Starting Materials (p-bromo acetophenone, thiourea, iodine) reflux Reflux (10-12h) start->reflux Combine in flask cool Cool to Room Temperature reflux->cool wash Wash with Diethyl Ether cool->wash Purification product Product (4-(4-bromophenyl)thiazol-2-amine) wash->product

Caption: General workflow for Hantzsch synthesis of the 4-(4-bromophenyl)thiazole core.

Comparative In Vitro Anticancer Activity

The true measure of a compound's potential lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this assessment. Below is a comparative summary of the cytotoxic activity of various 4-(4-bromophenyl)thiazole analogs against different human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Reference
p2 N-(4-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amineMCF-7 (Breast)10.55-Fluorouracil5.2[3]
4b 2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneMCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41[6]
4b 2-(2-(3-bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-oneHepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51[6]
1 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-onePC-3 (Prostate)Moderate Activity--[7]

Analysis of Cytotoxicity Data:

  • Compound p2 demonstrates significant activity against the MCF-7 breast cancer cell line, with an IC₅₀ value of 10.5 µM.[3] While not as potent as the standard chemotherapeutic agent 5-Fluorouracil (IC₅₀ = 5.2 µM), its activity is substantial and marks it as a promising lead compound. The selection of MCF-7 is significant as it is an estrogen receptor-positive (ER+) cell line, representing a major subtype of breast cancer.

  • The data for compound 4b shows moderate activity, with higher IC₅₀ values compared to the reference drug, Staurosporine.[6] This suggests that the specific substitutions on this analog are less optimal for potent anticancer activity compared to other derivatives.

  • The spiro-thiazole derivative (Compound 1 ) showed moderate activity against the PC-3 prostate cancer cell line, indicating that the scaffold can be adapted to target different cancer types.[7]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and validated protocols are essential. The Sulforhodamine B (SRB) assay is a widely used method for determining cell density and, by extension, drug-induced cytotoxicity.

Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol is based on the methodology used for evaluating 4-(4-bromophenyl)thiazol-2-amine derivatives.[3]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole analogs are dissolved in DMSO and diluted to various concentrations in fresh cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

  • Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. This step terminates the reaction and fixes the cellular proteins.

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing a stoichiometric measure of total protein content.

  • Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Unraveling the Mechanisms of Action

Thiazole derivatives are known to exert their anticancer effects through a variety of mechanisms.[8][9][10] While the precise target for every 4-(4-bromophenyl)thiazole analog may differ, the literature points towards several common pathways that are likely perturbed.

  • Induction of Apoptosis: A primary goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells. Thiazole derivatives have been repeatedly shown to be effective apoptosis inducers.[1][9] This can be experimentally verified through Annexin V/PI staining assays, which detect the externalization of phosphatidylserine on the cell membrane, an early hallmark of apoptosis.

  • Tubulin Polymerization Inhibition: Several thiazole-containing compounds act as microtubule-targeting agents.[10] They can disrupt the dynamic equilibrium of tubulin polymerization and depolymerization, which is critical for mitotic spindle formation. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptotic cell death.[11]

  • Inhibition of Kinase Signaling Pathways: Cancer cell proliferation is often driven by aberrant signaling pathways. Thiazole derivatives have been identified as inhibitors of key kinases involved in these pathways, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like VEGFR-2.[6][8][11] Inhibition of VEGFR-2, for instance, chokes off the tumor's blood supply by preventing angiogenesis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates Thiazole 4-(4-bromophenyl)thiazole Analog Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Angiogenesis Survival mTOR->Proliferation

Caption: Potential mechanism of action via inhibition of the VEGFR-2 signaling cascade.

Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications affect biological activity is crucial for rational drug design. SAR studies on 4-phenylthiazole analogs have yielded valuable insights.[12][13]

  • Substituents on the Phenyl Ring (at position 4): The presence of an electron-withdrawing group, such as the bromine atom in the core structure, at the para-position of the phenyl ring is often associated with good anticancer activity.[3] This is likely due to its influence on the overall electronic distribution and potential for halogen bonding with the target protein.

  • Modifications at the 2-Amino Group: This position is a prime site for derivatization to explore the chemical space. The formation of Schiff bases (imines), as seen in compound p2 , by reacting the 2-amino group with various aldehydes, is a common strategy.[3] The nature of the substituent on the aldehyde (e.g., the 4-methoxybenzylidene group in p2 ) significantly impacts potency, suggesting this part of the molecule is involved in crucial interactions within the binding pocket.

  • Overall Molecular Shape: The three-dimensional conformation of the molecule plays a critical role. For dual inhibitors of enzymes like sEH and FAAH, the overall shape of the 4-phenylthiazole scaffold was found to be more important for FAAH inhibition, suggesting a more sterically restricted binding pocket.[13] This principle likely extends to anticancer targets as well.

Conclusion and Future Directions

The 4-(4-bromophenyl)thiazole scaffold is a validated and promising platform for the development of novel anticancer agents. Analogs such as N-(4-methoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine have demonstrated potent in vitro activity against clinically relevant cancer cell lines like MCF-7.[3] The likely mechanisms of action involve the induction of apoptosis and inhibition of critical cell signaling pathways, though further target deconvolution studies are necessary for specific potent analogs.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy and selectivity.

  • In Vivo Evaluation: Testing promising analogs in animal models of cancer to assess their therapeutic potential and pharmacokinetic profiles.

  • Mechanism Deconvolution: Employing techniques like proteomics and molecular docking to precisely identify the cellular targets of the most active compounds.

By leveraging the insights from existing data and employing rational design strategies, the 4-(4-bromophenyl)thiazole class of compounds holds significant promise for contributing to the next generation of cancer therapeutics.

References

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (n.d.). Bentham Science. [Link]
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). Journal of Survey in Fisheries Sciences. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. [Link]
  • (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PubMed Central. [Link]
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PubMed Central. [Link]
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed Central. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (n.d.).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). MDPI. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 4-(4-Bromophenyl)-2-thiazoleacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 4-(4-bromophenyl)-2-thiazoleacetonitrile scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, grounded in experimental data and mechanistic insights. We will explore how subtle molecular modifications to this core structure influence biological outcomes, offering a rationale for the design of future therapeutic agents.

The this compound Core: A Foundation for Diverse Bioactivity

The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for drug design. The 4-(4-bromophenyl) substituent provides a lipophilic domain and a handle for further synthetic modification, while the 2-acetonitrile group is a versatile functional group that can be retained or elaborated to modulate the compound's properties.

The general synthesis of the 4-(4-bromophenyl)-thiazole core often follows the well-established Hantzsch thiazole synthesis, reacting p-bromoacetophenone with a suitable sulfur-containing nucleophile.[1] This foundational reaction allows for the introduction of various substituents at the 2-position of the thiazole ring, including the acetonitrile moiety of our core interest.

Comparative Biological Activity of this compound Derivatives

The true potential of the this compound scaffold is revealed through the biological evaluation of its derivatives. Here, we compare their performance in key therapeutic areas, supported by experimental data from the literature.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the 4-(4-bromophenyl)-thiazole core have shown significant promise as anticancer agents. The primary focus of derivatization has been at the 2-position of the thiazole ring, often replacing or modifying the acetonitrile group.

A notable study by Sharma et al. (2019) synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and evaluated their anticancer activity against the MCF-7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay.[1] While not direct derivatives of the 2-acetonitrile parent, these 2-amino analogues provide crucial insights into the SAR at this position.

Compound ID2-Position Substituent (Derived from 2-amino)MCF-7 IC50 (µM)[1]
p1 -NH-CH=C6H5>100
p2 -NH-CH=C6H4-4-Cl28.5
p3 -NH-CH=C6H4-2-Cl49.6
p4 -NH-CH=C6H4-4-F55.4
p5 -NH-CH=C6H4-4-OH89.2
5-Fluorouracil (Standard)19.5

Key SAR Observations for Anticancer Activity:

  • Importance of the 2-Substituent: The unsubstituted benzylidene derivative (p1 ) was inactive, highlighting the necessity of substitution on the pendant phenyl ring for anticancer activity.

  • Role of Halogens: The presence of a chlorine atom at the para-position of the benzylidene ring (p2 ) conferred the highest potency in this series, comparable to the standard drug 5-Fluorouracil.[1] This suggests that electron-withdrawing groups in this position may enhance activity.

  • Positional Isomerism: A chloro substituent at the ortho-position (p3 ) resulted in a nearly two-fold decrease in activity compared to the para-substituted analogue (p2 ), indicating that the position of the substituent is critical for optimal interaction with the biological target.

  • Hydrophilic vs. Lipophilic Groups: The introduction of a hydroxyl group (p5 ) led to a significant drop in activity, suggesting that a more lipophilic character at this position is favorable for cytotoxicity.

Further studies on related 2-(thiazol-2-yl)acrylonitrile derivatives have shown that modifications of the acetonitrile group can also lead to potent anticancer agents. For instance, the introduction of a furan ring at the beta-position of the acrylonitrile moiety resulted in compounds with moderate cytotoxic effects against breast cancer cell lines.[2]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 4-(4-bromophenyl)-thiazole scaffold has proven to be a fertile ground for the discovery of new antibacterial and antifungal compounds.

The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives evaluated for anticancer activity also demonstrated significant antimicrobial properties, as determined by the broth microdilution method.[1]

Compound ID2-Position SubstituentS. aureus MIC (µM)[1]E. coli MIC (µM)[1]C. albicans MIC (µM)[1]A. niger MIC (µM)[1]
p2 -NH-CH=C6H4-4-Cl16.116.1>100>100
p3 -NH-CH=C6H4-2-Cl>100>100>10016.2
p4 -NH-CH=C6H4-4-F>100>100>100>100
p6 -NH-CH=C6H4-4-NO2>100>10015.3>100
Norfloxacin (Standard)10.510.5--
Fluconazole (Standard)--12.512.5

Key SAR Observations for Antimicrobial Activity:

  • Spectrum of Activity: The derivatives exhibited varied spectra of activity. The para-chloro derivative (p2 ) was a potent antibacterial agent against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

  • Antifungal Selectivity: The para-nitro derivative (p6 ) displayed selective and potent antifungal activity against C. albicans, while the ortho-chloro derivative (p3 ) was selectively active against A. niger.[1] This suggests that subtle electronic and steric changes can tune the antimicrobial selectivity.

  • Structure-Activity Divergence: Interestingly, the structural features conferring optimal anticancer activity do not necessarily translate to broad-spectrum antimicrobial potency, indicating different molecular targets and mechanisms of action.

Enzyme Inhibition: A Mechanistic Insight

The biological effects of 4-(4-bromophenyl)-thiazole derivatives can often be attributed to their ability to inhibit specific enzymes. This provides a more profound understanding of their mechanism of action and a rational basis for their further development.

Tubulin Polymerization Inhibition:

Several studies have identified thiazole derivatives as potent inhibitors of tubulin polymerization, a validated target for anticancer drug development.[3][4][5] While direct tubulin inhibition data for this compound derivatives is limited, a study on novel thiazole-naphthalene derivatives demonstrated that a compound with a free amino group at the 2-position of the thiazole ring and a 4-ethoxyphenyl substituent at the 4-position was a potent inhibitor of tubulin polymerization with an IC50 of 3.3 µM, outperforming the standard drug colchicine.[3] This suggests that the 4-phenylthiazole core is well-suited for binding to the colchicine site on tubulin.

Kinase Inhibition:

Protein kinases are another important class of targets for anticancer therapy. Quinazoline-based thiazole derivatives, including a 4-(4-bromophenyl)thiazole analogue, have been synthesized and evaluated as EGFR kinase inhibitors.[6] The 7-((4-(4-bromophenyl)thiazol-2-yl)amino)quinazolin-4-ol derivative demonstrated significant inhibitory activity, highlighting the potential of this scaffold in targeting key signaling pathways in cancer.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the key biological assays are provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is a reliable method for assessing cell viability and is based on the binding of the SRB dye to cellular proteins.[3][7]

Methodology:

  • Cell Seeding: Plate adherent cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Antimicrobial Susceptibility Assay

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). Also, test a standard antimicrobial agent (e.g., Norfloxacin, Fluconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Structure-Activity Landscape and Experimental Workflow

To further clarify the relationships and processes discussed, the following diagrams are provided.

SAR_Anticancer cluster_substituents Substituents at 2-amino Core 4-(4-Bromophenyl)-thiazol-2-amine p1 Unsubstituted Benzylidene (p1) IC50: >100 µM Core->p1 Low Activity p2 4-Cl-Benzylidene (p2) IC50: 28.5 µM Core->p2 High Activity p3 2-Cl-Benzylidene (p3) IC50: 49.6 µM Core->p3 Moderate Activity p5 4-OH-Benzylidene (p5) IC50: 89.2 µM Core->p5 Low Activity p2->p3 Positional Isomerism Matters

Caption: SAR of 2-amino derivatives against MCF-7 cancer cells.

Experimental_Workflow start Synthesis of 4-(4-Bromophenyl)-thiazole Derivatives char Purification & Characterization (NMR, MS) start->char screen In Vitro Biological Screening (e.g., SRB, Broth Microdilution) char->screen hit Hit Identification (IC50 / MIC Determination) screen->hit moa Mechanism of Action Studies (Enzyme Inhibition, Docking) hit->moa lead Lead Optimization moa->lead

Caption: A typical workflow for the discovery of novel thiazole-based therapeutic agents.

Conclusion and Future Directions

The this compound scaffold and its close analogues represent a highly versatile platform for the development of new therapeutic agents. The structure-activity relationship studies reveal that modifications at the 2-position of the thiazole ring are critical for determining both the potency and selectivity of these compounds against various biological targets. Specifically, the introduction of substituted benzylidene moieties at the 2-amino position has yielded promising anticancer and antimicrobial lead compounds.

Future research in this area should focus on:

  • Exploring Modifications of the Acetonitrile Group: A systematic investigation into the chemical transformations of the 2-acetonitrile group is warranted to explore new chemical space and potentially uncover novel biological activities.

  • Expanding the Scope of Biological Evaluation: Screening these derivatives against a broader range of cancer cell lines, microbial strains, and a panel of purified enzymes will provide a more comprehensive understanding of their therapeutic potential.

  • In-depth Mechanistic Studies: For the most potent compounds, detailed mechanistic studies, including the identification of specific molecular targets and in vivo efficacy studies, are essential next steps in the drug development pipeline.

By leveraging the insights from the structure-activity relationships presented in this guide, researchers can more effectively design and synthesize the next generation of this compound-based therapeutics with improved efficacy and safety profiles.

References

  • Wang, J., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1395.
  • El-Abd, M. Z., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5894.
  • Jadhav, S. B., et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Biointerface Research in Applied Chemistry, 13(4), 366.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Wang, J., et al. (2021). Full article: Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Siddiqui, N., et al. (2020). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical Chemistry Journal, 54, 468–477.
  • EUCAST. (2019). Reading guide for broth microdilution.
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57.
  • Daina, A., et al. (2019). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences, 27(1), 125-135.
  • ResearchGate. (2018). Anticonvulsant activity and neurotoxicity data of phenothiazine derivatives.
  • Raghu, M. S., et al. (2022). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports, 12(1), 1-13.
  • Lesyk, R., et al. (2022). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Journal of Heterocyclic Chemistry, 59(10), 1753-1762.
  • ResearchGate. (2013). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
  • Sun, H., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as novel USP7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(5), 1195-1200.
  • Khan, K. M., et al. (2020). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Letters in Drug Design & Discovery, 17(7), 863-870.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. International Journal of Pharmaceutical Quality Assurance, 9(1), 89-94.
  • MySkinRecipes. (n.d.). This compound.
  • Ghorab, M. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 241, 114661.
  • ResearchGate. (2021). Synthesis of new 2-(thiazol-2-ylidene) malononitrile, and 2-(1,3-selenazol-2-ylidene) malononitrile derivatives nitroepoxide ring opening with malononitrile-isothiocyanate (or isoselenocyanate) adducts.
  • Taha, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(11), 3336.
  • Kashyap, P., et al. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 48(3), 599-618.

Sources

The Thiazole Scaffold: A Cornerstone in Kinase Inhibitor Design - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

An important note on the compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile: As of the latest available data, there is no publicly accessible scientific literature detailing the efficacy of this compound as a kinase inhibitor. While its chemical structure, featuring a thiazole ring, is suggestive of potential biological activity, specific experimental data on its kinase inhibition profile is not available.[1][2][3]

Therefore, this guide will broaden the scope to explore the well-established role of the thiazole scaffold in the design of potent kinase inhibitors. We will compare the efficacy of prominent thiazole-containing kinase inhibitors against other well-known inhibitors, providing a valuable framework for researchers in the field of drug discovery.

The Thiazole Ring: A Privileged Scaffold in Kinase Inhibition

The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This chemical moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to form a variety of non-covalent interactions with biological targets, including hydrogen bonds, hydrophobic interactions, and metal coordination.[4] In the context of kinase inhibition, the thiazole ring can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing it to bind to the highly conserved ATP-binding pocket and block its function.[4]

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[6][7][8] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[9][10]

This guide will focus on a comparative analysis of Dasatinib, a potent thiazole-containing inhibitor of the Bcr-Abl kinase, with other established Bcr-Abl inhibitors such as Imatinib and Nilotinib.

Comparative Efficacy of Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[11][12] The development of inhibitors targeting Bcr-Abl has been a landmark achievement in targeted cancer therapy.

InhibitorChemical ScaffoldTarget Kinase(s)IC50 (nM) for Bcr-AblReference(s)
Dasatinib Thiazole-containing Bcr-Abl, Src family kinases, c-Kit, PDGFRβ<1[12]
Imatinib 2-PhenylaminopyrimidineBcr-Abl, c-Kit, PDGFR25-100[12][13]
Nilotinib AminopyrimidineBcr-Abl<20[12]

Dasatinib , with its thiazole core, demonstrates significantly higher potency against Bcr-Abl compared to the first-generation inhibitor, Imatinib.[12] It is also effective against many imatinib-resistant Bcr-Abl mutations.[12] Nilotinib , another second-generation inhibitor, also shows improved potency over Imatinib.[12] The superior efficacy of Dasatinib highlights the successful application of the thiazole scaffold in designing highly potent kinase inhibitors.

Experimental Methodologies for Kinase Inhibitor Evaluation

The determination of a kinase inhibitor's efficacy relies on robust and reproducible experimental assays. These can be broadly categorized into biochemical assays and cell-based assays.[7][14]

Biochemical Kinase Assays

Biochemical assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. A common method is the in vitro kinase assay .[15]

Workflow for a Typical In Vitro Kinase Assay:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection A Prepare Kinase Solution E Add Kinase and Inhibitor to Plate A->E B Prepare Substrate Solution G Initiate Reaction with ATP/Substrate B->G C Prepare ATP Solution C->G D Prepare Inhibitor Dilutions D->E F Incubate E->F F->G H Incubate for Phosphorylation G->H I Stop Reaction H->I J Add Detection Reagent I->J K Measure Signal (e.g., Luminescence, Fluorescence) J->K G cluster_pathway Downstream Signaling cluster_cellular_effects Cellular Effects BcrAbl Bcr-Abl (Active Kinase) Ras Ras BcrAbl->Ras STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K Dasatinib Dasatinib (Inhibitor) Dasatinib->BcrAbl Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.

Conclusion

While specific data on the kinase inhibitory activity of this compound remains elusive, the thiazole scaffold it contains is a well-validated and highly successful structural motif in the design of potent kinase inhibitors. The remarkable efficacy of Dasatinib in inhibiting the Bcr-Abl kinase serves as a prime example of the power of this heterocyclic ring system. The continued exploration of novel thiazole derivatives holds significant promise for the development of next-generation kinase inhibitors to treat a wide range of diseases. Researchers are encouraged to employ a combination of robust biochemical and cell-based assays to thoroughly characterize the potency and selectivity of new chemical entities.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Benchchem. Application Notes and Protocols for Kinase Assays.
  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Adriaenssens, E., & Martens, S. (2023, September 23). In vitro kinase assay. protocols.io.
  • Sharma, D., et al. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
  • Uitdehaag, J. C. M., et al. (2022, September 14).
  • Singh, U. P., & Singh, R. K. Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl)
  • Zaman, G. J. R., & Uitdehaag, J. C. M. (2012).
  • Bhullar, K. S., et al. (2018).
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
  • Labiotech.eu. (2025, May 5).
  • Wang, S., et al. (2021).
  • MySkinRecipes. This compound.
  • Sigma-Aldrich. This compound 97%.
  • CymitQuimica. This compound.
  • Chem-Impex. This compound.
  • Baggelaar, M. P., et al. (2025, January 16). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics.
  • International Centre for Kinase Profiling.
  • Ohno, H., et al. (2016, March 1). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
  • Blue Ridge Institute for Medical Research. (2022, November 17). Properties of FDA-approved small molecule protein kinase inhibitors.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. PMC.
  • Gîrdan, M. A., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI.
  • Tiekink, E. R. T., & Santiago, D. N. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PMC.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Small Molecules: The Case of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery, identifying a "hit" compound—a molecule that elicits a desired biological response in a screening assay—is both a milestone and a starting point. The compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a heterocyclic molecule, represents such a potential starting point.[1][2] While its chemical structure is defined, its biological mechanism of action (MoA) remains to be elucidated. The journey from a promising hit to a validated lead compound is paved with rigorous scientific validation, with MoA determination at its core. Understanding precisely how a molecule works is critical for optimizing its efficacy, predicting potential side effects, and establishing a clear path toward clinical development.[3]

This guide provides a comprehensive framework for validating the MoA of a novel compound like this compound. We will move beyond theoretical concepts to provide detailed, actionable experimental protocols, explain the rationale behind methodological choices, and offer a comparative perspective against alternative approaches. This document is structured to serve as a practical manual for researchers tasked with the critical challenge of transforming a chemical entity into a well-understood therapeutic candidate.

Part 1: The Strategic Imperative: From Phenotypic Hit to Validated Target

Modern drug discovery largely follows two paradigms: target-based and phenotypic screening.[4][5]

  • Target-Based Discovery: This hypothesis-driven approach begins with a known biological target (e.g., a specific enzyme or receptor) implicated in a disease.[6] Large compound libraries are then screened to find molecules that modulate the activity of this specific target. Its strength lies in its focused nature, but it can be limited by an incomplete understanding of complex disease biology.[6]

  • Phenotypic Discovery: This approach is more empirical. Compounds are tested in complex biological systems, such as cells or whole organisms, to identify molecules that produce a desired physiological outcome (a "phenotype"), like inducing cancer cell death.[7] The molecular target is often unknown at the outset. Phenotypic screening has proven highly successful for discovering first-in-class medicines precisely because it makes no prior assumptions about the MoA.[4][7]

Assuming this compound was identified in a phenotypic screen, our primary challenge is to deconvolve its mechanism. This guide outlines the logical progression from confirming direct target interaction to quantifying its biochemical consequences.

MoA_Validation_Strategy cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Biochemical & Cellular Validation cluster_2 Phase 3: Lead Optimization phenotypic_hit Phenotypic Hit (e.g., this compound) target_id Target Identification (e.g., Chemoproteomics) phenotypic_hit->target_id If target is unknown target_engagement Target Engagement Validation (CETSA) target_id->target_engagement biochemical_assay Biochemical Assays (Enzyme Kinetics) target_engagement->biochemical_assay Does it affect target activity? cellular_assay Cellular Pathway Analysis (e.g., Western Blot) biochemical_assay->cellular_assay Does it affect downstream pathways? sar Structure-Activity Relationship (SAR) cellular_assay->sar selectivity Selectivity Profiling (e.g., Kinome Scan) sar->selectivity

Figure 1: Overall strategy for MoA validation.

Part 2: The Litmus Test: Confirming Target Engagement in a Cellular Environment

Before investigating the functional consequences of a drug-target interaction, one must first prove that the compound physically binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[8][9]

Principle of the Assay: CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a small molecule binds to a protein, it typically increases the protein's resistance to heat-induced denaturation.[11] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein that remains, we can detect a "thermal shift" indicative of target engagement. This method is invaluable as it assesses binding in an intact cellular context, implicitly accounting for cell permeability and potential intracellular metabolism.

Comparative Methodologies: Target Engagement
MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein in cells or lysates.Label-free; performed in native cellular environment; reflects compound permeability.[8][11]Requires a specific antibody for detection (Western Blot); lower throughput for traditional format.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Real-time kinetics (on/off rates); label-free; high sensitivity.Requires purified protein; may not reflect cellular environment; protein immobilization can affect conformation.[12]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction to determine binding affinity, stoichiometry, and enthalpy.Gold standard for thermodynamics; solution-based (no immobilization).Requires large amounts of purified protein and compound; lower throughput.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to generate a CETSA melt curve to demonstrate the stabilization of a putative target protein by this compound.

Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein.

  • This compound (and alternative/control compounds).

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western Blotting equipment.

  • Thermal cycler.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Aliquoting:

    • Harvest cells using trypsin, wash with PBS, and pellet by centrifugation.[8]

    • Resuspend the cell pellet in PBS containing protease inhibitors to a desired concentration (e.g., 10-20 million cells/mL).

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient.

    • Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 68°C in 2°C or 3°C increments).[8][11]

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).[8]

    • Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western Blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software (e.g., ImageJ).

    • Plot the normalized band intensity (soluble protein fraction) against the temperature for both the vehicle-treated and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Treat cells with Compound or Vehicle B Harvest and resuspend cells in PBS A->B C Aliquot cell suspension into PCR tubes B->C D Apply temperature gradient (Heat Challenge) C->D E Freeze-thaw cycles to lyse cells D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant (soluble fraction) F->G H Western Blot for target protein G->H I Quantify and plot results H->I

Figure 2: Step-by-step workflow for a CETSA experiment.

Part 3: Quantifying Functional Impact: Biochemical Assays

Confirming that a compound binds to a target is necessary but not sufficient. The next critical step is to determine if this binding event modulates the target's biological activity. If the target is an enzyme, enzyme kinetic assays are the gold standard for this evaluation.[13][14]

Principle of the Assay: Enzyme kinetic assays measure the rate of an enzymatic reaction by monitoring the consumption of a substrate or the formation of a product over time.[14] To determine a compound's inhibitory potential, the reaction rate is measured at various concentrations of the compound, allowing for the calculation of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

Comparative Methodologies: Assessing Enzyme Inhibition
Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures changes in light absorbance as a substrate is converted to a product with different spectral properties.Continuous, real-time monitoring; widely applicable and cost-effective.[14]Requires a chromogenic substrate or product; can be subject to interference from colored compounds.
Fluorometric Measures changes in fluorescence upon enzymatic conversion of a fluorogenic substrate.Higher sensitivity than spectrophotometry; suitable for low enzyme concentrations.Potential for compound autofluorescence; more expensive substrates.
Luminometric Measures light produced from a chemiluminescent reaction, often coupled to the primary enzymatic reaction (e.g., ATP quantification).Extremely high sensitivity; broad dynamic range.Often requires coupled enzyme systems which can complicate data interpretation; endpoint assays are common.
Radiometric Measures the incorporation of a radiolabeled atom from a substrate into a product.Highly sensitive and direct; not subject to optical interference.Requires handling of radioactive materials and specialized equipment.
Detailed Protocol: Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 of this compound against its purified target enzyme.

Materials:

  • Purified, active target enzyme.

  • Specific substrate for the enzyme.

  • Assay buffer (optimized for pH, ionic strength, and cofactors).[14]

  • This compound and control compounds.

  • 96-well microplate.

  • Microplate spectrophotometer.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations (e.g., 100 µM to 1 nM in half-log or two-fold dilutions).[16]

    • Prepare solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[15][17]

  • Assay Setup (96-well plate):

    • Add a small volume of each compound dilution to the appropriate wells.

    • Include control wells:

      • 100% Activity Control (Negative Control): Enzyme, substrate, and DMSO (no inhibitor).

      • 0% Activity Control (Background Control): Substrate and DMSO (no enzyme).

    • Add the enzyme solution to all wells except the background control and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiating and Monitoring the Reaction:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature.

    • Measure the absorbance at a specific wavelength in kinetic mode (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Subtract the average velocity of the background control from all other measurements.

    • Normalize the data by expressing the velocities as a percentage of the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[15]

Hypothetical Comparative Data

The table below illustrates how data from these experiments could be used to compare this compound against other hypothetical compounds.

CompoundTarget Engagement (CETSA ΔTagg, °C)Biochemical Potency (Enzyme IC50, nM)Cellular Potency (Phenotypic IC50, nM)
This compound +5.2 75 250
Alternative 1 (Thiazole Core)+6.140150
Alternative 2 (Bromophenyl Core)+2.3850>10,000
Negative Control CompoundNo shift>50,000>50,000

Part 4: Broadening the Horizon: Target Identification and Selectivity

If the target of this compound is unknown, or if assessing its selectivity is a priority, chemical proteomics approaches are indispensable.

Principle of Kinobeads Profiling: This technique is used to profile the interaction of compounds with protein kinases, a major class of drug targets.[18] It involves the use of "kinobeads"—a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[19] A cell lysate is incubated with the compound of interest, and this mixture is then passed over the kinobeads. Kinases that are bound by the free compound in the lysate will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. By comparing the proteins captured in the presence and absence of the drug, one can identify its specific targets.[18][20] This competition-based assay provides a powerful, unbiased view of a compound's kinase targets in a near-native environment.[18]

Conclusion

The validation of a small molecule's mechanism of action is a systematic and multi-faceted process that forms the bedrock of modern drug discovery. For a novel compound such as this compound, a logical and rigorous experimental cascade is required. This journey begins with unequivocally demonstrating target engagement in a cellular context using methods like CETSA, proceeds to quantifying the functional impact on the target's activity through biochemical assays, and expands to system-wide analyses of selectivity and downstream pathway effects. Each experimental step provides a crucial piece of the puzzle, and only by assembling these pieces can we build a complete and confident understanding of a compound's MoA. This validated understanding is what ultimately transforms a promising molecular "hit" into a viable therapeutic candidate.

References

  • Swinney, D. C., & Anthony, J. (2011). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]
  • Alves, V. M., et al. (2020). Bridging the gap between target-based and phenotypic-based drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Owens, J. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. Technology Networks. [Link]
  • Lee, M. L., & Bogyo, M. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]
  • Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. The Blog - Tecan. [Link]
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
  • Bantscheff, M., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
  • Arkin, M. (2021).
  • Jin, L., & Wu, G. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
  • Green, N., et al. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Omega. [Link]
  • Lork, C., et al. (2021). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. [Link]
  • BindingDB. (n.d.). Assay in Summary_ki. BindingDB. [Link]
  • Karaman, M. W., et al. (2008). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

Sources

A Comparative Analysis of Thiazoleacetonitriles in Inhibiting Cancer Cell Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds consistently emerging as a rich source of therapeutic potential. Among these, the thiazole scaffold has garnered significant attention due to its prevalence in a wide array of biologically active molecules. This guide provides an in-depth comparative analysis of a specific subclass, thiazoleacetonitriles, and their analogues, in the context of inhibiting cancer cell growth. We will delve into their cytotoxic efficacy, explore the underlying mechanisms of action, and provide detailed, field-proven experimental protocols to empower researchers in their quest for the next generation of cancer therapeutics.

The Thiazole Scaffold: A Privileged Structure in Oncology

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to form key interactions with biological targets have made it a feature in numerous FDA-approved drugs.[1] In the realm of oncology, thiazole derivatives have demonstrated a remarkable capacity to interfere with various biological pathways critical for cancer cell proliferation and survival.[2] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of key signaling molecules like protein kinases.[3][4] This versatility makes the thiazole scaffold a fertile ground for the development of targeted and potent anticancer agents.

Comparative Cytotoxicity of Thiazoleacetonitrile Derivatives

The true measure of an anticancer agent's potential lies in its ability to selectively eliminate cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater potency.

Below is a comparative summary of the in vitro cytotoxic activity of several thiazole derivatives, including those with an acetonitrile moiety or structurally related functional groups, against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[5]
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[5]
Compound 4m BxPC-3 (Pancreatic)1.69--[6]
Compound 4m MOLT-4 (Leukemia)1.85--[6]
Compound 4m MCF-7 (Breast)2.2--[6]
Compound 4n BxPC-3 (Pancreatic)1.82--[6]
Compound 4r BxPC-3 (Pancreatic)1.95--[6]
Compound 9d MCF-7 (Breast)5.41Doxorubicin6.73[7]
Compound 12f HepG2 (Liver)2.2Doxorubicin8.28[4]
Compound 12f A549 (Lung)4.5Doxorubicin6.62[4]
Bis-Thiazole 5c Hela (Cervical)0.0006--[8]
Bis-Thiazole 5f KF-28 (Ovarian)0.006--[8]

Expert Analysis of Cytotoxicity Data:

The data presented above highlights the significant anticancer potential of thiazole derivatives. Notably, several compounds exhibit IC50 values in the low micromolar and even nanomolar range, indicating high potency. For instance, the bis-thiazole derivatives 5c and 5f demonstrate exceptional activity against cervical and ovarian cancer cell lines, respectively.[8] The thiazole derivative 4c shows greater potency than the standard drug Staurosporine against the MCF-7 breast cancer cell line.[5] Furthermore, compounds like 4m and 9d display broad-spectrum activity against multiple cancer cell types.[6][7]

The variation in IC50 values across different cell lines for the same compound underscores the importance of cell-type specific responses and the need for broad-panel screening in early-stage drug discovery. The structural features of these molecules, as we will discuss in the Structure-Activity Relationship section, play a critical role in determining their cytotoxic efficacy.

Unraveling the Mechanisms of Action: Apoptosis and Cell Cycle Arrest

Effective anticancer drugs not only halt cell proliferation but ideally induce cancer cell death. Thiazoleacetonitriles and their analogues have been shown to exert their effects through two primary, often interconnected, mechanisms: the induction of apoptosis and the disruption of the cell cycle.

Induction of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. A hallmark of many successful chemotherapeutic agents is their ability to reactivate this dormant cell death program in cancer cells.

Several studies have demonstrated that thiazole derivatives are potent inducers of apoptosis. For example, compound 4c was found to significantly increase the percentage of apoptotic cells in the pre-G1 phase in MCF-7 cells.[5] Similarly, the bis-thiazole derivative 5f induced a remarkable 82.76% apoptotic cell death in KF-28 ovarian cancer cells.[8] This is often accompanied by the activation of key executioner proteins of the apoptotic cascade, such as caspases. For instance, some thiazole derivatives have been shown to activate caspase-3, a central player in the final stages of apoptosis.[9]

The following diagram illustrates a simplified workflow for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining, a standard and reliable method in the field.

G cluster_workflow Apoptosis Assessment Workflow cluster_results Interpretation of Results A Cancer Cell Culture (e.g., MCF-7, HepG2) B Treatment with Thiazoleacetonitrile Derivative A->B Incubate for 24-48h C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E Analyze fluorescence F Live Cells (Annexin V-, PI-) E->F G Early Apoptotic Cells (Annexin V+, PI-) E->G H Late Apoptotic/Necrotic Cells (Annexin V+, PI+) E->H

Caption: Workflow for Apoptosis Detection.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is often deregulated, leading to uncontrolled proliferation. Many anticancer agents function by causing a halt or "arrest" at specific checkpoints in the cell cycle, preventing the cancer cells from dividing.

Thiazole derivatives have been shown to induce cell cycle arrest at various phases. For example, compound 4c was observed to cause cell cycle arrest in the G1 and S phases in MCF-7 cells.[10] The bis-thiazole derivative 5f was found to induce cell cycle arrest at the G1 phase.[8] Other studies have reported G2/M phase arrest induced by different thiazole-containing compounds.[7] This disruption of the normal cell cycle progression can be a prelude to apoptosis.

The diagram below outlines the general workflow for analyzing the cell cycle using propidium iodide staining and flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow cluster_results Cell Cycle Phase Distribution A Cancer Cell Culture B Treat with Thiazoleacetonitrile A->B Time-course experiment C Harvest and Fix Cells (e.g., with Ethanol) B->C D Treat with RNase and Stain with Propidium Iodide (PI) C->D E Flow Cytometry Analysis D->E Measure DNA content F G0/G1 Phase E->F G S Phase E->G H G2/M Phase E->H

Caption: Workflow for Cell Cycle Analysis.

Signaling Pathways Targeted by Thiazole Derivatives

The anticancer effects of thiazoleacetonitriles are often mediated by their interaction with specific signaling pathways that are crucial for cancer cell survival and proliferation. While the exact targets can vary between different derivatives, some common pathways have been implicated.

One such pathway is the VEGFR-2 signaling cascade . Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can therefore starve the tumor of its blood supply. Compound 4c , for instance, has been shown to block VEGFR-2.[5]

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how its inhibition can lead to apoptosis.

G cluster_pathway VEGFR-2 Signaling and Apoptosis Induction VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiazole Thiazoleacetonitrile Derivative Thiazole->VEGFR2 Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Comparative Guide to Assessing the Kinase Selectivity of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the kinase selectivity profile of the novel compound, 4-(4-Bromophenyl)-2-thiazoleacetonitrile. In drug discovery, establishing the selectivity of a kinase inhibitor is paramount; it helps predict therapeutic efficacy and potential off-target toxicities.[1][2] Many kinase inhibitors target the highly conserved ATP-binding pocket, making the development of selective compounds a significant challenge.[3][4] This document outlines a multi-pronged experimental strategy, from broad biochemical screens to targeted cell-based validation, designed to build a robust and reliable selectivity profile. We will compare the hypothetical performance of this compound against established kinase inhibitors to contextualize its potential as a chemical probe or therapeutic candidate.

Strategic Design of the Kinase Selectivity Screen

The foundation of a meaningful selectivity assessment is the rational design of the kinase panel. A tiered approach is most efficient.[5] Our strategy for this compound, a compound with a thiazole scaffold common to many kinase inhibitors, involves a multi-level screen designed to identify its primary target(s) and any potential off-targets across the human kinome.

Causality Behind the Panel Selection:

  • Hypothesized Primary Target & Family: The thiazole ring is a key feature in potent inhibitors like Dasatinib, a dual inhibitor of Abl and Src kinases.[6] Therefore, we hypothesize that this compound may target members of the Src or Abl families. Our panel will include these kinases to test this primary hypothesis.

  • Closely Related Kinases: To probe for selectivity within a kinase family, we will include kinases with high sequence homology to the hypothesized primary targets (e.g., other Src family kinases like LCK, FYN).[6] This is crucial for understanding the potential for class-specific versus isoform-specific inhibition.

  • Broad Kinome Panel: A broad, representative panel of kinases from different families is essential to uncover unexpected off-target interactions that could lead to toxicity or provide opportunities for polypharmacology.[1][7] Commercial services offer comprehensive panels for this purpose.[8]

Comparator Compounds: To benchmark the performance of this compound, we will use two well-characterized inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of ABL, SRC family kinases, c-Kit, and PDGFR.[6] This serves as an example of a relatively non-selective but clinically effective drug.

  • SU6656: A selective inhibitor of the Src family of tyrosine kinases, which serves as a benchmark for a more targeted profile.

G cluster_0 Panel Design Strategy cluster_1 Kinase Groups in Panel Compound 4-(4-Bromophenyl)- 2-thiazoleacetonitrile Panel Kinase Panel Selection Compound->Panel Primary Hypothesized Primary Targets (e.g., SRC, ABL) Panel->Primary Test Hypothesis Related Closely Related Kinases (e.g., LCK, FYN) Panel->Related Assess Family Selectivity Broad Broad Kinome Screen (>300 Kinases) Panel->Broad Identify Off-Targets Comparators Comparator Compounds (Dasatinib, SU6656) Comparators->Panel

Caption: Logical workflow for designing the kinase selectivity panel.

Primary Assessment: Biochemical Potency (IC50) Profiling

The initial step is to determine the half-maximal inhibitory concentration (IC50) of the compound against each kinase in the panel. This provides a quantitative measure of potency. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that measures the amount of ADP produced in a kinase reaction.[3][9] This assay format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Dasatinib, and SU6656 in 100% DMSO, starting at a 100x final concentration (e.g., 1 mM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution for each specific kinase from the panel.

  • Compound Addition: Add 50 nL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

  • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[3]

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be set at or near the Km for each individual kinase to ensure that the measured IC50 value reflects the inhibitor's intrinsic affinity.[6]

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader (e.g., GloMax® Discover System). The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.[9]

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G start Start: Prepare Compound Dilutions step1 Add Kinase + Substrate to 384-well plate start->step1 step2 Add Compound Dilutions (or DMSO control) step1->step2 step3 Pre-incubate (15 min) step2->step3 step4 Initiate reaction with ATP (at Km concentration) step3->step4 step5 Incubate (1-2 hours) step4->step5 step6 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) step5->step6 step7 Incubate (40 min) step6->step7 step8 Add Kinase Detection Reagent (Converts ADP to ATP) step7->step8 step9 Incubate (30 min) step8->step9 step10 Measure Luminescence step9->step10 end End: Calculate IC50 Values step10->end

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Orthogonal Validation: Competitive Binding Assay (Kd)

To validate the biochemical data and confirm direct target engagement, an orthogonal assay is essential.[6] Competitive binding assays measure the ability of a compound to displace a high-affinity probe from the kinase's ATP pocket, yielding a dissociation constant (Kd). This method is independent of enzyme catalysis and can detect inhibitors that bind to either active or inactive kinase conformations.[6][11] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous format for this purpose.[12]

Experimental Protocol: TR-FRET Kinase Binding Assay
  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in assay buffer containing 1% DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, a fluorescently-labeled kinase tracer (a known ATP-competitive ligand), and a lanthanide-labeled anti-tag antibody specific to the recombinant kinase.

  • Initiate Binding Reaction: Add the tagged recombinant kinase to all wells to initiate the competitive binding reaction.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a TR-FRET enabled plate reader. The reader excites the lanthanide donor and measures emission from both the donor and the acceptor tracer.

  • Data Analysis: The TR-FRET signal is proportional to the amount of tracer bound to the kinase. Calculate the ratio of acceptor to donor emission. As the test compound displaces the tracer, the FRET signal decreases. Plot the signal versus compound concentration to determine the IC50, which can then be converted to a Kd using the Cheng-Prusoff equation.[5]

G cluster_0 No Inhibitor (High FRET) cluster_1 With Inhibitor (Low FRET) node_a Kinase-Tag ATP Pocket node_b Tracer (Acceptor) node_a:f1->node_b Binds node_c Antibody (Donor) node_a:f0->node_c Binds node_c->node_b FRET Signal node_d Kinase-Tag ATP Pocket node_f Antibody (Donor) node_d:f0->node_f Binds node_g Inhibitor node_d:f1->node_g Binds node_e Tracer (Acceptor) node_f->node_e No FRET

Caption: Principle of a TR-FRET competitive binding assay.

Cellular Target Engagement & Pathway Inhibition

Demonstrating that an inhibitor engages its target in a physiological context is a critical step.[13][14] A cell-based assay confirms that the compound is cell-permeable and can inhibit the kinase in the complex intracellular environment. We will measure the phosphorylation of a known downstream substrate of our hypothesized primary target (e.g., STAT3 for SRC) via a quantitative immunoassay.[15][16]

Experimental Protocol: Cellular Phospho-Substrate Assay
  • Cell Culture and Plating: Culture a relevant cell line (e.g., a cancer cell line with activated SRC signaling) and seed into 96-well plates. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours if required.

  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 1-2 hours.

  • Stimulation: If necessary, stimulate the signaling pathway with an appropriate growth factor or activator for a short period (e.g., 15-30 minutes) to induce robust substrate phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the concentration of the phosphorylated substrate (e.g., p-STAT3) and total substrate (total STAT3) in the cell lysates using a sandwich ELISA, Meso Scale Discovery (MSD), or similar immunoassay platform.[15]

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal for each well. Plot the normalized signal versus inhibitor concentration to determine the cellular IC50.

Data Synthesis and Comparative Analysis

The culmination of this workflow is a comprehensive dataset that allows for a direct comparison of selectivity. The data should be compiled into a clear, concise table.

Table 1: Hypothetical Kinase Inhibition Profile (Note: Data below is for illustrative purposes only and does not represent actual experimental results.)

KinaseThis compound IC50 (nM)Dasatinib IC50 (nM)SU6656 IC50 (nM)
SRC 5 <1 20
ABL1 8 <1 >10,000
LCK151.5150
FYN251.2180
EGFR1,500500>10,000
VEGFR22,30080>10,000
c-Kit>5,00015>10,000
p38α>10,0002,500>10,000

Interpreting the Selectivity Profile:

  • This compound appears to be a potent dual inhibitor of SRC and ABL, with good selectivity against other SRC family members (LCK, FYN). Its selectivity against unrelated kinases like EGFR and VEGFR2 is excellent (>300-fold).

  • Dasatinib demonstrates its known multi-targeted profile, potently inhibiting SRC, ABL, and c-Kit.[6]

  • SU6656 shows high selectivity for SRC family kinases over ABL and other tested kinases, consistent with its characterization.

To quantify selectivity, a Selectivity Score can be calculated, which divides the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested.[5] A lower score indicates higher selectivity. Another metric, the Gini score , can also be used to represent the inequality of inhibitory activity across the kinome, with a score approaching 1 indicating high selectivity.[7]

G A Biochemical Screen (e.g., ADP-Glo) B Determine Potency (IC50) across Kinome Panel A->B G Integrated Selectivity Profile B->G Synthesize Data C Orthogonal Validation (e.g., TR-FRET Binding) D Confirm Direct Engagement (Kd) C->D D->G Synthesize Data E Cell-Based Assay (e.g., Phospho-Substrate) F Verify Cellular Activity E->F F->G Synthesize Data

Caption: A self-validating system for kinase inhibitor profiling.

Conclusion

This guide details a rigorous, multi-step process for characterizing the selectivity of a novel kinase inhibitor, this compound. By combining broad biochemical profiling with orthogonal binding assays and functional cellular validation, researchers can build a high-confidence profile of a compound's activity. The comparative analysis against established inhibitors like Dasatinib and SU6656 is crucial for contextualizing the compound's selectivity and guiding its future development. Based on our hypothetical data, this compound presents as a promising selective dual SRC/ABL inhibitor, warranting further investigation as a tool for chemical biology or as a lead for therapeutic development.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 kinase inhibitors. Nature Biotechnology, 29(11), 1039–1045. [Link]
  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology Corp. [Link]
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex Ltd. [Link]
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Vasta, J.D., et al. (2018). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 23(1), 48-59. [Link]
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Corp. [Link]
  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]
  • Reaction Biology. (2022).
  • Foley, T.L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 416-425. [Link]
  • Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
  • Graczyk, P.P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Corp. [Link]
  • Metz, J.T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]
  • Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 47. [Link]
  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design, 18(20), 2916-2925. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-bromophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous derivatives with promising therapeutic potential, particularly in oncology. Compounds built around this core have consistently demonstrated potent cytotoxic effects against cancer cell lines in controlled laboratory settings (in vitro). However, the ultimate measure of a compound's therapeutic value lies in its ability to replicate this efficacy within a complex, living biological system (in vivo). This guide provides a critical comparison of the in vitro and in vivo performance of this chemical class, delving into the experimental methodologies, interpreting the available data, and exploring the causal factors behind the often-observed efficacy gap.

Part 1: In Vitro Efficacy — Promise in the Petri Dish

In vitro studies are the foundational step in drug discovery, offering a rapid and cost-effective method to screen large numbers of compounds for biological activity. For 4-(4-bromophenyl)thiazole derivatives, these assays typically measure the compound's ability to inhibit cancer cell growth or induce cell death.

The Rationale Behind In Vitro Cytotoxicity Screening

The primary goal of initial in vitro screening is to identify compounds that can selectively kill cancer cells or halt their proliferation at low concentrations. The 4-(4-bromophenyl)thiazole moiety, often functionalized at the 2-amino position, has been a focal point of synthesis campaigns due to the thiazole ring's ability to engage in diverse biological interactions.[1][2] Assays using cancer cell lines like MCF-7 (breast adenocarcinoma) and HepG2 (liver carcinoma) are standard first-pass evaluations.[1] The choice of cell line is critical and should ideally reflect the intended therapeutic target. For instance, MCF-7 is an estrogen receptor-positive cell line, making it a relevant model for specific subtypes of breast cancer.[2][3]

Quantitative Analysis of In Vitro Potency

The efficacy of these compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency. Several studies have documented the promising cytotoxic effects of various 4-(4-bromophenyl)thiazole derivatives.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2)MCF-7 (Breast)SRB10.5[2]
4-(4-bromophenyl)thiazole derivative (4b)MCF-7 (Breast)MTT31.5 ± 1.91[1]
4-(4-bromophenyl)thiazole derivative (4b)HepG2 (Liver)MTT51.7 ± 3.13[1]
2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole (11d)A-549 (Lung)Not Specified62.5 µg/mL[4]

Note: Direct comparison between studies should be made with caution due to variations in assay protocols and conditions.

Standard Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).

  • Compound Treatment: The synthesized 4-(4-bromophenyl)thiazole derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations. The cell culture medium is replaced with medium containing these varying drug concentrations. A control group receives medium with DMSO only.

  • Incubation: The plate is incubated for a set period, commonly 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-Well Plate adhere 2. Incubate Overnight (Allow Adherence) seed->adhere treat 3. Add Compound Dilutions to Wells adhere->treat incubate_drug 4. Incubate (e.g., 48-72h) treat->incubate_drug add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate_drug->add_mtt solubilize 6. Add Solubilizing Agent add_mtt->solubilize read 7. Measure Absorbance solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze

MTT Assay Workflow for In Vitro Cytotoxicity.

Part 2: In Vivo Efficacy — The Whole-Organism Challenge

While potent in vitro activity is a prerequisite, it is not always predictive of in vivo success. The transition to animal models introduces the complexities of absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[2][5] Furthermore, the tumor microenvironment in a living organism, with its complex network of blood vessels, immune cells, and extracellular matrix, presents a formidable barrier that is absent in a 2D cell culture.

The Gold Standard: Human Tumor Xenograft Models

The most common preclinical in vivo model for cancer drug evaluation is the cell line-derived xenograft (CDX).[6] This model involves implanting human cancer cells, such as those used in in vitro assays, into immunodeficient mice (e.g., athymic nude or SCID mice).[7][8] The lack of a functional immune system in these mice prevents the rejection of the human tumor cells, allowing them to grow into solid tumors.[6] This approach provides a living system to evaluate a drug's ability to shrink tumors and its overall toxicity to the host.

Evaluating Performance: From IC50 to Tumor Growth Inhibition

Direct in vivo efficacy data for specific 4-(4-bromophenyl)thiazole derivatives is less prevalent in publicly accessible literature, a common scenario in early-stage drug development.[9] However, the performance of these novel compounds is often benchmarked against standard-of-care chemotherapeutics like 5-Fluorouracil (5-FU).[9] The primary endpoint in these studies is typically Tumor Growth Inhibition (TGI), which measures the reduction in tumor size in treated animals compared to a control group.

Compound/DrugCancer ModelAdministration RouteDosage RegimenEfficacy MetricReference
4-(4-bromophenyl)-1,3-thiazol-2-amine derivative (p2)Human Breast Adenocarcinoma (MCF7)In Vitro Data OnlyNot ApplicableIC50 = 10.5 µM[9]
5-Fluorouracil (5-FU) (Standard of Care)Human Breast Cancer (MCF7) XenograftIntraperitoneal (i.p.)50 mg/kg, daily for 5 daysSignificant tumor growth suppression[9]

This table highlights the current data gap: while a compound like derivative p2 shows promise in vitro, its in vivo performance has not been published. The comparison to 5-FU provides a necessary benchmark for what successful tumor inhibition looks like in a preclinical model.

Standard Protocol: Murine Xenograft Model for Anticancer Efficacy

Methodology:

  • Cell Preparation: Human cancer cells (e.g., MCF-7) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor formation.

  • Implantation: A specific number of cells (e.g., 5-10 million) is subcutaneously injected into the flank of immunodeficient mice.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using calipers, often with the formula: (Length x Width²)/2.[10]

  • Randomization & Treatment: Once tumors reach the target size, mice are randomly assigned to different groups (e.g., vehicle control, test compound, positive control drug).

  • Drug Administration: The test compound and controls are administered according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection). Animal body weight and general health are monitored closely for signs of toxicity.

  • Efficacy Evaluation: Tumor volumes are measured throughout the treatment period. The primary endpoint is the difference in tumor volume between the treated and control groups at the end of the study.

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated. Statistical analyses are performed to determine if the observed tumor suppression is significant.

Xenograft_Workflow cluster_implant Tumor Establishment cluster_treatment Treatment Phase cluster_analysis Analysis prep_cells 1. Prepare Human Cancer Cell Suspension inject 2. Subcutaneous Injection into Immunodeficient Mice prep_cells->inject monitor_growth 3. Monitor Tumor Growth to Palpable Size (e.g., 100-200 mm³) inject->monitor_growth randomize 4. Randomize Mice into Groups monitor_growth->randomize administer 5. Administer Compound & Controls on Schedule randomize->administer measure 6. Monitor Tumor Volume & Animal Health administer->measure analyze 7. Calculate TGI & Perform Statistics measure->analyze PI3K_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 4-(4-bromophenyl)thiazole Compound Inhibitor->PI3K Inhibits

Hypothesized inhibition of the PI3K/Akt pathway.

Conclusion and Future Outlook

The 4-(4-bromophenyl)thiazole scaffold remains a highly promising starting point for the development of new anticancer agents. Numerous derivatives demonstrate significant cytotoxic potency in vitro. The critical next step for researchers is to systematically bridge the gap to in vivo validation. This requires a multiparametric approach:

  • Early ADME Profiling: Integrating in silico and in vitro ADME assays early in the discovery process can help select compounds with more favorable pharmacokinetic properties.

  • Lead Optimization: Promising hits from in vitro screens must be chemically modified to enhance solubility, metabolic stability, and target residence time without sacrificing potency.

  • Advanced In Vivo Models: Moving beyond standard CDX models to patient-derived xenografts (PDXs) can offer a more clinically relevant testing ground, as these models better retain the heterogeneity of the original human tumor. [8] By understanding the distinct challenges and methodologies of both in vitro and in vivo evaluation, the scientific community can more effectively translate the initial promise of compounds like the 4-(4-bromophenyl)thiazoles into tangible therapeutic candidates.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to Oncology, 42, 1-22.
  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. [Link]
  • Al-Suwaidan, I. A., Mannaa, M. A., Bakr, R. B., Al-Faifi, S. A., El-Emam, A. A., & El-Sayed, M. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (n.d.). MDPI. [Link]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Proprevia. [Link]
  • Sharma, D., Kumar, S., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Rani, P., Singh, P., Kumar, V., & Yusuf, M. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.
  • El-Helby, A. A., Sakr, H., Eisa, H. M., & El-Adl, K. (2019). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Letters in Drug Design & Discovery, 16(11), 1256-1268.
  • Ghorbani-Vaghei, R., & Dastkhan, F. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. (n.d.).
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central. [Link]
  • For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).
  • Mahmood, A. A. R., & Kubba, A. K. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 8(2), 226-232.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2025, June 29).
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). MDPI. [Link]
  • Synthesis,in Vitro Anticancer and Antioxidant Activity of Thiadiazole Substituted Thiazolidin-4-ones. (n.d.). SciSpace. [Link]
  • Bhalekar, S. M., & Nerkar, A. G. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (n.d.). PubMed Central. [Link]695/)

Sources

A Researcher's Guide to the Validation of Molecular Docking Predictions for 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, computational methods are indispensable for the rapid and cost-effective identification of promising therapeutic candidates. Molecular docking, a cornerstone of in silico screening, predicts the binding mode and affinity of a small molecule within the active site of a biological target. However, these predictions are theoretical models and demand rigorous experimental validation to ascertain their real-world relevance. This guide provides a comprehensive framework for the validation of molecular docking predictions, using the novel compound 4-(4-Bromophenyl)-2-thiazoleacetonitrile as a case study. We will explore a multi-pronged approach, integrating biophysical, biochemical, and further computational techniques to build a robust, evidence-based assessment of its predicted interaction with the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology.[1][2]

Introduction: The Imperative of Validation

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer and antimicrobial activities.[3][4] Derivatives of 4-(4-bromophenyl)-thiazole, in particular, have shown promise in preclinical studies.[5] Our focus, this compound, is a novel derivative with therapeutic potential. A hypothetical molecular docking study suggests its potential as an inhibitor of the EGFR kinase, a key regulator of cell proliferation whose dysregulation is a hallmark of many cancers.[6][7]

However, the journey from a promising docking score to a validated lead compound is paved with meticulous experimental verification. Docking algorithms, while powerful, rely on scoring functions that are approximations of the complex energetic landscapes of protein-ligand interactions. Therefore, experimental validation is not merely a confirmatory step but a crucial component of the scientific method in drug discovery, ensuring that computational models accurately reflect biological reality.

The Hypothetical Docking Study: A Starting Point

For the purpose of this guide, we will consider a hypothetical molecular docking study of this compound with the kinase domain of EGFR.

  • Target: Human Epidermal Growth Factor Receptor (EGFR) kinase domain.

  • PDB ID: 2ITO (Crystal structure of EGFR kinase domain in complex with Erlotinib).

  • Docking Software: AutoDock Vina.

  • Prediction: this compound is predicted to bind within the ATP-binding pocket of the EGFR kinase domain with a high affinity, forming key interactions with residues critical for its catalytic activity.

As a point of comparison, we will utilize Erlotinib , a known and clinically approved EGFR inhibitor, as a positive control throughout our validation workflow.[8]

A Multi-Faceted Validation Strategy

A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. Our approach will encompass:

  • Biophysical Assays: To quantify the binding affinity and thermodynamics of the interaction.

  • Structural Biology: To visualize the binding mode at an atomic level.

  • Computational Validation: To assess the stability of the predicted binding pose over time.

dot

Caption: Overall workflow for the validation of molecular docking predictions.

Part 1: Biophysical Characterization of Binding

Biophysical techniques are essential for quantifying the interaction between a ligand and its target protein in solution.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[9] It provides valuable information on the association (k_on) and dissociation (k_off) rates of a ligand, from which the equilibrium dissociation constant (K_D) can be derived.

  • Immobilization of EGFR:

    • Recombinantly express and purify the EGFR kinase domain.

    • Covalently immobilize the EGFR kinase domain onto a CM5 sensor chip via amine coupling.[10]

    • A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding signals.

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound and Erlotinib (positive control) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement:

    • Inject the different concentrations of the analytes over the sensor and reference surfaces at a constant flow rate.[11]

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding curves.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[12]

  • Sample Preparation:

    • Dialyze the purified EGFR kinase domain and dissolve this compound and Erlotinib in the same buffer to minimize heats of dilution.[13][14]

    • Typically, the protein is placed in the sample cell and the ligand in the injection syringe at a 10-20 fold higher concentration.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution while maintaining a constant temperature.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine K_D, n, ΔH, and ΔS.[15]

dot

Sources

A Guide to Assessing the Enzyme Selectivity Profile of Novel Thiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.

Abstract

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes. While potent on-target activity is the primary goal, ensuring selectivity is paramount to minimizing off-target toxicity and improving therapeutic outcomes. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel thiazole-containing compounds, using the hypothetical inhibitor 4-(4-Bromophenyl)-2-thiazoleacetonitrile as a model. Due to the limited public data on this specific molecule, we will use established methodologies and data from well-characterized inhibitors to illustrate the principles and workflows for robust selectivity profiling. We will detail the strategic rationale behind experimental choices, provide step-by-step protocols for key assays, and present a clear method for data interpretation and visualization.

Introduction: The Selectivity Imperative in Drug Discovery

The efficacy of any small molecule inhibitor is defined by its ability to modulate a specific biological target. However, the proteome is a vast landscape of structurally similar proteins. A promiscuous inhibitor, one that binds to multiple unintended targets, can lead to unpredictable side effects and potential toxicity. For a compound like this compound, which contains a common heterocyclic motif, assessing its selectivity profile is not just a regulatory hurdle but a critical step in understanding its biological activity and predicting its clinical potential.

The core objective of a cross-reactivity study is to quantify the inhibitor's potency against its intended primary target versus a panel of other, often related, enzymes. A highly selective compound will exhibit a large "selectivity window"—a significant difference in potency between its on-target and off-target activities.

Strategic Approach to Selectivity Profiling

A multi-tiered approach is essential for building a comprehensive selectivity profile. This typically begins with broad, high-throughput screening and funnels down to more specific, cell-based validation assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Output a Test Compound (e.g., 4-(4-Bromophenyl)-2- thiazoleacetonitrile) b Broad Kinase Panel (e.g., KINOMEscan®, >400 kinases) a->b Biochemical Assay (Binding Affinity - Kd) c Select Hits from Tier 1 (Potent Off-Targets) b->c d In Vitro IC50 Determination (Enzymatic Assays) c->d Dose-Response e Cellular Thermal Shift Assay (CETSA) d->e Target Engagement f Phenotypic / Pathway Assays e->f Functional Consequences g Comprehensive Selectivity Profile f->g

Caption: Tiered workflow for assessing inhibitor cross-reactivity.

Experimental Methodologies for Cross-Reactivity Assessment

Tier 1: Broad Kinome Profiling

The first step is to cast a wide net. Since many thiazole-based compounds target the ATP-binding pocket of protein kinases, screening against a large, representative panel of kinases is the logical starting point.

Rationale: The human kinome contains over 500 members, many with highly conserved ATP-binding sites.[1] This structural similarity makes cross-reactivity a common challenge.[2] Services like Eurofins' KINOMEscan® or Reaction Biology's Kinase HotSpot℠ provide rapid screening against hundreds of kinases in a single experiment.[3] These platforms typically use competition binding assays to measure the dissociation constant (Kd) of the inhibitor for each kinase, providing a direct measure of binding affinity.

Data Presentation: The results are often visualized as a "TREEspot™" diagram or a dendrogram, which maps the inhibitor's binding profile across the entire kinome tree. This provides an immediate visual representation of selectivity. For quantitative comparison, the data are best summarized in a table.

Table 1: Illustrative KINOMEscan® Data for a Hypothetical Inhibitor (Data shown is for illustrative purposes to model how results for this compound would be presented.)

Kinase TargetGene SymbolKd (nM)Primary Target?Notes
ABL1 ABL15 Yes Potent on-target activity
LCKLCK15NoOff-target, Src family kinase
SRCSRC25NoOff-target, Src family kinase
FYNFYN40NoOff-target, Src family kinase
FLT3FLT3250NoWeak off-target
EGFREGFR>10,000NoNo significant binding
... (400+ others)...>10,000NoNo significant binding
Tier 2: IC50 Determination for Key Off-Targets

Broad binding assays identify potential off-targets, but they don't measure functional inhibition. The next step is to perform enzymatic assays to determine the half-maximal inhibitory concentration (IC50) for the primary target and the most potent off-targets identified in Tier 1.

Rationale: An IC50 value quantifies the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[4] This is a crucial functional metric. Comparing the IC50 for the primary target to that of off-targets establishes the selectivity window. A larger ratio signifies higher selectivity. It's critical to run these assays under identical conditions (e.g., ATP concentration) because IC50 values for ATP-competitive inhibitors are dependent on substrate concentration.

Protocol: General Protocol for In Vitro Kinase IC50 Determination

  • Reagents & Setup:

    • Recombinant human kinase (primary target and selected off-targets).

    • Specific peptide substrate for each kinase.

    • ATP (at the Km concentration for each specific kinase).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Promega).

    • 384-well assay plates.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution starting from 100 µM). b. To each well of the assay plate, add 5 µL of the diluted compound or DMSO (vehicle control). c. Add 10 µL of a 2X enzyme/substrate mixture in assay buffer. d. Pre-incubate for 15 minutes at room temperature to allow compound binding. e. Initiate the kinase reaction by adding 10 µL of 2X ATP solution. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and detect the signal according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent). h. Read luminescence on a plate reader.

  • Data Analysis: a. Normalize the data: Set the average of the vehicle control wells as 100% activity and a no-enzyme control as 0% activity. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 3: Cellular Target Engagement Confirmation

In vitro assays are essential but do not fully replicate the complex cellular environment. A compound must be able to enter the cell and bind its target amidst a sea of other proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells or tissues.[5]

Rationale: The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[6][7] By heating cells treated with the inhibitor to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift."[8] An increase in the melting temperature of the target protein in the presence of the compound is direct evidence of target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection a Culture cells and treat with Compound or Vehicle b Aliquot cells and heat across a temperature gradient a->b c Lyse cells (e.g., freeze-thaw) b->c d Centrifuge to pellet aggregated proteins c->d e Collect supernatant (soluble fraction) d->e f Quantify target protein (e.g., Western Blot, MS) e->f

Caption: General workflow for a CETSA experiment.

Protocol: CETSA Melt Curve Protocol

  • Cell Culture & Treatment: a. Culture a relevant cell line to ~80% confluency. b. Treat cells with a high concentration of the test compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[5]

  • Harvesting & Heating: a. Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 68°C in 2°C increments), then cool to 4°C.[6]

  • Lysis & Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Detection: a. Carefully collect the supernatant (soluble protein fraction). b. Denature samples in Laemmli buffer and analyze equal protein amounts via SDS-PAGE. c. Perform a Western Blot using a specific antibody against the target protein. d. Image the blot and quantify the band intensities.

  • Data Analysis: a. Normalize the band intensity at each temperature to the 40°C sample. b. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Interpreting the Data: A Comparative Analysis

After completing the experimental workflow, the data must be synthesized into a clear, comparative guide. The goal is to build a "Selectivity Scorecard" for the compound.

Table 2: Example Selectivity Scorecard for a Hypothetical Inhibitor

TargetKd (nM)IC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 On-target)Cellular Target Engagement (CETSA Shift)
ABL1 (On-Target) 5 12 - +8.2 °C
LCK (Off-Target)15484-fold+4.5 °C
SRC (Off-Target)25968-fold+2.1 °C
FLT3 (Off-Target)2501,500125-foldNot Detected

Analysis:

  • Potency: The compound is a potent inhibitor of its primary target, ABL1, with a low nanomolar IC50 and strong evidence of cellular engagement.

  • Selectivity: The compound exhibits limited selectivity against other Src-family kinases like LCK and SRC (4 to 8-fold). While it binds, the functional inhibition is weaker. This could indicate potential for side effects related to the inhibition of these kinases. The 125-fold selectivity over FLT3 is excellent, suggesting that pathways regulated by this kinase are unlikely to be affected.

  • Structure-Activity Relationship (SAR) Implications: The cross-reactivity with LCK and SRC suggests that the compound fits well into the ATP-binding pocket of Src-family kinases. Future medicinal chemistry efforts could focus on modifying the thiazoleacetonitrile scaffold to introduce moieties that create steric hindrance in the SRC/LCK pockets while preserving the high-affinity interactions within the ABL1 pocket.

Conclusion

Evaluating the cross-reactivity of a novel inhibitor like this compound is a critical, multi-step process. It requires moving beyond simple on-target potency measurements to a comprehensive profiling strategy. By integrating broad biochemical screening, functional enzymatic assays, and cellular target engagement studies, researchers can build a robust selectivity profile. This data-driven approach is fundamental to identifying compounds with the highest potential for efficacy and the lowest risk of off-target toxicity, ultimately accelerating the journey from a promising molecule to a safe and effective therapeutic.

References

  • Title: Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Title: KINOMEscan Technology. Source: Eurofins Discovery. URL:[Link]
  • Title: KINOMEscan – High-Throughput Kinase Selectivity Profiling. Source: Ambit Biosciences Inc. (archived). URL:[Link]
  • Title: Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Source: LinkedIn. URL:[Link]
  • Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Source: ACS Chemical Biology. URL:[Link]
  • Title: Direct, indirect and off-target effects of kinase inhibitors.
  • Title: KINOMEscan® Kinase Screening & Profiling Services. Source: Technology Networks. URL:[Link]
  • Title: Kinome Profiling Service. Source: MtoZ Biolabs. URL:[Link]
  • Title: Off-target activity. Source: Grokipedia. URL:[Link]
  • Title: Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Source: Eurofins Discovery. URL:[Link]
  • Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Title: Targeted Kinase Selectivity from Kinase Profiling Data.
  • Title: Profiling the kinetic selectivity of kinase marketed drugs. Source: Enzymlogic. URL:[Link]
  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Reviews. URL:[Link]
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • Title: The use of novel selectivity metrics in kinase research.
  • Title: Strategy toward Kinase-Selective Drug Discovery.
  • Title: A near-universal way to measure enzyme inhibition. Source: McGill Newsroom. URL:[Link]
  • Title: Mechanism of Action Assays for Enzymes. Source: NCBI Bookshelf. URL:[Link]

Sources

A Comparative Benchmarking of Synthetic Routes to Thiazoleacetonitriles for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazole ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs. Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A particularly valuable subclass of these heterocycles is the thiazoleacetonitriles, which serve as versatile intermediates in the synthesis of more complex pharmaceutical agents. The nitrile functionality provides a reactive handle for a variety of chemical transformations, making the efficient synthesis of these building blocks a critical endeavor for drug development professionals.

This guide presents a comparative analysis of three distinct synthetic strategies for the preparation of 2-(thiazol-2-yl)acetonitrile, a representative and foundational thiazoleacetonitrile. We will delve into a direct one-pot synthesis, a multi-step approach commencing with a halogenated thiazole precursor, and the renowned Hantzsch thiazole synthesis. Each route will be evaluated based on its synthetic efficiency, operational simplicity, and the underlying chemical principles that govern the transformations. This in-depth guide is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic pathway for their specific research and development needs.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the three synthetic methodologies discussed in this guide. The efficiency of each route is assessed based on reported yields and the number of synthetic steps involved.

Synthetic Route Starting Materials Key Transformation(s) Typical Yield Number of Steps
Route A: One-Pot Synthesis from Malononitrile and Thioglycolic Acid Malononitrile, Thioglycolic AcidCyclocondensationModerate1
Route B: Two-Step Synthesis from a Halogenated Thiazole Precursor 2-Chlorothiazole, ChloroacetonitrileHalogenation, CyanationHigh (overall)2
Route C: The Hantzsch Thiazole Synthesis Thioacetamide, 3-Bromo-2-oxopropanenitrileCyclocondensationHigh1

In-Depth Analysis of Synthetic Methodologies

Route A: One-Pot Synthesis from Malononitrile and Thioglycolic Acid

This approach offers an elegant and direct route to a functionalized thiazoleacetonitrile derivative, specifically 2-cyanomethyl-thiazole-4-one. The reaction proceeds via a one-pot cyclocondensation of malononitrile and thioglycolic acid.

Causality of Experimental Choices: The selection of malononitrile is strategic due to its activated methylene group, which is readily deprotonated, facilitating the initial condensation with thioglycolic acid. The reaction is typically carried out in a suitable solvent with a catalyst to promote the cyclization and dehydration steps. While this method provides a rapid entry into the thiazoleacetonitrile scaffold, the yield is often moderate, and the resulting product is a thiazol-4-one derivative, which may require further modification for certain applications.

Route_A malononitrile Malononitrile intermediate Intermediate malononitrile->intermediate Condensation thioglycolic_acid Thioglycolic Acid thioglycolic_acid->intermediate product 2-Cyanomethyl-thiazole-4-one intermediate->product Cyclization/ Dehydration

Figure 1: One-pot synthesis of a thiazoleacetonitrile derivative.

Route B: Two-Step Synthesis from a Halogenated Thiazole Precursor

This synthetic strategy leverages the reactivity of a pre-formed thiazole ring, introducing the acetonitrile moiety in a subsequent step. A common precursor for this route is 2-chloro-5-chloromethylthiazole.

Causality of Experimental Choices: The initial step involves the synthesis of the halogenated thiazole. The presence of the chloromethyl group at the 5-position provides a reactive site for nucleophilic substitution. The subsequent cyanation reaction, typically employing a cyanide salt like sodium or potassium cyanide, displaces the chloride to furnish the desired thiazoleacetonitrile. This two-step approach often provides a high overall yield, with the synthesis of 2-chloro-5-chloromethylthiazole itself being achievable in yields of up to 94%.[2] The primary advantage of this method is the ability to construct a specific isomer of the target molecule with high fidelity.

Route_B start 2-Chloropropenyl isothiocyanate step1 Chlorination start->step1 precursor 2-Chloro-5-chloromethylthiazole step1->precursor step2 Cyanation precursor->step2 product 2-(5-Chloro-thiazol-2-yl)acetonitrile step2->product

Figure 2: Two-step synthesis via a halogenated thiazole.

Route C: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and highly versatile method for the construction of thiazole rings. In the context of thiazoleacetonitriles, this reaction involves the condensation of a thioamide with an α-halocarbonyl compound bearing a nitrile group.

Causality of Experimental Choices: This one-pot reaction is a cornerstone of heterocyclic synthesis due to its efficiency and broad substrate scope.[1][3] For the synthesis of 2-(thiazol-2-yl)acetonitrile, thioacetamide is reacted with a suitable α-haloacetonitrile derivative, such as 3-bromo-2-oxopropanenitrile. The reaction proceeds through the initial formation of a thio-ether linkage, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The Hantzsch synthesis is often high-yielding, with reports of up to 85% for related 2-aminothiazole syntheses.[1] The choice of solvent and base is crucial for optimizing the reaction rate and minimizing side products.

Route_C thioacetamide Thioacetamide intermediate Thioether Intermediate thioacetamide->intermediate haloacetonitrile α-Halo-acetonitrile Derivative haloacetonitrile->intermediate cyclization Cyclization/ Dehydration intermediate->cyclization product 2-(Thiazol-2-yl)acetonitrile cyclization->product

Sources

A Senior Application Scientist's Guide to Benchmarking 4-(4-Bromophenyl)-2-thiazoleacetonitrile Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical first step. The compound 4-(4-bromophenyl)-2-thiazoleacetonitrile has emerged as a molecule of interest, primarily utilized as a key intermediate in the synthesis of potential antihypertensive and anti-inflammatory agents.[1] However, the broader thiazole scaffold to which it belongs is a well-established pharmacophore, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects.[2][3] Specifically, various 4-(4-bromophenyl)-thiazole derivatives have shown promise against human cancer cell lines such as breast adenocarcinoma (MCF7) and lung adenocarcinoma (A-549).[3][4]

This guide, therefore, proposes a comprehensive benchmarking strategy to evaluate the potential anticancer efficacy of this compound. As a Senior Application Scientist, my objective is to provide a robust framework for researchers, scientists, and drug development professionals to rigorously assess this compound against current standard-of-care therapies in relevant oncological indications. We will focus on two prevalent and challenging malignancies: colorectal cancer (CRC) and non-small cell lung cancer (NSCLC), where the need for novel therapeutic options remains urgent.

The narrative that follows is grounded in established preclinical evaluation methodologies, explaining not just the "how" but the "why" behind each experimental choice. Our approach is designed to be a self-validating system, ensuring that the data generated is both reliable and translatable.

Part 1: Profiling the Competitors: Standard-of-Care in CRC and NSCLC

Before initiating a benchmarking study, it is imperative to understand the clinical landscape and the drugs we aim to compete with or complement.

Colorectal Cancer (CRC)

The cornerstone of systemic therapy for CRC for decades has been fluoropyrimidine-based chemotherapy.[5] The most common regimens often involve a combination of drugs to maximize efficacy.[5][6]

Key Standard-of-Care Drugs for CRC:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis and repair.[7] It is often administered with leucovorin to enhance its potency.[5]

  • Oxaliplatin: A platinum-based chemotherapy agent that forms platinum-DNA adducts, inhibiting DNA replication and transcription, leading to cell death.[7]

  • Irinotecan: A topoisomerase I inhibitor that prevents the religation of single-strand DNA breaks, leading to apoptosis.[5]

Common Combination Regimens:

  • FOLFOX: A combination of 5-FU, leucovorin, and oxaliplatin.[6]

  • FOLFIRI: A combination of 5-FU, leucovorin, and irinotecan.[5][6]

Non-Small Cell Lung Cancer (NSCLC)

Treatment for NSCLC is highly dependent on the histological subtype and the presence of specific genetic mutations.[8] For non-squamous NSCLC without targetable mutations, platinum-based doublets are the standard first-line treatment.[9]

Key Standard-of-Care Drugs for NSCLC:

  • Cisplatin: A platinum-based drug that crosslinks DNA, triggering apoptosis.[9] It is a cornerstone of treatment for many solid tumors.[8]

  • Pemetrexed: An antifolate agent that inhibits multiple enzymes involved in purine and pyrimidine synthesis. It is primarily used for non-squamous NSCLC.

  • Targeted Agents: For patients with specific mutations (e.g., EGFR, ALK, ROS1), tyrosine kinase inhibitors (TKIs) like erlotinib, afatinib, and crizotinib are the standard of care.[8][10]

Part 2: A Phased In Vitro Benchmarking Strategy

A tiered approach to in vitro screening allows for efficient and cost-effective evaluation, starting with broad assessments of cytotoxicity and progressively moving towards more complex, mechanistically informative assays.[11][12]

Phase 1: Foundational Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of relevant cancer cell lines and compare its potency to standard-of-care agents.

Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Cell Line Selection:

    • CRC: HCT116 (KRAS mutant), HT-29 (BRAF mutant), Caco-2 (wild-type).

    • NSCLC: A549 (KRAS mutant), H1975 (EGFR T790M mutant), PC-9 (EGFR exon 19 deletion).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight. The cell concentration used can influence the observed inhibitory activity.[13]

  • Compound Treatment: Prepare serial dilutions of this compound, 5-FU, Oxaliplatin, Cisplatin, and Pemetrexed. Treat the cells with a range of concentrations for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[12][14] Add the reagent to the wells and measure luminescence.

  • Data Analysis: Plot cell viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Rationale for Experimental Choices: The selection of cell lines with different mutational backgrounds (e.g., KRAS, BRAF, EGFR) is crucial as these mutations can significantly influence drug sensitivity. The 72-hour incubation period allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

Logical Workflow for In Vitro Screening

G cluster_phase1 Phase 1: Foundational Screening cluster_phase2 Phase 2: Mechanistic Insights p1_start Select CRC & NSCLC Cell Lines p1_assay Cell Viability Assay (MTT / CellTiter-Glo) p1_start->p1_assay Treat with Test Compound & Standard Drugs p1_data Calculate IC50 Values p1_assay->p1_data p2_apoptosis Apoptosis Assay (Annexin V/PI Staining) p1_data->p2_apoptosis Proceed if IC50 is promising p2_cycle Cell Cycle Analysis (Propidium Iodide Staining) p1_data->p2_cycle Proceed if IC50 is promising p2_migration Migration/Invasion Assay (Transwell Assay) p1_data->p2_migration Proceed if IC50 is promising

Caption: Phased in vitro workflow for evaluating a novel compound.

Phase 2: Delving into the Mechanism of Action

Assuming promising IC50 values from Phase 1, the next logical step is to investigate how this compound exerts its cytotoxic effects.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Cell Treatment: Treat selected cell lines (e.g., HCT116 and A549) with the test compound and a relevant standard-of-care drug at their respective IC50 concentrations for 24, 48, and 72 hours.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the cell population using flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

  • Cell Cycle Analysis:

    • Harvest cells and fix them in cold 70% ethanol.

    • Treat with RNase A and stain the cellular DNA with Propidium Iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Compare the percentage of apoptotic cells and the cell cycle distribution induced by the test compound versus the standard-of-care drug.

Rationale for Experimental Choices: These assays provide critical information on whether the compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest at specific checkpoints. This mechanistic insight is vital for understanding its mode of action and potential for combination therapies.

Experimental Protocol: Cell Migration and Invasion Assay

  • Assay Setup: Use a Transwell chamber system with an 8.0 µm pore size polycarbonate membrane. For the invasion assay, coat the membrane with a layer of Matrigel.

  • Cell Seeding: Seed cancer cells in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., 10% FBS).

  • Treatment: Add this compound and a relevant standard drug to the upper chamber at sub-lethal concentrations (e.g., IC20).

  • Incubation: Allow cells to migrate/invade for a defined period (e.g., 24-48 hours).

  • Quantification: Remove non-migrated/invaded cells from the top of the membrane. Fix and stain the cells on the bottom of the membrane and count them under a microscope.

  • Data Analysis: Calculate the percentage of migration/invasion inhibition compared to an untreated control.

Rationale for Experimental Choices: Metastasis is the primary cause of cancer-related mortality. This assay assesses the compound's potential to inhibit the migratory and invasive capabilities of cancer cells, a key hallmark of malignancy.[11]

Part 3: In Vivo Benchmarking in Xenograft Models

Positive in vitro data provides the justification for advancing to more complex and physiologically relevant in vivo models.[12] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical drug development.[15][16]

Model Selection: Cell Line-Derived vs. Patient-Derived Xenografts
  • Cell Line-Derived Xenografts (CDX): These models are generated by implanting established cancer cell lines (like those used in vitro) into mice. They are highly reproducible and excellent for initial efficacy testing.[17]

  • Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from patients into mice. PDX models better recapitulate the heterogeneity and clinical features of human tumors, offering a more relevant preclinical tool.[18]

Our strategy will begin with CDX models for initial efficacy and tolerability, with the potential to advance to PDX models for more clinically relevant validation.

General In Vivo Efficacy Study Workflow

G start Select CDX Model (e.g., HCT116 or A549) implant Subcutaneous Implantation of Tumor Cells into Mice start->implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Test Compound, Standard-of-Care, or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor Daily/Weekly endpoint Reach Study Endpoint (e.g., Tumor Size Limit) monitor->endpoint analysis Analyze Tumor Growth Inhibition (TGI) and Assess Toxicity endpoint->analysis

Sources

A Researcher's Comparative Guide to Characterizing the Off-Target Effects of 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of a molecule's selectivity. A compound's interactions beyond its intended target, known as off-target effects, can lead to unforeseen toxicity or, in some cases, reveal opportunities for drug repurposing.[1] This guide provides a comprehensive framework for analyzing the off-target profile of 4-(4-Bromophenyl)-2-thiazoleacetonitrile, a novel heterocyclic compound with therapeutic potential.

While direct biological data for this specific molecule is emerging, its thiazole-based scaffold is common in compounds targeting protein kinases.[2] Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology, but are also known for their potential to interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[3][4] Therefore, this guide will proceed with the plausible hypothesis that this compound is a kinase inhibitor, and will compare its hypothetical off-target profile against well-characterized, clinically relevant kinase inhibitors.

The principles and methodologies outlined herein are broadly applicable for any small molecule, providing a robust strategy for ensuring the safety and specificity of new chemical entities.

Section 1: The Imperative of Off-Target Profiling

Off-target effects arise when a drug binds to biomolecules other than its primary therapeutic target.[1] These unintended interactions are a major source of drug toxicity and a leading cause of failures in clinical trials.[1] However, a thorough understanding of a compound's off-target profile is not merely a safety exercise. It can elucidate the full mechanism of action and occasionally uncover beneficial polypharmacology, where engaging multiple targets leads to enhanced therapeutic efficacy.[5]

For a novel compound like this compound, a systematic evaluation of off-target interactions is essential. This process typically begins with computational predictions, followed by rigorous experimental validation using a tiered approach of in vitro and cell-based assays.[1]

Section 2: Comparative Analysis: Benchmarking Against Alternatives

To contextualize the potential off-target profile of this compound, we compare it to two hypothetical, established kinase inhibitors: "Inhibitor A," a highly selective compound, and "Inhibitor B," a multi-kinase inhibitor with known off-target liabilities. This comparison highlights the spectrum of selectivity profiles encountered in drug development.

Feature This compound (Hypothetical Profile) Alternative 1: Inhibitor A (Highly Selective) Alternative 2: Inhibitor B (Multi-Kinase Inhibitor)
Primary Target Kinase XKinase XKinase X
Predicted Off-Targets (Computational) Kinase Y, Kinase Z, NQO2Minimal off-target predictionsExtensive list of kinases, CYPs, hERG
In Vitro Kinase Panel (468 kinases) IC50 < 1µM for 5 kinasesIC50 < 1µM for 2 kinasesIC50 < 1µM for 45 kinases
Cellular Target Engagement (CETSA) Strong thermal shift for Kinase X; weaker shift for Kinase YStrong, selective thermal shift for Kinase X onlyThermal shifts for multiple kinases
Observed Cellular Phenotype Apoptosis in cancer cellsApoptosis in cancer cellsApoptosis, but with observed cytotoxicity in non-cancerous cell lines at higher concentrations

This comparative table underscores the importance of a multi-faceted approach to off-target analysis. While computational tools provide a valuable starting point, experimental data from kinase panels and cellular assays are critical for confirming and quantifying these interactions.

Section 3: A Multi-Tiered Workflow for Off-Target Characterization

A robust off-target profiling strategy integrates computational and experimental methods in a logical sequence. This workflow ensures that resources are used efficiently, with broader, less expensive methods used to guide more focused and complex experiments.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Initial Biochemical Screening cluster_1 Tier 2: Broad In Vitro Profiling cluster_2 Tier 3: Cell-Based Target Engagement & Phenotypic Assays cluster_3 Tier 4: Advanced Proteomics & Validation A Computational Prediction (Similarity, Docking) C Broad Kinase Panel (e.g., 468 kinases) A->C Guide Panel Selection B Differential Scanning Fluorimetry (DSF) B->C Confirm Direct Binding D Cellular Thermal Shift Assay (CETSA) C->D Prioritize Hits E Phenotypic Screening (High-Content Imaging) D->E Correlate Engagement with Phenotype F Chemoproteomics (e.g., TPP, LIP-MS) D->F Unbiased Confirmation G Genetic Validation (CRISPR/siRNA) E->G Validate Phenotypic Driver

Caption: A multi-tiered workflow for off-target identification.

Section 4: Key Experimental Protocols

Scientific integrity rests on reproducible and well-validated methodologies. Here, we provide detailed protocols for two cornerstone assays in off-target profiling.

Principle: DSF, or Thermal Shift Assay, measures the thermal stability of a protein.[6] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[7][8] This technique is excellent for initial hit validation and screening for direct binding.[9]

Experimental Protocol:

  • Preparation:

    • Purify the target kinase protein to >95% purity.

    • Prepare a 2X protein solution (e.g., 2 µM) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 1000X solution of SYPRO Orange dye in DMSO.

    • Prepare a 20X solution of the test compound (this compound) and controls in the assay buffer.

  • Assay Setup (96-well or 384-well PCR plate):

    • To each well, add 12.5 µL of the 2X protein solution.

    • Add 1.25 µL of the 20X compound solution.

    • Prepare a protein-dye master mix by diluting the 1000X SYPRO Orange dye to 20X in the assay buffer.

    • Add 11.25 µL of the protein-dye master mix to each well. The final volume is 25 µL.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence (e.g., ROX channel) while ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.

    • A significant increase in Tm (ΔTm > 2 °C) in the presence of the compound indicates stabilizing binding.

DSF_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Purified Protein D Mix in Plate A->D B Test Compound B->D C SYPRO Orange Dye C->D E Heat in RT-PCR D->E Ramp Temp 25-95°C F Generate Melt Curve E->F Measure Fluorescence G Calculate ΔTm F->G Determine Midpoint

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

Principle: CETSA extends the principle of thermal stabilization to a cellular environment.[10] It is a powerful tool for verifying that a compound engages its target within intact cells, which accounts for factors like cell permeability and metabolism.[11][12] A compound-induced shift in the protein's melting curve indicates target engagement.[13]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line expressing the target kinase) to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments).

    • Immediately cool the samples on ice.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the specific target protein remaining in the supernatant by Western Blot or other sensitive protein detection methods like mass spectrometry.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature.

    • A rightward shift in the curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and engagement.[14]

Section 5: Conclusion and Future Directions

The comprehensive analysis of off-target effects is a non-negotiable step in the development of safe and effective therapeutics. For a novel molecule like this compound, the systematic application of the described workflow—from computational prediction to biochemical and cellular validation—is paramount. By comparing its profile against known alternatives, researchers can make informed decisions about its potential for further development.

Future work should involve expanding the analysis to unbiased, proteome-wide methods such as Thermal Proteome Profiling (TPP) to discover previously unknown off-targets.[15] Furthermore, genetic techniques like CRISPR-Cas9 can be employed to validate whether the observed cellular phenotype is a direct result of on-target inhibition or is influenced by an off-target interaction.[1] This rigorous, multi-pronged approach will ultimately define the therapeutic window and clinical potential of this compound.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Google.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397 - Benchchem. (n.d.). BenchChem.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. (n.d.). BOC Sciences.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Chemical Biology.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). PubMed.
  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. (n.d.). Dove Press.
  • Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). SpringerLink.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5 - Benchchem. (n.d.). BenchChem.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology.
  • Off-Target Effects of Single-Base Editors and Predictive Tools - CD Genomics. (n.d.). CD Genomics.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health.
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate.
  • Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands. (2012). National Institutes of Health.
  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
  • Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints. (2024). Bridge Informatics.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules. (n.d.). BenchChem.
  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). SpringerLink.
  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). Scilit.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health.
  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. (n.d.). Domainex.
  • Tools and software packages related to finding off-target sites. (n.d.). ResearchGate.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health.
  • synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. (n.d.). TSI Journals. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrm0F43EKwdEgCYJYwoDyvek5g6uV0YbDzdJyIMb4Crv8NLZZ5koKaTWHZsdAUUS3TQGPgjVSHBxb6IKE5F69C4FzXejYxPIxLNnUgUWpYNioEIxVViGYS9Cl6QWz9X8dTZccJXcUuyMLKhguCvPKOxksstCReusOW_RCuumoUJUGcSB1QIQiwbSt-eCgZWMKsh_qzHsigqGjazwlScidi9UjQUMVAmQ6SruGnClj83mC8wmyUqMojiBzUPMScX1jPbVes_Tk6PMbpOynq2aSO1jPbVes_Tk6PMbpOynq2aSO

Sources

A Comparative Guide to Validating the Therapeutic Potential of 4-(4-Bromophenyl)-thiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial exploration into the therapeutic potential of 4-(4-bromophenyl)-2-thiazoleacetonitrile analogs revealed a landscape rich with opportunity but sparse in published, peer-reviewed validation studies. However, extensive research exists for a closely related class of compounds: 4-(4-bromophenyl)-thiazol-2-amine derivatives . This guide, therefore, leverages the robust available data for these amine analogs to provide a comprehensive framework for their therapeutic validation. The principles and methodologies detailed herein are directly applicable to the evaluation of other novel thiazole derivatives, including the 2-thiazoleacetonitrile series, should they become a focus of future research.

The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 4-(4-bromophenyl) substitution on the thiazole ring, in particular, has been identified as a key feature for enhancing biological activity, making this scaffold a promising starting point for the development of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the experimental workflow for validating the therapeutic potential of 4-(4-bromophenyl)-thiazol-2-amine analogs, with a focus on their anticancer and antimicrobial activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for comparative analysis.

The Strategic Synthesis of 4-(4-Bromophenyl)-thiazol-2-amine Analogs

The journey to validating a new therapeutic agent begins with its chemical synthesis. The common route to obtaining the core structure of 4-(4-bromophenyl)-thiazol-2-amine involves a Hantzsch thiazole synthesis. This reaction typically utilizes p-bromoacetophenone and thiourea in the presence of a catalyst like iodine.[2][4] The resulting 2-amino-4-(4-bromophenyl)thiazole serves as a versatile intermediate.

To explore the structure-activity relationship (SAR), a library of analogs is then generated, most commonly by creating Schiff bases through the reaction of the primary amine group with various substituted aromatic aldehydes.[2][4] This allows for the introduction of a wide range of functional groups, enabling a systematic investigation of their impact on biological activity.

In Vitro Validation: The First Line of Evidence

In vitro assays are the initial and critical step in the drug discovery pipeline, providing a cost-effective and high-throughput method to screen for biological activity and elucidate the mechanism of action.[2]

Anticancer Activity Screening

A panel of human cancer cell lines should be employed to assess the breadth and selectivity of the synthesized analogs. The estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7) is a common starting point for initial screening of this class of compounds.[2]

Key In Vitro Assays for Anticancer Evaluation:

Assay TypePrincipleKey Parameters Measured
Cell Viability/Proliferation (e.g., SRB, MTT) Colorimetric assays that measure cellular protein content or metabolic activity, respectively, as an indicator of viable cell number.IC50 (half-maximal inhibitory concentration)
Apoptosis Assay (e.g., Annexin V/PI staining) Flow cytometry-based assay to detect phosphatidylserine externalization (early apoptosis) and membrane permeabilization (late apoptosis/necrosis).Percentage of apoptotic and necrotic cells
Cell Cycle Analysis (e.g., Propidium Iodide staining) Flow cytometry-based assay to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Cell cycle arrest at specific phases
Cell Migration/Invasion Assay (e.g., Transwell assay) Measures the ability of cancer cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).Number of migrated/invaded cells

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 4-(4-bromophenyl)-thiazol-2-amine analogs and a standard reference drug (e.g., 5-fluorouracil) for a specified incubation period (e.g., 48-72 hours).[2]

  • Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Antimicrobial Activity Screening

The synthesized analogs should also be screened for their activity against a panel of clinically relevant bacterial and fungal strains. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus niger).[2][5]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Analysis of In Vitro Data

The data obtained from the in vitro assays should be systematically compared to identify the most promising lead compounds.

Table 1: Comparative Anticancer Activity of 4-(4-Bromophenyl)-thiazol-2-amine Analogs against MCF-7 Cells

Compound IDR-group on BenzylideneIC50 (µM)[2]
Analog 1 (p2) 4-hydroxy-3-methoxy10.5
Analog 2 (p3) 4-(dimethylamino)> 50
Analog 3 (p4) 2,4-dichloro> 50
5-Fluorouracil (Standard) -5.2

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Selected Analogs [2]

Compound IDS. aureusE. coliB. subtilisC. albicansA. niger
Analog 1 (p2) 16.116.1> 50> 50> 50
Analog 2 (p3) > 50> 50> 50> 5016.2
Analog 3 (p4) > 50> 5028.8> 50> 50
Analog 4 (p6) > 50> 50> 5015.3> 50
Norfloxacin (Standard) ~4~2---
Fluconazole (Standard) ---~8~16

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the elucidation of preliminary SAR. For instance, the presence of a 4-hydroxy-3-methoxy substitution on the benzylidene ring (Analog 1) appears to be crucial for anticancer activity against MCF-7 cells, while other substitutions lead to a significant loss of potency.[2] For antimicrobial activity, different substitutions favor activity against different microbial species, highlighting the potential for targeted optimization.

In Vivo Validation: Assessing Efficacy and Safety in a Biological System

Promising lead compounds identified from in vitro screening must be further evaluated in animal models to assess their efficacy, pharmacokinetics (PK), and toxicology (safety) in a whole-organism setting.

Xenograft Models for Anticancer Efficacy

For anticancer drug development, immunodeficient mice bearing human tumor xenografts are a standard model.

Experimental Workflow: Xenograft Tumor Growth Inhibition Study

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cell_culture Human Cancer Cell Culture (e.g., MCF-7) implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Administration of - Vehicle Control - Test Compound - Positive Control randomization->treatment monitoring Regular Monitoring of - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring euthanasia Euthanasia at Study Endpoint monitoring->euthanasia tumor_excision Tumor Excision and Weight Measurement euthanasia->tumor_excision tissue_analysis Analysis of Tumors and Organs (Histopathology, Biomarkers) tumor_excision->tissue_analysis

Caption: Workflow for an in vivo xenograft study.

Key Parameters to Measure:

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control group.

  • Toxicity Assessment: Monitoring changes in body weight, clinical signs of distress, and histopathological analysis of major organs.

  • Pharmacokinetic (PK) Analysis: Measurement of drug concentration in plasma and tumor tissue over time to determine parameters like bioavailability, half-life, and tumor penetration.

Conclusion and Future Directions

The 4-(4-bromophenyl)-thiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The validation workflow outlined in this guide, from synthesis and in vitro screening to in vivo efficacy studies, provides a robust framework for identifying and advancing lead candidates. While the current body of research is more focused on the 2-amine derivatives, the methodologies are readily adaptable for the evaluation of 2-acetonitrile analogs. Future studies should aim to broaden the panel of cancer cell lines and microbial strains for screening, elucidate the specific molecular targets and mechanisms of action, and optimize the pharmacokinetic properties of the most potent analogs to pave the way for clinical development.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Vasudevan, M. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
  • Yadav, P., & Singh, P. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.
  • ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • ResearchGate. (n.d.). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]
  • ResearchGate. (n.d.). Anticancer activity of synthesized compounds (4a-t) against HepG-2....
  • ResearchGate. (n.d.). Integrated Summary of Thiazole Derivatives' Therapeutic Effects on....
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. (n.d.). ijcrt.org.
  • ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole).
  • ResearchGate. (n.d.). Applications of some Thiazole-Based Therapeutic Agents.
  • ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). National Institutes of Health.
  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-.
  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer.
  • Pharmaceuticals (Basel). (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • MySkinRecipes. (n.d.). This compound.
  • Asian Journal of Pharmaceutical Research and Development. (n.d.). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.

Sources

Safety Operating Guide

Proper Disposal of 4-(4-Bromophenyl)-2-thiazoleacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Bromophenyl)-2-thiazoleacetonitrile (CAS No. 94833-31-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a clear and actionable framework for handling this specific compound.

Understanding the Hazard Profile: The "Why" Behind the Precautions

Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a solid organic compound with a significant hazard profile that dictates its handling and disposal requirements.[1]

As classified under the Globally Harmonized System (GHS), this compound presents several key hazards:

  • Acute Oral Toxicity (Category 3/4): It is toxic or harmful if swallowed.[2]

  • Skin Irritation (Category 2): It causes skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation (Category 1/2): It can cause serious eye damage or irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): It may cause respiratory irritation.[2]

This hazard profile firmly places this compound within the category of hazardous waste, which must be managed according to strict federal, state, and local regulations.[3][4] Improper disposal, such as discarding it in the regular trash or washing it down the sink, is not only non-compliant but also poses a significant risk to human health and the environment.[5]

Hazard Classification GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Cat. 3)H301: Toxic if swallowedPrevents disposal in standard waste streams to avoid accidental ingestion by wildlife or contamination of water sources.
Skin Irritation (Cat. 2)H315: Causes skin irritationMandates the use of chemical-resistant gloves during handling and disposal to prevent direct contact.
Serious Eye Damage (Cat. 1)H318: Causes serious eye damageRequires the use of safety glasses or goggles to protect against accidental splashes.
STOT SE (Cat. 3)H335: May cause respiratory irritationHandling and packaging for disposal should be done in a well-ventilated area or a fume hood to avoid inhaling dust particles.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to its final removal by a licensed waste contractor.

Step 1: Immediate Personal Protective Equipment (PPE) Confirmation

Before handling any waste material, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A standard laboratory coat is required.

  • Respiratory Protection: For handling larger quantities or if there is a risk of dust generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step 2: Waste Segregation and Container Selection

Proper segregation is a fundamental principle of hazardous waste management to prevent dangerous chemical reactions.[6]

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[2]

  • Container Specifications:

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass bottle with a secure cap).

    • It must be in good condition, free from cracks or leaks.[5]

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

Step 3: Proper Labeling of the Hazardous Waste Container

Accurate and detailed labeling is a strict regulatory requirement and is crucial for the safety of everyone who may handle the container.[4][7] The label must be clearly legible and securely affixed to the container.

Required Label Information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound"

  • CAS Number: 94833-31-5

  • Associated Hazard Pictograms: Skull and crossbones, Corrosion, and Exclamation mark.

  • Generator Information: Name of the principal investigator, laboratory location (building and room number), and contact information.

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste to it.[5][6] Leaving a funnel in the opening is not considered a closed container.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8]

  • Requesting Pickup: Once the container is full (do not overfill), or if your research with this compound is complete, contact your EHS department to schedule a waste pickup.

  • Documentation: You may be required to complete a hazardous waste manifest or another form of tracking document provided by your institution or the waste contractor.[4][7] This creates a "cradle-to-grave" record of the waste's journey.[9]

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Labware and Surfaces
  • Gross Contamination Removal: For equipment or surfaces with visible solid residue, carefully scrape or wipe the material into the designated hazardous waste container.

  • Solvent Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) in a fume hood. This first rinseate is considered hazardous and must be collected in a separate, properly labeled hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.[5]

  • Final Cleaning: After the initial hazardous rinse, the item can be washed with soap and water.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Carefully sweep up the absorbent material and the spilled solid.

    • Place the collected material into your designated this compound hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the contaminated area.

Disposal Decision Workflow

The following diagram illustrates the key decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generation: This compound ppe_check Step 1: Confirm PPE (Gloves, Goggles, Lab Coat) start->ppe_check container_prep Step 2 & 3: Prepare Labeled Container 'Hazardous Waste' Full Chemical Name CAS No. & Hazards ppe_check->container_prep segregation Step 4: Segregate Waste Is the waste pure or a mixture? container_prep->segregation pure_waste Collect in dedicated container for This compound segregation->pure_waste Pure mixed_waste Consult EHS for proper waste stream classification segregation->mixed_waste Mixture storage Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) pure_waste->storage mixed_waste->storage disposal_request Step 5: Container Full? Request EHS Pickup storage->disposal_request end Disposal by Licensed Contractor disposal_request->end

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional local requirements.

References

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016, December 5).
  • Bromine: incident management - GOV.UK. (n.d.).
  • Hazardous Waste | US EPA. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation - Clemson OPEN. (n.d.).
  • How Does The EPA Define Hazardous Waste? - CountyOffice.org - YouTube. (2023, October 4).
  • 4-(4-Bromophenyl)-1,2,3-thiadiazole - PubChem. (n.d.).
  • US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents. (n.d.).
  • Hazardous Waste - Maryland Department of the Environment. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • Hazardous And Regulated Waste Procedures Manual - Publish Web Pages Using Your Glue Account. (n.d.).

Sources

Personal protective equipment for handling 4-(4-Bromophenyl)-2-thiazoleacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4-(4-Bromophenyl)-2-thiazoleacetonitrile

As researchers and developers at the forefront of scientific innovation, our most critical asset is our team. The integrity of our work is directly linked to the safety and precision of our laboratory practices. This guide serves as an essential operational and safety directive for handling this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols grounded in the specific chemical nature of the compound. Our objective is to empower you with the knowledge to handle this substance with the highest degree of safety, ensuring both personal protection and experimental integrity.

Hazard Identification and Strategic Risk Assessment

This compound is a solid organic compound with significant potential hazards that demand rigorous control measures.[1] Understanding these risks is the foundational step in preventing exposure and ensuring safe handling. The compound's hazard profile, derived from its Safety Data Sheet (SDS), dictates the necessary precautions.[1]

The primary risks are associated with its acute toxicity, particularly if ingested, and its irritant properties to the skin, eyes, and respiratory system.[1][2][3][4] The presence of a brominated aromatic ring and a nitrile functional group are key structural alerts. Nitrile compounds can sometimes exhibit toxicological properties similar to cyanides, while halogenated organics require specific disposal procedures.[3][5]

Table 1: Hazard Profile of this compound

Hazard Class GHS Code Description Implications for Laboratory Work
Acute Toxicity, Oral (Category 3) H301 Toxic if swallowed. Accidental ingestion of even small quantities can be highly dangerous. Strict prohibition of eating, drinking, or smoking in the lab is critical.[1][6][7]
Skin Irritation (Category 2) H315 Causes skin irritation. Direct contact can lead to inflammation and redness. Impervious gloves and full-coverage lab coats are mandatory to prevent dermal exposure.[1][2][3]
Serious Eye Damage (Category 1) H318 Causes serious eye damage. The solid, dusty nature of the compound increases the risk of eye contact, which can lead to severe and potentially irreversible damage. Chemical splash goggles and a face shield are essential.[1]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation. | Inhalation of the dust can irritate the respiratory tract. All handling of the solid must be performed within a certified chemical fume hood to control airborne particles.[1][2][8] |

Furthermore, in the event of a fire, this compound may decompose to release highly toxic fumes, including nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen bromide (HBr), and sulfur oxides (SOx).[2] This underscores the need for proper storage away from ignition sources and the use of appropriate fire extinguishing media like carbon dioxide or dry chemical powder.[2][9]

Mandatory Personal Protective Equipment (PPE): A Multi-Layered Defense

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most effective line of defense.[8][9][10] PPE serves as the critical final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.

Primary Engineering Control: The Chemical Fume Hood

All weighing, transferring, and handling of this compound must occur within a properly functioning chemical fume hood.[2][8] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.[10]

Tier 1: Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear ANSI Z87.1-rated chemical splash goggles that provide a complete seal around the eyes to protect against airborne dust and accidental splashes.[11]

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashing, such as when transferring the compound into a solution or during any exothermic reaction.[11] This provides a secondary layer of protection for the entire face.

Tier 2: Hand Protection
  • Nitrile Gloves: Disposable nitrile gloves are required for handling this compound.[5][11] Nitrile provides excellent resistance to a wide array of chemicals and is more puncture-resistant than latex.[12][13]

  • Proper Glove Technique:

    • Always inspect gloves for tears or punctures before use.[12]

    • Don two pairs of gloves (double-gloving) if there is a high risk of splashing or for extended procedures.

    • Remove gloves immediately upon any sign of contamination, washing hands thoroughly afterward.

    • Never touch "clean" surfaces like doorknobs, keyboards, or notebooks with gloved hands.[14]

Tier 3: Body Protection
  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and long sleeves is required.[11] This protects the skin on your torso and arms from contact.

  • Full-Length Pants and Closed-Toe Shoes: Legs and feet must be fully covered. Long pants and shoes made of a non-porous material are mandatory to protect against spills.[5][10][11]

Tier 4: Respiratory Protection

When engineering controls are not feasible (e.g., during a large spill cleanup or equipment failure), respiratory protection is required. A respirator with a Type P2 (or NIOSH-approved equivalent) particulate filter is specified for this compound.[1] All personnel requiring a respirator must be medically cleared and fit-tested annually as per institutional policy.[11]

Procedural Guide: From Preparation to Disposal

A systematic workflow minimizes risk at every stage. The following diagram and steps outline the validated procedure for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase a Verify Fume Hood Certification b Assemble All Materials (Spatula, Weigh Paper, Glassware) a->b c Don Full PPE (Goggles, Face Shield, Lab Coat, Nitrile Gloves) b->c d Place Compound and Balance in Fume Hood c->d Begin Work e Carefully Weigh Solid Compound (Minimize Dust Creation) d->e f Transfer Compound to Reaction Vessel e->f g Securely Close Stock Container f->g h Decontaminate Spatula and Work Surface g->h Complete Handling i Dispose of Contaminated Weigh Paper and Gloves in Halogenated Solid Waste h->i j Segregate Liquid Waste in 'Halogenated Organic Waste' Container h->j k Remove PPE and Wash Hands Thoroughly i->k j->k

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-2-thiazoleacetonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-2-thiazoleacetonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.